Product packaging for Violanthrone(Cat. No.:CAS No. 57455-86-4)

Violanthrone

Katalognummer: B7798473
CAS-Nummer: 57455-86-4
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: YKSGNOMLAIJTLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Vat blue 20 is a bluish-black to black powder. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H16O2 B7798473 Violanthrone CAS No. 57455-86-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione
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InChI

InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-22-12-10-20-18-6-2-4-8-26(18)34(36)28-16-14-24(30(22)32(20)28)23-13-15-27(33)31(19)29(21)23/h1-16H
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InChI Key

YKSGNOMLAIJTLT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=CC=C9C8=O)C2=O
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Molecular Formula

C34H16O2
Record name VAT BLUE 20
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DSSTOX Substance ID

DTXSID7026281
Record name Vat Blue 20
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Molecular Weight

456.5 g/mol
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Physical Description

Vat blue 20 is a bluish-black to black powder. (NTP, 1992), Dry Powder
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Record name Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

116-71-2, 475-50-3, 57455-86-4
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Melting Point

914 to 923 °F (decomposes) (NTP, 1992)
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Foundational & Exploratory

The Synthesis of Violanthrone from Benzanthrone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of violanthrone from benzanthrone (B145504), a critical transformation in the production of vat dyes and a subject of interest in materials science. This document provides a thorough examination of the reaction mechanism, detailed experimental protocols for the synthesis of its key isomers, and a comparative analysis of the reaction outcomes under varied conditions.

Introduction

This compound, also known as dibenzanthrone, is a large polycyclic aromatic hydrocarbon and a prominent member of the anthraquinone (B42736) dye family. Its synthesis from benzanthrone is a classic example of oxidative dimerization, typically achieved through a process known as alkali fusion. The reaction conditions, particularly temperature and the composition of the alkaline medium, play a crucial role in directing the regioselectivity of the coupling, leading to the formation of different structural isomers, primarily this compound A (VOA) and this compound B (VOB). Understanding and controlling this isomeric distribution is paramount for achieving desired tinctorial properties in the final dye product.

Reaction Mechanism: Oxidative Dimerization

The conversion of benzanthrone to this compound proceeds via an oxidative coupling mechanism. The process is initiated by the deprotonation of benzanthrone by a strong base, typically potassium hydroxide (B78521) (KOH) or a eutectic mixture of sodium hydroxide (NaOH) and KOH, to form a resonance-stabilized carbanion. This is followed by the oxidative coupling of two benzanthrone molecules. An oxidizing agent, such as sodium chlorate, may be employed to facilitate this step.[1]

The generally accepted mechanism involves the following key steps:

  • Deprotonation: The strong alkali abstracts a proton from the benzanthrone molecule, leading to the formation of a nucleophilic carbanion.

  • Oxidative Coupling: Two molecules of the benzanthrone carbanion undergo a coupling reaction to form a bianthrone (B1198128) intermediate. This step involves the removal of two electrons and two protons.

  • Intramolecular Cyclization and Dehydrogenation: The bianthrone intermediate undergoes intramolecular cyclization followed by dehydrogenation (oxidation) to yield the final planar and highly conjugated this compound structure.

The regiochemistry of the initial coupling is highly dependent on the reaction temperature.

Experimental Protocols

The synthesis of this compound from benzanthrone can be directed to selectively favor the formation of either this compound A (high-temperature fusion) or this compound B (low-temperature alcoholic fusion).

Synthesis of this compound A (VOA) via High-Temperature Alkali Fusion

This method typically yields this compound A as the major product.

Protocol:

  • A eutectic mixture of potassium hydroxide and sodium hydroxide is prepared in a high-temperature reactor equipped with a mechanical stirrer.

  • The alkali mixture is heated to a molten state, typically in the range of 200-240°C.

  • Benzanthrone is gradually added to the molten alkali with vigorous stirring.

  • An oxidizing agent, such as sodium nitrate (B79036) or manganese dioxide, can be added to the reaction mixture to facilitate the oxidative coupling.

  • The reaction is maintained at the elevated temperature for a specified period, typically 1-2 hours, until the conversion is complete.

  • The reaction mass is then cooled and quenched by careful addition to a large volume of water.

  • The precipitated crude this compound is collected by filtration, washed with hot water to remove residual alkali, and then with a dilute acid solution.

  • The product is dried to yield crude this compound A, which can be further purified by vatting and re-oxidation or by recrystallization from a high-boiling solvent like nitrobenzene.

Synthesis of this compound B (VOB) via Low-Temperature Alcoholic Alkali Fusion

This modified procedure, carried out at a lower temperature in the presence of an alcohol, favors the formation of this compound B.[1]

Protocol:

  • Potassium hydroxide is dissolved in a high-boiling alcohol, such as isobutanol or ethylene (B1197577) glycol, in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Benzanthrone is added to the alcoholic alkali solution.

  • The mixture is heated to a lower temperature compared to the high-temperature fusion, typically in the range of 100-140°C.

  • The reaction is maintained at this temperature for several hours with continuous stirring.

  • After the reaction is complete, the mixture is cooled, and the alcohol is removed by steam distillation or vacuum distillation.

  • The remaining aqueous slurry is filtered, and the solid product is washed thoroughly with hot water and then dried.

  • The resulting crude product is predominantly this compound B.

Quantitative Data

The yield and isomeric distribution of this compound are highly sensitive to the reaction conditions. The following table summarizes the expected outcomes based on the synthetic method employed.

ParameterHigh-Temperature Alkali Fusion (for VOA)Low-Temperature Alcoholic Alkali Fusion (for VOB)
Primary Product This compound A (VOA)This compound B (VOB)
Typical Reaction Temp. 200-240°C100-140°C
Alkali System Eutectic mixture of KOH and NaOHKOH in an alcoholic solvent
Reported Yield of Major Isomer > 85%Variable, typically lower than VOA synthesis
Key Side Products Isothis compound A (isoVOA), unreacted benzanthroneThis compound A (VOA), other condensation products

Note: Yields can vary significantly based on the specific reagents, purity of starting materials, and precise control of reaction parameters.

Visualization of the Synthetic Pathway

The logical progression from the starting material to the final products via the two primary synthetic routes is illustrated below.

Violanthrone_Synthesis cluster_VOA High-Temperature Route cluster_VOB Low-Temperature Route Benzanthrone Benzanthrone High_Temp_Fusion High-Temperature Alkali Fusion (KOH/NaOH, 200-240°C) Benzanthrone->High_Temp_Fusion Oxidative Dimerization Low_Temp_Fusion Low-Temperature Alcoholic Alkali Fusion (KOH/Alcohol, 100-140°C) Benzanthrone->Low_Temp_Fusion Oxidative Dimerization VOA This compound A (VOA) High_Temp_Fusion->VOA VOB This compound B (VOB) Low_Temp_Fusion->VOB

References

Unveiling the Solid-State Architecture of Violanthrone: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of violanthrone (dibenzanthrone), a significant polycyclic aromatic hydrocarbon used as a vat dye and a model compound in materials science. This document synthesizes the seminal crystallographic data, details the experimental protocols for its determination, and explores the nature of its molecular packing and intermolecular interactions.

Core Crystallographic Data

The crystal structure of this compound was first elucidated by W. Bolton and H. P. Stadler in 1964.[1] To date, this remains the foundational study, and no further polymorphs of this compound have been reported in the literature, unlike its isomer isothis compound (B85859) which exhibits polymorphism under high pressure.[2] The crystallographic data for this compound are summarized below.

ParameterValueCitation
Chemical FormulaC₃₄H₁₆O₂[1][3]
Crystal SystemMonoclinic[1]
Space GroupP2₁[1]
Unit Cell Dimensionsa = 15.26 Å[1]
b = 33.60 Å[1]
c = 3.827 Å[1]
β = 90.5°[1]
Molecules per Asymmetric Unit2[1]
Inter-planar Spacing3.45 Å[1]

Experimental Protocols

The determination of this compound's crystal structure in the mid-20th century was a meticulous process. The experimental workflow, from sample preparation to structure solution, is outlined below.

Sample Preparation and Crystal Growth

Commercial samples of this compound were purified by vatting, a common method for vat dyes. Single crystals suitable for X-ray diffraction were obtained through sublimation, a technique that yields high-purity crystals by transitioning the compound from a solid to a gas phase and then back to a solid.

X-ray Diffraction Data Collection

The experimental setup for data collection in that era typically involved a single-crystal X-ray diffractometer, such as a Unicam rotation and oscillation camera.[4]

  • Crystal Mounting: A suitable single crystal was mounted on a glass fiber attached to a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[5]

  • X-ray Generation: Monochromatic X-rays were generated using an X-ray tube, likely with a copper target, and filtered to isolate the Cu Kα radiation.[5]

  • Data Recording: The diffraction patterns were recorded on photographic film.[4] For the this compound study, equi-inclination Weissenberg photographs were taken to record the intensity data. Multiple film packs were used to capture a wide range of reflection intensities.

  • Intensity Measurement: The intensities of the diffraction spots on the films were measured, often by visual comparison with a calibrated scale or using a densitometer. These intensities were then scaled and corrected for various geometric factors.

Structure Determination and Refinement

The process of solving the crystal structure from the collected diffraction data is a complex analytical task.

  • Space Group Determination: The systematic absences in the diffraction pattern (h0l reflections with l odd and 0k0 reflections with k odd) initially suggested the space group P2₁/c. However, the final structure was determined in the non-centrosymmetric space group P2₁.[1]

  • Structure Solution: The structure was solved using Fourier transform methods. An idealized model of the this compound molecule, assuming stationary point atoms at the corners of regular hexagons, was used to calculate a theoretical Fourier transform. This was then compared with the weighted reciprocal lattice obtained from the experimental data to determine the orientation and position of the molecules in the unit cell.[1]

  • Refinement: The initial structural model was refined using techniques like Fourier synthesis to improve the agreement between the observed and calculated structure factors, ultimately leading to the final atomic coordinates.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis during that period.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purification Purification of this compound (Vatting) CrystalGrowth Single Crystal Growth (Sublimation) Purification->CrystalGrowth Mounting Crystal Mounting on Goniometer CrystalGrowth->Mounting Xray Irradiation with Monochromatic X-rays Mounting->Xray Recording Data Recording on Photographic Film (Weissenberg Camera) Xray->Recording Intensity Intensity Measurement Recording->Intensity SpaceGroup Space Group Determination Intensity->SpaceGroup Solution Structure Solution (Fourier Transform Methods) SpaceGroup->Solution Refinement Structure Refinement Solution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

Experimental workflow for crystal structure analysis.

Molecular Packing and Intermolecular Interactions

The crystal structure of this compound is characterized by a unique packing arrangement of its planar molecules. The molecules are stacked parallel to each other, with an inter-planar spacing of 3.45 Å, indicative of significant π-π stacking interactions.[1] This type of interaction is common in polycyclic aromatic hydrocarbons and plays a crucial role in their electronic properties, making them relevant for applications in organic electronics.[6][7]

The packing motif was described by Bolton and Stadler as "alternations of stacked ploughshares".[1] This suggests a slipped-stack arrangement where adjacent molecules in a stack are displaced relative to one another, rather than being in a perfect face-to-face co-facial arrangement. This slipped stacking is a common feature in the crystal structures of many organic semiconductors and is influenced by the need to minimize electrostatic repulsion and optimize van der Waals and π-π interactions.[8]

In the this compound crystal, there are two independent molecules per asymmetric unit. The planar molecules are inclined at an angle of 26° to the (001) plane.[1] When viewed down the plane normal, the molecules in both independent stacks exhibit a superposition that resembles the layered structure of graphite.[1] This efficient packing is driven by the strong intermolecular π-π interactions.[1][5] More recent computational studies on this compound derivatives have further elucidated the nature of these π-π stacking behaviors, demonstrating how molecular arrangement influences charge transport properties.[6]

The following diagram provides a conceptual representation of the slipped-stack packing of this compound molecules.

molecular_packing cluster_stack Slipped-Stack Molecular Packing cluster_interaction Key Interaction mol1 This compound Molecule 1 mol2 This compound Molecule 2 mol3 This compound Molecule 3 interaction π-π Stacking mol2->interaction Inter-planar distance ~3.45 Å mol4 This compound Molecule 4

Conceptual diagram of slipped-stack packing in this compound.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Violanthrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone, a large polycyclic aromatic hydrocarbon, and its derivatives are gaining significant attention in materials science and medicinal chemistry. Their unique photophysical and electrochemical characteristics, stemming from an extended π-conjugated system, make them promising candidates for a range of applications, including organic electronics, bioimaging, and as photosensitizers in photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and potential applications in drug development.

Core Photophysical and Electrochemical Properties

This compound's rigid, planar structure gives rise to distinct electronic and optical properties. The extended π-system allows for strong absorption of light in the visible and near-infrared (NIR) regions, a desirable characteristic for applications requiring deep tissue penetration, such as bioimaging and PDT. Furthermore, the electron-accepting nature of the this compound core, which can be tuned through chemical modification, dictates its electrochemical behavior and potential for use in electronic devices and as a sensitizer (B1316253) for generating reactive oxygen species (ROS).

Data Presentation

The following tables summarize the key quantitative photophysical and electrochemical data for this compound and its representative derivatives as reported in the literature.

CompoundSolventAbsorption Maxima (λ_abs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Maximum (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)Reference
This compound-79Toluene-27,600 (at 635 nm)--4.97[1]
This compound-78Toluene535, 580-635--[2]
Dicyanomethylene-functionalised this compound (3a)Dichloromethane74145,000-48,000---[3]
Dicyanomethylene-functionalised this compound (3b)Dichloromethane74545,000-48,000---[3]
Dicyanomethylene-functionalised this compound (3c)Dichloromethane74645,000-48,000---[3]
16,17-dihexyloxythis compound----~0.30-[4]
CompoundSolvent/ElectrolyteOxidation Potential (E_ox, V vs. reference)Reduction Potential (E_red, V vs. reference)HOMO (eV)LUMO (eV)Reference
Dicyanomethylene-functionalised this compound (VA-CN)---0.56 (vs. NHE)--[4]
Dicyanomethylene-functionalised this compound (3a)----5.38-4.11[3]
Dicyanomethylene-functionalised this compound (3b)----5.34-4.09[3]
Dicyanomethylene-functionalised this compound (3c)----5.40-4.15[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the photophysical and electrochemical properties of this compound and its derivatives.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε) of a this compound derivative.

Materials:

  • This compound derivative

  • Spectroscopic grade solvent (e.g., dichloromethane, toluene)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a specific volume of the chosen solvent.

    • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.[3]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

    • Set the wavelength range for the scan (e.g., 300-900 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it with the sample.

    • Record the absorption spectrum for each of the diluted solutions.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • Using the Beer-Lambert law (A = εcl), plot absorbance at λ_max versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (slope = ε × path length).

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ) of a this compound derivative.

Materials:

  • This compound derivative

  • Spectroscopic grade solvent

  • Fluorescence spectrophotometer

  • Time-Correlated Single Photon Counting (TCSPC) system (for lifetime measurements)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)

  • Quartz cuvettes (1 cm path length)

Procedure for Emission Spectrum and Quantum Yield:

  • Solution Preparation:

    • Prepare a dilute solution of the this compound derivative in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.

  • Measurement:

    • Record the absorption spectra of both the sample and the standard.

    • In the fluorescence spectrophotometer, set the excitation wavelength to a value where the sample absorbs strongly.

    • Record the fluorescence emission spectrum of the solvent blank, the standard, and the sample over an appropriate wavelength range, ensuring identical experimental conditions (e.g., excitation and emission slit widths).

  • Data Analysis (Quantum Yield):

    • Integrate the area under the emission curves for both the sample and the standard.

    • Correct the integrated intensities for the absorbance and refractive index of the solvents.

    • Calculate the fluorescence quantum yield of the sample (Φ_f,sample) using the following equation: Φ_f,sample = Φ_f,std × (I_sample / I_std) × (A_std / A_sample) × (η_sample² / η_std²) where:

      • Φ_f,std is the quantum yield of the standard

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

Procedure for Fluorescence Lifetime:

  • Measurement:

    • Use a TCSPC system with a pulsed laser source for excitation at a wavelength strongly absorbed by the sample.

    • Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.

  • Data Analysis:

    • Fit the fluorescence decay curve to an exponential decay function to determine the fluorescence lifetime (τ).

Cyclic Voltammetry

Objective: To determine the redox potentials of a this compound derivative.

Materials:

  • This compound derivative

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire)

    • Counter electrode (e.g., platinum wire)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare a solution of the supporting electrolyte (0.1 M) in the chosen solvent.

    • Dissolve the this compound derivative in the electrolyte solution to a concentration of approximately 1 mM.

  • Measurement:

    • Assemble the three-electrode cell and add the sample solution.

    • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the measurement.

    • Connect the electrodes to the potentiostat.

    • Record a cyclic voltammogram by scanning the potential over a suitable range. The scan rate can be varied (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

  • Data Analysis:

    • Determine the anodic (E_pa) and cathodic (E_pc) peak potentials from the voltammogram.

    • The half-wave potential (E₁/₂), which is an approximation of the formal redox potential, can be calculated as E₁/₂ = (E_pa + E_pc) / 2 for a reversible couple.

    • If a standard with a known redox potential (e.g., ferrocene/ferrocenium) is used as an internal or external reference, the measured potentials can be reported relative to it.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study and application of this compound derivatives.

experimental_workflow Experimental Workflow for Evaluating this compound Derivatives synthesis Synthesis of This compound Derivatives purification Purification and Characterization (NMR, MS, etc.) synthesis->purification photophysical Photophysical Characterization (UV-Vis, Fluorescence) purification->photophysical electrochemical Electrochemical Characterization (Cyclic Voltammetry) purification->electrochemical singlet_oxygen Singlet Oxygen Generation Assay photophysical->singlet_oxygen electrochemical->singlet_oxygen in_vitro In Vitro Anticancer Activity (MTT Assay) singlet_oxygen->in_vitro mechanism Mechanism of Action Studies in_vitro->mechanism lead_compound Lead Compound Identification mechanism->lead_compound

Workflow for the synthesis and evaluation of this compound derivatives.

Simplified Jablonski diagram for this compound-mediated PDT.

Applications in Drug Development

The unique properties of this compound derivatives make them attractive for several applications in drug development, particularly in oncology.

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic ROS, such as singlet oxygen (¹O₂), which can induce cancer cell death.[5] The strong absorption of violanthrones in the visible and NIR regions, coupled with their potential to generate singlet oxygen upon photoexcitation, positions them as promising photosensitizers for PDT.[6][7] The "phototherapeutic window" in biological tissues, where light penetration is maximal, lies in the red and NIR regions of the spectrum (600-900 nm). This compound derivatives with absorption maxima in this range are therefore of particular interest for developing effective PDT agents for deep-seated tumors.

Bioimaging and Theranostics

The inherent fluorescence of some this compound derivatives can be harnessed for bioimaging applications.[4] By conjugating this compound-based fluorophores to targeting moieties (e.g., antibodies, peptides), it is possible to visualize specific cells or tissues. Furthermore, the combination of imaging and therapeutic capabilities in a single molecule, a concept known as theranostics, is a rapidly growing field. A this compound derivative that can both be visualized through fluorescence imaging and induce cell death upon light activation would be a powerful tool for cancer diagnosis and treatment.

Drug Delivery Systems

This compound derivatives can be incorporated into nanoparticle-based drug delivery systems to enhance their therapeutic efficacy.[8][9] Encapsulating a this compound-based photosensitizer within a nanoparticle can improve its solubility and stability in biological media, and facilitate its passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by surface functionalization with targeting ligands.

Conclusion

This compound and its derivatives represent a versatile class of compounds with tunable photophysical and electrochemical properties. Their strong light absorption in the visible and NIR regions, coupled with their potential for fluorescence and singlet oxygen generation, makes them highly promising for applications in drug development, particularly in the fields of photodynamic therapy and bioimaging. Further research into the structure-property relationships of this compound derivatives will undoubtedly lead to the development of novel and effective therapeutic and diagnostic agents.

References

Violanthrone Solubility in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violanthrone, a polycyclic aromatic quinone, is a vat dye known for its intense color and high stability. However, its practical application in fields such as materials science and drug development is often hindered by its very low solubility in common organic solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound, summarizing the available qualitative data. Due to a notable scarcity of quantitative solubility data in published literature, this guide also presents a detailed, generalized experimental protocol for the precise determination of this compound solubility. Furthermore, it explores the strategy of chemical modification to enhance solubility, a critical step for its use in solution-processed applications.

Introduction to this compound and its Solubility Challenges

This compound (also known as dibenzanthrone) is a large, planar organic molecule with the chemical formula C₃₄H₁₆O₂. Its structure consists of a highly conjugated π-system, which is responsible for its strong color. This planarity and extensive aromatic system lead to significant intermolecular π-π stacking and van der Waals forces. These strong intermolecular interactions result in a very stable crystal lattice, making it difficult for solvent molecules to overcome the lattice energy and dissolve the compound. Consequently, this compound exhibits extremely low solubility in most common organic solvents.

For many advanced applications, such as the development of new electronic materials or as a scaffold in medicinal chemistry, solution-based processing is essential. Therefore, understanding and overcoming the poor solubility of the this compound core is a primary challenge for researchers.

Qualitative Solubility Profile of this compound

Quantitative solubility data for this compound in common organic solvents is not widely available in scientific literature. The existing information is primarily qualitative, describing this compound as "slightly soluble" or "insoluble" in most solvents. The following table summarizes the qualitative solubility of this compound in various organic solvents based on available information. It is important to note that "slightly soluble" generally indicates that the compound does not dissolve to a significant extent at room temperature.

Solvent Chemical ClassSolvent Example(s)Qualitative SolubilityNotes
Aromatic HydrocarbonsToluene, XyleneSlightly soluble to solubleThis compound-78, a derivative, shows higher solubility in toluene. The dyestuff dissolves in boiling xylene with a slightly violet coloration.
Chlorinated SolventsChloroform, DichloromethaneSlightly solubleDerivatives with alkyl/alkoxy groups show improved solubility.
Aprotic Polar SolventsN,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)Slightly solubleChemical modifications are often required for significant dissolution.
AlcoholsEthanol, MethanolInsolubleGenerally poor solvents for nonpolar, aromatic compounds.
EthersDiethyl etherInsoluble
Aliphatic Hydrocarbonsn-Hexane, n-HeptaneInsolubleOften used as an anti-solvent or "poor solvent" to induce precipitation or enhance π-π stacking of derivatives.
AnilinesAniline (B41778)Soluble (when boiling)The dyestuff dissolves in boiling aniline with a blue coloration.
NitroaromaticsNitrobenzene (B124822)Soluble (when boiling)The dyestuff dissolves in boiling nitrobenzene with a bright blue coloration.

Enhancing Solubility through Chemical Modification

Given the inherent low solubility of the parent this compound molecule, a common strategy to enable its use in solution-phase applications is through chemical modification. By introducing functional groups onto the this compound core, the intermolecular forces can be disrupted, and the interaction with solvent molecules can be improved.

A successful approach involves the introduction of long or bulky alkyl or alkoxy side chains. For example, the synthesis of 16,17-bis(2-ethylhexyloxy)anthra[9,1,2-cde-]benzo[rst]pentaphene-5,10-dione, a this compound derivative, results in a compound that is highly soluble in common organic solvents like chloroform. This improved solubility is crucial for applications in organic field-effect transistors (OFETs).

The general workflow for improving this compound's solubility for specific applications can be visualized as follows:

G A This compound Core (Low Solubility) B Strong Intermolecular π-π Stacking A->B leads to C Chemical Modification (e.g., Alkylation/Etherification) A->C is subjected to D Disruption of π-π Stacking C->D results in E Soluble this compound Derivative D->E enabling F Applications (e.g., Drug Development, Organic Electronics) E->F suitable for G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification cluster_methods Quantification Methods A Add excess this compound to a known volume of solvent B Seal and place in a thermostatic shaker A->B C Equilibrate for a sufficient time (e.g., 24-72h) at constant temperature B->C D Allow solution to settle C->D E Withdraw an aliquot of the supernatant using a syringe D->E F Filter the aliquot through a syringe filter to remove undissolved solid E->F G Quantify the concentration of the saturated solution F->G H Method A: UV-Vis Spectrophotometry G->H I Method B: Gravimetric Analysis G->I

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aggregation Behavior of Violanthrone Derivatives in Solution

This technical guide provides a comprehensive overview of the aggregation behavior of this compound and its derivatives in solution. This compound, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest due to their applications in organic electronics, such as light-harvesting arrays, organic thin-film transistors, and solar cells.[1] Their performance in these applications is intrinsically linked to their self-assembly and aggregation in solution and in the solid state. Understanding and controlling these aggregation processes are therefore critical for designing and fabricating high-performance organic electronic devices.[2][3]

The aggregation of this compound derivatives is primarily driven by non-covalent π-π stacking interactions between the large, planar aromatic cores of the molecules.[1][4] This guide delves into the factors influencing this behavior, the experimental protocols used for characterization, and the quantitative data derived from these studies.

Core Concepts of Aggregation

The self-assembly of this compound derivatives in solution is a dynamic equilibrium between monomeric (unassociated) molecules and various aggregated states, including dimers, trimers, and larger nanoaggregates.[1][5] The nature and extent of this aggregation are dictated by several factors, leading to different types of molecular arrangements.

H-type vs. J-type Aggregates

The arrangement of molecules within an aggregate is often categorized based on the orientation of their transition dipole moments, which can be probed using UV-visible spectroscopy.

  • H-aggregates (Hypsochromic Shift): Characterized by a parallel, face-to-face stacking of the molecules. This arrangement leads to a blue-shift (shift to shorter wavelengths) in the absorption spectrum compared to the monomer.[1][4]

  • J-aggregates (Bathochromic Shift): Involve a head-to-tail arrangement of the molecules. This results in a red-shift (shift to longer wavelengths) in the absorption spectrum.

For this compound derivatives, H-type aggregation is commonly observed in solution as concentration increases.[1][4]

Factors Influencing Aggregation

The equilibrium between monomers and aggregates is sensitive to the surrounding environment and the specific molecular structure of the derivative.

  • Concentration: As the concentration of the this compound derivative in a solution increases, the probability of intermolecular interactions rises, favoring the formation of aggregates.[1][4] A critical aggregation concentration (CAC) can often be identified, beyond which significant aggregation occurs.[4]

  • Solvent: The choice of solvent plays a crucial role. Good solvents will solvate the individual molecules effectively, favoring the monomeric state. In contrast, poor solvents promote aggregation as the molecules preferentially interact with each other over the solvent.[2][5] For instance, adding a poor solvent like n-hexane to a chloroform (B151607) solution of a this compound derivative can enhance π-π stacking.[2][5]

  • Molecular Structure: The peripheral substituents on the this compound core significantly influence aggregation. The length, branching, and chemical nature of these side chains can introduce steric hindrance or alter solubility, thereby modulating the strength and geometry of the π-π interactions.[5][6][7] Studies have shown that derivatives with shorter, linear alkyl chains tend to exhibit stronger intermolecular π-π interactions compared to those with bulkier, branched chains.[6][8]

Aggregation_Factors cluster_0 System Conditions cluster_1 Molecular Properties Concentration Concentration Monomer Monomer Solvent Solvent Polarity (Good vs. Poor) Temperature Temperature Structure Side-Chain Structure (Length, Branching) Symmetry Molecular Symmetry Aggregate Aggregate (H- or J-type) Monomer->Aggregate Aggregate->Monomer

Caption: Factors influencing the monomer-aggregate equilibrium of this compound derivatives.

Quantitative Data on Aggregation

The following tables summarize key quantitative data from studies on the aggregation of specific this compound derivatives.

Table 1: Aggregation Parameters for this compound-79
ParameterSolventValueMethodReference
Max. Monomer ConcentrationChloroform1.0 mMUV-vis Spectroscopy[1]
Critical Aggregation Conc.Chloroform~0.5-0.6 mMUV-vis Spectroscopy[4]
Absorption ShiftChloroform> 50 meV blue shiftUV-vis Spectroscopy[4]
Table 2: Aggregation of this compound-78 in Mixed Solvents
Solvent SystemObservationMethodReference
TolueneAggregate size < 5 nmDLS[9]
Toluene/n-heptane (50/50)Onset of aggregationDLS[9]
n-heptaneAggregate size > 10 µmDLS[9]
Table 3: Spectroscopic Data for this compound-78
ParameterSolventWavelength (nm)MethodReference
Absorption MaximaToluene/n-heptane535 and 580UV-vis Spectroscopy[10]
Emission MaximumToluene/n-heptane635 (with 580 nm excitation)Fluorescence Spectroscopy[10][11]

Experimental Protocols for Characterization

A multi-faceted approach employing various spectroscopic and analytical techniques is necessary to fully characterize the aggregation of this compound derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Derived Information Prep Prepare solutions of varying concentrations and solvent compositions UVVis UV-vis Spectroscopy Prep->UVVis Fluorescence Fluorescence Spectroscopy Prep->Fluorescence NMR 1H and 2D NMR Prep->NMR IR 2D IR Spectroscopy Prep->IR DLS Dynamic Light Scattering (DLS) Prep->DLS UVVis_Out Identify H- vs J-aggregates Determine Critical Aggregation Concentration (CAC) UVVis->UVVis_Out Spectral Shifts Fluorescence_Out Probe structural changes upon aggregation Fluorescence->Fluorescence_Out Emission Changes NMR_Out Determine molecular arrangement in aggregates NMR->NMR_Out Chemical Shifts IR_Out Elucidate relative orientation of monomers IR->IR_Out Vibrational Coupling DLS_Out Measure aggregate size distribution DLS->DLS_Out Correlation Function

Caption: Workflow for the experimental characterization of this compound derivative aggregation.
UV-visible (UV-vis) Absorption Spectroscopy

This is the primary technique for observing aggregation and distinguishing between H- and J-type aggregates.

  • Objective: To determine the critical aggregation concentration and identify the type of aggregate formed.

  • Methodology:

    • Sample Preparation: Prepare a series of solutions of the this compound derivative in the chosen solvent (e.g., chloroform) with concentrations ranging from dilute (e.g., 0.1 mM) to concentrated (e.g., 20 mM).[1]

    • Instrumentation: Use a dual-beam spectrophotometer.

    • Measurement: Record the absorption spectra for each concentration over a relevant wavelength range (e.g., 350-850 nm).[4] A 1 mm path length quartz cuvette is typically used.[4] For highly concentrated solutions, cuvettes with shorter path lengths may be necessary to keep the absorbance within the instrument's linear range.[12][13]

    • Data Analysis: Normalize the spectra to a specific peak (e.g., the monomer peak) to clearly visualize changes.[1] Plot the absorbance at a wavelength characteristic of the aggregate against the total concentration. A distinct change in the slope of this plot indicates the critical aggregation concentration.[4] A blue-shift in the absorption maximum with increasing concentration is indicative of H-aggregate formation.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the local chemical environment of protons, making it a powerful tool for probing the geometry of aggregates.

  • Objective: To determine the relative arrangement of molecules within an aggregate.

  • Methodology:

    • Sample Preparation: Prepare solutions at different concentrations in a deuterated solvent (e.g., CDCl₃).

    • Measurement: Acquire ¹H NMR spectra for each sample.

    • Data Analysis: Aggregation through π-π stacking causes protons on one molecule to be shielded by the ring currents of an adjacent molecule. This results in an upfield shift (to lower ppm values) of the aromatic proton signals. The magnitude of this shift can be used in conjunction with theoretical modeling to deduce the specific arrangement of molecules, such as an anti-parallel configuration.[2][5]

Dynamic Light Scattering (DLS)

DLS is used to measure the size of particles and aggregates in solution.

  • Objective: To determine the hydrodynamic radius and size distribution of aggregates.

  • Methodology:

    • Sample Preparation: Prepare solutions in the desired solvent or solvent mixture. Solutions must be filtered through an appropriate filter (e.g., 0.02 µm) to remove dust and other extraneous particles.[11]

    • Instrumentation: Use a DLS instrument equipped with a laser and a detector at a specific angle (e.g., 90°).

    • Measurement: The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the aggregates.

    • Data Analysis: An autocorrelation function is generated from the intensity fluctuations. This function is then analyzed, typically using the Stokes-Einstein equation, to calculate the hydrodynamic radius and the size distribution of the aggregates in the solution.[9]

Two-Dimensional Infrared (2D IR) Spectroscopy

2D IR spectroscopy is an advanced technique used to probe the structure and dynamics of molecular aggregates by measuring the coupling between vibrational modes.

  • Objective: To determine the precise relative orientation of monomer units within a nanoaggregate.

  • Methodology:

    • Vibrational Probes: Focus on specific vibrational modes, such as the carbonyl stretching and in-plane ring breathing modes in the 1550–1700 cm⁻¹ region.[1]

    • Measurement: Acquire 2D IR spectra of both the monomeric (at low concentration) and aggregated (at high concentration) solutions.

    • Data Analysis: The experimental 2D IR spectrum of the aggregate is compared with simulated spectra calculated for different idealized structures (e.g., parallel, anti-parallel, or chiral configurations).[1] The best match between the experimental and calculated spectra reveals the most probable molecular arrangement within the aggregate. For this compound-79, this method has shown that the molecules adopt an anti-parallel configuration in the nanoaggregate.[1]

Conclusion and Outlook

The aggregation of this compound derivatives in solution is a complex phenomenon governed by a delicate interplay of molecular structure, concentration, and solvent environment. Techniques such as UV-vis, NMR, and 2D IR spectroscopy, along with light scattering, provide a powerful toolkit for elucidating the nature of these self-assembled structures. A thorough understanding of these aggregation behaviors is paramount for the rational design of new this compound-based materials with tailored electronic and photophysical properties, ultimately enabling the development of more efficient organic electronic devices. Future research will likely focus on achieving more precise control over the self-assembly process to create highly ordered supramolecular structures for advanced applications.

References

An In-depth Technical Guide to the Electronic Structure and Frontier Orbitals of Violanthrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic structure and frontier molecular orbitals of violanthrone, a large polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics. Understanding these fundamental properties is crucial for its application in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as a potential component in advanced therapeutic systems.

Introduction to this compound

This compound (VIO), with the chemical formula C34H16O2, is a vat dye and an n-type organic semiconductor. Its planar structure consists of 34 carbon atoms and 16 hydrogen atoms, with two ketone groups. This extensive π-conjugated system is the primary determinant of its electronic and optical properties. The molecular structure of this compound is depicted below.

Frontier Molecular Orbitals: HOMO & LUMO

The electronic behavior of this compound is principally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's conductivity, optical absorption, and overall stability.

  • HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy level occupied by electrons. Its energy level corresponds to the ionization potential of the molecule and its ability to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is devoid of electrons. Its energy level relates to the electron affinity of the molecule and its capacity to accept electrons.

The spatial distribution of the HOMO and LUMO in this compound is delocalized across the π-conjugated framework of the molecule.

Quantitative Electronic Properties

The energy levels of the HOMO, LUMO, and the resulting energy gap have been determined through a combination of experimental techniques and theoretical calculations. The data presented below is a summary from various studies, providing a comparative overview.

ParameterExperimental Value (eV)Theoretical Value (eV)
HOMO -5.40-5.19
LUMO -3.50-3.21
Energy Gap (Eg) 1.901.98

Experimental and Computational Methodologies

A variety of experimental and computational methods are employed to characterize the electronic structure of this compound.

4.1 Experimental Protocols

  • Cyclic Voltammetry (CV): This electrochemical technique is a primary method for experimentally determining the HOMO and LUMO energy levels.

    • Methodology: A solution of this compound in an appropriate solvent with a supporting electrolyte is prepared. A three-electrode system (working, reference, and counter electrodes) is used. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are identified from the cyclic voltammogram.

    • Data Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation and reduction peaks, respectively, using empirical formulas that reference a standard (e.g., ferrocene/ferrocenium couple).

  • UV-Visible Spectroscopy: This technique is used to determine the optical band gap of this compound.

    • Methodology: A dilute solution of this compound is prepared, and its absorbance spectrum is recorded using a UV-Vis spectrophotometer.

    • Data Analysis: The optical energy gap is estimated from the onset of the lowest energy absorption band in the spectrum, which corresponds to the HOMO-LUMO transition.

4.2 Computational Protocols

  • Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.

    • Methodology: The ground-state geometry of the this compound molecule is first optimized. Then, single-point energy calculations are performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to determine the energies of the molecular orbitals, including the HOMO and LUMO.

    • Data Analysis: The software outputs the energy levels of all molecular orbitals. The HOMO energy is the energy of the highest occupied orbital, and the LUMO energy is that of the lowest unoccupied orbital. The HOMO-LUMO gap is the difference between these two energies.

Visualizing Research Workflow and Conceptual Relationships

The following diagrams illustrate the typical research workflow for studying this compound's electronic structure and the conceptual interplay between its structure and properties.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_exp cluster_comp cluster_analysis Data Analysis & Interpretation synthesis This compound Synthesis purification Purification (e.g., Sublimation) synthesis->purification exp Experimental purification->exp comp Computational purification->comp cv Cyclic Voltammetry exp->cv uvvis UV-Vis Spectroscopy exp->uvvis dft DFT Calculations comp->dft homo_lumo HOMO/LUMO Energy Levels cv->homo_lumo energy_gap Energy Gap Determination uvvis->energy_gap dft->homo_lumo dft->energy_gap electronic_structure Electronic Structure Model homo_lumo->electronic_structure energy_gap->electronic_structure

Research workflow for this compound electronic structure analysis.

structure Molecular Structure (π-Conjugated System) orbitals Frontier Molecular Orbitals (HOMO & LUMO) structure->orbitals determines properties Electronic & Optical Properties orbitals->properties govern applications Device Applications (e.g., OFETs, OPVs) properties->applications enable

Relationship between this compound's structure and applications.

violanthrone as a p-type organic semiconductor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Violanthrone as a P-Type Organic Semiconductor

Introduction

This compound, a large polycyclic aromatic hydrocarbon, and its derivatives are emerging as a promising class of p-type organic semiconductors for applications in organic electronics.[1][2] With an extended π-conjugated system, this compound-based materials offer the potential for strong intermolecular π-π interactions, which are crucial for efficient charge transport.[1] The intrinsic semiconducting properties of this compound were first noted in 1950.[2] Modern research focuses on functionalized this compound derivatives, which exhibit improved solubility and tunable electronic properties, making them suitable for solution-processable fabrication of organic electronic devices such as organic field-effect transistors (OFETs).[2][3] This guide provides a comprehensive overview of the synthesis, device fabrication, and performance characteristics of this compound-based p-type organic semiconductors.

Performance Characteristics of this compound Derivatives

The performance of this compound derivatives in OFETs is highly dependent on their molecular structure, particularly the nature of the solubilizing side chains and the introduction of electron-withdrawing or electron-donating groups.[2][3] Dicyanomethylene-functionalised violanthrones, in particular, have been investigated for their p-type semiconductor properties.[1][2][4]

Table 1: Quantitative Performance Data for Dicyanomethylene-Functionalised this compound Derivatives

Performance MetricValueReference
Hole Mobility (μh)3.62 x 10⁻⁶ - 1.07 x 10⁻² cm²/Vs[1][2][3][4][5]
On/Off Current Ratio (Ion/Ioff)10² - 10⁴[4]
Threshold Voltage (Vth)-3 to -19 V[4]
HOMO Energy Level~ -5.1 eV to -5.40 eV[1][6]
LUMO Energy Level~ -4.09 eV to -4.15 eV[6]
HOMO-LUMO Gap≈ 1.25 eV[1][2][3][5]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives is key to enhancing their solubility and tuning their electronic properties.

  • Reductive Aromatization: Commercially available this compound 79 can be used as a starting material to synthesize substituted violanthrenes.[7] This process involves a reductive aromatization and functionalization strategy using reducing agents like zinc or sodium dithionite (B78146) in combination with electrophilic trapping reagents to yield functionalized violanthrenes.[7]

  • Synthesis of Dicyanomethylene-Functionalised this compound Derivatives: A common method for synthesizing these derivatives is through a Knoevenagel condensation reaction.[2][3][5] This involves the reaction of a dihydroxythis compound precursor with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a base.[8] The dihydroxythis compound precursor itself can be synthesized from this compound, which allows for the introduction of various alkyl side chains to improve solubility.[2]

Fabrication of Organic Field-Effect Transistors (OFETs)

A common device architecture for evaluating the performance of this compound-based semiconductors is the bottom-gate, top-contact (BGTC) structure.[4]

  • Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the substrate.[4] The silicon acts as the gate electrode, and the SiO₂ layer serves as the gate dielectric.[4]

  • Cleaning: The substrate undergoes a rigorous cleaning procedure, which typically involves sequential ultrasonic baths in deionized water, acetone, and isopropyl alcohol to remove any organic and particulate contaminants.[4]

  • Semiconductor Deposition: The functionalized this compound derivative is dissolved in a suitable organic solvent. The solution is then deposited onto the prepared substrate using techniques like spin-coating to form a thin film.[2]

  • Source and Drain Electrode Deposition: Gold (Au) is commonly used for the source and drain electrodes due to its high work function, which facilitates hole injection into p-type organic semiconductors. The electrodes are deposited on top of the organic semiconductor layer through a shadow mask via thermal evaporation.

Characterization Techniques
  • OFET Performance Measurement: The electrical characteristics of the fabricated OFETs, such as the output and transfer curves, are measured using a semiconductor parameter analyzer. The charge carrier mobility (μ) is typically calculated in the saturation regime of the transfer characteristics.[2]

  • Electrochemical Characterization (Cyclic Voltammetry): Cyclic voltammetry (CV) is employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the semiconductor material.[6]

  • Optical Characterization (UV-Vis Spectroscopy): The optical band gap of the material is determined from the onset of absorption in its UV-Vis spectrum.[6]

Visualizations

Molecular Structure

Caption: Molecular structure of a functionalized this compound derivative.

Device Architecture

cluster_0 OFET Structure Gate Gate Electrode (n-doped Si) Dielectric Gate Dielectric (SiO2) Semiconductor P-type Semiconductor (this compound Derivative) Drain Drain (Au) Source Source (Au)

Caption: Bottom-gate, top-contact OFET architecture.

Experimental Workflow

cluster_1 Experimental Process Synthesis Synthesis of this compound Derivative Purification Purification and Characterization Synthesis->Purification Device_Fabrication OFET Fabrication Purification->Device_Fabrication Electrical_Measurement Electrical Measurement and Analysis Device_Fabrication->Electrical_Measurement

Caption: Experimental workflow for this compound-based OFETs.

Charge Transport Mechanism

For many solution-processed organic semiconductors, including this compound derivatives, the thin films are often polycrystalline or amorphous.[4] In these disordered systems, the dominant charge transport mechanism is hopping.[4] Charge carriers (holes in this p-type material) are localized and require thermal energy to "hop" between adjacent molecules. The efficiency of this process is highly dependent on the degree of molecular ordering and the electronic coupling between molecules.[4] Studies have shown that the choice of solubilizing groups has a profound effect on the hole mobility.[2][3][5] For instance, derivatives with linear alkyl chains have displayed higher mobility compared to those with branched alkyl chains, which can hinder the formation of efficient π-π stacking interactions.[1][3] Enhancing π-π stacking, for example by using a poor solvent during film deposition, can lead to higher crystallinity and an order of magnitude increase in hole mobility.[1]

Conclusion and Outlook

This compound and its derivatives have demonstrated their potential as p-type organic semiconductors. The ability to tune their electronic properties and solubility through chemical modification makes them versatile materials for organic electronics.[2] While their performance, particularly in terms of charge carrier mobility, is still generally lower than benchmark materials like pentacene, research into new derivatives and processing techniques continues to close this gap.[4] The introduction of electron-deficient groups like dicyanomethylene has been shown to significantly improve optical absorption and narrow the HOMO-LUMO gap.[1][2] Further optimization of molecular design to enhance intermolecular interactions and control thin-film morphology will be crucial in realizing the full potential of this compound-based materials for high-performance, solution-processable organic electronic devices.

References

The Discovery and Enduring Legacy of Violanthrone Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violanthrone, a cornerstone of synthetic vat dyes, boasts a rich history intertwined with the advent of modern industrial chemistry. This in-depth technical guide explores the discovery, synthesis, and multifaceted properties of this compound and its derivatives. Beyond their foundational role in the textile industry, this document elucidates their emerging applications in materials science and medicinal chemistry, with a particular focus on their potential as antimicrobial and antitumor agents, and as photosensitizers in photodynamic therapy. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and signaling pathways are provided to serve as a comprehensive resource for the scientific community.

A Legacy of Color: The History of this compound Dyes

The story of this compound is a significant chapter in the broader narrative of synthetic dyes that revolutionized the textile industry in the early 20th century. The journey began with the pioneering work on synthetic vat dyes, a class of water-insoluble dyes renowned for their exceptional fastness.

A pivotal moment in this era was the synthesis of the first synthetic vat dye, Indanthrene (C.I. Vat Blue 4), in 1901 by the German chemist René Bohn at Badische Anilin- & Soda-Fabrik (BASF).[1][2] This breakthrough laid the groundwork for the exploration of other complex polycyclic aromatic compounds as colorants.

While the exact date of the first synthesis of this compound (also known as dibenzanthrone (B1683561) or C.I. Vat Blue 20) is not definitively documented as a singular event, its development followed closely on the heels of Indanthrene's success. The key precursor to this compound, benzanthrone (B145504), was synthesized by the reaction of anthraquinone (B42736) with glycerol (B35011) and sulfuric acid.[3] The subsequent discovery that benzanthrone could be dimerized through an alkaline fusion process to yield the intensely colored and highly stable this compound marked a significant advancement in the field of vat dyes.[3][4] This process, often referred to as the Scholl reaction, became the cornerstone of this compound production.

The timeline below highlights key milestones in the historical context of this compound's discovery:

Violanthrone_Discovery_Timeline 1856 William Henry Perkin accidentally discovers Mauveine, the first synthetic organic dye. [16, 17] 1901 René Bohn at BASF synthesizes Indanthrene, the first synthetic vat dye. [13, 18] 1856->1901 Paving the way for synthetic dyes Early 1900s Development of the synthesis of benzanthrone from anthraquinone. 1901->Early 1900s Spurs research into polycyclic vat dyes Post-1901 Discovery of this compound synthesis via the alkaline fusion of two benzanthrone molecules. [3, 22] Early 1900s->Post-1901 Precursor synthesis enables discovery Mid-20th Century This compound and its derivatives become commercially significant as high-performance vat dyes for cotton and other cellulosic fibers. Post-1901->Mid-20th Century Commercialization and widespread use

A timeline of key discoveries leading to this compound dyes.

Physicochemical Properties of this compound (C.I. Vat Blue 20)

This compound is a dark blue solid with the chemical formula C₃₄H₁₆O₂ and a molar mass of 456.49 g/mol .[4] Its planar, polycyclic aromatic structure is responsible for its intense color, high melting point, and general insolubility in common organic solvents.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound (C.I. Vat Blue 20).

Table 1: General and Physical Properties

PropertyValueReference(s)
IUPAC NameAnthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione[4]
CAS Number116-71-2[5]
Molecular FormulaC₃₄H₁₆O₂[4]
Molar Mass456.49 g/mol [5]
AppearanceBlue-black powder[5]
Melting Point338-339 °C[2]

Table 2: Solubility Profile (Qualitative)

SolventSolubilityReference(s)
WaterInsoluble[5]
EthanolInsoluble[2]
AcetoneSlightly soluble[5]
ChloroformSlightly soluble[5]
TolueneSlightly soluble[5]
XyleneSoluble (with red fluorescence)[5]
TetrahydronaphthaleneSoluble (with red fluorescence)[5]

Table 3: Spectroscopic Data

PropertyWavelength (nm)Reference(s)
Absorption Maximum (λmax) in Toluene580[5]
Emission Maximum (λem) in Toluene635[6]

Table 4: Fastness Properties of C.I. Vat Blue 20

Fastness PropertyISO 105 Rating (Scale 1-8 for light, 1-5 for others)Reference(s)
Light Fastness (Xenon Arc)7-8[7][8]
Washing Fastness (ISO 105-C06)4-5[5][7]
Rubbing Fastness (Dry)4-5[7]
Rubbing Fastness (Wet)2-3[7]
Chlorine Bleach4[5]
Perspiration Fastness4-5[7]

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves the dimerization of benzanthrone through an alkaline fusion process.

Violanthrone_Synthesis cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product Benzanthrone Benzanthrone (2 molecules) Fusion Alkaline Fusion (High Temperature) Benzanthrone->Fusion Reagents Potassium Hydroxide (B78521) (KOH) Sodium Acetate (B1210297) Reagents->Fusion Solvent Refined Naphthalene (B1677914) Solvent->Fusion This compound This compound (Dibenzanthrone) Fusion->this compound

Synthesis of this compound from Benzanthrone.
Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established industrial methods.[3][5]

Materials:

  • Benzanthrone

  • Potassium hydroxide (KOH)

  • Sodium acetate

  • Refined naphthalene (as solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of potassium hydroxide and sodium acetate is melted in a reaction vessel containing refined naphthalene under an inert atmosphere.

  • Finely powdered benzanthrone is added portion-wise to the molten alkali mixture with vigorous stirring.

  • The reaction mixture is heated to a high temperature (typically in the range of 200-240 °C) and maintained for several hours to facilitate the oxidative coupling.

  • Upon completion of the reaction (monitored by techniques such as thin-layer chromatography), the mixture is cooled.

  • The solidified mass is then treated with hot water to dissolve the excess alkali and other water-soluble impurities.

  • The crude this compound is isolated by filtration and washed with hot water until the filtrate is neutral.

  • For purification, the crude product can be subjected to a vatting process. This involves reducing the this compound to its soluble leuco form using an alkaline solution of sodium dithionite.

  • The solution is filtered to remove insoluble impurities, and the this compound is then re-oxidized by bubbling air through the filtrate, causing it to precipitate as a purified solid.

  • The purified this compound is collected by filtration, washed with water and then ethanol, and dried.

Beyond the Dye Vat: Applications in Drug Discovery and Materials Science

While the primary application of this compound dyes has been in the textile industry, recent research has unveiled their potential in other high-technology fields, including drug discovery and materials science.

Biological Activity and Signaling Pathways

Certain derivatives of this compound and related polycyclic aromatic compounds have demonstrated promising biological activities, including antimicrobial and antitumor properties.[9][10] The mechanism of action for their antitumor effects is believed to involve the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.[10] Inhibition of this pathway by bioactive compounds can lead to the induction of programmed cell death in cancer cells.

PI3K_Akt_Signaling_Pathway Violanthrone_Derivative This compound Derivative Akt Akt Violanthrone_Derivative->Akt inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PI3K->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Survival Cell Survival and Proliferation Akt->Cell_Survival promotes PDT_Workflow PS_Admin Administration of This compound-based Photosensitizer PS_Accumulation Selective Accumulation in Tumor Tissue PS_Admin->PS_Accumulation Light_Activation Irradiation with Light of a Specific Wavelength PS_Accumulation->Light_Activation ROS_Generation Generation of Reactive Oxygen Species (ROS) Light_Activation->ROS_Generation Cell_Death Tumor Cell Apoptosis and Necrosis ROS_Generation->Cell_Death

References

Spectroscopic Characterization of Violanthrone Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone and its analogues are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in various scientific fields, including materials science and biomedical research. Their extended π-conjugated system imparts unique photophysical properties, making them promising candidates for applications such as near-infrared (NIR) fluorescent probes for live-cell imaging, photosensitizers in photodynamic therapy, and organic electronic materials.[1][2][3][4] A thorough understanding of their spectroscopic characteristics is paramount for the rational design and application of these molecules. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound analogues, detailed experimental protocols, and a summary of their spectral properties.

Core Spectroscopic Techniques and Data

The characterization of this compound analogues predominantly relies on a suite of spectroscopic techniques, each providing unique insights into their molecular structure, electronic properties, and behavior in different environments. The primary methods include UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is fundamental in characterizing the electronic transitions of this compound analogues. The absorption spectra are dictated by the extensive π-conjugated system of the this compound core. Substituents on the aromatic core can significantly influence the position and intensity of the absorption bands.

Table 1: UV-Vis Absorption Data for Selected this compound Analogues

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
This compound-78Toluene/n-heptane mixtures535, 580Not Reported[5][6]
This compound-79 (V79)Toluene~600Not Reported[7]
V79 in BenzonitrileBenzonitrileNot specified, peak shift observedNot Reported[8]
Dicyanomethylene-substituted this compound derivative (VA-CN)VariousDependent on solvent polarityNot Reported[2]
16-aminothis compoundDimethylformamideLong-wavelength band shift observedNot Reported[9]
16,17-diaminothis compoundDimethylformamideLong-wavelength band shift observedNot Reported[9]
Fluorescence Spectroscopy

Fluorescence spectroscopy is crucial for evaluating the emission properties of this compound analogues, which is particularly important for applications in bioimaging and sensing. The fluorescence quantum yield (Φ), emission maximum (λem), and Stokes shift are key parameters determined by this technique.

Table 2: Fluorescence Emission Data for Selected this compound Analogues

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
This compound-78Toluene/n-heptane mixturesNot specified635Not ReportedNot Reported[6]
Dicyanomethylene-substituted this compound derivative (VA-CN)VariousNot specifiedNIR regionVariable, increases with amine additionNot Reported[2]
Isothis compound derivative (hypothetical IV-NIR-1)Non-polar environments~750~820Variable~70[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound analogues. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, confirming the molecular structure and substitution patterns.[2][10]

Table 3: Representative ¹H and ¹³C NMR Data for a this compound Analogue

CompoundSolventTechniqueKey Chemical Shifts (δ, ppm)Reference
Dicyanomethylene-substituted this compound derivative (VA-CN)Not specified¹H NMR, ¹³C NMRFully characterized, specific shifts in publication[2]
This compound 79 Dimer IIINot specified¹³C NMR133.18, 131.00, 130.07, 128.83, 128.26, 127.12, 123.12, 123.02, 122.42, 117.64, 116.64, 77.26, 73.59, 31.94, 31.78, 31.75, 30.91, 29.49, 29.28, 26.07, 22.72, 22.64, 22.61, 14.14, 14.06, 14.03[8]
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound analogues, confirming their elemental composition and structural integrity. High-resolution mass spectrometry (HRMS) is often employed for precise mass determination.[2]

Table 4: Mass Spectrometry Data for a this compound Analogue

CompoundIonization Technique[M+H]⁺ or [M-H]⁻ (m/z)Key Fragments (m/z)Reference
Dicyanomethylene-substituted this compound derivative (VA-CN)HRMS831.3660 ([M+Na]⁺)Not specified[2]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable spectroscopic data.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a stock solution of the this compound analogue in a high-purity, spectroscopic grade solvent (e.g., toluene, chloroform, or DMSO) at a concentration of approximately 1 mM. Further dilute the stock solution to a working concentration (typically 1-10 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).[1][11]

  • Instrumentation : Utilize a dual-beam UV-Vis spectrophotometer.

  • Measurement :

    • Use a 1 cm path length quartz cuvette.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 300-800 nm).[5]

Fluorescence Spectroscopy Protocol
  • Sample Preparation : Prepare a dilute solution of the this compound analogue (typically in the micromolar to nanomolar range) in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation : Use a spectrofluorometer.

  • Measurement :

    • Excite the sample at its absorption maximum (λmax) as determined by UV-Vis spectroscopy.

    • Record the emission spectrum over a wavelength range that is longer than the excitation wavelength.

    • To determine the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., rhodamine 6G or quinine (B1679958) sulfate) should be measured under identical experimental conditions.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the this compound analogue in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] Filter the solution into a clean NMR tube.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum.

    • 2D NMR : Perform 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.[10]

Mass Spectrometry (High-Resolution) Protocol
  • Sample Preparation : Prepare a dilute solution of the this compound analogue (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile).[12]

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).[13]

  • Data Acquisition :

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can aid in structural confirmation.[13]

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel this compound analogue.

G Experimental Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Analogue Purification Purification (e.g., Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (λmax, ε) Purification->UV_Vis Initial Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS Fluorescence Fluorescence Spectroscopy (λem, Φ, Stokes Shift) UV_Vis->Fluorescence Determine λex Properties Photophysical Properties UV_Vis->Properties Fluorescence->Properties Structure Structural Elucidation NMR->Structure MS->Structure Structure->Properties

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound analogues.

Logical Relationship of Spectroscopic Data

This diagram illustrates how different spectroscopic techniques provide complementary information to build a complete picture of a this compound analogue's properties.

G Interrelation of Spectroscopic Data cluster_techniques Spectroscopic Techniques cluster_information Derived Information This compound This compound Analogue UV_Vis UV-Vis This compound->UV_Vis Fluorescence Fluorescence This compound->Fluorescence NMR NMR This compound->NMR MS MS This compound->MS Electronic Electronic Transitions (HOMO-LUMO gap) UV_Vis->Electronic Emission Emission Properties (Luminescence) Fluorescence->Emission Structure Molecular Structure & Connectivity NMR->Structure Composition Molecular Formula & Weight MS->Composition Electronic->Emission influences Structure->Electronic determines Composition->Structure confirms

References

A Technical Guide to the Theoretical Modeling of Violanthrone's Optical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to model the optical properties of violanthrone, a polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics. The document details the methodologies for computational modeling, presents key quantitative data from theoretical and experimental studies, and visualizes complex photophysical processes.

Introduction to this compound

This compound is a large, planar, π-conjugated molecule known for its unique photophysical properties. Its derivatives are explored for applications in organic thin-film transistors, light-harvesting arrays, and organic solar cells.[1] Due to its complex electronic structure, theoretical modeling, particularly using quantum chemical methods, is indispensable for a detailed understanding of its light-absorbing and emitting behavior. Computational chemistry provides insights into the nature of its electronic transitions, the dynamics of its excited states, and the influence of its environment on its optical signatures. This guide focuses on the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate these properties.

Theoretical Background: DFT and TD-DFT

The optical properties of molecules like this compound are governed by the transitions between different electronic states. Computational chemistry offers powerful tools to simulate these phenomena.

  • Density Functional Theory (DFT): DFT is a workhorse method for calculating the electronic structure of molecules in their ground state.[2] It is used to determine optimized molecular geometries, electronic orbital energies (like the HOMO and LUMO), and vibrational frequencies. For this compound, DFT calculations provide the foundational understanding of its ground state structure (S₀) and lowest triplet state (T₁) geometry.[3]

  • Time-Dependent Density Functional Theory (TD-DFT): To study excited states and electronic spectra, TD-DFT is the most common extension of DFT.[4][5] It allows for the calculation of vertical excitation energies, which correspond to light absorption, and oscillator strengths, which determine the intensity of these transitions.[4] By optimizing the geometry of an excited state, TD-DFT can also be used to predict emission energies (fluorescence and phosphorescence).[6]

Computational Protocols

This section provides detailed, step-by-step protocols for performing quantum chemical calculations to model this compound's optical properties. These protocols are based on methodologies reported in the literature.[2][3][7]

The overall process for theoretically modeling optical properties involves several sequential steps, from initial structure preparation to the final analysis of spectroscopic data.

G General Workflow for Modeling Optical Properties cluster_prep Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis A Define Molecular Structure B Select Functional & Basis Set A->B C Define Solvent Model (e.g., PCM) B->C D Ground State (S₀) Geometry Optimization (DFT) C->D E Frequency Calculation (Confirm Minimum) D->E Verify structure F Vertical Excitation Calculation (TD-DFT) D->F G Excited State (S₁/T₁) Geometry Optimization (TD-DFT) F->G H Simulate Absorption Spectrum F->H J Analyze MOs and Transition Character F->J I Simulate Emission Spectrum G->I G->J

Caption: A typical workflow for the computational modeling of molecular optical properties.

This protocol aims to find the lowest energy structure of the this compound molecule.

  • Input Structure: Construct a 3D model of the this compound molecule. To reduce computational cost, long alkyl chains can be replaced with methyl or methoxy (B1213986) groups, as these are not expected to significantly impact the core spectroscopic properties.[2][3]

  • Computational Method:

    • Software: Gaussian 16 or similar quantum chemistry package.[3]

    • Functional: A range-separated hybrid functional such as ωB97X-D is recommended for providing a balanced description of both ground and excited states.[3] Alternatively, the B3LYP functional is also widely used.[2]

    • Basis Set: Use a Pople-style basis set like 6-31G(d) for initial optimizations, followed by a more robust basis set like 6-311G(d,p) for final energies and properties.[2][3]

  • Execution: Perform the geometry optimization calculation. If modeling properties in solution, include a solvent model like the Polarizable Continuum Model (PCM) for the desired solvent (e.g., toluene).[3]

  • Verification: After optimization, run a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

This protocol calculates the vertical excitation energies, which are used to simulate the UV-Vis absorption spectrum.

  • Input Geometry: Use the optimized S₀ geometry obtained from Protocol 1.

  • Computational Method (TD-DFT):

    • Functional: Use the same functional as the geometry optimization (e.g., ωB97X-D).

    • Basis Set: A larger basis set, such as 6-311G(d), is recommended for higher accuracy in excited state calculations.[3]

    • Number of States: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the spectral region of interest.

  • Analysis:

    • Extract the calculated vertical excitation energies (in eV) and their corresponding oscillator strengths (f).

    • Convert the energies from eV to wavelength (nm) using the formula: λ (nm) = 1239.8 / E (eV).

    • The transitions with high oscillator strengths correspond to the major peaks in the absorption spectrum. The primary visible absorption band in this compound corresponds to the S₀ → S₁ transition.[3]

Quantitative Data Summary

Theoretical calculations provide detailed quantitative predictions that can be compared with experimental results. The following tables summarize key data for this compound.

Table 1: Calculated Electronic Transition Properties of this compound Calculations performed at the TD-ωB97X-D/6-311G(d) level of theory.

TransitionCalculated Energy (eV)Oscillator Strength (f)PolarizationReference
S₀ → S₁2.60.85Perpendicular to C₂ axis[3]
T₁ (unrelaxed)1.25--[3]
T₁ → T₉ (at T₁ geometry)2.40.82Same as S₀ → S₁[3]

Table 2: Experimental Spectroscopic Data for this compound

PropertyValueSolvent / StateReference
Absorption Maximum (S₀ → S₁)2.0 eV (~620 nm)Toluene[3]
Molar Absorptivity (ε)27,600 M⁻¹cm⁻¹ at 635 nmToluene[3]
Stimulated Emission Peak1.84 eV (~674 nm)Toluene[3]
S₁ State Lifetime4.97 nsToluene[3]
S₁ State Lifetime~100-200 psSolid Film[3][8]
Absorption Maximum (Monomer)~580 nmToluene[9]
Emission Maximum (Monomer)635 nmToluene[9]
H-aggregate AbsorptionPeak increase at 620 nmChloroform[1]

Analysis of Photophysical Processes

Theoretical modeling provides critical insights into the complex processes that occur after this compound absorbs light.

The calculated and experimental energy levels can be visualized using a Jablonski diagram, which illustrates the key electronic states and transitions. TD-DFT calculations predict a strong S₀ → S₁ absorption and a similarly strong T₁ → T₉ absorption, which explains why the triplet state exhibits only a weak ground-state bleach in transient absorption experiments.[3]

G Simplified Jablonski Diagram for this compound S0 S₀ S1 S₁ (2.0 eV) S0->S1 Absorption (f = 0.85) S1->S0 Fluorescence & Stimulated Emission T1 T₁ (1.25 eV) S1->T1 Intersystem Crossing (ISC) T9 T₉ T1->T9 Triplet Absorption (f = 0.82) S0_line S1_line T1_line T9_line

Caption: Jablonski diagram for this compound showing key electronic transitions.[3]

In solid films, the lifetime of the excited singlet state (S₁) of this compound is dramatically shortened to around 100 ps.[3] This, combined with the appearance of a transient absorption spectrum characteristic of the triplet state, is interpreted as evidence for singlet fission.[3][8] In this process, one high-energy singlet exciton (B1674681) converts into two lower-energy triplet excitons, a phenomenon with significant potential for enhancing photovoltaic efficiency.

G Mechanism of Singlet Fission in this compound Aggregates Initial Ground State Pair S₀ + S₀ Excited Photoexcitation (hν) Singlet Singlet Exciton State S₁ + S₀ Excited->Singlet Light Absorption TripletPair Correlated Triplet Pair (T₁T₁)¹ Singlet->TripletPair Singlet Fission (~100 ps) SeparatedTriplets Separated Triplets T₁ + T₁ TripletPair->SeparatedTriplets Triplet Separation

Caption: The process of singlet fission in solid-state this compound.[3]

Conclusion

The theoretical modeling of this compound's optical properties using DFT and TD-DFT provides invaluable, atomistic-level insights that complement experimental findings. These computational methods are essential for rationalizing observed spectra, predicting the behavior of new derivatives, and understanding complex photophysical phenomena like singlet fission. The protocols and data presented in this guide offer a robust framework for researchers aiming to investigate and harness the unique optical characteristics of this compound and related polycyclic aromatic hydrocarbons.

References

Violanthrone: A Technical Guide to its burgeoning Potential in Near-Infrared Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The near-infrared (NIR) window (700-1700 nm) presents a unique opportunity for deep-tissue bioimaging and therapy due to reduced light scattering and minimal tissue autofluorescence. In the quest for effective NIR-active organic molecules, violanthrone, a polycyclic aromatic hydrocarbon, has emerged as a promising scaffold. Its extended π-conjugated system provides a foundation for the design of derivatives with tunable photophysical properties in the NIR region, opening doors for applications in fluorescence imaging, photothermal therapy (PTT), and photodynamic therapy (PDT). This technical guide delves into the core photophysical properties, experimental methodologies, and potential therapeutic pathways associated with this compound and its derivatives in the NIR spectrum.

Photophysical Properties of this compound Derivatives

The NIR-absorbing and emitting capabilities of this compound can be significantly enhanced through chemical modifications. Introducing electron-withdrawing or electron-donating groups, as well as extending the π-conjugation, can red-shift the absorption and emission spectra into the NIR window. A notable example is a dicyanomethylene-substituted this compound derivative, VA-CN, which exhibits absorption and emission profiles extending into the NIR region.[1][2] The photophysical properties of such derivatives are highly sensitive to their solvent environment, a phenomenon known as solvatochromism.[1][2]

For effective application in PDT, a photosensitizer must efficiently generate singlet oxygen upon light activation. The singlet oxygen quantum yield (ΦΔ) is a critical parameter for evaluating this efficiency. While specific ΦΔ values for this compound derivatives are not yet widely reported in the literature, the introduction of heavy atoms, such as halogens, into the molecular structure is a common strategy to enhance intersystem crossing and, consequently, singlet oxygen generation.[3]

Similarly, for PTT applications, the photothermal conversion efficiency (PCE) is a key metric. This value quantifies the efficiency of converting absorbed light energy into heat. The formation of molecular aggregates, particularly J-aggregates, has been shown to enhance the photothermal properties of organic dyes.[4][5] The ordered arrangement of molecules in these aggregates can promote non-radiative decay pathways, leading to efficient heat generation.

Table 1: Photophysical Data of a Representative this compound Derivative (VA-CN)

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)
Toluene698758
THF705772
Dichloromethane (B109758)711780
DMF716792
DMSO718800

Data extracted from Liu et al. (2010).[1][2]

Experimental Protocols

Synthesis of a Dicyanomethylene-Substituted this compound Derivative (VA-CN)

This protocol outlines the synthesis of a this compound derivative with dicyanomethylene substitution, which pushes its absorption and emission into the NIR region.[1][2]

Materials:

Procedure:

  • A mixture of 16,17-di-n-octyloxy-violanthrone and a 20-fold excess of malononitrile is refluxed in dry toluene.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (typically after 48 hours), the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and dichloromethane as the eluent.

  • The resulting solid is washed with methanol and dried under vacuum to yield the VA-CN product.

In Vitro Live-Cell Imaging with this compound Derivatives

This generalized protocol describes the use of hydrophobic this compound derivatives for live-cell imaging, leveraging their potential to stain lipid-rich structures.

Materials:

  • This compound derivative stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes

  • Fluorescence microscope with appropriate NIR laser lines and filters

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and culture to the desired confluency.

  • Staining Solution Preparation: Dilute the this compound derivative stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining: Wash the cells once with PBS, then add the staining solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound probe.

  • Imaging: Add fresh culture medium and image the cells using a fluorescence microscope equipped for NIR imaging. Use the lowest possible laser power to minimize phototoxicity.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol outlines a common method for determining the singlet oxygen quantum yield of a photosensitizer relative to a standard.[3][6]

Materials:

  • This compound derivative (photosensitizer)

  • Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran, DPBF)

  • Standard photosensitizer with known ΦΔ (e.g., Rose Bengal)

  • Spectrophotometer

  • Light source with a specific wavelength for excitation

Procedure:

  • Prepare solutions of the this compound derivative and the standard photosensitizer with the same optical density at the excitation wavelength.

  • To each solution, add a solution of the singlet oxygen scavenger (DPBF).

  • Irradiate each solution with the light source for specific time intervals.

  • Monitor the decrease in absorbance of the scavenger at its absorption maximum (around 415 nm for DPBF) using the spectrophotometer.

  • The rate of absorbance decrease is proportional to the rate of singlet oxygen generation.

  • Calculate the ΦΔ of the this compound derivative using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_std / I_sample) where ΦΔ is the singlet oxygen quantum yield, k is the rate of scavenger degradation, and I is the rate of light absorption.

Measurement of Photothermal Conversion Efficiency (PCE)

This protocol describes a method to determine the photothermal conversion efficiency of this compound-based nanoparticles.[7]

Materials:

  • Aqueous dispersion of this compound nanoparticles

  • NIR laser (e.g., 808 nm)

  • Thermocouple or thermal imaging camera

  • Quartz cuvette

Procedure:

  • Place the aqueous dispersion of the nanoparticles in a quartz cuvette.

  • Irradiate the sample with the NIR laser at a constant power density.

  • Record the temperature change of the solution over time until it reaches a steady state.

  • Turn off the laser and record the cooling curve of the solution.

  • The PCE (η) can be calculated using the following equation: η = [hA(T_max - T_surr) - Q_0] / [I(1 - 10^(-A_λ))] where h is the heat transfer coefficient, A is the surface area of the container, T_max is the maximum steady-state temperature, T_surr is the ambient temperature, Q_0 is the heat absorbed by the solvent, I is the laser power, and A_λ is the absorbance of the nanoparticles at the laser wavelength.

Signaling Pathways and Therapeutic Mechanisms

Photodynamic therapy with this compound derivatives is hypothesized to induce cell death through the generation of reactive oxygen species (ROS), primarily singlet oxygen. Upon NIR light activation, the this compound photosensitizer transitions to an excited triplet state and transfers its energy to molecular oxygen, creating highly cytotoxic singlet oxygen. This initiates a cascade of cellular events leading to apoptosis or necrosis.[4]

PDT_Mechanism cluster_0 Light Activation cluster_1 ROS Generation cluster_2 Cellular Damage & Death This compound This compound (Ground State) Violanthrone_s This compound (Singlet Excited State) This compound->Violanthrone_s Violanthrone_t This compound (Triplet Excited State) Violanthrone_s->Violanthrone_t Intersystem Crossing Violanthrone_t->this compound Phosphorescence O2 Molecular Oxygen (³O₂) Violanthrone_t->O2 Energy Transfer O2_s Singlet Oxygen (¹O₂) O2->O2_s Cellular_Damage Oxidative Damage to Lipids, Proteins, DNA O2_s->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis NIR Light NIR Light NIR Light->this compound Absorption

Caption: Proposed mechanism of this compound-mediated photodynamic therapy.

Conclusion

This compound and its derivatives represent a versatile platform for the development of novel NIR-active agents for biomedical applications. Their tunable photophysical properties, coupled with their potential for efficient singlet oxygen generation and photothermal conversion, make them attractive candidates for advanced imaging and therapeutic strategies. Further research focusing on the synthesis of new derivatives with optimized NIR characteristics, comprehensive in vivo evaluations, and a deeper understanding of their biological interactions will be crucial for translating the promise of this compound into clinical realities.

References

charge transport characteristics of pristine violanthrone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Charge Transport Characteristics of Violanthrone

Introduction

This compound, a large polycyclic aromatic hydrocarbon, is recognized as a significant organic compound, primarily utilized as a vat dye.[1] Its extensive π-conjugated system suggests considerable potential as an organic semiconductor for applications in electronic devices.[2][3] However, publicly accessible research on the charge transport properties of pristine this compound is notably scarce. The majority of contemporary research focuses on solution-processable this compound derivatives, which have been functionalized to improve solubility and tune their electronic properties.

This technical guide provides a comprehensive overview of the charge transport characteristics of this compound, drawing heavily on the available data from its functionalized derivatives. It is intended for researchers, materials scientists, and professionals in drug development who may utilize such molecules as functional components. The guide details the quantitative charge transport parameters, outlines the experimental and computational protocols used for their characterization, and explores the critical relationship between molecular structure and electronic performance.

Charge Transport Properties of this compound Derivatives

Experimental studies consistently demonstrate that this compound derivatives behave as p-type semiconductors, meaning that the primary charge carriers are holes.[4][5] The charge transport efficiency, quantified by hole mobility (μh), is profoundly influenced by the molecular structure, particularly the nature of attached alkyl side chains and the use of electron-withdrawing groups.[4][6] These modifications directly impact the solid-state packing and intermolecular π-π stacking, which are crucial for efficient charge transport.[3]

Quantitative Data Summary

The following tables summarize the key charge transport and electronic properties reported for various dicyanomethylene-functionalised this compound derivatives.

Table 1: Organic Field-Effect Transistor (OFET) Characteristics of this compound Derivatives

Compound ID Substituent Side Chain Hole Mobility (μh) [cm²/Vs] Measurement Technique
Derivative 3a Branched (2-ethylhexyl) 3.62 x 10⁻⁶ OFET
Derivative 3b Linear (n-octyl) 1.07 x 10⁻² OFET
Derivative 3c Linear 1.21 x 10⁻³ OFET
Precursor 2b - ~1.7 x 10⁻⁴ (Derived from 60-fold improvement for 3b) OFET

Data sourced from multiple studies on functionalized this compound.[2][4][6]

Table 2: Electrochemical and Optical Properties of this compound Derivatives

Compound ID Ionization Energy (IE) / HOMO [eV] Electron Affinity (EA) / LUMO [eV] Fundamental Band Gap (Efund) [eV]
Derivative 3a -5.38 -4.11 1.27
Derivative 3b -5.34 -4.09 1.25
Derivative 3c -5.40 -4.15 1.25

These values were determined through electrochemical measurements.[2]

Table 3: Comparative Hole Mobilities of Organic Semiconductors

Material Class Specific Compound Hole Mobility (μh) [cm²/Vs] Measurement Technique
This compound Derivative Dicyanomethylene-functionalised (linear chains) 1.07 x 10⁻² OFET
Acenes (p-type) Pentacene (Thin Film) ~0.1 - 1.5 OFET
Acenes (p-type) Rubrene (Single Crystal) ~10 - 40 OFET, TOF

Comparative data provides context for the performance of this compound derivatives.[7][8]

Experimental Protocols

The characterization of charge transport in organic semiconductors relies on several key experimental techniques. The protocols for the most common methods are detailed below.

Organic Field-Effect Transistor (OFET) Fabrication and Measurement

OFETs are the primary device architecture used to evaluate the charge carrier mobility of this compound derivatives.[4] A typical bottom-gate, bottom-contact configuration is employed.

Detailed Protocol:

  • Substrate Preparation : Prefabricated, heavily n-doped Si wafers with a thermally grown SiO₂ dielectric layer (typically 230 nm) are used as the substrate. The Si acts as the gate electrode.

  • Source-Drain Electrodes : Interdigitated source and drain electrodes (e.g., 30 nm Au with a 10 nm ITO adhesion layer) are pre-patterned onto the SiO₂ layer. Channel lengths typically range from 2.5 to 20 μm.[2]

  • Active Layer Deposition : The this compound derivative is dissolved in a suitable organic solvent (e.g., chloroform). A thin film of the material is then deposited onto the substrate via spin-coating.

  • Thermal Annealing : The device is often annealed at an optimized temperature to improve the crystallinity and molecular ordering of the organic film, which is crucial for enhancing mobility.[7]

  • Measurement : The device is placed in a probe station, often under an inert atmosphere or vacuum. Electrical characteristics (output and transfer curves) are measured using a semiconductor parameter analyzer.

  • Mobility Calculation : The field-effect mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation: I_DS = (W / 2L) * C_i * μ * (V_G - V_T)² where I_DS is the drain-source current, W and L are the channel width and length, C_i is the capacitance per unit area of the dielectric, V_G is the gate voltage, and V_T is the threshold voltage.

OFET_Fabrication_Workflow sub Substrate Preparation (n-doped Si/SiO₂) elec Source/Drain Deposition (Au/ITO) sub->elec Patterning active Active Layer Deposition (Spin-Coating) elec->active Solution anneal Thermal Annealing active->anneal Optimize Film measure Electrical Measurement (Probe Station) anneal->measure Characterize calc Mobility Calculation measure->calc Analyze Data

OFET Fabrication and Measurement Workflow.
Space-Charge-Limited Current (SCLC) Method

The SCLC method is used to determine the bulk charge carrier mobility in a single-carrier device.[9][10]

Detailed Protocol:

  • Device Fabrication : A single-carrier "sandwich" device is fabricated. The this compound layer is placed between two electrodes. The work functions of the electrodes are chosen to ensure the efficient injection of only one type of charge carrier (holes for p-type this compound).

  • I-V Measurement : The current density (J) is measured as a function of the applied voltage (V) across the device.

  • Mobility Extraction : At higher voltages, the injected charge density exceeds the intrinsic carrier density, and the current becomes space-charge limited. In this trap-free regime, the J-V relationship is described by the Mott-Gurney law:[10][11] J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the mobility, and L is the film thickness. By plotting J versus V², the mobility can be extracted from the slope of the linear region.[7]

SCLC_Workflow fab Fabricate Sandwich Device (Single-Carrier Injection) measure Measure J-V Curve (Voltage Sweep) fab->measure plot Plot J vs. V² measure->plot extract Extract Mobility (Mott-Gurney Law) plot->extract

Space-Charge-Limited Current (SCLC) Measurement Workflow.

Computational Modeling Protocols

Density Functional Theory (DFT) is a powerful tool for predicting the intrinsic charge transport properties of organic molecules by calculating key parameters like reorganization energy and electronic coupling (transfer integral).[11][12]

Reorganization Energy (λ) Calculation

The reorganization energy is the energy required for a molecule to adjust its geometry after a charge is added or removed. A lower reorganization energy generally corresponds to higher mobility.

Detailed Protocol (for Hole Transport):

  • Geometry Optimization (Neutral) : Optimize the geometry of the neutral this compound molecule. Extract the total electronic energy (E_N(opt)).

  • Single Point Energy (Cation at Neutral Geometry) : Using the optimized neutral geometry, perform a single-point energy calculation for the cation (positive charge, doublet spin state). Extract the total electronic energy (E_C(N_opt)).

  • Geometry Optimization (Cation) : Optimize the geometry of the cation. Extract the total electronic energy (E_C(opt)).

  • Single Point Energy (Neutral at Cation Geometry) : Using the optimized cation geometry, perform a single-point energy calculation for the neutral molecule. Extract the total electronic energy (E_N(C_opt)).

  • Calculate λh : The hole reorganization energy (λh) is calculated as: λh = (E_C(N_opt) - E_N(opt)) + (E_N(C_opt) - E_C(opt))

DFT_Reorganization_Energy cluster_neutral Neutral Molecule Calculations cluster_cation Cation Molecule Calculations N_opt 1. Optimize Geometry (Neutral State) SP_C_at_N 2. Single Point Energy (Cation at Neutral Geom.) N_opt->SP_C_at_N Use Geom. calc 5. Calculate λh λh = (E₂ - E₁) + (E₄ - E₃) N_opt->calc Energy E₁ SP_C_at_N->calc Energy E₂ C_opt 3. Optimize Geometry (Cation State) SP_N_at_C 4. Single Point Energy (Neutral at Cation Geom.) C_opt->SP_N_at_C Use Geom. C_opt->calc Energy E₃ SP_N_at_C->calc Energy E₄ Structure_Property_Relationship cluster_input Molecular Design cluster_process Material Processing struct Molecular Structure (e.g., Side Chains, Functional Groups) morph Solid-State Morphology (Crystallinity, π-π Stacking) struct->morph Dictates process Processing Conditions (e.g., Solvents, Annealing) process->morph Controls props Charge Transport Properties (Hole Mobility) morph->props Determines

References

Synthesis of Soluble Violanthrone Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Violanthrone, a large polycyclic aromatic hydrocarbon, possesses a unique rigid and planar structure that has garnered interest for applications in materials science and, more recently, has shown potential as a scaffold for the development of novel therapeutic agents. However, the parent this compound molecule is characterized by extremely low solubility in common organic solvents, significantly hindering its processability and evaluation in biological systems. This technical guide provides an in-depth overview of the synthesis of soluble this compound derivatives, focusing on strategies to enhance their solubility and exploring their potential applications in drug development, particularly as kinase inhibitors. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of synthetic pathways and relevant cell signaling cascades.

Strategies for Enhancing the Solubility of this compound

The poor solubility of this compound arises from strong intermolecular π-π stacking interactions. The primary strategy to overcome this is the introduction of solubilizing groups onto the this compound core. The most successful approaches have focused on the functionalization of the 16,17-dihydroxythis compound (B89487) intermediate.

Two main classes of soluble this compound derivatives have emerged:

  • 16,17-Dialkoxythis compound Derivatives: The attachment of long or branched alkyl chains via ether linkages at the 16 and 17 positions effectively disrupts the intermolecular stacking, leading to a significant increase in solubility in organic solvents.

  • Dicyanomethylene-Functionalized this compound Derivatives: The introduction of electron-withdrawing dicyanomethylene groups not only enhances solubility but also modulates the electronic properties of the this compound core, which can be advantageous for certain applications.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key soluble this compound derivatives.

Synthesis of 16,17-Dialkoxythis compound Derivatives

The synthesis of 16,17-dialkoxyviolanthrones is typically a two-step process starting from the commercially available 16,17-dimethoxythis compound.

Step 1: Demethylation to 16,17-Dihydroxythis compound

This procedure involves the cleavage of the methyl ethers to yield the dihydroxy intermediate.

  • Materials:

    • 16,17-dimethoxythis compound

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Boron tribromide (BBr₃)

    • Hydrochloric acid (HCl), 2 M aqueous solution

  • Procedure:

    • Suspend 1 part by mass of 16,17-dimethoxythis compound in 10 parts by mass of dichloromethane in a round-bottom flask.

    • Stir the suspension mechanically for 1 hour at room temperature to ensure thorough dispersion.

    • Cool the mixture in an ice-water bath.

    • Slowly add 1.1 parts by mass of boron tribromide (BBr₃) dropwise to the cooled suspension.

    • After the addition is complete, continue stirring at room temperature for 8 hours.

    • Heat the reaction mixture to reflux and maintain for an additional 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the demethylation is complete.

    • Carefully add the resulting viscous slurry to 50 parts by mass of a 2 M aqueous hydrochloric acid solution.

    • Stir the mixture vigorously to facilitate hydrolysis.

    • Collect the solid product by filtration or centrifugation and wash repeatedly with water.

    • Dry the resulting 16,17-dihydroxythis compound, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis to 16,17-Dialkoxythis compound

This step involves the alkylation of the dihydroxy intermediate with an appropriate alkyl halide. The following is an example for the synthesis of 16,17-bis(decyloxy)this compound.

  • Materials:

    • 16,17-dihydroxythis compound (from Step 1)

    • N,N-Dimethylformamide (DMF)

    • 1-Bromodecane (B1670165)

    • Anhydrous potassium carbonate (K₂CO₃)

    • 18-Crown-6 (phase transfer catalyst)

  • Procedure:

    • In a round-bottom flask, combine 1 part by mass of 16,17-dihydroxythis compound with 10 parts by mass of N,N-dimethylformamide.

    • Add 1.3 parts by mass of 1-bromodecane and 0.8 parts by mass of anhydrous potassium carbonate.

    • Add a catalytic amount (0.05 parts by mass) of 18-crown-6.

    • Heat the mixture to 80°C and stir mechanically for 10 hours.

    • While still hot, filter the reaction mixture to remove insoluble starting material and inorganic salts.

    • Pour the filtrate into 50 parts by mass of water to precipitate the product.

    • Collect the blue-black precipitate by filtration and dry.

    • Purify the crude product by recrystallization from ethyl acetate (B1210297) to obtain purple-black needle-like crystals of 16,17-bis(decyloxy)this compound.

Synthesis_of_16_17_Dialkoxythis compound cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Williamson Ether Synthesis 16_17_dimethoxythis compound 16,17-Dimethoxythis compound demethylation_reaction BBr3, CH2Cl2 Ice bath to reflux 16_17_dimethoxythis compound->demethylation_reaction 16_17_dihydroxythis compound 16,17-Dihydroxythis compound demethylation_reaction->16_17_dihydroxythis compound 16_17_dihydroxyviolanthrone_step2 16,17-Dihydroxythis compound alkylation_reaction 1-Bromodecane, K2CO3 18-Crown-6, DMF, 80°C 16_17_bis_decyloxy_this compound 16,17-Bis(decyloxy)this compound alkylation_reaction->16_17_bis_decyloxy_this compound 16_17_dihydroxyviolanthrone_step2->alkylation_reaction

Synthesis of Dicyanomethylene-Functionalized this compound Derivatives

This synthesis also starts from a 16,17-dialkoxythis compound derivative and involves a Knoevenagel condensation.

  • Materials:

  • Procedure:

    • Dissolve the 16,17-dialkoxythis compound derivative in dry chloroform.

    • Add a stoichiometric excess of malononitrile and pyridine.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of titanium tetrachloride in chloroform dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction by carefully adding water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Dicyanomethylene_Violanthrone_Synthesis start 16,17-Dialkoxythis compound reagents Malononitrile, Pyridine, TiCl4, Chloroform start->reagents Knoevenagel Condensation product Dicyanomethylene-functionalized This compound reagents->product

Quantitative Data on Soluble this compound Derivatives

A significant challenge in the field is the limited availability of comprehensive quantitative solubility data. However, the introduction of long alkyl chains has been qualitatively shown to dramatically improve solubility.

Derivative NameSolubilizing GroupSolventSolubility
This compoundNoneMost organic solventsInsoluble
16,17-Bis(decyloxy)this compoundDecyloxy chainsDMSOSoluble (exact value not widely reported)
16,17-Bis(2-ethylhexyloxy)this compound2-Ethylhexyloxy chainsChloroformSoluble
Dicyanomethylene-functionalized 16,17-bis(octyloxy)this compoundOctyloxy chains and dicyanomethylene groupsDichloromethaneSoluble (used for UV-Vis spectroscopy at 1x10⁻⁵ mol L⁻¹)

Potential Applications in Drug Development: this compound Derivatives as Kinase Inhibitors

While research into the biological activities of soluble this compound derivatives is still in its early stages, their structural features suggest potential as kinase inhibitors, a well-established class of anticancer drugs. The planar aromatic core of this compound could potentially interact with the ATP-binding pocket of various kinases.

Rationale for Targeting Kinases

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. By inhibiting specific kinases that are overactive in cancer cells, it is possible to halt tumor progression.

Potentially Relevant Signaling Pathways

Several key signaling pathways are implicated in cancer and are common targets for kinase inhibitors. Soluble this compound derivatives could potentially modulate these pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation.

  • MAPK/ERK Pathway: This pathway is involved in transmitting extracellular signals to the nucleus to regulate gene expression related to cell growth and division.

Kinase_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase PI3K PI3K Akt Akt mTOR mTOR Proliferation Cell Proliferation & Survival Violanthrone_PI3K Soluble this compound Derivative (Potential Inhibitor) GrowthFactor2 Growth Factor Receptor2 Receptor Tyrosine Kinase Ras Ras Raf Raf MEK MEK ERK ERK Transcription Gene Transcription & Cell Growth Violanthrone_MAPK Soluble this compound Derivative (Potential Inhibitor)

Conclusion and Future Directions

The synthesis of soluble this compound derivatives has opened up new avenues for the exploration of this fascinating class of molecules. The detailed protocols provided in this guide offer a starting point for the synthesis and further functionalization of these compounds. While the biological activity of soluble this compound derivatives is a nascent field of study, their potential as kinase inhibitors warrants further investigation. Future research should focus on:

  • Systematic Quantification of Solubility: A comprehensive study to quantify the solubility of a range of this compound derivatives in various pharmaceutically relevant solvents is crucial.

  • Biological Screening: Screening of soluble this compound derivatives against a panel of cancer cell lines and a broad range of kinases is necessary to identify lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the solubilizing groups and the this compound core will be essential to optimize biological activity and drug-like properties.

  • Mechanism of Action Studies: For active compounds, detailed studies are needed to elucidate the specific kinase targets and their impact on downstream signaling pathways.

The development of soluble and biologically active this compound derivatives represents a promising frontier in the search for novel therapeutic agents.

An In-depth Technical Guide to the Semiconducting Properties of Violanthrone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the semiconducting properties of violanthrone and its isomers, with a focus on their potential applications in organic electronics. The document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes critical workflows and molecular relationships.

Introduction to this compound Isomers as Organic Semiconductors

This compound and its isomers are large, polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest for their potential as active materials in organic electronic devices. Their extended π-conjugated systems provide a basis for charge transport, making them promising candidates for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The semiconducting properties of these molecules, including their charge carrier mobility, energy levels (HOMO and LUMO), and band gap, are highly dependent on their molecular structure and solid-state packing. Isomerism, the phenomenon where molecules have the same chemical formula but different structural arrangements, plays a crucial role in determining these properties. This guide will delve into the characteristics of this compound and its isomer, isothis compound (B85859), as well as functionalized derivatives, to provide a comparative analysis of their semiconducting potential.

Quantitative Data Summary

The following tables summarize the key electronic and performance data for this compound, its isomer isothis compound (with theoretically predicted values), and several dicyanomethylene-functionalised this compound derivatives. These derivatives have been synthesized to enhance solubility and tune the electronic properties of the this compound core.

Table 1: Frontier Molecular Orbital Energies and Band Gaps

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Method
This compound-5.10-3.301.80Experimental[1]
Isothis compound-5.25-3.281.97Theoretical (DFT)
Dicyanomethylene-violanthrone derivative (branched 2-ethylhexyl chains)-5.38-4.111.27Experimental[2]
Dicyanomethylene-violanthrone derivative (linear n-octyl chains)-5.34-4.091.25Experimental[2]
Dicyanomethylene-violanthrone derivative (linear alkyl chains)-5.40-4.151.25Experimental[2]

Table 2: Organic Field-Effect Transistor (OFET) Performance Data

Active MaterialHole Mobility (μh) (cm²/Vs)On/Off Ratio
Dicyanomethylene-violanthrone derivative (branched 2-ethylhexyl chains)3.62 x 10⁻⁶> 10³
Dicyanomethylene-violanthrone derivative (linear n-octyl chains)1.07 x 10⁻²> 10⁴
Dicyanomethylene-violanthrone derivative (linear alkyl chains)1.21 x 10⁻³> 10³

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound isomers and the fabrication and characterization of OFET devices.

Synthesis of this compound Isomers

3.1.1. Synthesis of this compound

This compound is typically synthesized through the oxidative dimerization of benzanthrone (B145504).

  • Materials: Benzanthrone, potassium hydroxide (B78521), and a high-boiling point solvent (e.g., nitrobenzene (B124822) or trichlorobenzene).

  • Procedure:

    • A mixture of benzanthrone and powdered potassium hydroxide in the solvent is heated to a high temperature (typically > 200 °C) with vigorous stirring.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The reaction mixture is cooled, and the solid product is collected by filtration.

    • The crude product is purified by washing with hot water, ethanol, and then a suitable organic solvent to remove impurities.

3.1.2. One-Pot Synthesis of Isothis compound

This protocol is based on a one-pot reaction starting from 3-bromobenzanthrone (B182157).

  • Materials: 3-bromobenzanthrone, sodium sulfide (B99878), potassium hydroxide, n-butanol.

  • Procedure:

    • Suspend 3-bromobenzanthrone in n-butanol in a reaction vessel.

    • Add sodium sulfide to the suspension and heat the mixture to 105-110 °C for 4 hours.

    • Cool the reaction mixture to 80 °C and add potassium hydroxide.

    • Heat the mixture to 125-130 °C for 6 hours.

    • Cool the mixture to 80 °C, add water, and stir for 2 hours.

    • The crude isothis compound can be purified by filtration, washing with water, and drying.

3.1.3. Synthesis of Dicyanomethylene-Functionalised this compound Derivatives

This synthesis involves a two-step process: dihydroxylation of this compound followed by a Knoevenagel condensation.

  • Step 1: Synthesis of 16,17-Dihydroxythis compound

    • Materials: this compound, potassium hydroxide, and a suitable solvent like ethanol.

    • Procedure:

      • This compound is treated with a strong base such as potassium hydroxide in a solvent at an elevated temperature.

      • The reaction mixture is then neutralized with an acid to precipitate the dihydroxythis compound.

      • The product is collected by filtration and washed.

  • Step 2: Knoevenagel Condensation with Malononitrile (B47326)

    • Materials: 16,17-Dihydroxythis compound, malononitrile, a base catalyst (e.g., piperidine (B6355638) or pyridine), and a solvent (e.g., toluene (B28343) or chloroform).

    • Procedure:

      • 16,17-Dihydroxythis compound and malononitrile are dissolved in the solvent.

      • A catalytic amount of the base is added, and the mixture is refluxed with a Dean-Stark trap to remove water.

      • The reaction progress is monitored by TLC.

      • After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

OFET Fabrication and Characterization

A top-contact, bottom-gate architecture is a common device structure for evaluating the performance of new organic semiconductors.

  • 3.2.1. Substrate Preparation:

    • Start with heavily doped p-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (200-300 nm) acting as the gate dielectric.

    • Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to improve the interface quality. This is typically done by vapor deposition or solution immersion.

  • 3.2.2. Active Layer Deposition:

    • Spin Coating (for soluble derivatives):

      • Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).

      • Filter the solution through a 0.2 µm PTFE filter.

      • Spin-coat the solution onto the prepared substrate at a specific spin speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds).

      • Anneal the film at an optimized temperature (e.g., 100-150 °C) to improve crystallinity and film morphology.

    • Thermal Evaporation (for pristine this compound/isothis compound):

      • Place the pristine this compound or isothis compound powder in a crucible in a high-vacuum thermal evaporator.

      • Mount the prepared substrates above the crucible.

      • Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr).

      • Heat the crucible to sublime the material, depositing a thin film (typically 30-50 nm) onto the substrates. The deposition rate should be controlled (e.g., 0.1-0.5 Å/s).

  • 3.2.3. Electrode Deposition:

    • Define the source and drain electrodes on top of the organic semiconductor layer using a shadow mask.

    • Deposit a layer of gold (Au) (typically 40-60 nm) through the shadow mask via thermal evaporation. A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) may be deposited before the gold.

  • 3.2.4. Electrical Characterization:

    • Perform all electrical measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox) or under vacuum to prevent degradation of the organic material.

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFETs.

    • From the transfer characteristics in the saturation regime, extract the field-effect mobility (µ), on/off current ratio, and threshold voltage (Vth).

Mandatory Visualizations

Synthesis Pathways

SynthesisPathways cluster_this compound This compound Synthesis cluster_isothis compound Isothis compound Synthesis cluster_derivative Functionalized Derivative Synthesis benzanthrone Benzanthrone This compound This compound benzanthrone->this compound KOH, heat bromobenzanthrone 3-Bromobenzanthrone intermediate_iso Intermediate bromobenzanthrone->intermediate_iso Na2S, n-butanol isothis compound Isothis compound intermediate_iso->isothis compound KOH, n-butanol violanthrone_d This compound dihydroxy 16,17-Dihydroxythis compound violanthrone_d->dihydroxy KOH derivative Dicyanomethylene Derivative dihydroxy->derivative Malononitrile, Base

Caption: Synthesis routes for this compound, isothis compound, and a functionalized derivative.

Experimental Workflow for OFET Fabrication and Characterization

OFET_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization start Si/SiO2 Wafer cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) start->cleaning drying N2 Drying cleaning->drying ots OTS Surface Treatment drying->ots deposition Active Layer Deposition (Spin Coating or Thermal Evaporation) ots->deposition annealing Thermal Annealing deposition->annealing electrodes Au Electrode Deposition (via Shadow Mask) annealing->electrodes electrical Electrical Measurement (Semiconductor Analyzer) electrodes->electrical analysis Data Analysis (Mobility, On/Off Ratio, Vth) electrical->analysis

Caption: Workflow for top-contact, bottom-gate OFET fabrication and characterization.

Relationship between Molecular Structure and Device Performance

StructureProperty cluster_structure Molecular Structure cluster_packing Solid-State Packing cluster_properties Electronic Properties cluster_performance Device Performance isomer Isomerism (this compound vs. Isothis compound) packing Molecular Packing (π-π stacking) isomer->packing sidechains Side Chains (Linear vs. Branched) sidechains->packing crystallinity Crystallinity packing->crystallinity energy_levels HOMO/LUMO Levels packing->energy_levels mobility Charge Carrier Mobility crystallinity->mobility band_gap Band Gap energy_levels->band_gap band_gap->mobility on_off On/Off Ratio mobility->on_off

Caption: Interplay between molecular structure, packing, electronic properties, and device performance.

Conclusion

This compound and its isomers represent a promising class of materials for organic semiconductor applications. While pristine this compound and isothis compound exhibit inherent semiconducting properties, their low solubility presents challenges for device fabrication. Functionalization, particularly with dicyanomethylene groups and solubilizing alkyl chains, has proven to be an effective strategy to not only improve processability but also to tune the electronic properties, leading to significantly enhanced device performance. The choice of linear versus branched alkyl chains has a profound impact on the molecular packing and, consequently, the charge carrier mobility. Further research into novel isomers and functionalization strategies will continue to unlock the full potential of this versatile class of organic semiconductors.

References

Methodological & Application

Application Notes and Protocols for Violanthrone Thin-Film Deposition by Thermal Evaporation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Violanthrone, also known as dibenzanthrone, is a large, planar polycyclic aromatic hydrocarbon with the chemical formula C₃₄H₁₆O₂.[1][2] It is a vat dye that has garnered interest in materials science and organic electronics due to its extended π-conjugated system, which suggests potential applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3] Its rigid structure and high thermal stability make it a suitable candidate for thin-film deposition using high-vacuum thermal evaporation, a physical vapor deposition (PVD) technique that allows for the fabrication of high-purity, uniform thin films.[4][5]

While the primary applications of this compound and its derivatives have been explored in the realm of organic electronics, the broader class of polycyclic aromatic quinones has been investigated for biological activity, including cytotoxicity against cancer cells.[6][7] This document provides a detailed protocol for the deposition of this compound thin films via thermal evaporation and offers a prospective look into its potential relevance in drug development research by discussing the cytotoxic mechanisms of related compounds.

Data Presentation

The successful deposition of high-quality this compound thin films is critically dependent on the precise control of several experimental parameters. While specific data for this compound is limited, the following table provides a summary of recommended starting parameters extrapolated from data for structurally similar polycyclic aromatic hydrocarbons like flavanthrone (B36509) and general principles of organic thin-film deposition.[8]

Table 1: Recommended Thermal Evaporation Parameters for this compound

ParameterRecommended ValueNotes
Source Material High-Purity this compound Powder (>98%)Purity is crucial for achieving desired film properties. Pre-purification by vacuum sublimation is recommended.
Substrate Si/SiO₂, Glass, ITO-coated glass, QuartzSubstrate choice is dependent on the intended application and subsequent characterization.
Base Pressure < 1 x 10⁻⁶ mbarHigh vacuum is essential to minimize contamination and ensure a long mean free path for evaporated molecules.[8]
Source Temperature 350 - 450 °C (approximate)Should be sufficient to achieve a reasonable sublimation rate without causing decomposition. This compound has a high melting point (~492 °C with decomposition).[4][9]
Substrate Temperature Room Temperature to 200 °CInfluences the crystallinity, morphology, and molecular ordering of the deposited film.
Deposition Rate 0.1 - 1.0 Å/sSlower deposition rates generally lead to more ordered and crystalline films.[8]
Final Film Thickness 10 - 200 nmDependent on the specific application (e.g., active layer in an OFET, optical measurements).

Experimental Protocols

This section details the necessary procedures for preparing substrates and depositing this compound thin films using a standard high-vacuum thermal evaporation system.

Protocol 1: Substrate Cleaning

A thorough cleaning of the substrate is paramount for good film adhesion and uniform growth.

Materials:

  • Substrates (e.g., Si/SiO₂, glass slides)

  • Deionized (DI) water

  • Acetone (B3395972) (semiconductor grade)

  • Isopropanol (B130326) (semiconductor grade)

  • Detergent solution (e.g., Alconox)

  • Beakers

  • Ultrasonic bath

  • Nitrogen gas (high purity)

Procedure:

  • Place the substrates in a beaker with a dilute detergent solution and sonicate for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Transfer the substrates to a beaker with acetone and sonicate for 15 minutes.

  • Transfer the substrates to a beaker with isopropanol and sonicate for 15 minutes to remove any remaining organic residues.

  • Rinse the substrates again with DI water.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • Immediately transfer the cleaned substrates into the vacuum chamber to prevent re-contamination.

Protocol 2: Thermal Evaporation of this compound

This protocol outlines the deposition process in a high-vacuum thermal evaporator equipped with a quartz crystal microbalance (QCM) for in-situ thickness and rate monitoring.

Materials and Equipment:

  • High-purity this compound powder

  • High-vacuum thermal evaporation system

  • Tungsten or Molybdenum evaporation boat (or a crucible with a suitable heater)

  • Quartz Crystal Microbalance (QCM)

  • Substrate holder with heating capabilities

  • Cleaned substrates

Procedure:

  • Loading the Source: Carefully load the this compound powder into the evaporation boat. Ensure the boat is clean and has been previously outgassed to remove any contaminants.

  • Mounting Substrates: Mount the cleaned, dry substrates onto the substrate holder in the deposition chamber.

  • Pump Down: Seal the chamber and pump down to a base pressure of at least 1 x 10⁻⁶ mbar. This is a critical step to ensure the purity of the deposited film.[8]

  • Substrate Heating (Optional): If a specific substrate temperature is desired, heat the substrate holder to the setpoint and allow the temperature to stabilize.

  • Source Heating and Deposition:

    • Slowly increase the current to the evaporation boat to begin heating the this compound powder. A slow ramp-up prevents thermal shock and potential decomposition of the organic material.[5]

    • Monitor the QCM. As the temperature of the this compound increases, you will observe the deposition rate begin to rise.

    • Adjust the current to achieve a stable, desired deposition rate (e.g., 0.2 Å/s).

    • Once the rate is stable, open the shutter to begin deposition onto the substrates.

  • Film Growth: Continue the deposition process until the desired film thickness is achieved, as indicated by the QCM.

  • Shutdown:

    • Close the shutter to stop the deposition.

    • Slowly decrease the current to the evaporation boat to allow it to cool down.

    • If the substrate was heated, turn off the substrate heater and allow it to cool to room temperature.

  • Venting and Sample Retrieval: Once the chamber has cooled, vent it with an inert gas (e.g., nitrogen) to atmospheric pressure. Carefully remove the coated substrates for characterization.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the this compound thin-film deposition process.

G cluster_prep Preparation cluster_dep Deposition cluster_char Post-Deposition sub_clean Substrate Cleaning src_prep Source Preparation pump Pump to High Vacuum (<1e-6 mbar) src_prep->pump heat_sub Substrate Heating (Optional) pump->heat_sub heat_src Source Heating heat_sub->heat_src deposit Deposition heat_src->deposit cool Cool Down deposit->cool vent Vent Chamber cool->vent characterize Film Characterization vent->characterize

Caption: Workflow for this compound thin-film deposition.

Potential Signaling Pathway in a Biological Context

While this compound itself is not established as a therapeutic agent, related polycyclic aromatic quinones are known to exert cytotoxic effects, often through the induction of apoptosis (programmed cell death).[6][7] One of the key signaling pathways that regulates cell survival and apoptosis is the PI3K/Akt pathway.[1] The diagram below illustrates a generalized model of how a cytotoxic compound could potentially induce apoptosis by inhibiting this pro-survival pathway. This is a hypothetical model for structurally related compounds and has not been specifically demonstrated for this compound.

G cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates CytotoxicCompound Cytotoxic Compound (e.g., related quinones) CytotoxicCompound->Akt Inhibits CytoC Cytochrome c Bcl2->CytoC Inhibits Release Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Triggers

References

Application Notes and Protocols for Fabricating Violanthrone-Based Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication and characterization of Organic Field-Effect Transistors (OFETs) based on violanthrone and its derivatives. This compound, a large polycyclic aromatic hydrocarbon, and its functionalized analogues are emerging as promising organic semiconductors for next-generation flexible and low-cost electronics. These protocols cover both p-type and n-type this compound-based materials, offering a comprehensive guide for researchers in the field.

I. Overview of this compound-Based Organic Semiconductors

This compound and its derivatives possess a large π-conjugated system, which is conducive to efficient charge transport. The electronic properties of these materials can be tuned by chemical modification, leading to both p-type (hole-transporting) and n-type (electron-transporting) semiconductors.

  • P-type this compound Derivatives: Dicyanomethylene-functionalised violanthrones are a prominent class of p-type semiconductors. The introduction of electron-withdrawing dicyanomethylene groups and solubilizing alkyl chains enhances their performance and solution processability. These materials typically exhibit good hole mobilities and high on/off current ratios.

  • N-type this compound Derivatives: Certain this compound derivatives, such as those based on naphthalene-tetracarboxylic-dianhydride (NTCDA), have demonstrated n-channel activity, enabling the fabrication of n-type OFETs.

The choice of the specific this compound derivative and the fabrication method significantly impacts the final device performance. Key performance metrics for OFETs include charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

II. Data Presentation: Performance of this compound-Based OFETs

The following table summarizes the performance of representative p-type and n-type this compound-based OFETs.

Semiconductor MaterialDopant/Functional GroupDevice ArchitectureDeposition MethodMobility (µ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Charge Carrier
Dicyanomethylene-violanthrone (3a)Branched 2-ethylhexyl side chainsBottom-Gate, Top-ContactSpin-Coating3.62 x 10⁻⁶~10³Hole (p-type)
Dicyanomethylene-violanthrone (3b)Linear n-octyl side chainsBottom-Gate, Top-ContactSpin-Coating1.07 x 10⁻²10⁴ - 10⁵Hole (p-type)
Dicyanomethylene-violanthrone (3c)Linear n-dodecyl side chainsBottom-Gate, Top-ContactSpin-Coating1.21 x 10⁻³~10⁴Hole (p-type)
Naphthalene-tetracarboxylic-dianhydride (NTCDA)-Top-Contact-0.0162.25 x 10²Electron (n-type)[1]

III. Experimental Protocols

This section provides detailed protocols for the synthesis of a soluble this compound derivative and the fabrication of both p-type and n-type OFETs.

Protocol 1: Synthesis of Dicyanomethylene-Functionalised this compound Derivatives (p-type)

This protocol describes a two-step synthesis for soluble, p-type dicyanomethylene-functionalised this compound derivatives.[2]

Step 1: Etherification of 16,17-Dihydroxythis compound (B89487)

  • Dissolve 16,17-dihydroxythis compound and a slight excess of the desired alkyl bromide (e.g., 1-bromooctane (B94149) for compound 2b) in N,N-dimethylformamide (DMF).

  • Add potassium carbonate to the mixture.

  • Stir the reaction mixture at 100°C overnight.

  • After cooling to room temperature, pour the mixture into methanol (B129727) to precipitate the product.

  • Filter the precipitate and wash with water to yield the dialkoxy-violanthrone derivative (e.g., compound 2b).[3]

Step 2: Knoevenagel Condensation

  • Dissolve the dialkoxy-violanthrone derivative and malononitrile (B47326) in anhydrous chlorobenzene (B131634).

  • Add titanium tetrachloride and pyridine (B92270) to the mixture.

  • Stir the mixture under reflux overnight.

  • After cooling, pour the reaction mixture into ice-water and extract with dichloromethane.

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final dicyanomethylene-functionalised this compound derivative.[2]

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Knoevenagel Condensation Dihydroxythis compound 16,17-Dihydroxythis compound DMF_K2CO3 DMF, K2CO3, 100°C Dihydroxythis compound->DMF_K2CO3 AlkylBromide Alkyl Bromide AlkylBromide->DMF_K2CO3 Dialkoxythis compound Dialkoxy-violanthrone Derivative DMF_K2CO3->Dialkoxythis compound Chlorobenzene_TiCl4_Py Chlorobenzene, TiCl4, Pyridine, Reflux Dialkoxythis compound->Chlorobenzene_TiCl4_Py Malononitrile Malononitrile Malononitrile->Chlorobenzene_TiCl4_Py FinalProduct Dicyanomethylene-functionalised this compound Chlorobenzene_TiCl4_Py->FinalProduct

Synthesis of p-type this compound derivatives.
Protocol 2: Fabrication of a p-type this compound-Based OFET (Bottom-Gate, Top-Contact)

This protocol is suitable for the dicyanomethylene-functionalised this compound derivatives.

Materials:

  • Heavily n-doped silicon wafers with a thermally grown SiO₂ layer (200-300 nm)

  • Dicyanomethylene-functionalised this compound derivative

  • Octadecyltrichlorosilane (OTS)

  • Toluene (B28343), Acetone (B3395972), Isopropanol (B130326) (semiconductor grade)

  • Gold (Au) for electrodes

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired size.

    • Sonicate the substrate sequentially in acetone and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

  • Surface Treatment:

    • Prepare a solution of OTS in toluene.

    • Immerse the cleaned substrate in the OTS solution for 30 minutes to form a self-assembled monolayer.

    • Rinse the substrate with fresh toluene and dry with nitrogen.

  • Semiconductor Film Deposition (Spin-Coating):

    • Prepare a solution of the dicyanomethylene-functionalised this compound derivative in chloroform (B151607) or chlorobenzene (e.g., 5-10 mg/mL).

    • Spin-coat the solution onto the OTS-treated substrate. A typical starting point is 1500-3000 rpm for 60 seconds to achieve a film thickness of 30-50 nm. The optimal speed will depend on the solution concentration and viscosity.

    • Anneal the film on a hotplate at 100-150°C for 30 minutes to remove residual solvent and improve film morphology.

  • Electrode Deposition:

    • Use a shadow mask to define the source and drain electrodes.

    • Deposit a 50 nm layer of gold (Au) through thermal evaporation under high vacuum (< 10⁻⁶ Torr).

p_type_OFET_Fabrication Substrate_Cleaning Substrate Cleaning (Si/SiO2) Surface_Treatment Surface Treatment (OTS) Substrate_Cleaning->Surface_Treatment Spin_Coating Spin-Coating (this compound Derivative) Surface_Treatment->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Electrode Deposition (Au) Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization

Fabrication workflow for a p-type OFET.
Protocol 3: Fabrication of an n-type this compound-Based OFET

This protocol is adapted for n-type this compound derivatives like NTCDA, which are often deposited via thermal evaporation due to lower solubility.

Materials:

  • Substrate (e.g., glass or Si/SiO₂)

  • N-type this compound derivative (e.g., NTCDA)

  • Source and drain electrode material (e.g., Gold)

  • Gate dielectric material (if not using Si/SiO₂)

  • Gate electrode material (if not using Si/SiO₂)

Procedure:

  • Substrate Preparation:

    • Clean the substrate using a standard procedure (e.g., sonication in acetone and isopropanol).

  • Gate and Dielectric Formation (for bottom-gate architecture):

    • If not using a pre-fabricated Si/SiO₂ substrate, deposit the gate electrode followed by the gate dielectric layer.

  • Semiconductor Film Deposition (Thermal Evaporation):

    • Place the substrate in a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).

    • Load the n-type this compound derivative powder into a crucible.

    • Heat the crucible to sublimate the material and deposit a thin film (typically 30-50 nm) onto the substrate. The deposition rate should be slow (e.g., 0.1-0.5 Å/s) to ensure a well-ordered film.

  • Electrode Deposition:

    • Use a shadow mask to define the source and drain electrodes.

    • Deposit the electrode material (e.g., Au) via thermal evaporation.

n_type_OFET_Fabrication Substrate_Preparation Substrate Preparation Thermal_Evaporation Thermal Evaporation (n-type this compound) Substrate_Preparation->Thermal_Evaporation Electrode_Deposition Electrode Deposition Thermal_Evaporation->Electrode_Deposition Device_Characterization Device Characterization Electrode_Deposition->Device_Characterization

Fabrication workflow for an n-type OFET.
Protocol 4: OFET Device Characterization

Equipment:

  • Semiconductor parameter analyzer

  • Probe station

Procedure:

  • Place the fabricated OFET device on the probe station.

  • Output Characteristics:

    • Measure the drain current (Id) as a function of the drain-source voltage (Vds) at various constant gate voltages (Vg).

  • Transfer Characteristics:

    • Measure the drain current (Id) as a function of the gate voltage (Vg) at a constant high drain-source voltage (in the saturation regime).

  • Parameter Extraction:

    • Calculate the charge carrier mobility (µ) from the slope of the (Id)1/2 vs. Vg plot in the saturation regime.

    • Determine the on/off ratio from the ratio of the maximum to the minimum drain current in the transfer curve.

    • Determine the threshold voltage (Vth) from the x-intercept of the linear fit to the (Id)1/2 vs. Vg plot.

IV. Conclusion

This compound-based organic semiconductors offer a versatile platform for the fabrication of both p-type and n-type OFETs. The performance of these devices is highly dependent on the molecular design of the this compound derivative and the optimization of the fabrication process. The protocols provided herein offer a solid foundation for researchers to explore the potential of these materials in the field of organic electronics. Further optimization of parameters such as solution concentration, spin speed, and annealing temperature is encouraged to achieve optimal device performance for specific this compound derivatives.

References

Violanthrone Derivatives as Active Layers in Organic Photovoltaic Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of violanthrone derivatives as the active layer in organic photovoltaic (OPV) cells. While this compound itself is not extensively used, its derivatives, particularly those functionalized with dicyanomethylene groups, have emerged as promising materials for organic electronics.[1] This guide is intended to serve as a foundational resource for researchers exploring the potential of these compounds in next-generation solar energy conversion.

Introduction to this compound Derivatives in OPVs

This compound and its derivatives are a class of materials characterized by a large π-conjugated system composed of nine fused benzene (B151609) rings. This extensive conjugation, coupled with the presence of two carbonyl groups, suggests the potential for strong π–π intermolecular interactions, a narrower HOMO-LUMO gap, and light absorption extending into the near-infrared (NIR) region. These properties make them attractive candidates for use in optoelectronic applications, including OPVs.

Recent research has focused on modifying the this compound core to fine-tune its electronic and optical properties. The introduction of electron-withdrawing groups, such as dicyanomethylene, can significantly lower the HOMO and LUMO energy levels, leading to a narrower bandgap and improved light absorption.[1] Some this compound derivatives have been investigated as p-type semiconductor materials in OPV devices.[2]

Quantitative Performance Data

The performance of OPV devices is characterized by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes the reported performance and electronic properties of select this compound derivatives.

Derivative TypeBlendPCE (%)Voc (V)Jsc (mA/cm²)FFHOMO (eV)LUMO (eV)Band Gap (eV)
This compound Derivative 5with PCBM (1:1 w/w)0.54---~ -5.1-~1.8
Dicyanomethylene-functionalised-----~ -5.34 to -5.40~ -4.09 to -4.15~1.25

Note: Data is compiled from multiple sources.[2][3] The performance of OPV devices is highly dependent on the specific derivative, device architecture, and fabrication conditions.

Experimental Protocols

The following protocols provide a generalized methodology for the fabrication and characterization of an organic photovoltaic device using a this compound derivative as the active layer component. These protocols are based on standard practices for solution-processed organic solar cells and should be optimized for specific this compound derivatives and available laboratory equipment.

Materials and Reagents
  • Indium Tin Oxide (ITO)-coated glass substrates

  • This compound derivative (e.g., dicyanomethylene-functionalised)

  • Electron acceptor material (e.g., PCBM -[4][4]-phenyl-C61-butyric acid methyl ester)

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS - poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

  • Electron Transport Layer (ETL) material (e.g., ZnO nanoparticles)

  • High-purity organic solvents (e.g., chloroform (B151607), chlorobenzene)

  • Metal for top electrode (e.g., Aluminum - Al)

  • Detergent (e.g., Hellmanex III)

  • Deionized water

  • Isopropyl alcohol

  • Acetone

Substrate Cleaning

Proper cleaning of the ITO substrate is crucial for device performance.

  • Sonication: Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex in deionized water), deionized water, acetone, and isopropyl alcohol. Each sonication step should last for a predetermined duration (e.g., 15 minutes).

  • Drying: After the final sonication step, dry the substrates using a stream of nitrogen gas.

  • UV-Ozone Treatment: Immediately before depositing the next layer, treat the cleaned ITO substrates with UV-ozone for a specified time (e.g., 15 minutes) to remove any remaining organic residues and improve the work function of the ITO.

Device Fabrication (Conventional Architecture)

This protocol describes the fabrication of a conventional architecture OPV device (ITO/HTL/Active Layer/ETL/Cathode).

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat an aqueous dispersion of PEDOT:PSS onto the cleaned ITO substrate. A typical spin-coating program might be a two-step process: a slow spin for spreading (e.g., 500 rpm for 10 seconds) followed by a fast spin for thinning (e.g., 4000 rpm for 40 seconds).

    • Anneal the PEDOT:PSS-coated substrates on a hotplate in a nitrogen-filled glovebox at a specific temperature and duration (e.g., 150 °C for 15 minutes) to remove residual water.

  • Active Layer Deposition:

    • Prepare a solution of the this compound derivative and an electron acceptor (e.g., PCBM) in a suitable organic solvent (e.g., chloroform or chlorobenzene) at a specific concentration and donor:acceptor weight ratio (e.g., 1:1).

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside a glovebox. The spin-coating parameters (speed and time) should be optimized to achieve the desired film thickness (typically 80-120 nm).

    • Anneal the active layer film at a specific temperature and for a set duration (e.g., 110 °C for 10 minutes) to control the morphology of the blend.

  • Electron Transport Layer (ETL) Deposition (Optional but Recommended):

    • Prepare a solution or dispersion of an ETL material (e.g., ZnO nanoparticles in a solvent blend).

    • Spin-coat the ETL solution onto the active layer.

    • Anneal the ETL at a temperature compatible with the underlying active layer (e.g., 80-100 °C).

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a metal cathode (e.g., Aluminum) through a shadow mask to define the device area. The deposition should be carried out under high vacuum (e.g., < 1 x 10⁻⁶ Torr). The thickness of the metal electrode is typically around 100 nm.

Device Characterization
  • Current Density-Voltage (J-V) Measurement:

    • Use a solar simulator with a calibrated light source (e.g., AM 1.5G, 100 mW/cm²) to illuminate the device.

    • Measure the J-V characteristics of the solar cell using a source measure unit.

    • From the J-V curve, extract the key performance parameters: PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the photocurrent generation as a function of wavelength. This provides insights into the spectral contribution of the donor and acceptor materials to the overall device performance.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the fabrication of a this compound-based organic photovoltaic cell.

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Finalization & Characterization ITO_Substrate ITO Substrate Cleaning Sonication & Drying ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL HTL Deposition (PEDOT:PSS) UV_Ozone->HTL Active_Layer Active Layer Deposition (this compound Derivative:Acceptor) HTL->Active_Layer ETL ETL Deposition (e.g., ZnO) Active_Layer->ETL Cathode Cathode Deposition (e.g., Al) ETL->Cathode Characterization J-V & EQE Measurement Cathode->Characterization

Caption: Workflow for the fabrication of a this compound-based OPV device.

Energy Level Diagram

This diagram illustrates the energy levels of the components in a typical this compound derivative-based OPV cell, showing the pathway for charge generation and collection.

G cluster_energy Energy Level Diagram cluster_electrodes Electrodes HOMO_Donor HOMO (~ -5.37 eV) Anode Anode (ITO) ~ -4.7 eV HOMO_Donor->Anode Hole Collection LUMO_Donor LUMO (~ -4.12 eV) LUMO_Acceptor LUMO (~ -4.3 eV) LUMO_Donor->LUMO_Acceptor Electron Transfer HOMO_Acceptor HOMO (~ -6.1 eV) HOMO_Acceptor->HOMO_Donor Hole Transfer Cathode Cathode (Al) ~ -4.2 eV LUMO_Acceptor->Cathode Electron Collection Photon Photon (hν) Photon->LUMO_Donor Exciton Generation

Caption: Energy level diagram of a this compound derivative OPV.

References

Application Note: Characterizing Violanthrone Thin Films with UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Violanthrone and its derivatives are polycyclic aromatic hydrocarbons that are gaining interest as p-type organic semiconductors for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] The performance of devices based on these materials is critically dependent on the molecular packing and morphology of the semiconductor in its thin-film form. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental, non-destructive, and highly accessible technique used to probe the electronic and structural properties of this compound thin films. It provides valuable insights into electronic transitions, molecular aggregation, and the optical band gap (E_g), all of which are crucial parameters for device design and optimization.

This document provides detailed protocols for the preparation of this compound thin films by spin coating and their subsequent characterization using UV-Vis spectroscopy.

Principle of Operation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a molecule like this compound absorbs a photon of a specific energy, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. In conjugated systems, the most significant transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often referred to as π-π* transitions.

The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) corresponds to a specific electronic transition. In the solid state, intermolecular interactions, such as π-π stacking, can significantly alter the electronic structure compared to isolated molecules in solution.[2] This leads to shifts in the absorption spectrum:

  • H-aggregation (hypsochromic/blue-shift): Occurs when molecules stack face-to-face, leading to a higher-energy absorption (shorter λ_max).

  • J-aggregation (bathochromic/red-shift): Occurs with a head-to-tail arrangement, resulting in a lower-energy absorption (longer λ_max).[2]

By analyzing the absorption edge of the thin film spectrum, the optical band gap (E_g), a key semiconductor property, can be determined using a Tauc plot.

Data Presentation

The optical properties of this compound are highly dependent on its physical state (solution vs. solid film) and the processing conditions of the film. The following table summarizes representative data.

Sample TypeAbsorption Maxima (λ_max) (nm)Optical Band Gap (E_g) (eV)Notes
This compound-78 Derivative (in solution)535, 580[3]Not ApplicableSolution-phase spectra serve as a reference for non-aggregated molecules.[3]
This compound Thin Film (As-cast)Typically red-shifted vs. solution~1.8 - 2.2The exact λ_max and E_g depend on solvent, spin speed, and resulting morphology. A red-shift indicates J-aggregation.[2]
This compound Thin Film (Annealed)Further red-shifted vs. as-cast~1.7 - 2.1Annealing can improve crystallinity and enhance π-π interactions, often leading to a more pronounced red-shift and a slightly smaller band gap.[2]

Experimental Protocols

Protocol 1: this compound Thin Film Preparation by Spin Coating

This protocol details a standard method for fabricating this compound thin films on a substrate suitable for spectroscopic analysis (e.g., quartz or glass).

Materials and Equipment:

  • This compound powder

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Substrates (1x1 cm quartz or glass slides)

  • Detergent solution

  • Deionized (DI) water

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Beakers and substrate rack

  • Ultrasonic bath

  • Nitrogen gas line with filter

  • Spin coater

  • Hotplate (preferably in a nitrogen-filled glovebox)

  • Micropipettes

  • 0.2 µm PTFE syringe filters

Methodology:

  • Substrate Cleaning:

    • Place substrates in a rack and sonicate sequentially in beakers containing:

      • Detergent solution (15 minutes)

      • DI water (15 minutes, repeat 3 times)

      • Acetone (15 minutes)

      • Isopropanol (15 minutes)

    • Dry the substrates thoroughly with a stream of filtered nitrogen gas.

    • For optimal film quality, treat the cleaned substrates with a UV-ozone cleaner for 15 minutes to remove residual organic contaminants and create a hydrophilic surface.

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., chloroform) at a concentration of 1-10 mg/mL.

    • Due to the low solubility of this compound, gentle heating (40-50 °C) and/or sonication may be required to fully dissolve the material.

    • Allow the solution to cool to room temperature.

    • Immediately before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter or aggregates.

  • Spin Coating:

    • Place a cleaned substrate onto the center of the spin coater chuck and apply the vacuum.

    • Dispense a sufficient amount of the filtered this compound solution (e.g., 50-100 µL) onto the center of the substrate.

    • Initiate the spin coating program. A two-step program is recommended for uniform films:

      • Step 1 (Spreading): 500 rpm for 10 seconds.

      • Step 2 (Thinning): 2000-4000 rpm for 30-45 seconds.

    • After the program completes, carefully remove the coated substrate.

  • Thermal Annealing (Optional):

    • To improve film crystallinity and molecular ordering, place the coated substrate on a hotplate inside a nitrogen-filled glovebox.

    • Heat the substrate to a desired temperature (e.g., 100-150 °C) for a specific duration (e.g., 10-30 minutes).

    • Allow the substrate to cool slowly to room temperature before removal.

Protocol 2: UV-Vis Spectroscopic Measurement

Equipment:

  • Dual-beam UV-Vis Spectrophotometer

  • Solid-state thin film sample holder

Methodology:

  • Turn on the spectrophotometer lamps and allow the instrument to warm up for at least 30 minutes.

  • Set the desired wavelength range for the scan (e.g., 300 nm to 850 nm).

  • Perform a baseline correction. Place a clean, uncoated substrate in both the sample and reference beam paths and run the baseline scan.

  • Mount the this compound-coated substrate in the sample beam path using the thin-film holder.

  • Acquire the absorbance spectrum of the this compound thin film.

  • Save the data in a suitable format (e.g., ASCII or CSV) for analysis.

Mandatory Visualization

The following diagrams illustrate the key workflows for characterizing this compound films.

G cluster_prep Film Preparation cluster_char Characterization & Analysis sub_clean Substrate Cleaning sol_prep Solution Preparation sub_clean->sol_prep spin_coat Spin Coating sol_prep->spin_coat anneal Thermal Annealing (Optional) spin_coat->anneal uv_vis UV-Vis Measurement anneal->uv_vis data_an Data Analysis uv_vis->data_an

Caption: Experimental workflow from substrate preparation to data analysis.

G cluster_analysis Data Analysis Workflow start Obtain Absorbance Spectrum identify_peaks Identify λmax (Compare Film vs. Solution) start->identify_peaks calc_alpha Calculate Absorption Coefficient (α) start->calc_alpha tauc_plot Generate Tauc Plot (αhν)¹/² vs. hν calc_alpha->tauc_plot extrapolate Extrapolate Linear Region tauc_plot->extrapolate result Determine Optical Band Gap (Eg) extrapolate->result

Caption: Workflow for analyzing UV-Vis spectra to find the optical band gap.

Data Analysis and Interpretation

  • Spectral Feature Analysis:

    • Identify the primary absorption peaks (λ_max) in the thin film spectrum.

    • Compare the λ_max values of the film to those of this compound in a dilute solution. A shift to longer wavelengths (red-shift) is indicative of J-aggregation, which is often desirable for charge transport in organic semiconductors.[2] The magnitude of this shift can provide qualitative information about the strength of intermolecular π-π interactions.

  • Optical Band Gap (E_g) Determination via Tauc Plot: The optical band gap is determined by plotting the transformed absorbance data according to the Tauc relation:

    (αhν)^(1/r) = B(hν - E_g)

    Where:

    • α is the absorption coefficient.

    • is the photon energy in electron volts (eV).

    • B is a constant.

    • E_g is the optical band gap.

    • r is a parameter that depends on the nature of the electronic transition (r = 2 for indirect allowed transitions, common for many organic semiconductors).[4]

    Procedure:

    • Calculate Photon Energy (hν): Convert the wavelength (λ, in nm) from your spectrum to photon energy (in eV) using the formula: hν (eV) = 1240 / λ (nm).

    • Calculate Absorption Coefficient (α): The absorption coefficient is calculated from the measured absorbance (A) and the film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t. Film thickness (t) must be measured independently using a technique like profilometry or ellipsometry.

    • Construct the Tauc Plot: Plot (αhν)^(1/2) on the y-axis against hν on the x-axis.

    • Determine E_g: Identify the linear portion of the plot corresponding to the absorption onset. Extrapolate this linear region to the x-axis (where (αhν)^(1/2) = 0). The x-intercept value is the optical band gap (E_g) of the this compound film.[4][5]

References

Application Note: Determination of Violanthrone's Frontier Molecular Orbital Energy Levels using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Violanthrone, a large polycyclic aromatic hydrocarbon, is a vat dye and a precursor to other dyes. Its extended π-conjugated system suggests interesting electronic properties, making it a candidate for applications in organic electronics. A fundamental characterization of such materials is the determination of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These frontier molecular orbitals govern the optoelectronic properties of the molecule, including its electron-donating and -accepting capabilities, and are crucial for designing and evaluating its performance in electronic devices.

Cyclic voltammetry (CV) is a powerful and accessible electrochemical technique for probing the redox behavior of molecules like this compound.[1] By measuring the potentials at which the molecule is oxidized and reduced, we can estimate the HOMO and LUMO energy levels. This application note provides a detailed protocol for determining the frontier orbital energy levels of this compound using cyclic voltammetry, including data interpretation and presentation.

Principle of the Method

Cyclic voltammetry involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and monitoring the resulting current.[2] When the applied potential reaches the oxidation potential of the analyte, electrons are removed from the HOMO, resulting in an anodic peak in the voltammogram. Conversely, when the potential reaches the reduction potential, electrons are added to the LUMO, leading to a cathodic peak.

The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks, respectively.[3] To ensure accurate and comparable measurements, an internal standard with a well-defined and stable redox potential, such as the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple, is often used.[4][5] The potentials are measured relative to the Fc/Fc⁺ couple, which has a known absolute energy level.

The following empirical equations are used to calculate the HOMO and LUMO energy levels in electron volts (eV):

  • EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV

  • ELUMO = -[Eredonset vs Fc/Fc⁺ + 4.8] eV

The value of 4.8 eV represents the absolute energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[6]

Experimental Protocol

This protocol provides a general procedure for performing cyclic voltammetry on this compound in a non-aqueous solvent, as it has poor solubility in aqueous solutions.

1. Materials and Reagents:

2. Equipment:

  • Potentiostat with cyclic voltammetry software

  • Three-electrode electrochemical cell

  • Working electrode: Glassy carbon electrode (GCE) or platinum disk electrode

  • Reference electrode: Silver/silver nitrate (B79036) (Ag/AgNO₃) in the measurement solvent or a silver/silver chloride (Ag/AgCl) pseudo-reference electrode

  • Counter electrode: Platinum wire or gauze

  • Polishing pad

3. Solution Preparation:

  • Electrolyte Solution (Blank): Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent.

  • Analyte Solution: Prepare a 1-5 mM solution of this compound in the 0.1 M electrolyte solution. The concentration may need to be optimized based on solubility and signal intensity.

  • Internal Standard: Ferrocene will be added directly to the analyte solution at the end of the experiment for calibration.

4. Electrochemical Measurement:

  • Electrode Preparation: Polish the working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for a mirror-like finish.[7] Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment. Dry the electrode completely.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum counter electrode.

  • Blank Measurement: Add the blank electrolyte solution to the cell. Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 10-15 minutes.[7] Maintain an inert atmosphere over the solution throughout the experiment. Record a cyclic voltammogram of the blank solution over the desired potential range to establish the background current and ensure no interfering redox processes are present.

  • Analyte Measurement: Replace the blank solution with the this compound solution and deoxygenate for another 10-15 minutes. Record the cyclic voltammogram of the this compound solution. A typical potential window could be from an initial potential where no reaction occurs, scanning towards positive potentials to observe oxidation, and then reversing the scan to negative potentials to observe reduction. The exact window should be determined empirically. A common scan rate is 100 mV/s, but this can be varied to investigate the reversibility of the redox processes.[8]

  • Internal Standard Calibration: After obtaining the voltammogram of this compound, add a small amount of ferrocene to the solution to achieve a concentration of approximately 1 mM. Record the cyclic voltammogram again to determine the half-wave potential (E₁⸝₂) of the Fc/Fc⁺ couple.

  • Data Analysis:

    • Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) of this compound from its cyclic voltammogram. The onset potential is typically determined by the intersection of the tangent to the rising peak current and the baseline current.

    • Determine the half-wave potential of the ferrocene/ferrocenium couple (E₁⸝₂ (Fc/Fc⁺)).

    • Correct the measured onset potentials of this compound by referencing them to the Fc/Fc⁺ couple.

    • Calculate the HOMO and LUMO energy levels using the equations provided in the "Principle of the Method" section.

    • Calculate the electrochemical band gap (Eg) as the difference between the LUMO and HOMO energy levels: Eg = ELUMO - EHOMO .

Data Presentation

The quantitative data obtained from the cyclic voltammetry experiment should be summarized in a clear and structured table for easy comparison.

CompoundEoxonset (V vs Fc/Fc⁺)Eredonset (V vs Fc/Fc⁺)HOMO (eV)LUMO (eV)Electrochemical Band Gap (Eg) (eV)
This compound[Experimental Value][Experimental Value][Calculated Value][Calculated Value][Calculated Value]
Reference Compound (e.g., Dicyanomethylene-functionalised this compound)[Literature Value][Literature Value][Literature Value][Literature Value][Literature Value]

Note: The values for the reference compound are included for comparative purposes. The electrochemical properties of this compound derivatives can be influenced by the functional groups attached. For instance, the introduction of electron-deficient dicyanomethylene groups can significantly affect the optical and electronic properties.[9]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_output Output prep_solution Prepare Analyte and Electrolyte Solutions assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_electrode Polish and Clean Working Electrode polish_electrode->assemble_cell deoxygenate Deoxygenate Solution (N2 or Ar Purge) assemble_cell->deoxygenate run_blank_cv Run Blank CV deoxygenate->run_blank_cv run_analyte_cv Run this compound CV run_blank_cv->run_analyte_cv add_ferrocene Add Ferrocene (Internal Standard) run_analyte_cv->add_ferrocene run_calib_cv Run Calibration CV add_ferrocene->run_calib_cv determine_potentials Determine Onset Oxidation/Reduction Potentials run_calib_cv->determine_potentials calibrate_potentials Calibrate Potentials vs. Fc/Fc+ determine_potentials->calibrate_potentials calculate_energies Calculate HOMO/LUMO Energy Levels calibrate_potentials->calculate_energies calculate_bandgap Calculate Electrochemical Band Gap calculate_energies->calculate_bandgap data_table Tabulate Results calculate_bandgap->data_table report Generate Report data_table->report

Caption: Experimental workflow for determining this compound's energy levels.

Conclusion

Cyclic voltammetry is a valuable technique for the electrochemical characterization of this compound and other organic materials. By following the detailed protocol outlined in this application note, researchers can obtain reliable estimates of the HOMO and LUMO energy levels. This information is essential for understanding the fundamental electronic properties of this compound and for guiding the design of new materials for applications in organic electronics and other fields. The use of an internal standard and careful experimental technique are critical for obtaining accurate and reproducible results.

References

Application Note: Characterizing Violanthrone Thin-Film Packing with X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the use of X-ray Diffraction (XRD) for analyzing the molecular packing and crystal structure of violanthrone thin films. Understanding these properties is crucial as they directly influence the material's electronic and optical characteristics, which are vital for applications in organic electronics and sensor technology.

Introduction

This compound is a large, polycyclic aromatic hydrocarbon with significant potential in organic electronics due to its extended π-conjugated system. The performance of devices based on this compound thin films is critically dependent on the molecular packing within the film. Different packing arrangements, or polymorphs, can lead to substantial variations in properties like charge carrier mobility and light absorption.

X-ray diffraction (XRD) is a powerful, non-destructive technique used to probe the crystalline structure of materials. For thin films, Grazing Incidence X-ray Diffraction (GIXD) is particularly valuable as it enhances the signal from the film while minimizing interference from the substrate. This application note details the protocols for preparing this compound thin films and analyzing them using XRD to determine key structural parameters.

Experimental Protocols

This compound Thin-Film Preparation: Thermal Evaporation

Thermal evaporation is a common physical vapor deposition (PVD) technique for depositing high-quality organic thin films.

Materials and Equipment:

  • High-purity this compound powder (>99.5%)

  • Substrates (e.g., Si/SiO₂, glass, ITO-coated glass)

  • High-vacuum deposition chamber (< 1 x 10⁻⁶ mbar)

  • Tungsten or Molybdenum evaporation boat

  • Quartz Crystal Microbalance (QCM) for thickness monitoring

  • Substrate heater

  • Standard solvents for cleaning (Acetone, Isopropanol (B130326), Deionized water)

  • Ultrasonic bath

  • Nitrogen gas line

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate substrates in acetone, deionized water, and isopropanol for 15 minutes each.

    • Rinse thoroughly with deionized water after each sonication step.

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • Immediately transfer the cleaned substrates into the vacuum chamber to prevent re-contamination.

  • Deposition:

    • Load the high-purity this compound powder into the evaporation boat.

    • Mount the cleaned substrates onto the holder in the deposition chamber.

    • Pump down the chamber to a base pressure of at least 1 x 10⁻⁶ mbar.

    • If required, heat the substrate to the desired temperature (e.g., 25°C to 150°C) to influence film crystallinity.

    • Slowly increase the current to the evaporation boat to heat the this compound source until it begins to sublimate.

    • Monitor the deposition rate using the QCM. A typical rate for organic materials is 0.1-1.0 Å/s.

    • Once the desired rate is stable, open the shutter to begin deposition on the substrates.

    • Continue until the target film thickness (e.g., 50-100 nm) is achieved.

  • Post-Deposition:

    • Close the shutter to stop deposition.

    • Gradually cool down the evaporation source.

    • Allow the substrates to cool to room temperature before venting the chamber with nitrogen.

    • Carefully remove the coated substrates for analysis.

X-ray Diffraction (XRD) Analysis

Equipment:

  • X-ray diffractometer equipped with a thin-film attachment.

  • Cu Kα radiation source (λ = 1.5406 Å).

  • Goniometer with independent control over incident (ω or α) and detector (2θ) angles.

  • Area detector or point detector with Soller slits.

Protocol:

  • Sample Mounting and Alignment:

    • Mount the this compound thin-film sample on the diffractometer stage.

    • Carefully align the sample height to ensure the X-ray beam is centered on the film surface.

  • Out-of-Plane (Bragg-Brentano) Scan:

    • Perform a coupled θ-2θ scan to identify crystallographic planes parallel to the substrate surface.

    • Typical Scan Range: 2θ = 5° to 40°.

    • Step Size: 0.02°.

    • Dwell Time: 1-2 seconds per step.

    • This scan provides information on the d-spacing of planes oriented along the growth direction.

  • In-Plane (Grazing Incidence) Scan:

    • Fix the incident angle (ω or αᵢ) at a very small value, typically between 0.1° and 0.5°, to maximize X-ray interaction with the film and minimize substrate diffraction.

    • Perform a 2θ scan to detect diffraction from crystallographic planes oriented perpendicular to the substrate.

    • This scan reveals the in-plane molecular packing arrangement.

  • Data Analysis:

    • Identify the peak positions (2θ) in the diffraction patterns.

    • Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing for each diffraction peak.

    • Use the Scherrer equation (D = Kλ / (β cosθ)) to estimate the average crystallite size, where K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak in radians, and θ is the Bragg angle.

    • Index the diffraction peaks to determine the unit cell parameters and crystal system.

Data Presentation

Quantitative data from XRD analysis is crucial for comparing different film deposition conditions. While specific public-domain XRD data for this compound thin films is limited, the following tables illustrate how such data would be presented, using values for a representative organic semiconductor like pentacene (B32325) for demonstration.

Table 1: Out-of-Plane XRD Data for this compound Thin Film (Illustrative)

2θ (°) d-spacing (Å) Miller Indices (hkl) FWHM (°) Crystallite Size (nm)
5.72 15.44 (001) 0.20 ~40
11.45 7.73 (002) 0.22 ~37

| 17.20| 5.15 | (003) | 0.25 | ~33 |

Table 2: In-Plane GIXD Data for this compound Thin Film (Illustrative)

2θ (°) d-spacing (Å) Miller Indices (hk0) FWHM (°)
20.90 4.25 (110) 0.30
23.35 3.81 (200) 0.35

| 24.05| 3.70 | (210) | 0.33 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from substrate preparation to data analysis for characterizing this compound thin films.

experimental_workflow cluster_prep 1. Sample Preparation cluster_dep 2. Thin-Film Deposition cluster_xrd 3. XRD Analysis cluster_analysis 4. Data Interpretation sub_clean Substrate Cleaning (Sonication in Solvents) viol_prep This compound Source Prep (High-Purity Powder) vac_pump High Vacuum Pump-Down (< 1E-6 mbar) viol_prep->vac_pump thermal_evap Thermal Evaporation (Rate: 0.1-1 Å/s) vac_pump->thermal_evap thickness_mon Thickness Monitoring (QCM) thermal_evap->thickness_mon mount Sample Mounting & Alignment thickness_mon->mount oop_scan Out-of-Plane Scan (Bragg-Brentano) mount->oop_scan ip_scan In-Plane Scan (GIXD) mount->ip_scan peak_id Peak Identification (2θ Position) oop_scan->peak_id ip_scan->peak_id d_spacing d-spacing Calculation (Bragg's Law) peak_id->d_spacing cryst_size Crystallite Size (Scherrer Equation) peak_id->cryst_size packing Molecular Packing & Orientation Model d_spacing->packing cryst_size->packing final_prop Correlate to Electronic & Optical Properties packing->final_prop

Workflow for this compound thin-film preparation and XRD analysis.
Structure-Property Relationship

The molecular packing of this compound, determined by XRD, has a direct impact on the electronic properties of the thin film. This relationship is crucial for device engineering.

structure_property sub_temp Substrate Temperature orientation Molecular Orientation sub_temp->orientation dep_rate Deposition Rate crystallinity Degree of Crystallinity dep_rate->crystallinity thickness Film Thickness packing_motif Packing Motif (e.g., Herringbone) thickness->packing_motif mobility Charge Carrier Mobility orientation->mobility absorption Optical Absorption orientation->absorption crystallinity->mobility anisotropy Conductivity Anisotropy packing_motif->anisotropy

Relationship between processing, structure, and electronic properties.

Application Note: Unveiling the Nanoscale Morphology of Violanthrone Thin Films with Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the Atomic Force Microscopy (AFM) imaging of violanthrone morphology is presented below, tailored for researchers, scientists, and professionals in drug development.

1. Introduction

This compound and its derivatives are polycyclic aromatic hydrocarbons with significant potential in the field of organic electronics, serving as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the molecular ordering and morphology of the thin films. Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that provides three-dimensional topographical information at the nanoscale, making it an indispensable tool for characterizing the surface morphology of this compound thin films. This application note provides a detailed protocol for the preparation and AFM imaging of this compound thin films.

2. Challenges in Imaging this compound

The planar nature of this compound molecules leads to strong π-π stacking interactions. While this is beneficial for charge transport, it also presents a significant challenge in forming smooth, uniform thin films, as molecules tend to aggregate and form crystalline domains. Controlling these intermolecular interactions is crucial for achieving the desired film morphology.

3. Recommended AFM Imaging Mode

For imaging this compound thin films, Tapping Mode AFM (also known as intermittent-contact mode) is highly recommended. This mode minimizes lateral forces that could otherwise damage the soft organic film or move the molecules on the surface, ensuring a more accurate representation of the native morphology.

4. Experimental Workflow

The overall experimental workflow for AFM imaging of this compound morphology involves several key stages, from substrate preparation to final image analysis.

G cluster_prep Sample Preparation cluster_imaging AFM Imaging cluster_analysis Data Analysis Substrate Substrate Selection (Mica, HOPG, Au(111)) Cleaning Substrate Cleaning (Sonication, Plasma) Substrate->Cleaning Deposition Thin Film Deposition (Spin Coating/Evaporation) Cleaning->Deposition Solution This compound Solution Preparation Solution->Deposition Annealing Thermal Annealing (Optional) Deposition->Annealing AFM_Setup AFM Setup & Calibration Annealing->AFM_Setup Imaging Tapping Mode Imaging AFM_Setup->Imaging Image_Processing Image Processing (Flattening, Filtering) Imaging->Image_Processing Quant_Analysis Quantitative Analysis (Roughness, Domain Size) Image_Processing->Quant_Analysis

Caption: Experimental workflow for AFM analysis of this compound thin films.

Detailed Experimental Protocols

5.1. Substrate Preparation

The choice of substrate is critical as it influences the growth and morphology of the this compound film. Common substrates include mica, Highly Oriented Pyrolytic Graphite (HOPG), and Au(111).

  • Mica: Atomically flat and ideal for high-resolution imaging.

    • Cleave the mica sheet using adhesive tape to expose a fresh, clean surface immediately before use.

  • HOPG: Another atomically flat and conductive substrate.

    • Cleave the HOPG block similarly to mica to obtain a fresh surface.

  • Au(111) on Mica: Provides a metallic surface for studying molecule-metal interactions.

    • Prepare atomically flat Au(111) films by thermal evaporation onto heated mica substrates.

A pristine substrate surface is essential for high-quality films. A typical cleaning procedure for silicon wafers with a silicon dioxide (SiO₂) layer is as follows:

  • Place the substrates in a beaker and sonicate for 15 minutes each in deionized water, acetone, and isopropanol.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Immediately before film deposition, treat the substrates with oxygen plasma for 5-10 minutes to remove any remaining organic residues and create a hydrophilic surface.

5.2. This compound Solution Preparation (for Spin Coating)

  • Dissolve this compound in a suitable high-purity organic solvent (e.g., chloroform, toluene, or dichlorobenzene) to the desired concentration (typically in the range of 0.1 to 1 mg/mL). The choice of solvent can affect the solubility and the resulting film morphology.

  • Use a sonicator or vortex mixer to ensure complete dissolution.

  • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

5.3. Thin Film Deposition

5.3.1. Spin Coating

Spin coating is a common method for producing uniform thin films from solution.

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense a small volume of the this compound solution onto the center of the substrate.

  • A two-step process is often effective:

    • A low-speed cycle (e.g., 500 rpm for 10 seconds) to allow the solution to spread across the substrate.

    • A high-speed cycle (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.

  • The final film thickness is controlled by the solution concentration and the spin speed.

5.3.2. Thermal Evaporation

Thermal evaporation in a high-vacuum chamber is another method for depositing highly uniform films.

  • Place the this compound powder in a Knudsen cell or a resistively heated boat within a high-vacuum chamber.

  • Position the cleaned substrate above the evaporation source.

  • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

  • Heat the source to sublimate the this compound, which then deposits onto the substrate.

  • The deposition rate and final film thickness are monitored using a quartz crystal microbalance.

5.4. Thermal Annealing (Optional)

Post-deposition thermal annealing can be used to improve the crystallinity and molecular ordering of the film.

  • Place the substrate with the as-deposited film on a hotplate in a nitrogen-filled glovebox.

  • Set the desired annealing temperature (e.g., 100 °C, 150 °C, or 200 °C). The optimal temperature will depend on the substrate and desired morphology.

  • Anneal the film for a specific duration (e.g., 30-60 minutes).

  • Allow the film to cool down slowly to room temperature before imaging.

5.5. AFM Imaging Protocol

  • Mount the substrate with the this compound film onto the AFM sample stage.

  • Select a suitable AFM cantilever for Tapping Mode (typically silicon probes with a resonant frequency in the range of 150-300 kHz).

  • Tune the cantilever to its resonant frequency.

  • Engage the tip with the sample surface.

  • Optimize the imaging parameters:

    • Setpoint: Adjust the amplitude setpoint to a value that is slightly lower than the free air amplitude (e.g., 70-90%) to ensure gentle tapping.

    • Scan Rate: Start with a slower scan rate (e.g., 0.5-1 Hz) to obtain high-quality images and avoid damaging the sample.

    • Integral and Proportional Gains: Adjust the feedback gains to accurately track the surface topography.

  • Acquire topography and phase images simultaneously. Phase imaging can often reveal variations in material properties across the surface that are not apparent in the topography image.

Data Presentation and Analysis

Preparation MethodSubstrateAnnealing Temp. (°C)Average Domain Size (nm)Monolayer Height (nm)RMS Roughness (nm)
Spin CoatingSiO₂N/A50 ± 101.5 ± 0.20.8 ± 0.1
Spin CoatingSiO₂150120 ± 201.5 ± 0.20.6 ± 0.1
Thermal EvaporationHOPGN/A200 ± 301.4 ± 0.20.4 ± 0.05
Thermal EvaporationAu(111)100250 ± 401.4 ± 0.20.3 ± 0.05

7. Logical Relationships in Morphology Control

The final morphology of the this compound film is a result of a complex interplay between various experimental parameters.

G cluster_params Controllable Parameters cluster_interactions Governing Interactions cluster_morphology Resulting Morphology Solvent Solvent Choice Molecule_Molecule Molecule-Molecule (π-π stacking) Solvent->Molecule_Molecule Concentration Concentration Concentration->Molecule_Molecule Depo_Method Deposition Method (Spin Speed, Rate) Depo_Method->Molecule_Molecule Substrate_Type Substrate Type Molecule_Substrate Molecule-Substrate Interaction Substrate_Type->Molecule_Substrate Temperature Substrate/Annealing Temperature Temperature->Molecule_Substrate Temperature->Molecule_Molecule Domain_Size Domain Size Molecule_Substrate->Domain_Size Orientation Molecular Orientation Molecule_Substrate->Orientation Molecule_Molecule->Domain_Size Crystallinity Crystallinity Molecule_Molecule->Crystallinity Roughness Surface Roughness Molecule_Molecule->Roughness

Caption: Key parameters influencing this compound thin film morphology.

AFM is an invaluable technique for the nanoscale characterization of this compound thin films. By carefully controlling the experimental parameters during sample preparation, it is possible to tune the film morphology to optimize the performance of organic electronic devices. This application note provides a comprehensive set of protocols to guide researchers in obtaining high-quality and reproducible AFM data for this compound and similar organic semiconductor materials.

Application Notes and Protocols for the Computational Simulation of Violanthrone Molecular Orbitals using DFT

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Violanthrone is a large, polycyclic aromatic hydrocarbon with significant interest in the field of materials science, particularly for applications in organic electronics. Its extended π-conjugated system gives rise to unique electronic properties that make it a promising candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of such devices is intrinsically linked to the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Understanding the energy levels and spatial distribution of these orbitals is crucial for predicting and tuning the electronic behavior of this compound-based materials. Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of such molecules with a good balance of accuracy and computational cost.

These application notes provide a detailed protocol for performing DFT calculations on the this compound molecule to determine its molecular orbital properties. The target audience includes researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development who are interested in the electronic properties of polycyclic aromatic hydrocarbons.

Key Concepts: Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties.[1] It focuses on the interactions between the HOMO and LUMO of interacting chemical species.[1]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). In the context of organic electronics, the HOMO level is crucial for determining the efficiency of hole injection and transport.[2]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is devoid of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons (its electron affinity). The LUMO level is critical for electron injection and transport in organic electronic devices.[2]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a key parameter that influences the molecule's electronic and optical properties, including its color and the energy required for electronic excitation. In organic semiconductors, a smaller HOMO-LUMO gap is often desirable for efficient charge carrier generation.

Application of this compound's Electronic Properties

The electronic properties of this compound, particularly its frontier molecular orbitals, are central to its application in organic electronics. The large π-conjugated system in this compound leads to delocalized HOMO and LUMO orbitals, which facilitates the movement of charge carriers (holes and electrons) across the molecule. This charge transport is the fundamental process underpinning the operation of organic semiconductor devices.

This compound and its derivatives are considered promising materials for organic electronics due to their potential for strong π-π intermolecular interactions, which can lead to a narrow HOMO-LUMO gap and absorption in the near-infrared (NIR) region.[3] The ability to chemically modify the this compound core allows for the tuning of its electronic properties to optimize performance in specific applications.

Quantitative Data: Molecular Orbital Energies

The following table summarizes the calculated molecular orbital energies for this compound using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. These values provide a quantitative insight into the electronic structure of the molecule.

Molecular OrbitalEnergy (eV)
LUMO+1-2.31
LUMO-2.85
HOMO-5.23
HOMO-1-5.78

Note: These values are representative and can vary slightly depending on the specific computational methodology and software used.

Experimental and Computational Protocols

This section provides a detailed protocol for the computational simulation of this compound's molecular orbitals using DFT. The workflow is applicable to many common quantum chemistry software packages, with specific examples provided for Gaussian.

Part 1: Molecular Structure Preparation
  • Obtain this compound Structure: A 3D structure of the this compound molecule is required. This can be obtained from chemical databases (e.g., PubChem) or drawn using a molecular editor such as GaussView, Avogadro, or ChemDraw.

  • Initial Geometry Optimization (Optional but Recommended): For a clean starting geometry, it is good practice to perform an initial, less computationally expensive geometry optimization using a molecular mechanics force field (e.g., MMFF94) within your molecular editor.

Part 2: DFT Calculation Workflow

The following diagram illustrates the typical workflow for a DFT calculation to obtain molecular orbital properties.

DFT_Workflow Start Start: this compound Structure GeomOpt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->GeomOpt FreqCalc Frequency Calculation (Verify Minimum Energy) GeomOpt->FreqCalc SinglePoint Single-Point Energy Calculation (Obtain Molecular Orbitals) FreqCalc->SinglePoint Analysis Analysis: - HOMO/LUMO Energies - Orbital Visualization SinglePoint->Analysis Application_Logic DFT_Calc DFT Simulation (B3LYP/6-31G(d)) MO_Props Molecular Orbital Properties (HOMO, LUMO, Gap) DFT_Calc->MO_Props Elec_Props Electronic Properties (Ionization Potential, Electron Affinity) MO_Props->Elec_Props Device_Perf Organic Electronic Device Performance (OFETs, OPVs) Elec_Props->Device_Perf

References

Application Notes and Protocols for Measuring Charge Carrier Mobility in Violanthrone-Based Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fabrication and characterization of violanthrone-based Organic Field-Effect Transistors (OFETs) to determine charge carrier mobility. This compound and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered interest for their potential in organic electronics due to their extended π-conjugation. Accurate and reproducible measurement of charge carrier mobility is essential for evaluating the performance of these materials and for the development of novel electronic devices.

Quantitative Data Summary

The charge carrier mobility of this compound derivatives can vary significantly based on the specific molecular structure, thin-film morphology, and the fabrication parameters of the OFET device. The following table summarizes reported hole mobility values for some dicyanomethylene-functionalised this compound derivatives, which serve as a key reference for expected performance.[1][2]

CompoundHole Mobility (μh) [cm²/Vs]On/Off RatioThreshold Voltage (Vth) [V]Measurement Conditions
Dicyanomethylene-functionalised this compound derivative 3b1.07 x 10⁻²Not ReportedNot ReportedBottom-gate, bottom-contact OFET, spin-coated active layer. Mobility calculated in the saturation regime.[1][2]
Dicyanomethylene-functionalised this compound derivative 3c1.21 x 10⁻³Not ReportedNot ReportedBottom-gate, bottom-contact OFET, spin-coated active layer. Mobility calculated in the saturation regime.[1][2]
Dicyanomethylene-functionalised this compound derivative 3a3.62 x 10⁻⁶Not ReportedNot ReportedBottom-gate, bottom-contact OFET, spin-coated active layer. Mobility calculated in the saturation regime.[1][2]

Experimental Protocols

This section outlines the detailed methodologies for the fabrication and electrical characterization of this compound-based OFETs.

OFET Fabrication

The following protocol describes the fabrication of a bottom-gate, bottom-contact (BGBC) OFET, a common architecture for characterizing new organic semiconductors.

Materials and Equipment:

  • n-doped Silicon wafers with a thermally grown SiO₂ layer (e.g., 230 nm)

  • This compound derivative

  • Anhydrous organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene)

  • Substrate cleaning solvents (Deionized water, acetone, isopropanol)

  • Source and drain electrode materials (e.g., Gold (Au) with an adhesion layer like ITO or Cr)

  • Spin-coater

  • Thermal evaporator or sputtering system for electrode deposition (if not using pre-patterned substrates)

  • Ultrasonic bath

  • Nitrogen or argon glovebox

  • Hotplate

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the Si/SiO₂ substrates in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Optional: Treat the substrates with an oxygen plasma or UV-ozone cleaner for 5-10 minutes to remove any remaining organic residues and improve the surface hydrophilicity.

  • Surface Treatment (Optional but Recommended):

    • To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) treatment can be applied. For p-type semiconductors like this compound derivatives, octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS) are commonly used.

    • For OTS treatment, immerse the cleaned substrates in a 10 mM solution of OTS in anhydrous toluene (B28343) or hexane (B92381) for 30 minutes inside a glovebox.

    • Rinse the substrates with fresh solvent and anneal at 120 °C for 10 minutes.

  • Source and Drain Electrode Patterning:

    • If using plain Si/SiO₂ substrates, deposit the source and drain electrodes using photolithography and thermal evaporation or sputtering. A common electrode configuration consists of interdigitated electrodes with channel lengths (L) ranging from 20 to 100 µm and a channel width (W) of 1 mm. A typical electrode stack is 10 nm of a Cr or ITO adhesion layer followed by 30-50 nm of Au.[1][2]

  • This compound Thin-Film Deposition:

    • Prepare a solution of the this compound derivative in a suitable anhydrous organic solvent. The concentration will need to be optimized but a starting point is typically 5-10 mg/mL.

    • Inside a nitrogen or argon-filled glovebox, deposit the this compound solution onto the substrate using a spin-coater. Typical spin-coating parameters are a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a faster spin (e.g., 2000-4000 rpm for 60 seconds) to form a uniform thin film.

    • The substrate should be completely covered by the solution before starting the spin-coater.

  • Thermal Annealing:

    • After spin-coating, anneal the films on a hotplate inside the glovebox. The annealing temperature and time are critical parameters that influence the molecular ordering and film morphology, and thus the charge carrier mobility. An initial optimization could involve annealing at temperatures ranging from 80 °C to 150 °C for 30-60 minutes.

Electrical Characterization

The electrical characterization of the this compound OFETs should be performed in an inert atmosphere (e.g., a glovebox) or under vacuum using a semiconductor parameter analyzer.

Equipment:

  • Semiconductor parameter analyzer (e.g., Keithley 4200-SCS, Agilent B1500A)

  • Probe station with micro-manipulators

  • Glovebox or vacuum chamber

Protocol:

  • Device Connection:

    • Place the fabricated OFET on the chuck of the probe station.

    • Carefully land the micro-manipulator probes on the source, drain, and gate electrodes.

  • Output Characteristics Measurement:

    • The output characteristics (IDS vs. VDS) are measured by sweeping the drain-source voltage (VDS) at different constant gate-source voltages (VGS).

    • For a p-type semiconductor, apply a negative VDS (e.g., 0 V to -60 V) and step the VGS from 0 V to a negative voltage (e.g., -60 V in steps of -10 V).

  • Transfer Characteristics Measurement:

    • The transfer characteristics (IDS vs. VGS) are measured by sweeping the gate-source voltage (VGS) at a constant, high drain-source voltage (VDS) to ensure the transistor is in the saturation regime.

    • For a p-type semiconductor, apply a constant negative VDS (e.g., -60 V) and sweep VGS from a positive voltage (e.g., +20 V) to a negative voltage (e.g., -60 V).

Calculation of Charge Carrier Mobility

The charge carrier mobility (µ) is extracted from the transfer characteristics in the saturation regime. The relationship between the drain current (IDS) and the gate voltage (VGS) in this regime is given by the equation:

IDS = (µ * Ci * W) / (2 * L) * (VGS - Vth)²

where:

  • µ is the charge carrier mobility.

  • Ci is the capacitance per unit area of the gate dielectric (for 230 nm SiO₂, Ci ≈ 15 nF/cm²).

  • W is the channel width.

  • L is the channel length.

  • Vth is the threshold voltage.

Procedure:

  • Plot the square root of the absolute value of IDS (√|IDS|) versus VGS.

  • Fit a straight line to the linear region of this plot.

  • The slope of this line is equal to √((µ * Ci * W) / (2 * L)).

  • The charge carrier mobility (µ) can be calculated from the slope using the following equation:

µ = 2 * L * (slope)² / (Ci * W)

The threshold voltage (Vth) can be determined from the x-intercept of the linear fit. The on/off ratio is calculated as the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

Visualizations

Experimental Workflow

OFET_Fabrication_and_Characterization_Workflow cluster_fab OFET Fabrication cluster_char Electrical Characterization cluster_analysis Data Analysis sub_clean Substrate Cleaning (DI Water, Acetone, IPA) surf_treat Surface Treatment (Optional: OTS/HMDS) sub_clean->surf_treat electrode_dep Source/Drain Electrode Deposition (Au) surf_treat->electrode_dep For unpatterned substrates violanthrone_dep This compound Derivative Spin-Coating electrode_dep->violanthrone_dep anneal Thermal Annealing violanthrone_dep->anneal probe Probing in Inert Atmosphere anneal->probe output_char Output Characteristics (IDS vs. VDS) probe->output_char transfer_char Transfer Characteristics (IDS vs. VGS) probe->transfer_char mobility_calc Mobility Calculation (from transfer curve) transfer_char->mobility_calc vth_calc Threshold Voltage Extraction mobility_calc->vth_calc onoff_calc On/Off Ratio Calculation vth_calc->onoff_calc

Caption: Experimental workflow for this compound OFET fabrication and characterization.

Device Architecture

BGBC_OFET_Structure gate n-doped Si (Gate) dielectric SiO₂ (Dielectric) gate->dielectric source Source (Au) dielectric->source drain Drain (Au) dielectric->drain semiconductor This compound Derivative (Active Layer) source->semiconductor drain->semiconductor

Caption: Schematic of a bottom-gate, bottom-contact (BGBC) OFET with a this compound derivative active layer.

References

Application of Violanthrone Derivatives in Dye-Sensitized Solar Cells (DSSCs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising photovoltaic technology due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The performance of a DSSC is intrinsically linked to the properties of its components, particularly the sensitizing dye, which is responsible for light absorption and electron injection. Violanthrone, a polycyclic aromatic hydrocarbon, and its derivatives are emerging as a potential class of sensitizers for DSSCs due to their broad absorption spectra, high molar extinction coefficients, and tunable electrochemical properties. This document provides detailed application notes and experimental protocols for the utilization of this compound-based dyes in the fabrication and characterization of DSSCs. While direct literature on this compound in DSSCs is limited, this guide consolidates general DSSC protocols and adapts them for this compound derivatives based on available data for related compounds.

Data Presentation: Photovoltaic and Photophysical Properties

The following table summarizes key photophysical and electrochemical parameters for hypothetical this compound-based dyes, alongside typical performance data for DSSCs fabricated with these sensitizers. This data is illustrative and serves as a benchmark for comparison.

Dye IDλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)HOMO (eV)LUMO (eV)Jsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (%)
This compound-D1 580, 63045,000-5.3-3.412.50.680.705.95
This compound-D2 610, 66552,000-5.2-3.314.20.720.717.25
Reference (N719) 395, 53514,000-5.1-3.218.00.750.729.72

Note: The data for this compound-D1 and this compound-D2 are hypothetical and represent target values for well-designed this compound-based sensitizers. The N719 data is for a standard ruthenium-based dye for comparison.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fabrication and characterization of DSSCs using this compound-based dyes.

Protocol 1: Synthesis of a this compound-Based Dye with Anchoring Groups

This protocol describes a general synthesis route for a this compound derivative functionalized with carboxylic acid anchoring groups, which are essential for binding to the TiO₂ photoanode.

Materials:

Procedure:

  • Bromination of this compound: Dissolve this compound in a suitable solvent like dichloromethane. Add a catalytic amount of FeBr₃. Slowly add a solution of bromine in dichloromethane dropwise at room temperature and stir for 12 hours. Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, wash with water, and dry over MgSO₄. Purify the brominated this compound by column chromatography.

  • Suzuki Coupling for Anchoring Group Attachment: In a round-bottom flask, combine the brominated this compound, 4-carboxyphenylboronic acid, Pd(OAc)₂, and PPh₃ in a mixture of toluene, ethanol, and water. Add an aqueous solution of Na₂CO₃. Reflux the mixture under an inert atmosphere for 24 hours.

  • Work-up and Purification: After cooling to room temperature, acidify the mixture with 2M HCl to precipitate the product. Filter the solid, wash with water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system like DMF/ethanol to yield the final this compound-based dye.

Protocol 2: Fabrication of the TiO₂ Photoanode

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste (e.g., Degussa P25)

  • Ethanol, Acetone, Isopropanol (B130326)

  • Mortar and pestle

  • Doctor blade or screen printer

  • Hot plate and furnace

Procedure:

  • Substrate Cleaning: Clean the FTO glass substrates by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • TiO₂ Paste Preparation: Prepare a colloidal TiO₂ paste by grinding TiO₂ powder with a small amount of acetic acid in a mortar and pestle. Gradually add ethanol and continue grinding until a uniform, viscous paste is formed.

  • TiO₂ Film Deposition: Use the doctor-blade technique to coat the cleaned FTO substrate with the TiO₂ paste. The thickness of the film can be controlled by using adhesive tape as a spacer.

  • Sintering: Dry the coated electrode at 125°C for 5 minutes. Then, sinter the electrode in a furnace at 450°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles. Allow the electrode to cool down slowly to room temperature.

Protocol 3: Dye Sensitization and DSSC Assembly

Materials:

  • Sintered TiO₂ photoanode

  • This compound-based dye solution (0.3-0.5 mM in a suitable solvent like a 1:1 mixture of acetonitrile (B52724) and tert-butanol)

  • Platinum-coated counter electrode (prepared by sputtering or by dropping a solution of H₂PtCl₆ in isopropanol onto FTO glass and heating at 400°C for 15 minutes)

  • Electrolyte solution (e.g., 0.05 M I₂, 0.1 M LiI, 0.6 M 1-butyl-3-methylimidazolium iodide, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)

  • Surlyn sealant

  • Binder clips

Procedure:

  • Dye Adsorption: Immerse the warm (around 80°C) TiO₂ photoanode into the this compound dye solution and keep it in a sealed, dark container for 12-24 hours.

  • Rinsing: After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules. Dry the electrode.

  • Cell Assembly: Place a Surlyn sealant frame around the TiO₂ film on the photoanode. Position the platinum counter electrode on top, slightly offset to allow for electrical contacts.

  • Sealing: Hold the two electrodes together with binder clips and heat on a hot plate at around 100°C to melt the Surlyn and seal the cell.

  • Electrolyte Filling: Introduce the electrolyte into the cell through small pre-drilled holes in the counter electrode. Use a vacuum back-filling method to ensure the electrolyte completely fills the space between the electrodes.

  • Final Sealing: Seal the holes with a small piece of Surlyn and a microscope coverslip by heating.

Protocol 4: Characterization of DSSCs

Materials and Equipment:

  • Assembled DSSC

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat for current-voltage (I-V) measurements

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

  • Electrochemical Impedance Spectroscopy (EIS) setup

Procedure:

  • I-V Characterization: Place the DSSC under the solar simulator and measure the current-voltage characteristics. From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

  • IPCE Measurement: Measure the IPCE spectrum of the DSSC to determine the quantum efficiency of the cell at different wavelengths of light.

  • EIS Analysis: Perform electrochemical impedance spectroscopy in the dark at a forward bias equivalent to the Voc to investigate the charge transfer processes and electron lifetimes within the cell.

Visualizations

DSSC_Working_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Nanoparticles FTO_Anode FTO Glass TiO2->FTO_Anode Dye This compound Dye Dye->TiO2 2. Electron Injection External_Circuit External Load FTO_Anode->External_Circuit 3. Electron Transport Redox I⁻/I₃⁻ Redox Couple Redox->Dye 5. Dye Regeneration (2D⁺ + 3I⁻ → 2D + I₃⁻) Pt Platinum Catalyst Pt->Redox 4. Redox Reduction (I₃⁻ + 2e⁻ → 3I⁻) FTO_Cathode FTO Glass FTO_Cathode->Pt External_Circuit->FTO_Cathode Light Sunlight (hν) Light->Dye 1. Light Absorption

Caption: Working principle of a dye-sensitized solar cell (DSSC).

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Sensitization cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization A1 FTO Glass Cleaning A2 TiO₂ Paste Application A1->A2 A3 Sintering at 450°C A2->A3 B1 Immersion in this compound Dye Solution A3->B1 D1 Sealing with Surlyn B1->D1 C1 FTO Glass Cleaning C2 Platinum Deposition C2->D1 D2 Electrolyte Filling D1->D2 D3 Final Sealing D2->D3 E1 I-V Measurement D3->E1 E2 IPCE Analysis D3->E2 E3 EIS Analysis D3->E3

Caption: Experimental workflow for DSSC fabrication and characterization.

Violanthrone_Derivative Violanthrone_Core This compound Core (π-conjugated system) Acceptor Electron Acceptor/ Anchoring Group (e.g., Carboxylic Acid, Cyanoacrylic Acid) Violanthrone_Core->Acceptor Facilitates electron injection and binds to TiO₂ Donor Electron Donor Group (e.g., Alkoxy, Amine) Donor->Violanthrone_Core Modifies HOMO level

Caption: Molecular design concept for a this compound-based DSSC dye.

Application Notes and Protocols for Violanthrone Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Violanthrone, a large polycyclic aromatic hydrocarbon, and its derivatives are emerging as a significant class of materials in the field of organic electronics. Their extended π-conjugated system and inherent semiconducting properties make them attractive candidates for various applications.[1] While much of the research has focused on their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to their excellent charge transport characteristics and near-infrared (NIR) absorption, their potential in Organic Light-Emitting Diodes (OLEDs) is an area of growing interest.[1][2]

The core structure of this compound allows for chemical modifications, such as the introduction of solubilizing alkyl chains or electron-withdrawing/donating groups, to tune its optical and electronic properties.[1][3] For instance, the incorporation of dicyanomethylene groups can significantly alter the material's electron affinity and absorption spectra.[1][4] These modifications are crucial for designing materials suitable for the emissive or charge-transport layers within an OLED stack. This document provides an overview of the known properties of this compound derivatives and detailed protocols for their synthesis and incorporation into OLED devices, aimed at researchers exploring new materials for advanced optoelectronic applications.

Data Presentation: Properties of this compound Derivatives

The following tables summarize the key photophysical and charge transport properties of selected this compound derivatives as reported in the literature. While specific OLED performance data is limited, these properties provide essential insights for designing and fabricating devices.

Table 1: Photophysical and Electrochemical Properties of Dicyanomethylene-Functionalised this compound Derivatives

Compound ID Alkyl Substituent λₘₐₓ (nm) HOMO (eV) LUMO (eV) Electrochemical Gap (eV)
3a [3] Branched (2-ethylhexyl) 705 -5.50 -4.24 1.26
3b [3] Linear (n-octyl) 701 -5.51 -4.26 1.25
3c [3] Linear (n-dodecyl) 701 -5.52 -4.27 1.25

Data sourced from studies on dicyanomethylene-functionalised this compound derivatives.[3]

Table 2: Charge Transport Properties of this compound Derivatives in OFETs

Compound ID Alkyl Substituent Hole Mobility (μh) (cm² V⁻¹ s⁻¹) On/Off Ratio
3a [5] Branched (2-ethylhexyl) 3.62 x 10⁻⁶ ~10³
3b [5] Linear (n-octyl) 1.07 x 10⁻² ~10⁴ - 10⁵
3c [5] Linear (n-dodecyl) 1.21 x 10⁻³ ~10⁴
Compound with n-hexyl chains [1] Linear (n-hexyl) 3.15 x 10⁻⁴ Not Reported
Compound from Chloroform/n-hexane [2] 2-ethylhexyloxy 4.44 x 10⁻⁴ Not Reported
Compound from pure Chloroform [2] 2-ethylhexyloxy 4.93 x 10⁻⁵ Not Reported

Note: These mobilities were measured in an OFET architecture but are indicative of the materials' charge transport capabilities relevant for OLEDs. It is observed that linear alkyl chains generally lead to higher hole mobility compared to branched chains.[3][6]

Mandatory Visualizations

General Molecular Structure of a Functionalized this compound cluster_core This compound Core cluster_groups Functionalization Sites violanthrone_core R1 R1: Solubilizing Groups (e.g., Alkyl Chains) violanthrone_core->R1 Improves Solubility & Film Morphology R2 R2: Electronic Tuning Groups (e.g., Dicyanomethylene) violanthrone_core->R2 Modifies Energy Levels & Optical Properties Typical Multi-Layer OLED Device Architecture cluster_device cluster_recombination Cathode Cathode (e.g., Al, LiF/Al) Electron Injection ETL Electron Transport Layer (ETL) ETL->Cathode Electron Transport HBL Hole Blocking Layer (HBL) HBL->ETL EML Emissive Layer (EML) Host +/- this compound Derivative Guest EML->HBL EML_label Light Emission (Electroluminescence) from Recombination HTL Hole Transport Layer (HTL) HTL->EML Hole Transport Anode Anode (e.g., ITO) Anode->HTL Hole Injection Substrate Substrate (Glass or Flexible) Substrate->Anode Experimental Workflow for this compound-Based OLEDs cluster_fab Fabrication Steps cluster_char Characterization Metrics A Synthesis of this compound Derivative B Purification (Column Chromatography, Sublimation) A->B C Material Characterization (NMR, MS, UV-Vis, PL, CV) B->C D OLED Fabrication B->D D1 Substrate Cleaning & Preparation E Device Characterization D2 Thin-Film Deposition (Spin-Coating or Thermal Evaporation) D1->D2 D3 Cathode Deposition D2->D3 D4 Encapsulation D3->D4 D4->E E1 Current-Voltage-Luminance (J-V-L) E2 Electroluminescence Spectrum & CIE E3 Quantum Efficiency (EQE) E4 Device Lifetime & Stability

References

Investigating Violanthrone's Sensing Capabilities for Specific Analytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing violanthrone and its derivatives as sensing probes for a variety of analytes, including anions, amines, heavy metal ions, and biomolecules. The protocols are based on established methodologies and current research findings on this compound and structurally related compounds.

Application Note 1: Electrochemical Detection of Anions with Viologen-Substituted this compound Derivatives

Introduction:

This compound derivatives, when functionalized with moieties like viologen, can serve as highly selective and sensitive electrochemical sensors for various anions. This application note details the use of a viologen-substituted this compound derivative for the detection of cyanide (CN⁻), acetate (B1210297) (OAc⁻), and fluoride (B91410) (F⁻) ions in solution. The sensing mechanism relies on the interaction between the positively charged viologen units and the target anions, leading to a measurable change in the electrochemical properties of the this compound core, specifically the quenching of its voltammetric peaks.[1][2][3]

Quantitative Data Summary:

The following table summarizes the key performance metrics of a viologen-substituted anthrone (B1665570) derivative, a compound structurally related to this compound, for anion detection.

AnalyteMethodDetection Limit (LOD)Key FindingsReference
Cyanide (CN⁻)Cyclic Voltammetry1 x 10⁻⁶ MSignificant quenching of anodic and cathodic peaks.[3]
Acetate (OAc⁻)Cyclic Voltammetry-Selective quenching of the cathodic peak.[2]
Fluoride (F⁻)Cyclic Voltammetry-Selective quenching of the cathodic peak.[2]

Experimental Protocol:

Protocol 1: Electrochemical Detection of Cyanide Ions

  • Materials:

    • This compound-viologen sensor molecule

    • Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as supporting electrolyte

    • Acetonitrile (HPLC grade)

    • Tetrabutylammonium salts of cyanide, acetate, fluoride, chloride, bromide, and iodide

    • Glassy carbon working electrode, platinum counter electrode, and Ag/Ag⁺ reference electrode

    • Potentiostat

  • Procedure:

    • Prepare a 0.1 M solution of TBAP in acetonitrile.

    • Prepare a 1 x 10⁻⁴ M stock solution of the this compound-viologen sensor in acetonitrile.

    • Prepare 1 x 10⁻³ M stock solutions of the various tetrabutylammonium anion salts in acetonitrile.

    • Set up the electrochemical cell with the three electrodes immersed in the TBAP/acetonitrile electrolyte solution.

    • Record the cyclic voltammogram (CV) of the blank electrolyte solution.

    • Add the this compound-viologen sensor to the cell to a final concentration of 1 x 10⁻⁴ M and record the CV.

    • Titrate the solution with aliquots of the cyanide stock solution and record the CV after each addition.

    • Observe the quenching of the anodic and cathodic peaks of the sensor in the presence of cyanide.

    • Repeat the titration with other anions to assess selectivity.

Signaling Pathway:

Anion_Sensing Violanthrone_Viologen This compound-Viologen (Electrochemically Active) Complex [this compound-Viologen-Anion] Complex (Electrochemically Inactive) Violanthrone_Viologen->Complex Binding Anion Anion (e.g., CN⁻) Anion->Complex Quenching Quenching of Voltammetric Signal Complex->Quenching Results in

Caption: Electrochemical anion sensing pathway.

Application Note 2: Fluorescent "Turn-On" Sensing of Amines

Introduction:

Certain this compound derivatives can be engineered to act as "turn-on" fluorescent sensors for specific analytes. A notable example is a near-infrared (NIR) this compound derivative functionalized with dicyanomethylene groups, which exhibits a significant fluorescence enhancement in the presence of electron-rich amines like n-butyl amine. In its free state, the sensor's fluorescence is quenched. Upon binding to the amine, a conformational change or interaction disrupts the quenching pathway, leading to a "turn-on" fluorescent signal.

Quantitative Data Summary:

AnalyteMethodFold EnhancementKey FindingsReference
n-Butyl AmineFluorescence Spectroscopy30-foldReversible "off-on" fluorescence response.

Experimental Protocol:

Protocol 2: Fluorescent Detection of n-Butyl Amine

  • Materials:

    • Dicyanomethylene-functionalized this compound sensor

    • Solvent (e.g., THF)

    • n-Butyl amine

    • Fluorescence spectrophotometer

  • Procedure:

    • Prepare a stock solution of the this compound sensor in THF.

    • Record the fluorescence spectrum of the sensor solution (excitation at the wavelength of maximum absorption).

    • Add a specific amount of n-butyl amine to the solution.

    • Record the fluorescence spectrum again and observe the enhancement in fluorescence intensity.

    • Perform a titration by adding increasing concentrations of n-butyl amine to quantify the sensor's response.

Signaling Pathway:

Amine_Sensing Violanthrone_Derivative This compound Derivative (Non-fluorescent) Complex [this compound-Amine] Complex (Fluorescent) Violanthrone_Derivative->Complex Binding Amine Amine Amine->Complex Fluorescence Fluorescence 'Turn-On' Complex->Fluorescence Results in

Caption: "Turn-on" fluorescent amine sensing pathway.

Application Note 3: Fluorescent Sensing of Heavy Metal Ions

Introduction:

While direct applications of this compound for heavy metal ion sensing are still emerging, derivatives of the structurally similar benzanthrone (B145504) have demonstrated potential. These sensors operate via fluorescence quenching or enhancement upon coordination with metal ions. The interaction with heavy metals can lead to the formation of metal-ligand charge-transfer complexes, altering the photophysical properties of the sensor molecule.[4] This application note proposes a method for using a this compound derivative for the detection of heavy metal ions such as Pb²⁺, Ni²⁺, Cu²⁺, and Zn²⁺.

Quantitative Data Summary (based on a benzanthrone derivative):

AnalyteMethodResponseKey FindingsReference
Pb²⁺Fluorescence SpectroscopyFluorescence quenchingFormation of a new emission band at 560 nm.[4]
Ni²⁺Fluorescence SpectroscopyFluorescence quenchingFormation of a new emission band at 560 nm.[4]
Cu²⁺Fluorescence SpectroscopyComplete fluorescence quenchingProminent new emission band at 560 nm.[4]
Zn²⁺Fluorescence SpectroscopyComplete fluorescence quenchingProminent new emission band at 560 nm.[4]

Experimental Protocol:

Protocol 3: Fluorescent Detection of Heavy Metal Ions

  • Materials:

    • Functionalized this compound derivative (e.g., with amine or hydroxyl groups for metal coordination)

    • Aqueous buffer solution (e.g., HEPES)

    • Stock solutions of various heavy metal salts (e.g., Pb(NO₃)₂, NiCl₂, CuCl₂, ZnCl₂)

    • Fluorescence spectrophotometer

  • Procedure:

    • Prepare a stock solution of the this compound sensor in an appropriate solvent and then dilute it in the aqueous buffer.

    • Record the fluorescence spectrum of the sensor solution.

    • Add a specific concentration of the target heavy metal ion.

    • Record the fluorescence spectrum and observe changes in intensity and/or wavelength.

    • Perform titrations with different metal ions to determine the detection limit and selectivity.

Signaling Pathway:

Metal_Sensing Violanthrone_Sensor This compound Sensor (Fluorescent) Complex [this compound-Metal] Complex Violanthrone_Sensor->Complex Coordination Metal_Ion Heavy Metal Ion Metal_Ion->Complex Quenching Fluorescence Quenching or Spectral Shift Complex->Quenching Leads to

Caption: Heavy metal ion sensing via fluorescence modulation.

Application Note 4: Biomolecule Sensing via Aggregation-Induced Emission (AIE)

Introduction:

This compound is known to form aggregates, a property that can be harnessed for sensing applications through the phenomenon of Aggregation-Induced Emission (AIE).[5] In AIE-based sensing, a probe is non-emissive in its free, solvated state but becomes highly fluorescent upon aggregation. This can be triggered by the interaction with a biomolecule, such as a protein, that induces the aggregation of the probe. This application note outlines a proposed method for detecting proteins like Human Serum Albumin (HSA) using an AIE-active this compound derivative.[6][7]

Experimental Protocol:

Protocol 4: AIE-Based Detection of Human Serum Albumin

  • Materials:

    • AIE-active this compound derivative

    • Phosphate-buffered saline (PBS)

    • Human Serum Albumin (HSA)

    • Other control proteins (e.g., BSA, lysozyme)

    • Fluorescence spectrophotometer

  • Procedure:

    • Prepare a stock solution of the AIE-active this compound probe in a suitable organic solvent and then dilute to the working concentration in PBS. The probe should be non-emissive in this state.

    • Record the baseline fluorescence spectrum.

    • Add HSA to the solution.

    • Incubate for a specific period to allow for interaction and aggregation.

    • Record the fluorescence spectrum and observe the "turn-on" of fluorescence.

    • Perform a concentration-dependent study to establish the detection range.

    • Test with other proteins to confirm selectivity for HSA.

Signaling Pathway:

AIE_Sensing Violanthrone_AIEgen This compound AIEgen (Monomeric, Non-emissive) Aggregate [this compound-Protein] Aggregates (Emissive) Violanthrone_AIEgen->Aggregate Interaction & Aggregation Protein Protein (e.g., HSA) Protein->Aggregate Emission Aggregation-Induced Emission (AIE) Aggregate->Emission Results in DNA_Intercalation cluster_0 Direct Binding cluster_1 Displacement Assay This compound This compound Derivative Intercalated_Complex [this compound-DNA] Intercalation Complex This compound->Intercalated_Complex Intercalates Displaced_EtBr Displaced EtBr (Quenched) This compound->Displaced_EtBr Displaces EtBr from DNA DNA Double Helix DNA->Intercalated_Complex Spectral_Change Hypochromism & Bathochromic Shift Intercalated_Complex->Spectral_Change Causes EtBr_DNA [EtBr-DNA] Complex (Fluorescent) EtBr_DNA->Displaced_EtBr Quenching Fluorescence Quenching Displaced_EtBr->Quenching Leads to

References

Application Notes and Protocols for the Functionalization of Violanthrone to Enhance Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of violanthrone, a promising polycyclic aromatic hydrocarbon, to tailor its electronic properties for applications in organic electronics.

Introduction

This compound and its derivatives are a class of organic materials with extensive π-conjugated systems, making them attractive candidates for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] However, pristine this compound exhibits low solubility and its electronic properties can be further optimized for specific applications. Functionalization of the this compound core is a key strategy to enhance its solubility, tune its energy levels (HOMO/LUMO), and improve charge transport characteristics.[2] This document outlines key functionalization strategies, provides detailed experimental protocols, and summarizes the resulting electronic properties.

Functionalization Strategies

Two primary strategies for the functionalization of this compound to enhance its electronic properties are:

  • Introduction of Electron-Withdrawing Groups: The incorporation of strong electron-withdrawing groups, such as dicyanomethylene moieties, can significantly lower the LUMO energy level, leading to materials with strong electron affinity, suitable for n-type semiconductors.[2][3]

  • Reductive Aromatization: This method transforms the quinone moieties of this compound into a fully aromatic system, leading to electron-rich violanthrene (B13789472) derivatives that are precursors for p-type organic semiconductors.[4] This process also allows for the introduction of various functional groups.

To improve the solubility of this compound derivatives in common organic solvents, long alkyl chains are often introduced via etherification of the hydroxylated this compound precursor.[5]

Data Presentation

The following tables summarize the electronic properties of functionalized this compound derivatives.

Table 1: Performance of Dicyanomethylene-Functionalized this compound Derivatives in Organic Field-Effect Transistors (OFETs) [1]

CompoundSide ChainsHole Mobility (μh) (cm² V⁻¹ s⁻¹)On/Off Ratio
3a Branched 2-ethylhexyl3.62 x 10⁻⁶~10³
3b Linear n-octyl1.07 x 10⁻²~10⁴ - 10⁵
3c Linear n-dodecyl1.21 x 10⁻³~10⁴

Experimental Protocols

Synthesis of Functionalized this compound Derivatives

A general synthetic workflow for preparing dicyanomethylene-functionalized this compound derivatives is presented below.

G cluster_0 Synthesis of 16,17-Dihydroxy this compound cluster_1 Alkylation cluster_2 Dicyanomethylenation Benzanthrone (B145504) Benzanthrone Oxidation Intermediate Oxidation Intermediate Benzanthrone->Oxidation Intermediate 1. MnO2, H2SO4 16,17-Dihydroxy this compound 16,17-Dihydroxy this compound Oxidation Intermediate->16,17-Dihydroxy this compound 2. Na2SO3 16,17-Dialkoxy this compound 16,17-Dialkoxy this compound 16,17-Dihydroxy this compound->16,17-Dialkoxy this compound R-Br, K2CO3, DMF Dicyanomethylene-Functionalized this compound Dicyanomethylene-Functionalized this compound 16,17-Dialkoxy this compound->Dicyanomethylene-Functionalized this compound Malononitrile (B47326), Base

Synthetic workflow for dicyanomethylene-functionalized this compound.

Protocol 1: Synthesis of 16,17-Dihydroxy this compound [6]

This protocol describes the synthesis of the key intermediate, 16,17-dihydroxy this compound, from benzanthrone.

Materials:

  • Benzanthrone

  • Manganese Dioxide (MnO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Sulfite (Na₂SO₃)

  • Deionized Water

Procedure:

  • Oxidation: In a reaction vessel, dissolve benzanthrone in concentrated sulfuric acid. Cool the solution to 10-15 °C. Slowly add manganese dioxide while maintaining the temperature. After the addition is complete, allow the reaction to proceed, ensuring the temperature does not exceed 30 °C.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the oxidation intermediate. Filter the precipitate and wash it with water.

  • Reduction: Suspend the obtained oxidation intermediate in water and add sodium sulfite. Reflux the mixture for several hours.

  • Isolation: Cool the reaction mixture and filter the precipitate. Wash the solid with hot water and dry to obtain 16,17-dihydroxy this compound.

Protocol 2: Synthesis of 16,17-Dialkoxy this compound Derivatives [5]

This protocol details the alkylation of 16,17-dihydroxy this compound to improve solubility.

Materials:

  • 16,17-Dihydroxy this compound

  • Alkyl Bromide (e.g., 1-bromohexane, 1-bromododecane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 18-Crown-6 (catalyst)

Procedure:

  • In a round-bottom flask, suspend 16,17-dihydroxy this compound in DMF or DMSO.

  • Add anhydrous potassium carbonate, the corresponding alkyl bromide, and a catalytic amount of 18-crown-6.

  • Heat the reaction mixture to 80-100 °C and stir for 5-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into water and stir to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of Dicyanomethylene-Functionalized this compound (General Knoevenagel Condensation) [7][8]

This is a general protocol for the Knoevenagel condensation to introduce dicyanomethylene groups.

Materials:

  • 16,17-Dialkoxy this compound

  • Malononitrile

  • Base catalyst (e.g., piperidine, pyridine)

  • Solvent (e.g., chloroform, toluene)

Procedure:

  • Dissolve the 16,17-dialkoxy this compound derivative in a suitable solvent.

  • Add an excess of malononitrile and a catalytic amount of a base.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the dicyanomethylene-functionalized this compound.

Protocol 4: Reductive Aromatization of this compound [4]

This protocol describes a method to synthesize electron-rich violanthrene derivatives.

Materials:

  • This compound

  • Sodium Dithionite (B78146) (Na₂S₂O₄) or Zinc dust

  • Electrophilic trapping reagent (e.g., acid anhydride, silyl (B83357) chloride)

  • Solvent (e.g., aqueous or organic media)

Procedure:

  • Suspend this compound in a suitable solvent.

  • Add the reducing agent (sodium dithionite or zinc dust) and stir at room temperature or with gentle heating.

  • Once the reduction is complete (indicated by a color change), add the electrophilic trapping reagent.

  • Continue stirring until the reaction is complete as monitored by TLC.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product by chromatography.

Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

G Si/SiO2 Substrate Si/SiO2 Substrate Substrate Cleaning Substrate Cleaning Si/SiO2 Substrate->Substrate Cleaning 1. Sonication Surface Treatment Surface Treatment Substrate Cleaning->Surface Treatment 2. OTS Semiconductor Deposition Semiconductor Deposition Surface Treatment->Semiconductor Deposition 3. Spin-coating Electrode Deposition Electrode Deposition Semiconductor Deposition->Electrode Deposition 4. Thermal Evaporation Device Characterization Device Characterization Electrode Deposition->Device Characterization 5. Electrical Measurement

Workflow for OFET fabrication and characterization.

Protocol 5: OFET Device Fabrication and Characterization [1][3][9]

This protocol outlines the steps for fabricating and testing a bottom-gate, top-contact OFET.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Functionalized this compound derivative

  • Solvent for spin-coating (e.g., chloroform, dichlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Toluene (B28343)

  • Gold (Au) for source and drain electrodes

  • Acetone, Isopropanol (B130326), Deionized water

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired size.

    • Sonicate the substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

  • Surface Treatment:

    • Prepare a solution of OTS in toluene.

    • Immerse the cleaned substrate in the OTS solution for 30 minutes to form a self-assembled monolayer.

    • Rinse the substrate with fresh toluene and dry with nitrogen.

  • Semiconductor Film Deposition:

    • Prepare a solution of the functionalized this compound derivative in a suitable solvent (e.g., 5-10 mg/mL).

    • Spin-coat the solution onto the OTS-treated substrate at a defined speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 60 seconds).

    • Anneal the film on a hotplate at an optimized temperature (e.g., 100-150 °C) to improve crystallinity.

  • Electrode Deposition:

    • Use a shadow mask to define the source and drain electrodes.

    • Deposit a 50 nm layer of gold via thermal evaporation under high vacuum (< 10⁻⁶ Torr).

  • Device Characterization:

    • Use a semiconductor parameter analyzer to measure the electrical characteristics of the OFET.

    • Output Characteristics: Measure the drain current (I_d) as a function of the drain-source voltage (V_ds) at various gate-source voltages (V_gs).

    • Transfer Characteristics: Measure I_d as a function of V_gs at a constant V_ds in the saturation regime.

    • From the transfer characteristics, calculate the charge carrier mobility (μ) and the on/off current ratio.

Conclusion

The functionalization of the this compound core is a powerful strategy to develop high-performance organic semiconductors. By introducing electron-withdrawing groups or performing reductive aromatization, the electronic properties can be precisely tuned. The protocols provided herein offer a starting point for the synthesis, fabrication, and characterization of novel this compound-based materials and devices for advanced electronic applications. Further optimization of synthetic procedures and device engineering will continue to enhance the performance of these promising materials.

References

Application Notes and Protocols for Single-Crystal Growth of Violanthrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for growing single crystals of violanthrone, a large polycyclic aromatic hydrocarbon of significant interest in materials science and as a model compound. The protocols outlined below are based on established crystallographic techniques and available data for this compound and structurally related compounds.

Introduction

This compound (dibenzanthrone) is a vat dye with a planar molecular structure. Its extensive π-conjugated system leads to strong intermolecular π-π stacking interactions, which contribute to its low solubility in common organic solvents.[1] Obtaining high-quality single crystals is crucial for detailed structural analysis using techniques like single-crystal X-ray diffraction, which can elucidate the precise three-dimensional arrangement of molecules in the crystal lattice.

This document details two primary methods for growing this compound single crystals: solution-based methods and physical vapor transport.

Solution-Based Single-Crystal Growth

Solution-based methods are the most common for growing single crystals of organic molecules. The principle involves dissolving the compound in a suitable solvent at a specific concentration and then slowly inducing supersaturation to promote gradual crystal formation.

Solvent Selection

The choice of solvent is critical and is determined by the solubility of this compound. Due to its large, nonpolar nature, this compound exhibits low solubility in most solvents. High-boiling point aromatic solvents are often the most suitable.

Recommended Solvents:

  • o-dichlorobenzene: This has been reported for growing crystals of this compound derivatives and is a primary candidate for this compound itself.

  • Other potential high-boiling point aromatic solvents to consider include:

    • 1,2,4-trichlorobenzene

    • Quinoline

    • Nitrobenzene

A preliminary screening of solubility is recommended. A good solvent for single-crystal growth by slow cooling is one in which the compound is sparingly soluble at room temperature but moderately soluble at elevated temperatures.

Experimental Protocol: Slow Cooling Method

This is a standard recrystallization technique adapted for slow crystal growth.[2]

Materials and Equipment:

  • High-purity this compound powder

  • o-dichlorobenzene (or other selected high-boiling point solvent)

  • Crystallization vial or flask with a loosely fitting cap or septum

  • Heating plate or oil bath with precise temperature control

  • Dewar flask or insulated container for slow cooling

Protocol:

  • Preparation of a Saturated Solution:

    • Place a small amount of this compound powder (e.g., 10-20 mg) into the crystallization vial.

    • Add the solvent (e.g., o-dichlorobenzene) dropwise while gently heating and stirring until the this compound is completely dissolved. Aim for a solution that is saturated or near-saturated at the elevated temperature.

  • Slow Cooling:

    • Once a clear, saturated solution is obtained at an elevated temperature (e.g., 100-150 °C, depending on the solvent), ensure the vial is loosely capped to prevent rapid solvent evaporation.

    • Place the vial in a pre-heated Dewar flask containing a high-boiling point liquid (like silicone oil) or in an insulated container to ensure a very slow cooling rate. The goal is to decrease the temperature by a few degrees per hour.

  • Crystal Harvesting:

    • Allow the solution to cool to room temperature over 24-72 hours.

    • Single crystals should form on the bottom or sides of the vial.

    • Carefully decant the mother liquor.

    • Gently wash the crystals with a small amount of a solvent in which this compound is insoluble (e.g., hexane (B92381) or ethanol) to remove any residual solvent.

    • Carefully remove the crystals using a spatula or by filtration.

Experimental Protocol: Slow Evaporation Method

This method is suitable if a solvent is found in which this compound has moderate solubility at room temperature.[2]

Materials and Equipment:

  • High-purity this compound powder

  • Appropriate solvent (e.g., a higher-boiling aromatic solvent)

  • Crystallization vial with a cap that can be pierced

Protocol:

  • Preparation of a Sub-saturated Solution:

    • Dissolve this compound in the chosen solvent at room temperature to create a clear, sub-saturated solution.

  • Slow Evaporation Setup:

    • Cover the vial with a cap or parafilm.

    • Pierce the cap with a needle or create a very small opening to allow for slow solvent evaporation. The rate of evaporation can be controlled by the size of the opening.

  • Crystal Growth and Harvesting:

    • Place the vial in a vibration-free location.

    • Allow the solvent to evaporate slowly over several days to weeks.

    • As the solvent evaporates, the concentration of this compound will increase, leading to supersaturation and crystal growth.

    • Harvest the crystals as described in the slow cooling method.

Physical Vapor Transport (PVT)

Physical Vapor Transport (PVT) is a powerful technique for purifying and growing single crystals of organic materials that can be sublimated without decomposition.[3] This method is particularly useful for polycyclic aromatic hydrocarbons.[4][5]

Principle of PVT

In a PVT system, the material is sublimated at a high temperature in a vacuum or under an inert gas flow. The vapor is then transported along a temperature gradient to a cooler region where it desublimates and crystallizes.

Experimental Protocol: Physical Vapor Transport

Materials and Equipment:

  • High-purity this compound powder

  • Horizontal or vertical tube furnace with a programmable temperature controller capable of establishing a stable temperature gradient.

  • Quartz or Pyrex tube (ampoule)

  • Vacuum pump and pressure gauge

  • Inert gas supply (e.g., argon or nitrogen) with a flow controller

Protocol:

  • Preparation of the Ampoule:

    • Place a small amount of high-purity this compound powder (e.g., 50-100 mg) at one end of the quartz tube (the source zone).

    • Evacuate the tube to a low pressure (e.g., 10⁻³ to 10⁻⁶ Torr) and/or purge with a high-purity inert gas.

    • Seal the tube under vacuum or maintain a slow, steady flow of the inert gas.

  • Crystal Growth:

    • Place the sealed ampoule in the tube furnace.

    • Establish a temperature gradient along the tube. The source zone containing the this compound powder should be at a higher temperature (T_source) than the growth zone (T_growth).

    • Heat the source zone to a temperature sufficient to cause sublimation of the this compound. Given its high melting point of around 492 °C (with decomposition), a sublimation temperature in the range of 350-450 °C should be explored.[6]

    • The growth zone should be maintained at a lower temperature to allow for desublimation and crystallization. A temperature difference (ΔT = T_source - T_growth) of 20-50 °C is a typical starting point.

    • The process can take several hours to days, depending on the sublimation rate and the desired crystal size.

  • Crystal Harvesting:

    • After the growth period, slowly cool the furnace to room temperature.

    • Carefully remove the ampoule from the furnace.

    • Single crystals will have grown on the walls of the tube in the cooler growth zone.

    • Carefully break the ampoule to retrieve the crystals.

Data Presentation

Table 1: Suggested Starting Parameters for this compound Single-Crystal Growth

ParameterSlow Cooling MethodSlow Evaporation MethodPhysical Vapor Transport (PVT)
Starting Material High-purity this compoundHigh-purity this compoundHigh-purity this compound
Solvent/Carrier o-dichlorobenzeneHigh-boiling aromatic solventVacuum or Inert Gas (Ar, N₂)
Concentration/Amount Saturated at high temp.Sub-saturated at room temp.50-100 mg
Temperature Elevated (e.g., 100-150°C) then slow coolingRoom temperatureT_source: 350-450°C; T_growth: T_source - ΔT (ΔT = 20-50°C)
Pressure AtmosphericAtmospheric10⁻³ - 10⁻⁶ Torr or slow inert gas flow
Duration 24-72 hoursDays to weeksHours to days

Note: These are suggested starting parameters and will likely require optimization for the best results.

Visualization of Experimental Workflows

Workflow for Solution-Based Crystal Growth

Solution_Growth_Workflow Solution-Based Crystal Growth Workflow cluster_prep Preparation cluster_slow_cooling Slow Cooling Method cluster_slow_evap Slow Evaporation Method start Start with High-Purity this compound dissolve Dissolve in Suitable Solvent (e.g., o-dichlorobenzene) start->dissolve heat Heat to Create Saturated Solution dissolve->heat prepare_sub Prepare Sub-saturated Solution dissolve->prepare_sub cool Slowly Cool to Room Temperature (in insulated container) heat->cool harvest Harvest Single Crystals cool->harvest evaporate Slowly Evaporate Solvent (controlled opening) prepare_sub->evaporate evaporate->harvest wash_dry Wash and Dry Crystals harvest->wash_dry

Caption: Workflow for solution-based single-crystal growth of this compound.

Workflow for Physical Vapor Transport (PVT)

PVT_Workflow Physical Vapor Transport (PVT) Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Start with High-Purity this compound load Load this compound into Quartz Ampoule start->load evacuate Evacuate and Seal Ampoule or Establish Inert Gas Flow load->evacuate place_furnace Place Ampoule in Tube Furnace evacuate->place_furnace set_gradient Establish Temperature Gradient (T_source > T_growth) place_furnace->set_gradient sublimate Sublimate this compound at T_source set_gradient->sublimate crystallize Crystallize via Desublimation at T_growth sublimate->crystallize cool_furnace Slowly Cool Furnace to Room Temperature crystallize->cool_furnace retrieve Retrieve Single Crystals from Ampoule cool_furnace->retrieve end End retrieve->end

Caption: Workflow for physical vapor transport (PVT) single-crystal growth.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Violanthrone Solubility for Solution Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving violanthrone for solution-based applications.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in common organic solvents?

A1: this compound possesses a large, planar, and rigid molecular structure. This architecture promotes strong intermolecular π-π stacking and van der Waals forces, which cause the molecules to pack tightly in a crystalline lattice. Overcoming these strong intermolecular forces requires a significant amount of energy, making it poorly soluble in most common solvents.[1]

Q2: What general strategies can be employed to improve the solubility of this compound?

A2: There are two primary approaches to enhance the solubility of this compound:

  • Physical Modification: This involves altering the physical state of the this compound or its environment without changing its chemical structure. Techniques include the use of co-solvents, creating nanosuspensions, and forming solid dispersions.

  • Chemical Modification: This strategy involves covalently modifying the this compound molecule to introduce functional groups that disrupt π-π stacking and improve solvent-solute interactions. A common method is the alkylation or etherification of dihydroxythis compound.[2][3]

Q3: Can I improve the aqueous solubility of this compound for biological applications?

A3: Directly dissolving this compound in aqueous buffers is extremely challenging due to its nonpolar nature. However, formulation strategies such as preparing nanosuspensions with suitable stabilizers or creating solid dispersions with hydrophilic polymers can enhance its dispersibility and effective concentration in aqueous environments.

Q4: Are there any safety precautions I should take when working with this compound and the suggested solvents?

A4: Yes. Always work in a well-ventilated fume hood, especially when using high-boiling point or volatile organic solvents like chloroform, toluene, or DMF. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use to be aware of specific hazards and handling procedures.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound precipitates out of solution after initial dissolution. Supersaturation: The initial use of heat may have created a supersaturated solution that is unstable at room temperature.Maintain the solution at an elevated temperature if your experiment allows. Alternatively, determine the saturation point at room temperature and prepare a solution at or below this concentration.
Solvent Evaporation: The solvent may be evaporating over time, increasing the concentration of this compound beyond its solubility limit.Ensure your container is well-sealed to prevent solvent loss.
Change in Solvent Composition: In a co-solvent system, the evaporation of one solvent can alter the ratio and reduce overall solubility.Use a sealed container and consider using solvents with similar vapor pressures.
The dissolution rate of this compound is too slow for my experimental workflow. Insufficient Agitation/Energy Input: The solvent molecules are not effectively breaking down the this compound crystal lattice.Use sonication or increase the stirring speed to provide more energy for dissolution. Gentle heating can also increase the dissolution rate, but be mindful of creating a supersaturated solution.
Large Particle Size: The surface area available for the solvent to interact with is limited.Grind the this compound powder to a finer consistency before attempting to dissolve it.
The synthesized this compound derivative has poor solubility. Incomplete Reaction: The functionalization reaction may not have gone to completion, leaving poorly soluble starting material.Purify the product using column chromatography or recrystallization to isolate the desired soluble derivative.
Inappropriate Functional Group: The attached solubilizing group may not be suitable for the chosen solvent.Consider synthesizing derivatives with different functional groups (e.g., longer or branched alkyl chains) that are more compatible with your target solvent.
Nanosuspension is unstable and aggregates over time. Insufficient Stabilizer: The concentration or type of stabilizer is not adequate to prevent the nanoparticles from agglomerating.Optimize the concentration and type of stabilizer (e.g., surfactants, polymers).
Ostwald Ripening: Smaller particles are dissolving and redepositing onto larger particles, leading to crystal growth.Select a stabilizer that effectively coats the nanoparticle surface and minimizes this phenomenon.

Quantitative Solubility Data

Quantitative solubility data for unsubstituted this compound is scarce in publicly available literature due to its extremely low solubility in most common organic solvents. However, chemical modification, such as the introduction of long alkyl chains, can significantly improve solubility.

Table 1: Qualitative Solubility of Isothis compound (an isomer of this compound)

SolventChemical ClassQualitative Solubility
TolueneAromatic HydrocarbonSlightly to Moderately Soluble
XyleneAromatic HydrocarbonSlightly to Moderately Soluble
ChloroformChlorinated HydrocarbonSlightly to Moderately Soluble
Dichloromethane (B109758)Chlorinated HydrocarbonSlightly to Moderately Soluble
EthanolPolar ProticGenerally Insoluble
MethanolPolar ProticGenerally Insoluble
AcetonePolar AproticGenerally Insoluble
WaterAqueousInsoluble

Note: "Slightly soluble" indicates that the compound does not dissolve to a significant extent at room temperature.[1]

Table 2: Solubility of a Functionalized this compound Derivative (this compound-79)

DerivativeSolventSolubility
This compound-79 (16,17-bis(octyloxy)this compound)ChloroformSoluble
This compound-79 (16,17-bis(octyloxy)this compound)TolueneHigher solubility than unsubstituted this compound

Note: The term "soluble" is qualitative as reported in the source. Specific quantitative values are often determined on a per-application basis.[4][5]

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol allows researchers to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • High-purity this compound

  • Solvent of interest

  • Analytical balance

  • Scintillation vials with caps

  • Temperature-controlled shaker bath

  • Syringe and syringe filters (0.22 µm)

  • UV-Vis spectrophotometer or gravimetric analysis equipment

Procedure:

  • Add an excess amount of this compound to a series of scintillation vials.

  • Accurately add a known volume of the selected organic solvent to each vial.

  • Securely cap the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for 24-72 hours to ensure equilibrium is reached.

  • After the equilibration period, allow the vials to stand in the temperature-controlled bath for 2-4 hours for the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Quantify the concentration of this compound in the filtrate using a pre-calibrated UV-Vis spectrophotometer or by gravimetric analysis (evaporating the solvent and weighing the residue).

Protocol 2: Synthesis of Soluble 16,17-Dialkoxythis compound Derivatives

This protocol describes the synthesis of this compound derivatives with enhanced solubility in organic solvents.

Materials:

Procedure: Step 1: Demethylation of 16,17-dimethoxythis compound (if starting with this precursor)

  • Disperse 1 part by mass of 16,17-dimethoxythis compound in 10 parts of dichloromethane with mechanical stirring.

  • Cool the mixture in an ice-water bath and slowly add 1.1 parts of BBr₃.

  • Stir the reaction for 8 hours, then heat to reflux for another 8 hours.

  • Add the resulting slurry to 50 parts of 2M aqueous HCl and stir vigorously.

  • Filter or centrifuge the mixture and wash the solid repeatedly with water to obtain 16,17-dihydroxythis compound.

Step 2: Williamson Ether Synthesis

  • In a reaction flask, combine 1 part by mass of 16,17-dihydroxythis compound with 10 parts of DMF.

  • Add 1.3 parts of 1-bromodecane, 0.8 parts of anhydrous K₂CO₃, and 0.05 parts of 18-crown-6.

  • Heat the mixture to 80°C and stir mechanically for 10 hours.

  • Filter the hot solution to remove insoluble materials.

  • Pour the filtrate into 50 parts of water to precipitate the product.

  • Filter and dry the crude product.

  • Recrystallize from ethyl acetate to obtain the purified 16,17-didecyloxythis compound derivative.[3]

Protocol 3: Preparation of a this compound Nanosuspension by Wet Milling

This method aims to increase the dissolution rate and effective concentration of this compound by reducing its particle size to the nanometer scale.

Materials:

  • This compound powder

  • A suitable stabilizer (e.g., Pluronic F127)

  • Purified water or desired solvent

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Planetary ball mill or similar milling equipment

Procedure:

  • Prepare a stabilizer solution by dissolving the chosen stabilizer in the liquid medium (e.g., 2% w/v Pluronic F127 in water).

  • Disperse the this compound powder into the stabilizer solution to form a pre-suspension.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill the suspension at a specified speed and duration (e.g., 2-4 hours), which should be optimized for the specific equipment and desired particle size.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the particle size of the resulting nanosuspension using a technique like Dynamic Light Scattering (DLS).

Visualizations

experimental_workflow_solubility_determination start Start: Excess this compound + Solvent equilibration Equilibration (24-72h in shaker bath) start->equilibration sedimentation Sedimentation (2-4h, no agitation) equilibration->sedimentation filtration Supernatant Collection & Filtration (0.22 µm syringe filter) sedimentation->filtration quantification Quantification filtration->quantification uv_vis UV-Vis Spectrophotometry quantification->uv_vis If chromophore gravimetric Gravimetric Analysis quantification->gravimetric Alternative end End: Solubility Value uv_vis->end gravimetric->end

Workflow for determining this compound solubility.

logical_relationship_troubleshooting start Poor this compound Solubility strategy Choose a Solubilization Strategy start->strategy physical Physical Modification strategy->physical No change to molecule chemical Chemical Modification strategy->chemical Permanent change cosolvent Co-solvent System physical->cosolvent nanosuspension Nanosuspension physical->nanosuspension solid_dispersion Solid Dispersion physical->solid_dispersion derivatization Derivatization (e.g., Alkylation) chemical->derivatization

Decision tree for improving this compound solubility.

References

Technical Support Center: Controlling Violanthrone Aggregation in Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with violanthrone thin films. Our goal is to help you overcome common experimental challenges and achieve optimal film quality and device performance.

Troubleshooting Guides

This section addresses specific issues that may arise during the fabrication of this compound thin films.

IssuePotential CauseRecommended Solution
Poor Film Uniformity (Streaks, Incomplete Coverage) Inhomogeneous precursor solution (undissolved material, particulates).Ensure complete dissolution of this compound, possibly with gentle heating and stirring. Filter the solution through a sub-micron filter (e.g., 0.2 µm PTFE) immediately before use.[1]
Inappropriate solution viscosity.Adjust the concentration of the this compound solution. Low viscosity can lead to dewetting, while high viscosity can result in a thick, uneven layer.[1]
Incorrect spin coating parameters.Optimize the spin speed, acceleration, and duration. A two-step process is often effective: a low-speed step for spreading followed by a high-speed step for thinning.[1][2]
Poor substrate wettability.Ensure the substrate is thoroughly cleaned using a multi-step process (e.g., sonication in solvents followed by UV-ozone treatment). Surface treatments with adhesion promoters like hexamethyldisilazane (B44280) (HMDS) can also be beneficial.[1]
High Surface Roughness and Visible Aggregates Strong π-π stacking interactions inherent to this compound.This is a common challenge. The following solutions can help to mitigate this.
Rapid solvent evaporation.Use a solvent with a higher boiling point to slow down the evaporation rate, allowing more time for molecular self-organization.
Solution concentration is too high.While higher concentrations can yield thicker films, they also increase the likelihood of aggregation in the solution. Finding a balance is key.
Sub-optimal annealing process.Annealing can improve film morphology, but an incorrect temperature can be detrimental.[3] See the FAQ section for more on annealing.
Cracked Films After Annealing High residual stress from rapid solvent evaporation.Use a solvent with a higher boiling point or a two-step spin coating process to reduce stress.[4]
Mismatch in thermal expansion coefficients between the film and substrate.Select a substrate with a thermal expansion coefficient closer to that of this compound.[4]
Inappropriate annealing temperature or ramp rate.Optimize the annealing temperature and use a slower heating and cooling ramp rate (e.g., 1-5 °C/minute) to minimize thermal shock.[4]
Inconsistent Device Performance Variations in thin film morphology between samples.Strictly control all deposition parameters, including solution concentration, spin speed, and annealing conditions, to ensure reproducibility.[4]
Poor interface quality.Ensure pristine substrate cleanliness and consider surface treatments to improve the interface between the this compound film and adjacent layers.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect this compound aggregation and film morphology?

A1: The solvent is a critical factor in controlling aggregation. Solvents with higher boiling points slow down the evaporation process, providing more time for the this compound molecules to self-assemble into a more ordered and uniform film. Additionally, the use of solvent mixtures, such as chloroform (B151607) and n-hexane, can enhance π-π stacking and improve crystallinity in the resulting thin film.[5][6]

Q2: What is the role of solution concentration in controlling aggregation?

A2: Solution concentration directly influences the final film thickness and the degree of aggregation.[1] Higher concentrations generally produce thicker films but can also lead to increased aggregation within the solution, which then translates to a rougher film morphology. It is essential to optimize the concentration to achieve the desired thickness without promoting excessive aggregation.[1]

Q3: What are H-type and J-type aggregates, and how do they affect the film's properties?

A3: H-type and J-type aggregates describe different molecular packing arrangements. In H-aggregates, the molecules are arranged in a face-to-face (π-stacked) fashion, which typically results in a blue-shift in the absorption spectrum.[2] In J-aggregates, the molecules are arranged in a head-to-tail fashion, leading to a red-shifted absorption spectrum. The type of aggregation significantly impacts the optical and charge transport properties of the thin film.

Q4: How does annealing affect the properties of this compound thin films?

A4: Annealing is a post-deposition thermal treatment that can improve the structural and electronic properties of the film.[3] By providing thermal energy, annealing can enhance crystallinity, increase the size of crystalline domains, and improve the interface with the substrate.[3] However, the annealing temperature must be carefully optimized, as excessive heat can be detrimental.[3]

Q5: Can the chemical structure of this compound be modified to control aggregation?

A5: Yes, modifying the chemical structure of this compound, for instance by adding different substituents, can significantly impact its aggregation behavior.[7] The nature of the side chains can influence the intermolecular π-π interactions, with shorter side chains sometimes leading to stronger interactions in the solid state.[7]

Experimental Protocols

Protocol 1: Spin Coating of this compound Thin Films
  • Substrate Cleaning:

    • Sonicate substrates (e.g., silicon wafers with a thermal oxide layer) sequentially in deionized water with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[1]

    • Dry the substrates with a stream of dry nitrogen.[1]

    • Treat the substrates with a UV-ozone cleaner for 15 minutes to remove organic residues and enhance surface wettability.[1]

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., chloroform, chlorobenzene) at the desired concentration (e.g., 1-10 mg/mL).[1]

    • Gently heat the solution (e.g., 40-50 °C) and stir until the this compound is fully dissolved.[1]

    • Allow the solution to cool to room temperature.[1]

    • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.[1]

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense an adequate amount of the this compound solution onto the center of the substrate.

    • Initiate the spin coating program. A two-step program is recommended:

      • Step 1 (Spreading): 500 rpm for 10 seconds.[1]

      • Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds.[1]

  • Annealing (Optional):

    • Place the coated substrate on a hotplate within a nitrogen-filled glovebox.

    • Heat the substrate to the desired annealing temperature (e.g., 150 °C) for a specified duration (e.g., 30 minutes).[1]

    • Allow the substrate to cool slowly to room temperature.[1]

Data Presentation

Table 1: Effect of Solvent on Hole Mobility of a this compound Derivative
SolventResulting MorphologyHole Mobility (cm²/V·s)
ChloroformLess Crystalline4.93 x 10⁻⁵
Chloroform/n-hexane mixtureMore Crystalline4.44 x 10⁻⁴

Data adapted from a study on a highly soluble this compound derivative, demonstrating the impact of solvent choice on film crystallinity and charge transport properties.[6]

Table 2: Influence of Alkyl Chain Substituents on Hole Mobility of this compound Derivatives
Alkyl Chain TypeResulting MorphologyHole Mobility (cm²/V·s)
Branched Alkyl ChainsDisordered packing3.6 x 10⁻⁶
Linear Alkyl ChainsMore ordered packing1.0 x 10⁻²
Longer Linear Alkyl ChainsHigher crystallinity8.5 x 10⁻³

Note: This data is for a this compound derivative and illustrates the significant effect of solubilizing groups on hole mobility. Annealing temperature was 150 °C for all samples.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization substrate_cleaning Substrate Cleaning solution_prep Solution Preparation substrate_cleaning->solution_prep spin_coating Spin Coating solution_prep->spin_coating annealing Thermal Annealing spin_coating->annealing morph_char Morphological Characterization (AFM, SEM) annealing->morph_char elec_char Electrical Characterization (OFET) annealing->elec_char

Caption: Experimental workflow for this compound thin film fabrication and characterization.

logical_relationships cluster_params Processing Parameters cluster_props Thin Film Properties cluster_perf Device Performance solution_conc Solution Concentration aggregation Aggregation (H- vs J-type) solution_conc->aggregation solvent_choice Solvent Choice solvent_choice->aggregation spin_params Spin Coating Parameters morphology Surface Morphology spin_params->morphology annealing_temp Annealing Temperature crystallinity Crystallinity annealing_temp->crystallinity aggregation->crystallinity performance Device Performance (e.g., Hole Mobility) aggregation->performance crystallinity->morphology crystallinity->performance morphology->performance

Caption: Relationship between processing parameters, thin film properties, and device performance.

References

Technical Support Center: Optimizing Violanthrone Film Morphology for Enhanced OFET Mobility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of violanthrone-based Organic Field-Effect Transistors (OFETs). This resource is designed for researchers and scientists engaged in the fabrication and characterization of this compound thin-film devices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges and enhancing device performance.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the morphology of this compound thin films and, consequently, the OFET mobility?

A1: The primary parameters that control the morphology of this compound thin films are the choice of solvent, substrate temperature during deposition, and post-deposition annealing temperature and duration. These factors collectively govern the solubility, nucleation, and growth of crystalline domains within the film, which are critical for efficient charge transport.

Q2: How does the choice of solvent impact the film morphology and mobility?

A2: The solvent system plays a crucial role in the self-assembly of this compound molecules. The solvent's boiling point and vapor pressure affect the drying kinetics of the deposited film, influencing the time available for molecular ordering. For instance, using a solvent mixture (e.g., chloroform/n-hexane) instead of a pure solvent (e.g., chloroform) has been shown to enhance π-π stacking, leading to an order of magnitude increase in hole mobility for a this compound derivative (from 4.93 × 10⁻⁵ cm² V⁻¹ s⁻¹ to 4.44 × 10⁻⁴ cm² V⁻¹ s⁻¹).[1]

Q3: What is the general effect of increasing the substrate temperature during deposition?

A3: Increasing the substrate temperature generally provides more thermal energy to the deposited molecules. This enhances their surface mobility, allowing them to diffuse and organize into more ordered, crystalline structures. This typically leads to larger grain sizes and improved charge transport pathways, resulting in higher OFET mobility.

Q4: Why is post-deposition annealing a critical step for improving OFET performance?

A4: Post-deposition annealing provides the necessary thermal energy for the molecules in the as-deposited film to reorganize into a more thermodynamically stable and ordered state. This process can significantly improve the crystallinity and intermolecular π-π stacking, which are essential for efficient charge transport in organic semiconductors.[2] The optimal annealing temperature, however, must be determined experimentally, as exceeding it can lead to film degradation and a decrease in mobility.

Q5: What is the effect of different side chains on the performance of this compound derivatives in OFETs?

A5: Side chain engineering is a critical strategy for tuning the performance of this compound-based OFETs. The length and branching of alkyl side chains significantly influence the material's solubility, molecular packing, and film-forming properties. Studies on dicyanomethylene-functionalised this compound derivatives have shown that linear alkyl chains tend to favor intermolecular π-π interactions and higher crystallinity, leading to higher hole mobilities compared to branched side chains which can hinder ordered packing.[1]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Transistor Activity 1. Poor film quality (amorphous, discontinuous). 2. High density of charge traps at the semiconductor-dielectric interface. 3. Incorrect device architecture or electrode work function.1. Optimize deposition parameters (substrate temperature, deposition rate). 2. Perform post-deposition annealing to improve crystallinity. 3. Ensure proper substrate cleaning and consider surface treatments (e.g., with self-assembled monolayers) to reduce interface traps. 4. Verify electrode material and device geometry are appropriate for a p-type semiconductor like this compound.
Low Carrier Mobility 1. Small crystalline grain size, leading to numerous grain boundaries that impede charge transport. 2. Disordered molecular packing (poor π-π stacking). 3. Presence of impurities or residual solvent in the film.1. Increase substrate temperature during deposition to promote larger grain growth. 2. Optimize the annealing temperature and duration to enhance molecular ordering. 3. Experiment with different solvents or solvent mixtures to improve self-assembly. 4. Ensure the use of high-purity this compound and thorough drying of the film.
High OFF Current 1. Presence of impurities or defects in the semiconductor layer. 2. Gate leakage current due to a thin or defective dielectric layer. 3. Annealing temperature is too high, causing film degradation.1. Use high-purity source material and maintain a clean deposition environment. 2. Verify the integrity and thickness of the gate dielectric. 3. Reduce the annealing temperature and ensure annealing is performed in an inert atmosphere.
Inconsistent Device Performance 1. Non-uniform film thickness or morphology across the substrate. 2. Inconsistent substrate cleaning or surface treatment. 3. Variations in annealing temperature across the substrate.1. Optimize spin-coating parameters (speed, acceleration, time) for uniform film deposition. 2. Standardize the substrate cleaning procedure. 3. Ensure uniform heating during the annealing step.
Cracked Films After Annealing 1. High residual stress from rapid solvent evaporation. 2. Mismatch in the coefficient of thermal expansion between the this compound film and the substrate. 3. Too rapid heating or cooling during annealing.1. Use a solvent with a higher boiling point to slow down evaporation. 2. Select a substrate with a closer thermal expansion coefficient. 3. Use a slower ramp rate for heating and cooling during the annealing process.

Data Presentation

Performance of Dicyanomethylene-Functionalised this compound Derivatives

The following table summarizes the OFET characteristics of three different dicyanomethylene-functionalised this compound derivatives, highlighting the impact of side-chain structure on device performance. The devices were fabricated by spin-coating the this compound derivatives onto n-doped Si/SiO₂/Au substrates.[1]

Compound Side Chain Structure Hole Mobility (μh) (cm² V⁻¹ s⁻¹) ON/OFF Ratio Threshold Voltage (Vth) (V)
3a Branched3.62 × 10⁻⁶10²-3
3b Linear1.07 × 10⁻²10³-19
3c Linear1.21 × 10⁻³10⁴-11
General Effect of Annealing Temperature on OFET Performance

This table illustrates the general trends observed in key OFET performance parameters as the annealing temperature is increased. The optimal temperature for this compound-based devices needs to be determined experimentally but is expected to follow these trends.

Performance Parameter Effect of Increasing Annealing Temperature
Carrier Mobility (μ) Generally increases to an optimal point, then decreases.
ON/OFF Current Ratio Typically improves as mobility increases and off-current is minimized. Can decrease at very high temperatures due to film degradation.
Threshold Voltage (Vth) Tends to shift towards 0V as trap states at the semiconductor-dielectric interface are passivated.

Experimental Protocols

Protocol 1: Fabrication of this compound OFETs by Solution Processing (Spin-Coating)

This protocol outlines the steps for fabricating a bottom-gate, top-contact OFET using a solution-processable this compound derivative.

1. Substrate Preparation:

  • Begin with heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

  • Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Optional: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) to improve the interface quality.

2. Solution Preparation:

  • Dissolve the this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) to a concentration of 5-10 mg/mL. Gentle heating and stirring may be required.

  • Filter the solution through a 0.2 µm PTFE filter before use.

3. Thin Film Deposition (Spin-Coating):

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense the this compound solution onto the substrate.

  • Use a two-step spin-coating program:

    • Step 1: 1000 rpm for 10 seconds (to spread the solution).

    • Step 2: 4000 rpm for 45 seconds (to achieve the desired thickness).

  • Carefully remove the substrate from the spin coater.

4. Post-Deposition Annealing:

  • Transfer the substrate to a hotplate inside a nitrogen-filled glovebox.

  • Anneal the film at a temperature between 80°C and 200°C for 30-60 minutes. The optimal temperature must be determined experimentally.

  • Allow the substrate to cool down slowly to room temperature.

5. Electrode Deposition (Thermal Evaporation):

  • Place the substrate with the annealed this compound film into a thermal evaporator.

  • Use a shadow mask to define the source and drain electrodes.

  • Deposit a 40-50 nm thick layer of gold (Au) at a deposition rate of 0.1-0.5 Å/s. A thin (2-5 nm) adhesion layer of chromium (Cr) or titanium (Ti) may be deposited first.

6. Device Characterization:

  • Perform all electrical measurements in an inert atmosphere or vacuum.

  • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.

  • Extract key performance parameters such as carrier mobility, on/off ratio, and threshold voltage from the measured characteristics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_clean Substrate Cleaning (DI Water, Acetone, IPA) sol_prep Solution Preparation (5-10 mg/mL in Chloroform) spin_coat Spin Coating (1000 rpm, 10s -> 4000 rpm, 45s) sol_prep->spin_coat anneal Post-Deposition Annealing (80-200°C, 30-60 min in N2) spin_coat->anneal electrode_dep Electrode Deposition (Thermal Evaporation of Au) anneal->electrode_dep electrical_meas Electrical Measurement (Output & Transfer Curves) electrode_dep->electrical_meas param_extract Parameter Extraction (Mobility, On/Off Ratio, Vth) electrical_meas->param_extract

Caption: A typical workflow for the fabrication and characterization of solution-processed this compound-based OFETs.

morphology_optimization cluster_params Controllable Parameters cluster_morph Resulting Film Morphology cluster_perf Device Performance solvent Solvent System (e.g., Chloroform vs. Chloroform/Hexane) crystallinity Crystallinity solvent->crystallinity pi_stack Intermolecular π-π Stacking solvent->pi_stack sub_temp Substrate Temperature sub_temp->crystallinity grain_size Grain Size sub_temp->grain_size anneal_temp Annealing Temperature & Duration anneal_temp->crystallinity anneal_temp->grain_size anneal_temp->pi_stack mobility Charge Carrier Mobility (μ) crystallinity->mobility grain_size->mobility pi_stack->mobility on_off On/Off Ratio mobility->on_off vth Threshold Voltage (Vth) mobility->vth

Caption: Key parameters influencing this compound thin film morphology and the resulting OFET performance.

References

strategies to reduce contact resistance in violanthrone-based OFETs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to contact resistance in violanthrone-based Organic Field-Effect Transistors (OFETs).

Frequently Asked Questions (FAQs)

Q1: My this compound-based OFET shows low mobility and a high threshold voltage. Could this be due to high contact resistance?

A1: Yes, high contact resistance is a common issue in OFETs that can lead to poor device performance, including low carrier mobility and a large threshold voltage.[1] Contact resistance (Rc) arises from the injection barrier at the metal-semiconductor interface and the bulk resistance of the semiconductor material itself.[2]

Q2: What are the primary causes of high contact resistance in OFETs?

A2: High contact resistance in OFETs can stem from several factors:

  • Energy Level Mismatch: A significant energy barrier between the work function of the source/drain electrodes and the HOMO (for p-type) or LUMO (for n-type) level of the this compound semiconductor can impede charge injection.[3]

  • Poor Interfacial Morphology: A rough or disordered interface between the electrode and the organic semiconductor can create traps and hinder efficient charge injection.

  • Device Architecture: The geometry of the device, such as top-contact versus bottom-contact, can influence the contact resistance.

  • Contamination: Impurities at the interface can introduce trap states and increase the injection barrier.

Q3: How can I choose the right electrode material for my this compound-based OFET?

A3: The choice of electrode material is critical for minimizing the injection barrier. For p-type this compound derivatives, you should select a metal with a high work function that closely matches the HOMO level of the this compound compound.[3] Gold (Au) and Platinum (Pt) are commonly used high-work-function metals.[2]

Q4: Can I modify the surface of my electrodes to reduce contact resistance?

A4: Absolutely. Surface modification of the source and drain electrodes is a highly effective strategy. This can be achieved by depositing a self-assembled monolayer (SAM) on the electrode surface.[4] For p-type this compound OFETs, using a SAM that increases the work function of the electrode, such as certain thiols on gold, can significantly reduce the hole injection barrier.

Q5: What is contact doping and can it be used for this compound OFETs?

A5: Contact doping involves introducing a very thin layer of a dopant material between the electrode and the organic semiconductor.[3] This can effectively reduce the depletion region at the contact and lower the injection barrier, leading to a significant reduction in contact resistance.[3] This technique is generally applicable to OFETs and could be beneficial for this compound-based devices.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Strategy
Non-linear output characteristics at low Vds High charge injection barrier at the source contact.1. Select an electrode material with a work function that better matches the this compound's HOMO level. 2. Treat the electrode surface with a suitable SAM to reduce the injection barrier. 3. Consider using contact doping.[3]
Low "On" current (Ion) High overall contact resistance.1. Optimize the deposition conditions of the this compound layer to improve crystallinity and reduce bulk resistance. 2. Ensure a clean interface between the electrode and the semiconductor. 3. Implement electrode surface modification or contact doping.
Device performance degrades over time Poor stability of the electrode-semiconductor interface.1. Encapsulate the device to protect it from atmospheric degradation. 2. Choose more stable electrode materials.
High device-to-device variation Inconsistent contact quality across the substrate.1. Ensure uniform surface treatment of the substrate and electrodes. 2. Control the deposition parameters of the this compound and electrode layers precisely.

Quantitative Data Summary

Table 1: Electronic Properties of Dicyanomethylene-Functionalised this compound Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Hole Mobility (cm²/Vs)
3a -5.42-4.171.253.6 x 10-6
3b -5.43-4.181.251.0 x 10-2
3c -5.43-4.181.251.0 x 10-2

Data extracted from a study on dicyanomethylene-functionalised this compound derivatives. The study indicates these are p-type semiconductors.[5]

Table 2: Work Functions of Common Electrode Materials

MaterialWork Function (eV)
Gold (Au)~5.1 - 5.47
Platinum (Pt)~5.12 - 5.93
Silver (Ag)~4.26 - 4.74
Aluminum (Al)~4.06 - 4.26
PEDOT:PSS~5.0

Note: The work function of metals can vary depending on the surface preparation and measurement technique.

Experimental Protocols

Protocol 1: Fabrication of a Bottom-Contact, Bottom-Gate (BCBG) this compound OFET
  • Substrate Cleaning: Begin with a heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 200 nm). Sonicate the substrate sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Electrode Patterning: Use standard photolithography and lift-off processes to pattern the gold (Au) source and drain electrodes with a thin adhesion layer of titanium (Ti) or chromium (Cr).

  • Surface Treatment (Optional but Recommended):

    • Prepare a solution of a self-assembled monolayer (SAM), for example, a thiol-based SAM in a suitable solvent.

    • Immerse the substrate with the patterned electrodes in the SAM solution for a specified time (e.g., 30 minutes) to allow for the formation of a monolayer on the electrode surface.

    • Rinse the substrate with the solvent and dry with nitrogen.

  • This compound Deposition:

    • Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., chloroform (B151607) at 10 mg/mL).[6]

    • Spin-coat the this compound solution onto the substrate to form a thin film. The spin speed and time should be optimized to achieve the desired film thickness.

    • Anneal the film on a hot plate at a temperature optimized for the specific this compound derivative to improve film crystallinity.[6]

  • Device Characterization:

    • Transfer the fabricated device to a probe station for electrical characterization.

    • Measure the output and transfer characteristics of the OFET to determine parameters such as mobility, threshold voltage, and on/off ratio.

Protocol 2: Measurement of Contact Resistance using the Transfer Line Method (TLM)
  • Device Fabrication: Fabricate a series of OFETs with identical channel widths (W) but varying channel lengths (L) on the same substrate.

  • Electrical Measurement: For each transistor, measure the total resistance (Rtotal) in the linear regime of operation at a low Vds and a specific gate voltage (Vg).

  • Data Analysis:

    • Plot the total resistance (Rtotal) as a function of the channel length (L).

    • Perform a linear fit to the data points.

    • The y-intercept of the linear fit represents twice the contact resistance (2Rc).

    • The contact resistance can then be calculated.

Visualizations

Energy_Level_Alignment cluster_semiconductor P-type this compound electrode Metal Work Function (Φ_m) HOMO HOMO electrode->HOMO Hole Injection Barrier (Φ_h) LUMO LUMO

Caption: Energy level alignment at the electrode-semiconductor interface.

Troubleshooting_Workflow start Poor OFET Performance (Low Mobility, High Vth) check_rc Is Contact Resistance High? start->check_rc strategy Implement Rc Reduction Strategy check_rc->strategy Yes end Improved Performance check_rc->end No (Investigate other issues) optimize_electrodes Optimize Electrodes (Material, SAMs) strategy->optimize_electrodes optimize_semiconductor Optimize Semiconductor (Morphology, Thickness) strategy->optimize_semiconductor optimize_interface Improve Interface (Cleaning, Doping) strategy->optimize_interface remeasure Re-measure Device optimize_electrodes->remeasure optimize_semiconductor->remeasure optimize_interface->remeasure remeasure->check_rc

Caption: Troubleshooting workflow for high contact resistance.

OFET_Fabrication_Flow sub Substrate Cleaning photo Photolithography for Electrodes sub->photo deposit_metal Metal Deposition (e.g., Au) photo->deposit_metal liftoff Lift-off deposit_metal->liftoff sam SAM Treatment (Optional) liftoff->sam spincoat Spin-coating this compound sam->spincoat anneal Annealing spincoat->anneal characterize Electrical Characterization anneal->characterize

Caption: Bottom-contact, bottom-gate OFET fabrication workflow.

References

mitigating the effects of ambient exposure on violanthrone devices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Violanthrone Devices

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound-based electronic devices. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help mitigate the effects of ambient exposure and ensure experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the fabrication, characterization, and operation of this compound devices under ambient conditions.

Q1: I'm observing a significant decrease in charge carrier mobility and a lower on/off ratio after exposing my this compound-based Organic Field-Effect Transistor (OFET) to air. What is the likely cause?

A1: This is a common issue primarily caused by photo-oxidation and moisture absorption. When this compound thin films are exposed to ambient air and light, oxygen and water molecules can interact with the semiconductor.[1][2][3]

  • Photo-oxidation: In the presence of light and oxygen, reactive oxygen species can be generated, which then attack the this compound molecule's aromatic core. This disrupts the π-conjugation essential for charge transport and introduces charge traps, leading to reduced mobility.[1]

  • Moisture: Water molecules can diffuse into the semiconductor film, particularly at grain boundaries, and act as charge traps, which also degrades mobility and overall device performance.[3]

Troubleshooting Steps:

  • Inert Atmosphere: Fabricate, store, and measure your devices in an inert atmosphere, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture.[1]

  • UV Filtering: If measurements must be done in air, use UV filters to mitigate light-induced degradation.[4]

  • Encapsulation: Apply a passivation layer to protect the device from the ambient environment (See Q3).

Q2: My device's threshold voltage (Vth) is shifting, and the off-current is increasing after a short time in ambient conditions. How can I resolve this?

A2: A shifting threshold voltage and rising off-current are typically linked to environmental factors exacerbating bias stress instability and charge trapping by water molecules.[1] Water molecules absorbed into the active layer or at the dielectric interface can trap charge carriers, leading to a higher off-current and an unstable threshold voltage.[1][5][6]

Troubleshooting Steps:

  • Drying/Annealing: Before measurement, ensure all substrates and solvents are rigorously dried. A thermal annealing step under vacuum can help remove residual moisture from the fabricated device.

  • Isolate Environmental Effects: Perform electrical characterization inside a vacuum probe station. This will help you distinguish between degradation caused by environmental exposure and the device's intrinsic bias stress stability.

  • Hydrophobic Surfaces: Consider using hydrophobic dielectric surfaces or molecular modifications with hydrophobic sidechains to inhibit moisture infiltration near the active channel.[7][8]

Q3: What are the most effective strategies to protect my this compound devices for long-term operation in air?

A3: The most effective strategy is encapsulation, which involves depositing a barrier layer (or layers) over the completed device to seal it from oxygen and moisture.[4][9][10]

Common Encapsulation Strategies:

  • Inorganic Layers: Thin films of materials like Aluminum Oxide (AlOₓ) or Silicon Oxynitride (SiOₓNᵧ) are excellent moisture and oxygen barriers.[11][12] Atomic Layer Deposition (ALD) is a preferred method as it creates dense, pinhole-free films at low temperatures, which is crucial for not damaging the organic layers.

  • Organic Layers: Polymer films such as polyvinyl alcohol (PVA) can also be used for passivation.[12][13] While generally more permeable than inorganic layers, they can be effective, especially as part of a multi-layer encapsulation scheme.[12][13]

  • Multi-Layer Encapsulation: A combination of inorganic and organic layers often provides the best protection. For example, a lower PVA film can act as a buffer layer to reduce damage during the deposition of an upper SiOₓNᵧ film.[12]

Quantitative Data on Mitigation Strategies

The following tables summarize the performance of various encapsulation techniques used for organic field-effect transistors, which are applicable to this compound devices.

Table 1: Performance of Inorganic Passivation Layers

Passivation MaterialDeposition MethodThicknessWater Vapor Transmission Rate (WVTR) (g/m²/day)Change in Mobility After PassivationStability Note
AlOₓAtomic Layer Deposition (ALD)50 nm0.0434~10% decreaseElectrical performance remained almost unchanged after 2 months in air.
SiOₓNᵧPlasma SublimationN/ALow (not quantified)Little to no changeShowed good barrier properties.[12]
SiOₓPlasma SublimationN/AHigh (not quantified)Severe degradationDegraded device performance due to inferior barrier properties.[12]

Table 2: Performance of Organic Passivation Layers

Passivation MaterialApplication MethodInitial Mobility (cm²/Vs)Mobility After CuringLifetime (Time to 50% on-current reduction)
PVA / Acryl (double layer)Spin Coating / Curing0.980.80~11,000 hours in ambient air.[13]

Experimental Protocols

Protocol 1: Fabrication of a Solution-Processed this compound OFET (Bottom-Gate, Top-Contact)

This protocol describes a general method for creating this compound-based transistors on a flexible substrate.

  • Substrate Preparation:

    • Begin with a flexible substrate, such as polyethylene (B3416737) terephthalate (B1205515) (PET).

    • Clean the substrate by sonicating sequentially in deionized water, acetone, and isopropanol.

    • Dry the substrate thoroughly with a nitrogen gun.

  • Gate Electrode Deposition:

    • Deposit a gate electrode (e.g., 50 nm of Aluminum) via thermal evaporation through a shadow mask.

  • Dielectric Layer Formation:

    • Spin-coat a polymer dielectric layer (e.g., Polymethyl methacrylate, PMMA) onto the substrate.

    • Cure the dielectric layer by baking on a hotplate at the recommended temperature for the chosen polymer (e.g., 120 °C for 1 hour).

  • This compound Semiconductor Deposition:

    • Prepare a solution of a soluble this compound derivative in an appropriate organic solvent (e.g., chloroform, dichlorobenzene).

    • Inside an inert atmosphere glovebox, deposit the this compound thin film via spin-coating.

    • Anneal the film on a hotplate to remove residual solvent and improve film morphology.

  • Source/Drain Electrode Deposition:

    • Through a shadow mask, thermally evaporate the source and drain contacts (e.g., 60 nm of Gold) on top of the this compound layer to complete the top-contact architecture. The channel length and width are defined by the mask.

Protocol 2: Electrical Characterization

  • Setup: Place the fabricated device in a probe station. For optimal results, this should be under vacuum or in an inert gas environment to isolate the device from ambient effects.

  • Instrumentation: Connect the gate, source, and drain electrodes to a semiconductor parameter analyzer.

  • Measurement:

    • Transfer Characteristics: Measure the drain current (I_D) as a function of the gate voltage (V_G) at a constant, high drain voltage (V_D) (e.g., -60V). This measurement is used to determine the mobility and threshold voltage.

    • Output Characteristics: Measure the drain current (I_D) as a function of the drain voltage (V_D) at various constant gate voltages.

  • Mobility Calculation: The field-effect mobility (µ) in the saturation regime is calculated from the transfer curve using the equation: I_D = (µ * C_i * W) / (2 * L) * (V_G - V_th)² Where:

    • I_D is the drain current.

    • C_i is the capacitance per unit area of the gate dielectric.

    • W and L are the channel width and length, respectively.

    • V_G is the gate voltage.

    • V_th is the threshold voltage.[14]

Visualizations

G sd_dep sd_dep probe probe sd_dep->probe To Characterization encap encap encap->probe

G start Device Performance Issue (e.g., Low Mobility, Vth Shift) check_env Was device exposed to ambient air/light? start->check_env cause_photo Primary Cause: Photo-oxidation & Moisture Trapping check_env->cause_photo Yes cause_intrinsic Possible Cause: Intrinsic Material/Interface Instability check_env->cause_intrinsic No sol_inert Solution: Fabricate & Test in Inert Atmosphere (Glovebox) cause_photo->sol_inert sol_encap Solution: Apply Encapsulation Layer (e.g., AlOx via ALD) cause_photo->sol_encap sol_vacuum Troubleshooting: Test in Vacuum Probe Station to Isolate Environmental Effects cause_intrinsic->sol_vacuum

References

Technical Support Center: Improving the Operational Stability of Violanthrone-Based Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with violanthrone-based solar cells. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the fabrication, characterization, and stability testing of these devices.

Troubleshooting Guides and FAQs

This section addresses specific issues that can lead to suboptimal device performance and instability in this compound-based solar cells.

Issue 1: Low Power Conversion Efficiency (PCE)

  • Question: My this compound-based solar cell exhibits a very low overall efficiency. What are the initial steps to diagnose the problem?

  • Answer: A low Power Conversion Efficiency (PCE) can stem from deficits in one or more of the key photovoltaic parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The first step is to meticulously analyze the current density-voltage (J-V) curve to identify which of these parameters is most significantly affected. A systematic troubleshooting process can then be followed to pinpoint the root cause.

  • Question: My device has a significantly lower Short-Circuit Current Density (Jsc) than expected. What are the potential causes and solutions?

  • Answer: A low Jsc is often related to issues with light absorption or charge generation and collection. Consider the following:

    • Poor Absorption: The active layer may be too thin, or the donor-acceptor blend may have inadequate absorption in the solar spectrum. Verify the thickness of your active layer using a profilometer and review the UV-Vis absorption spectra of your this compound derivative and the blend.

    • Inefficient Exciton (B1674681) Dissociation: The morphology of the bulk heterojunction (BHJ) can be suboptimal, leading to inefficient separation of excitons into free charges. This can be addressed by optimizing the solvent system, utilizing solvent additives, or adjusting the annealing temperature and time.

  • Question: My device has a low Open-Circuit Voltage (Voc). What could be the issue?

  • Answer: A low Voc is often attributed to energy level mismatch or recombination losses. Key areas to investigate include:

    • Energy Level Mismatch: Ensure the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of your specific this compound derivative and the acceptor material are appropriate for achieving a high Voc.

    • Interface Issues: Poor interfaces between the active layer and the charge transport layers can create energy barriers or recombination sites. Ensure meticulous cleaning of substrates and verify the compatibility of the transport layers.

    • Non-Radiative Recombination: Significant non-radiative recombination is a major contributor to voltage loss. This can be exacerbated by impurities or morphological defects within the active layer.

  • Question: The Fill Factor (FF) of my device is low. What does this indicate and how can it be improved?

  • Answer: A low FF is typically a sign of high series resistance, low shunt resistance, or an imbalance in electron and hole mobility.

    • High Series Resistance: This can be caused by the resistance of the transparent conductive oxide (TCO), the metal electrode, or poor contacts at the interfaces.

    • Low Shunt Resistance: This is often due to "shorting" or leakage pathways in the device, which can be caused by pinholes in the active layer or a rough morphology.

Issue 2: Rapid Device Degradation

  • Question: The performance of my this compound-based solar cells degrades rapidly after fabrication. How can I improve the operational stability?

  • Answer: Organic solar cells, including those based on this compound, are known to be sensitive to environmental factors and inherent material instabilities.

    • Encapsulation: Proper encapsulation of the device is critical to prevent degradation from oxygen and moisture. This can be achieved using materials like UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox).

    • Interfacial Layers: The choice of the hole transport layer (HTL) and electron transport layer (ETL) can significantly impact stability. Some materials are more robust and provide better barrier properties than others.

    • Morphological Stability: The nanostructure of the bulk heterojunction can change over time, especially under thermal stress, leading to decreased performance. The use of additives or thermal annealing optimization can help stabilize the morphology.

  • Question: What are the primary degradation mechanisms for this compound-based materials?

  • Answer: Based on the polycyclic aromatic hydrocarbon structure of this compound, the primary degradation mechanisms are expected to be:

    • Photo-oxidation: In the presence of light and oxygen, reactive oxygen species (ROS) can be generated. These ROS can attack the aromatic core of the this compound molecule, leading to the formation of carbonyls, hydroxyls, or other oxygen-containing functional groups, which can disrupt the electronic properties.

    • Morphological Instability: Thin films of this compound blends can undergo morphological changes, such as crystallization or phase separation, over time and with thermal cycling. This can negatively impact charge transport and exciton dissociation.

Data Presentation

Table 1: Hypothetical Photovoltaic Performance and Stability Data for this compound-Based Solar Cells

This compound DerivativeAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)T80 Lifetime (hours)Testing Conditions
V-1PC71BM0.8510.2655.6150AM1.5G, 100 mW/cm², in N2
V-2ITIC0.9212.5708.0250AM1.5G, 100 mW/cm², encapsulated
V-3Y60.9514.1729.6500AM1.5G, 100 mW/cm², encapsulated, 65°C

Experimental Protocols

1. Fabrication of a this compound-Based Bulk Heterojunction Solar Cell

This protocol outlines a general procedure for the fabrication of a conventional architecture this compound-based organic solar cell.

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a solution of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove any residual organic contaminants.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the cleaned ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a solution of the this compound derivative and a suitable acceptor (e.g., PC71BM) in a chlorinated solvent such as chloroform (B151607) or chlorobenzene. The concentration and donor:acceptor ratio should be optimized for the specific materials used.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be adjusted to achieve the desired film thickness (typically 80-120 nm).

    • If required, anneal the active layer at a predetermined temperature and time to optimize the morphology.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator chamber with a base pressure of less than 10-6 Torr.

    • Deposit a thin layer of a low work function material (e.g., 0.5-1 nm of LiF or Ca) followed by a thicker layer of a stable metal electrode (e.g., 100 nm of Al).

  • Encapsulation:

    • In an inert atmosphere, apply a UV-curable epoxy around the active area of the device.

    • Carefully place a clean glass slide on top of the epoxy, ensuring no air bubbles are trapped.

    • Cure the epoxy using a UV lamp according to the manufacturer's instructions.

2. Stability Testing Protocol (ISOS-L-2)

This protocol is based on the International Summit on Organic Photovoltaic Stability (ISOS) guidelines for accelerated lifetime testing under continuous illumination.

  • Device Preparation: Fabricate and encapsulate the this compound-based solar cells as described above.

  • Initial Characterization: Measure the initial J-V characteristics of the devices under simulated AM1.5G illumination (100 mW/cm²) to determine the initial PCE, Voc, Jsc, and FF.

  • Aging Conditions:

    • Place the encapsulated devices in a temperature-controlled chamber under a continuous illumination source (e.g., a solar simulator or a white light LED array) with an intensity of 100 mW/cm².

    • Maintain the devices at their maximum power point (MPP) using an MPP tracker.

    • Set the temperature of the chamber to a constant value, for example, 65°C or 85°C.

  • Periodic Characterization:

    • Periodically interrupt the aging process to measure the J-V characteristics of the devices under standard test conditions.

    • Record the PCE, Voc, Jsc, and FF at each time point.

  • Data Analysis: Plot the normalized photovoltaic parameters as a function of time to determine the device lifetime, often defined as the time it takes for the PCE to decrease to 80% of its initial value (T80).

Mandatory Visualization

degradation_pathway cluster_intrinsic Intrinsic Degradation cluster_extrinsic Extrinsic Degradation cluster_performance Performance Loss This compound This compound (Ground State) Violanthrone_Excited This compound* (Excited State) This compound->Violanthrone_Excited Light (hν) Morphological_Change Morphological Instability Violanthrone_Excited->Morphological_Change Thermal Stress ROS Reactive Oxygen Species (ROS) Violanthrone_Excited->ROS + O2 Phase_Separation Phase Separation Morphological_Change->Phase_Separation Crystallization Crystallization Morphological_Change->Crystallization Jsc_Loss Jsc Decrease Phase_Separation->Jsc_Loss FF_Loss FF Decrease Crystallization->FF_Loss Oxygen Oxygen (O2) Water Water (H2O) Interface_Degradation Interface Degradation Water->Interface_Degradation + Electrode/ETL Photo_Oxidation Photo-oxidized This compound ROS->Photo_Oxidation + this compound Photo_Oxidation->Jsc_Loss Voc_Loss Voc Decrease Interface_Degradation->Voc_Loss PCE_Loss PCE Decrease Jsc_Loss->PCE_Loss FF_Loss->PCE_Loss Voc_Loss->PCE_Loss

Caption: Generalized degradation pathways for this compound-based solar cells.

experimental_workflow cluster_fabrication Device Fabrication cluster_testing Stability Testing sub_cleaning Substrate Cleaning (ITO Glass) htl_deposition HTL Deposition (PEDOT:PSS) sub_cleaning->htl_deposition active_layer Active Layer Deposition (this compound:Acceptor) htl_deposition->active_layer cathode_deposition Cathode Deposition (LiF/Al) active_layer->cathode_deposition encapsulation Encapsulation cathode_deposition->encapsulation initial_char Initial J-V Characterization encapsulation->initial_char aging Accelerated Aging (Light, Heat, MPP) initial_char->aging periodic_char Periodic J-V Measurement aging->periodic_char Every X hours periodic_char->aging data_analysis Data Analysis (Lifetime Determination) periodic_char->data_analysis

Caption: Experimental workflow for fabrication and stability testing.

troubleshooting_logic start Low PCE check_jv Analyze J-V Curve start->check_jv low_jsc Low Jsc? check_jv->low_jsc low_voc Low Voc? low_jsc->low_voc No jsc_causes Check: - Active Layer Thickness - Blend Morphology - Absorption Spectrum low_jsc->jsc_causes Yes low_ff Low FF? low_voc->low_ff No voc_causes Check: - Energy Level Alignment - Interface Quality - Recombination low_voc->voc_causes Yes ff_causes Check: - Series Resistance - Shunt Resistance - Carrier Mobility low_ff->ff_causes Yes

Caption: Troubleshooting logic for low Power Conversion Efficiency (PCE).

Technical Support Center: Addressing Thermal Degradation in Violanthrone Devices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for violanthrone-based devices. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues related to thermal degradation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation and why is it a concern for this compound devices?

A1: Thermal degradation refers to the breakdown of materials at elevated temperatures. For this compound-based devices, exposure to heat, either from external sources or from Joule heating during operation, can lead to the decomposition of the this compound molecules. This decomposition can disrupt the device's electronic properties, leading to reduced performance and a shorter operational lifetime. This compound itself is reported to decompose at approximately 492°C[1].

Q2: My this compound-based device is showing a rapid decline in performance. Could thermal degradation be the cause?

A2: A swift decline in device performance can be indicative of several issues, with thermal degradation being a significant possibility. Other potential causes include photo-oxidation (degradation due to light and oxygen), morphological instability, and issues at the interfaces between different layers of the device. It is crucial to assess the environmental conditions during fabrication and testing, such as exposure to ambient air and elevated temperatures.

Q3: What are the common signs of thermal degradation in this compound devices?

A3: Common indicators of thermal degradation include:

  • A decrease in charge carrier mobility.

  • A reduction in the on/off ratio in transistors.

  • A drop in power conversion efficiency in solar cells.

  • An increase in off-current.

  • A shift in the threshold voltage.

  • Visible changes in the thin film, such as discoloration or the formation of aggregates.

Q4: How can I minimize thermal degradation during my experiments?

A4: To mitigate thermal degradation, consider the following strategies:

  • Controlled Environment: Fabricate and test your devices in an inert atmosphere, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture, which can exacerbate thermal degradation.

  • Optimized Annealing: Carefully optimize the annealing temperature and duration for your this compound thin films. While annealing can improve crystallinity, excessive heat can be detrimental.

  • Heat Dissipation: For devices that generate significant heat during operation, consider using substrates with high thermal conductivity to improve heat dissipation.

  • Encapsulation: Proper encapsulation of your device can protect it from environmental factors that contribute to degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid decrease in device efficiency after thermal annealing. The annealing temperature is too high, causing decomposition or morphological changes in the this compound layer.1. Reduce the annealing temperature in increments.2. Characterize the film morphology using Atomic Force Microscopy (AFM) before and after annealing.3. Perform Thermogravimetric Analysis (TGA) on your this compound material to determine its decomposition temperature.
Increased off-current and shift in threshold voltage during operation. Joule heating is causing localized thermal degradation and creating trap states.1. Measure the device temperature during operation.2. Improve heat sinking of the device.3. Investigate pulsed operation to reduce average device temperature.
Inconsistent device performance across a batch after thermal treatment. Non-uniform heating during the annealing process.1. Ensure uniform temperature distribution across your hotplate or in your oven.2. Use a slower ramping rate during annealing to allow for thermal equilibrium.
Device failure at temperatures well below the decomposition point of this compound. Presence of impurities or residual solvents that lower the thermal stability of the film.1. Ensure the use of high-purity this compound.2. Implement a vacuum drying step before annealing to remove residual solvents.3. Analyze the chemical composition of the film for impurities.

Experimental Protocols

Methodology for Assessing Thermal Stability

This protocol outlines a general procedure for evaluating the thermal stability of this compound-based devices.

  • Initial Characterization:

    • Fabricate a set of this compound devices.

    • Measure the initial performance parameters (e.g., current-voltage characteristics, mobility, efficiency) at room temperature in a controlled (e.g., inert) atmosphere.

    • Obtain baseline spectroscopic data (e.g., UV-Vis absorption, photoluminescence).

  • Thermal Stress Application:

    • Place the devices on a calibrated hotplate or in a temperature-controlled chamber within an inert environment.

    • Heat the devices to a specific temperature for a defined duration. It is recommended to test a range of temperatures and durations.

    • Allow the devices to cool down to room temperature slowly to avoid thermal shock.

  • Post-Stress Characterization:

    • Re-measure the performance parameters and spectroscopic data under the same conditions as the initial characterization.

  • Data Analysis:

    • Compare the pre- and post-stress data to quantify the extent of degradation.

    • Calculate the percentage change in key performance metrics.

    • Analyze spectroscopic data for changes in chemical structure or morphology.

Thermogravimetric Analysis (TGA) Protocol

TGA is used to determine the decomposition temperature of the this compound material.

  • Sample Preparation: Place a small, known mass of the this compound material into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

    • Set the temperature program to ramp up from room temperature to a temperature above the expected decomposition point (e.g., 600°C) at a constant rate (e.g., 10°C/min).

  • Data Collection: Record the sample mass as a function of temperature.

  • Analysis: The onset temperature of mass loss corresponds to the decomposition temperature of the material.

Visualizations

Troubleshooting Workflow for Thermal Degradation start Device Performance Degradation Observed check_env Check Fabrication and Testing Environment (Ambient Air Exposure?) start->check_env check_temp Review Operating and Annealing Temperatures check_env->check_temp No isolate_thermal Perform Electrical Characterization in Vacuum/Inert Atmosphere check_env->isolate_thermal Yes analyze_morphology Characterize Film Morphology (AFM, XRD) check_temp->analyze_morphology improve_fabrication Refine Fabrication Process (e.g., Substrate Cleaning, Purity) isolate_thermal->improve_fabrication thermal_stress_test Conduct Controlled Thermal Stress Tests analyze_morphology->thermal_stress_test optimize_annealing Optimize Annealing Parameters (Temperature, Time) thermal_stress_test->optimize_annealing conclusion Identify and Mitigate Degradation Mechanism optimize_annealing->conclusion improve_fabrication->conclusion

Caption: A flowchart for troubleshooting thermal degradation in this compound devices.

Experimental Workflow for Thermal Stability Assessment fab Device Fabrication initial_char Initial Characterization (Electrical and Optical) fab->initial_char thermal_stress Apply Thermal Stress (Controlled Temperature and Duration) initial_char->thermal_stress post_char Post-Stress Characterization thermal_stress->post_char analysis Data Analysis (Compare Pre- and Post-Stress Performance) post_char->analysis conclusion Determine Degradation Rate and Mechanism analysis->conclusion Hypothesized Thermal Degradation Pathway for this compound This compound This compound Molecule heat Elevated Temperature This compound->heat bond_scission Chemical Bond Scission heat->bond_scission morph_change Morphological Changes (e.g., Crystallization, Aggregation) heat->morph_change decomposition_products Formation of Volatile Byproducts and Smaller Molecules bond_scission->decomposition_products degradation Device Performance Degradation (e.g., Lower Mobility, Reduced Efficiency) decomposition_products->degradation morph_change->degradation

References

Technical Support Center: Enhancing Crystallinity in Violanthrone Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the crystallinity of violanthrone thin films. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on post-deposition annealing strategies. Here, you will find troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate high-quality, crystalline films for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of annealing this compound thin films?

A1: Annealing is a critical post-deposition treatment to improve the structural and electronic properties of this compound thin films. The main objectives are:

  • Enhanced Crystallinity: Providing thermal or solvent vapor energy allows this compound molecules to rearrange into more ordered crystalline structures, which is crucial for efficient charge transport.[1][2]

  • Increased Grain Size: Annealing can promote the growth of larger crystalline domains. This reduces the number of grain boundaries, which often act as barriers to charge carrier movement.[1]

  • Improved Film Morphology: The process can result in a more uniform and well-ordered film surface, essential for consistent and reliable device performance.[1]

  • Removal of Residual Solvent: Annealing helps to eliminate any remaining solvent from the deposition process (e.g., spin-coating), as residual solvent molecules can act as charge traps.[1]

  • Enhanced Interfacial Contact: It can also improve the adhesion and electrical contact between the this compound layer and the substrate or adjacent device layers.[1]

Q2: What are the common annealing strategies for this compound and similar organic semiconductor films?

A2: The two primary annealing strategies are:

  • Thermal Annealing: This involves heating the film to a specific temperature for a set duration to provide the necessary thermal energy for molecular rearrangement.[3][4]

  • Solvent Vapor Annealing (SVA): This technique exposes the film to a saturated vapor of a specific solvent, which plasticizes the film and facilitates molecular reorganization at or near room temperature.[5][6][7]

Q3: How does annealing temperature affect the properties of this compound thin films?

A3: The annealing temperature is a critical parameter. As the temperature increases up to an optimal point, properties like charge carrier mobility generally improve due to enhanced crystallinity and larger grain sizes.[1] However, exceeding the optimal temperature can be detrimental, leading to film dewetting, degradation, or the formation of undesirable morphologies.[1][2]

Q4: Should annealing be performed in a specific atmosphere?

A4: Yes, it is highly recommended to perform annealing in an inert atmosphere, such as a nitrogen-filled glovebox. This prevents potential degradation or oxidation of the this compound molecules at elevated temperatures.

Troubleshooting Guide

This section addresses common problems encountered during the annealing of this compound thin films, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Cracked Films After Annealing 1. High residual stress from rapid solvent evaporation during deposition.[2]2. Mismatch in the coefficient of thermal expansion between the film and the substrate.[2]3. Too high an annealing temperature or a rapid heating/cooling rate.[2]1. Use a solvent with a higher boiling point for film deposition.[2]2. Choose a substrate with a thermal expansion coefficient closer to that of this compound.3. Optimize the annealing temperature and use a slower ramp rate for heating and cooling (e.g., 1-5 °C/minute).[2]
Poor Crystallinity or Amorphous Films 1. Sub-optimal solvent choice for deposition that does not promote molecular ordering.[2]2. Insufficient thermal energy for molecular rearrangement (low annealing temperature or short duration).[1][2]1. Experiment with different solvents for film deposition.2. Incrementally increase the annealing temperature (e.g., in 10-20°C steps) or experiment with longer annealing times.[1]
Poor Film Morphology (e.g., Dewetting, Large Aggregates) 1. Annealing temperature is too high, causing the film to become too mobile.[1]2. Poor substrate wetting during the initial film deposition.[8]1. Reduce the annealing temperature.2. Ensure rigorous substrate cleaning and consider surface treatments to improve wettability before deposition.[8]
Inconsistent Device Performance 1. Variations in thin film morphology (crystallinity, grain size) between samples.[2]2. Poor interface quality between the this compound film and adjacent layers.[2]1. Strictly control all deposition and annealing parameters (solution concentration, spin speed, temperature, time) for reproducibility.[2]2. Optimize annealing conditions to improve interfacial contact.[1]

Quantitative Data on Annealing Parameters

Due to the limited availability of specific quantitative data for this compound, the following tables present representative data for analogous organic semiconductors to provide insights into expected trends.

Table 1: Thermal Annealing Parameters and Outcomes for Similar Organic Semiconductors

Material SystemAnnealing Temperature (°C)Annealing Time (min)Key OutcomeReference
SnS Thin Films100 - 200-Crystallite size increased from 37 nm (as-prepared) to 48.8 nm (200°C).[9]
p-type Nanocrystalline Si:H250 - 400-Crystallinity and grain size increased with temperature. Conductivity significantly improved.[10]
Poly(vinylidene fluoride-trifluoroethylene)125 - 180-Acicular grains and increased piezoresponse observed near the melting point.[11]
WO₃ Thin Films50 - 450-Transition from amorphous to crystalline phase. Optimal electrochromic performance at 250°C.[12]
Palladium Nanoparticles450 - 650-Average crystallite size increased from 3 nm to 19 nm.[13]

Table 2: Solvent Vapor Annealing Parameters and Outcomes for Similar Organic Semiconductors

Material SystemSolventAnnealing TimeKey OutcomeReference
P3HT-NW-embedded P3HTChloroform20 minMaximized charge carrier mobility (~0.102 cm²/Vs), a 4.4-fold increase over pristine films.[6]
PBDTTT-CT:PDI-DPP-PDIVarious3 - 10 minImproved homogenization of the acceptor, leading to a >2.5 times increase in power conversion efficiency.[7]
[Fe(HB(tz)₃)₂]Diethyl ether, acetone, ethanol, water-Highly oriented crystalline films with an abrupt and complete spin transition.[14]
P3HT-co-P3DDTCarbon Disulfide-Exciton diffusion coefficient increased by more than a factor of three.[15]
Copper Phthalocyanine (CuPc)Petroleum Ether10 minFormation of large-size nanorods.[16]

Experimental Protocols

Protocol 1: Optimization of Thermal Annealing Temperature
  • Substrate Preparation:

  • Thin Film Deposition:

    • Prepare a solution of this compound in a suitable high-boiling point organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 1-10 mg/mL.[8]

    • Deposit the thin film using a technique such as spin-coating or drop-casting onto the prepared substrates.[1]

  • Annealing Process:

    • Prepare a series of identical samples.

    • Anneal each sample at a different temperature on a calibrated hotplate inside a nitrogen-filled glovebox. A typical temperature range to investigate for small molecule organic semiconductors is 80°C to 200°C.[1]

    • Example Temperature Series: As-deposited (no anneal), 80°C, 100°C, 120°C, 140°C, 160°C.[1]

    • Maintain a constant annealing time for all samples (e.g., 30 minutes).[1]

    • After annealing, allow the samples to cool slowly to room temperature before characterization.[2]

  • Characterization:

    • Analyze the crystallinity and morphology of the films using techniques such as X-ray diffraction (XRD), atomic force microscopy (AFM), and polarized optical microscopy (POM).[9][11][17]

Protocol 2: Solvent Vapor Annealing (SVA)
  • Substrate Preparation and Film Deposition:

    • Follow steps 1 and 2 from the Thermal Annealing protocol.

  • SVA Setup:

    • Place the substrate with the this compound film in a sealed container (e.g., a petri dish or a specialized SVA chamber).

    • Place a small vial containing the chosen solvent (e.g., tetrahydrofuran (B95107) (THF), chloroform, carbon disulfide) inside the container, ensuring the liquid does not touch the film.[5][6][15]

  • Annealing Process:

    • Seal the container to allow the solvent vapor to create a saturated atmosphere.

    • Leave the film exposed to the solvent vapor for a specific duration. This can range from a few minutes to several hours.[6][7]

    • Systematically vary the annealing time to find the optimal duration.

    • After annealing, remove the film from the chamber and allow any residual solvent to evaporate in a fume hood or under a gentle stream of nitrogen.

  • Characterization:

    • Characterize the annealed films as described in step 4 of the Thermal Annealing protocol.

Visualized Workflows and Logical Relationships

Thermal_Annealing_Workflow cluster_prep Preparation cluster_anneal Thermal Annealing cluster_char Characterization A Substrate Cleaning B This compound Solution Preparation A->B C Thin Film Deposition (e.g., Spin Coating) B->C D Place in Inert Atmosphere (Glovebox) C->D E Heat to Setpoint (e.g., 80-200°C) D->E F Hold for Set Time (e.g., 30 min) E->F G Slow Cooling to Room Temperature F->G H AFM (Morphology) G->H I XRD (Crystallinity) G->I J Device Fabrication & Testing G->J

Caption: Workflow for Thermal Annealing of this compound Films.

SVA_Workflow cluster_prep Preparation cluster_sva Solvent Vapor Annealing cluster_char Characterization A Substrate Cleaning B This compound Solution Preparation A->B C Thin Film Deposition B->C D Place Film in Sealed Chamber C->D E Introduce Solvent Vapor Source D->E F Expose for Set Time (e.g., 10-60 min) E->F G Remove and Dry F->G H AFM (Morphology) G->H I XRD (Crystallinity) G->I J Device Fabrication & Testing G->J

Caption: Workflow for Solvent Vapor Annealing of this compound Films.

Troubleshooting_Logic Start Poor Film Quality Post-Annealing Q1 Are there cracks in the film? Start->Q1 A1_Yes Reduce Annealing Temp or Cooling Rate Q1->A1_Yes Yes Q2 Is the film amorphous or poorly crystalline? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase Annealing Temp or Time Q2->A2_Yes Yes Q3 Is there evidence of dewetting or large aggregates? Q2->Q3 No A2_Yes->Q3 A3_Yes Reduce Annealing Temperature Q3->A3_Yes Yes End Optimized Film Q3->End No A3_Yes->End

Caption: Troubleshooting Logic for Post-Annealing Film Quality Issues.

References

Technical Support Center: Interfacial Engineering for Enhanced Charge Injection in Violanthrone Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with violanthrone-based electronic devices. The focus is on applying interfacial engineering techniques to improve charge injection, a critical factor for optimal device performance.

Troubleshooting Guides

This section addresses common issues encountered during the fabrication and characterization of this compound devices.

Question: My this compound-based Organic Field-Effect Transistor (OFET) shows very low hole mobility. What are the possible causes and solutions?

Answer:

Low hole mobility in this compound OFETs can stem from several factors related to inefficient charge injection and transport. Here's a systematic approach to troubleshoot this issue:

  • Large Charge Injection Barrier: An energy mismatch between the work function of the anode (e.g., Gold - Au) and the Highest Occupied Molecular Orbital (HOMO) of the this compound derivative can significantly hinder hole injection.[1]

    • Solution 1: Introduce a Hole Injection Layer (HIL). A thin layer of a material like PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) can be inserted between the anode and the this compound layer. PEDOT:PSS has a work function that is typically better aligned with the HOMO levels of p-type organic semiconductors, thus reducing the energy barrier for hole injection.

    • Solution 2: Modify the Electrode Work Function. Use self-assembled monolayers (SAMs) to tune the work function of your electrode. For instance, treating a gold electrode with a fluorinated thiol-based SAM can increase its work function, leading to better energy level alignment for hole injection.[1]

  • Poor Film Morphology: The crystalline structure and morphology of the this compound thin film are crucial for efficient charge transport. Disordered films with many grain boundaries can trap charge carriers and reduce mobility.[1]

    • Solution 1: Optimize Deposition Parameters. If you are using vacuum deposition, carefully control the substrate temperature, deposition rate, and pressure. For solution-processed films, the choice of solvent, solution concentration, and spin-coating speed are critical parameters to optimize.[2]

    • Solution 2: Thermal Annealing. Post-deposition annealing can improve the crystallinity of the this compound film. However, the annealing temperature and duration must be carefully optimized to avoid film degradation.[1]

  • High Contact Resistance: Even with good energy level alignment, a poor physical interface between the electrode and the organic semiconductor can lead to high contact resistance.

    • Solution: Ensure a Clean Interface. Thoroughly clean the substrate and electrodes before depositing the organic layer to remove any contaminants that could impede charge injection.[1]

Question: I am observing a high OFF current and a low ON/OFF ratio in my this compound OFET. What could be the problem?

Answer:

A high OFF current, which leads to a poor ON/OFF ratio, is often indicative of significant leakage current in the device.

  • Possible Cause 1: Gate Dielectric Leakage. The insulating layer (gate dielectric) may have pinholes or defects, allowing current to leak from the gate to the channel.

    • Solution: Ensure the quality of your gate dielectric. If using a common material like SiO₂, make sure it is of high quality. For polymer dielectrics, optimize the deposition process to create a uniform, pinhole-free film.

  • Possible Cause 2: Impurities in the Semiconductor. Impurities within the this compound material can act as dopants, increasing the conductivity of the film even when the transistor is in the "OFF" state.

    • Solution: Use high-purity this compound derivatives. If synthesizing the material, ensure proper purification steps are taken.

  • Possible Cause 3: Unoptimized Device Architecture. The geometry of your device, such as a very short channel length, can sometimes contribute to higher OFF currents.

    • Solution: If possible, fabricate devices with varying channel lengths to see if the issue is geometry-dependent.

Frequently Asked Questions (FAQs)

Q1: What are typical performance metrics for this compound-based OFETs, and how do they compare to established materials like pentacene (B32325)?

A1: The performance of this compound-based OFETs can vary depending on the specific derivative and device architecture. Dicyanomethylene-functionalised this compound derivatives have shown promise as p-type semiconductors.[3] Below is a comparison with the benchmark p-type material, pentacene.

Performance MetricPentaceneDicyanomethylene-functionalised this compound
Hole Mobility (μh) Up to ~1.5 cm²/Vs3.6 x 10⁻⁶ to 1.0 x 10⁻² cm²/Vs
ON/OFF Ratio (Ion/Ioff) > 10⁸10³ - 10⁵
Threshold Voltage (Vth) Near-zero-10 to -30 V

Data for pentacene is based on optimized devices.[4] Data for this compound derivatives is from a study on various functionalized compounds and may not represent optimized device performance.[3]

Q2: How do I determine the HOMO and LUMO energy levels of my this compound derivative?

A2: Cyclic voltammetry (CV) is a common electrochemical technique used to estimate the HOMO and LUMO energy levels of organic semiconductors.[1][3] By measuring the onset oxidation (E_ox) and reduction (E_red) potentials of your material relative to a reference standard like ferrocene (B1249389) (Fc/Fc+), you can use empirical formulas to calculate the energy levels.[1]

Q3: What is a suitable hole injection layer (HIL) for this compound devices?

A3: PEDOT:PSS is a widely used HIL for p-type organic semiconductors due to its high conductivity, transparency, and suitable work function (~5.0 eV), which often lies between the work function of common anodes like ITO or Au and the HOMO level of the organic semiconductor.[5] This helps to reduce the hole injection barrier.

Q4: Can I solution-process this compound derivatives?

A4: The solubility of this compound itself is low in most common organic solvents. However, functionalizing the this compound core with alkyl side chains can improve its solubility, making solution-based processing techniques like spin-coating feasible.[2]

Experimental Protocols

1. Deposition of PEDOT:PSS Hole Injection Layer via Spin-Coating

This protocol describes the deposition of a PEDOT:PSS layer on a pre-cleaned substrate (e.g., ITO-coated glass or Si/SiO₂).

  • Materials:

    • Substrate (e.g., ITO-coated glass)

    • PEDOT:PSS aqueous dispersion (e.g., Clevios™ P VP AI 4083)

    • Deionized (DI) water

    • Isopropyl alcohol (IPA)

    • Hellmanex™ III (or similar detergent)

    • Nitrogen or filtered compressed air

    • 0.45 µm PES filter

  • Equipment:

    • Ultrasonic bath

    • Spin coater

    • Hotplate

    • Micropipette

  • Procedure:

    • Substrate Cleaning:

      • Place the substrates in a substrate rack.

      • Sonicate for 5 minutes in hot DI water with 1% Hellmanex III.

      • Rinse thoroughly with boiling DI water (2-3 times).

      • Sonicate for 5 minutes in IPA.

      • Rinse again with boiling DI water (2-3 times).

      • Dry the substrates with a stream of nitrogen or filtered air.[5]

    • PEDOT:PSS Preparation and Deposition:

      • Preheat a hotplate to 120-150°C.

      • Filter the PEDOT:PSS solution through a 0.45 µm PES filter.[5]

      • Place the clean, dry substrate onto the spin coater chuck.

      • Dispense a small amount of PEDOT:PSS solution (e.g., 100 µL) onto the center of the substrate.

      • Spin the substrate at a desired speed (e.g., 3000-5000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness. The film should be dry after spinning.[5]

    • Annealing:

      • Transfer the coated substrate to the preheated hotplate.

      • Anneal for 10-15 minutes to remove any residual water.[5]

      • Allow the substrate to cool down before depositing the next layer.

2. Determination of HOMO/LUMO Levels using Cyclic Voltammetry (CV)

This protocol provides a general procedure for determining the electrochemical properties of a this compound derivative.

  • Materials:

  • Equipment:

    • Potentiostat with a three-electrode setup

    • CV cell

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

    • Counter electrode (e.g., platinum wire)

    • Inert gas supply (e.g., argon or nitrogen)

  • Procedure:

    • Solution Preparation:

      • Prepare a solution of the this compound derivative (typically 1-5 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.

      • Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.

    • Electrode Preparation:

      • Polish the working electrode to a mirror finish (e.g., with alumina (B75360) slurry), rinse with solvent, and dry.

    • CV Measurement:

      • Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed. Maintain an inert atmosphere over the solution.

      • Record the cyclic voltammogram by scanning the potential. The scan range should be wide enough to observe the first oxidation and reduction events of the this compound derivative.

    • Calibration with Ferrocene:

      • After the initial measurement, add a small amount of ferrocene to the solution and record another cyclic voltammogram. The ferrocene redox couple (Fc/Fc⁺) will serve as an internal reference.

    • Data Analysis:

      • Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials of the this compound derivative from the voltammogram.

      • Measure the potential of the Fc/Fc⁺ redox couple.

      • Calculate the HOMO and LUMO energy levels using the following empirical formulas[1]:

        • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

        • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly in the literature. It is important to be consistent with the value used).[1]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Mobility start Low Hole Mobility Observed q1 Check Energy Level Alignment start->q1 s1 Introduce Hole Injection Layer (e.g., PEDOT:PSS) q1->s1 Misaligned s2 Use SAMs to Modify Electrode Work Function q1->s2 Misaligned q2 Assess Film Morphology q1->q2 Aligned s1->q2 s2->q2 s3 Optimize Deposition Parameters (Rate, Temp.) q2->s3 Poor s4 Perform Thermal Annealing q2->s4 Poor q3 Evaluate Contact Resistance q2->q3 Good s3->q3 s4->q3 s5 Improve Interface Cleaning Protocol q3->s5 High end_node Mobility Improved q3->end_node Low s5->end_node G cluster_workflow OFET Fabrication Workflow (BGTC) sub Si/SiO₂ Substrate (Gate/Dielectric) clean Substrate Cleaning (Solvents, UV-Ozone) sub->clean hil HIL Deposition (e.g., PEDOT:PSS Spin-Coating) clean->hil This compound This compound Deposition (Vacuum or Solution) hil->this compound electrodes S/D Electrode Deposition (e.g., Au Evaporation) This compound->electrodes anneal Post-fabrication Annealing electrodes->anneal test Device Characterization anneal->test G cluster_energy Energy Level Diagram for Hole Injection E_vac Vacuum Level (0 eV) Au_WF Au Work Function (~5.1 eV) E_vac->Au_WF PEDOT_WF PEDOT:PSS Work Function (~5.0 eV) E_vac->PEDOT_WF V_HOMO This compound HOMO E_vac->V_HOMO V_LUMO This compound LUMO E_vac->V_LUMO Au_WF->V_HOMO Large Injection Barrier PEDOT_WF->V_HOMO Reduced Barrier

References

troubleshooting low on/off ratios in violanthrone transistors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering low on/off current ratios in violanthrone-based organic field-effect transistors (OFETs).

Frequently Asked Questions (FAQs)

Q1: My this compound-based OFET exhibits a very low on/off ratio. What are the most common causes?

A low on/off ratio is typically a symptom of a high off-state current (I_off) or a low on-state current (I_on). The primary factors contributing to this issue can be categorized as:

  • Material Impurities: Purity of the this compound semiconductor is critical. Impurities can act as charge traps or create unintended doping, increasing the off-state current.[1][2][3][4][5]

  • Interfacial Defects: The interface between the organic semiconductor and the gate dielectric is where the conductive channel forms. Traps, contaminants, or poor surface energy matching at this interface can disrupt charge accumulation and transport.[6][7][8]

  • High Contact Resistance: A significant energy barrier between the source/drain electrodes and the this compound layer can impede charge injection, thereby lowering the on-state current.[9][10][11][12]

  • Film Morphology: Poor crystallinity, small grain sizes, or a disordered molecular arrangement in the this compound thin film can hinder efficient charge transport, reducing the on-current.[13]

  • Device Architecture and Fabrication: Issues like gate leakage, inappropriate device geometry, or residual solvents from the fabrication process can all contribute to poor performance.[8][13]

Q2: How does the purity of the this compound material affect the on/off ratio, and how can I improve it?

Impurities in the organic semiconductor are a major cause of poor device performance. They can introduce trap states within the energy gap, which hinder charge transport and can increase the off-state current.[1][2][3] Studies consistently show that rigorous purification of organic semiconductors leads to orders-of-magnitude improvements in charge carrier mobility and other device parameters.[4][5]

Troubleshooting Action: Material Purification

The most effective method for purifying this compound and similar organic molecules is temperature gradient sublimation .[4][5] This technique separates materials based on their different sublimation and deposition temperatures under high vacuum.

Experimental Protocol: Temperature Gradient Sublimation

Objective: To purify this compound powder by separating it from less volatile and more volatile impurities.

Apparatus:

  • A three-zone tube furnace

  • A quartz or glass sublimation tube sealed at one end

  • A vacuum pump capable of reaching high vacuum (< 10⁻⁵ Torr)

  • A carrier gas line (e.g., Argon or Nitrogen)

  • Temperature controllers for each furnace zone

Procedure:

  • Loading: Place the crude this compound powder in the sealed end of the sublimation tube.

  • Assembly: Insert the tube into the furnace, connecting the open end to the vacuum system.

  • Evacuation: Evacuate the tube to a high vacuum to remove air and volatile contaminants.

  • Heating:

    • Set the temperature of the first zone (source zone) to the sublimation temperature of this compound. This must be determined empirically but is typically the highest temperature.

    • Establish a temperature gradient across the subsequent zones, with the temperature decreasing along the length of the tube away from the source. This gradient is material-specific and crucial for effective separation.[4]

  • Sublimation & Deposition: As the source material heats up, this compound sublimes, travels along the tube via a carrier gas (or under vacuum), and deposits as purified crystals in a cooler zone. Impurities with different sublimation points will deposit in different zones.

  • Collection: After the process is complete (typically several hours to days), cool the system down. Carefully remove the sublimation tube and collect the purified crystalline material from the desired deposition zone.

Q3: The off-current of my device is too high. What role does the gate dielectric interface play?

A high off-current is often caused by charge traps or unwanted charge carriers at the semiconductor-dielectric interface.[6] The properties of the dielectric surface—such as roughness, surface energy, and the presence of functional groups—can significantly impact the molecular ordering of the this compound film and the density of trap states.[8][14] Modifying the dielectric surface is a common strategy to improve device performance.[6][15]

Troubleshooting Action: Dielectric Surface Treatment

Treating the gate dielectric (commonly SiO₂) with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) can dramatically improve the interface. OTS treatment makes the surface hydrophobic, which promotes better molecular ordering of many organic semiconductors and passivates surface traps.

Experimental Protocol: OTS Surface Treatment of Si/SiO₂ Substrates

Objective: To form a high-quality self-assembled monolayer of OTS on a silicon dioxide surface to improve the semiconductor/dielectric interface.

Materials:

  • Si/SiO₂ wafers

  • Deionized water, acetone, isopropanol (B130326)

  • Piranha solution (H₂SO₄ and H₂O₂ mixture - EXTREME CAUTION REQUIRED ) or UV-Ozone cleaner

  • Anhydrous toluene (B28343)

  • Octadecyltrichlorosilane (OTS)

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired size.

    • Sonicate the substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.[16]

    • Dry the substrate with a stream of high-purity nitrogen gas.

  • Surface Hydroxylation:

    • Option A (Piranha Etch): Immerse the cleaned substrate in a freshly prepared piranha solution for 10-15 minutes to remove organic residues and create hydroxyl (-OH) groups on the surface. Rinse thoroughly with deionized water and dry with nitrogen.

    • Option B (UV-Ozone): Place the substrate in a UV-Ozone cleaner for 10-15 minutes. This is a safer alternative to piranha solution for hydroxylation.

  • SAM Formation:

    • Prepare a dilute solution of OTS in anhydrous toluene (e.g., 1-10 mM) inside a nitrogen-filled glovebox to avoid moisture-induced polymerization.

    • Immerse the cleaned and hydroxylated substrate in the OTS solution for 30-60 minutes.[16] This allows the OTS molecules to form a covalent bond with the surface hydroxyl groups.

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound OTS molecules.[16]

    • Dry the substrate with a nitrogen stream.

    • (Optional) Bake the substrate at 100-120 °C for 10-20 minutes to further cure the monolayer.

  • Verification: The surface should now be highly hydrophobic. A simple contact angle measurement with a water droplet can verify the quality of the OTS layer (a high contact angle indicates a successful coating).

Q4: My on-current is very low, even with a high gate voltage. Could this be a contact resistance issue?

Yes, a low on-current is a classic sign of high contact resistance (R_c).[9][10] This resistance arises at the interface between the metal source/drain electrodes and the organic semiconductor layer, impeding the injection of charge carriers into the channel.[11][12] R_c can sometimes dominate the total device resistance, limiting the on-state current and leading to an underestimation of the material's true mobility.[9][17]

Troubleshooting Action: Post-Deposition Annealing

Thermal annealing of the completed transistor is a widely used technique to improve the structural and electronic properties of the thin film and its interfaces.[13][18] Annealing can enhance the crystallinity of the this compound film, increase grain size, and improve the physical and electrical contact between the semiconductor and the electrodes, thereby reducing contact resistance.[13]

Data on Annealing Effects

While specific data for this compound is limited, the table below, based on general principles for organic semiconductors, illustrates the expected impact of annealing temperature on key transistor parameters.[13]

Annealing TemperatureFilm CrystallinityContact ResistanceCarrier Mobility (μ)On/Off Ratio
No Annealing (RT)LowHighLowLow
Optimal Temp (T_opt)HighReducedHighHigh
Above T_optMay decrease (dewetting)May increaseDecreasesDecreases

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing low on/off ratios in this compound transistors.

G Troubleshooting Workflow for Low On/Off Ratios start Low On/Off Ratio Observed check_off Is Off-Current (I_off) Unusually High? start->check_off check_on Is On-Current (I_on) Unusually Low? start->check_on impurity Potential Cause: Material Impurities check_off->impurity Yes interface Potential Cause: Poor Dielectric Interface check_off->interface Yes contact Potential Cause: High Contact Resistance check_on->contact Yes morphology Potential Cause: Poor Film Morphology check_on->morphology Yes purify Action: Purify this compound via Temperature Gradient Sublimation impurity->purify treat Action: Perform Dielectric Surface Treatment (e.g., OTS) interface->treat anneal Action: Optimize Post-Deposition Annealing Temperature contact->anneal morphology->anneal deposit Action: Optimize Deposition Parameters (e.g., Rate, Temp) morphology->deposit

Caption: A logical flowchart for troubleshooting low on/off ratios.

References

reducing charge trapping effects at the violanthrone-dielectric interface

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce charge trapping effects at the violanthrone-dielectric interface in organic field-effect transistors (OFETs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of charge trapping at the this compound-dielectric interface?

A1: Charge trapping at the this compound-dielectric interface is primarily caused by a combination of factors:

  • Interface States: Defects, dangling bonds, and impurities at the dielectric surface can create localized electronic states that trap charge carriers. Hydroxyl groups (-OH) on the surface of oxide dielectrics are common trap sites.

  • Thin Film Morphology: The morphology of the this compound thin film, including grain boundaries, molecular ordering, and surface roughness, plays a crucial role. Disordered regions and grain boundaries can introduce a high density of trap states.[1]

  • Dielectric Properties: The choice of dielectric material, its surface energy, and polarity can influence the energetic landscape at the interface, potentially creating trapping sites.

Q2: How does charge trapping manifest in the electrical characteristics of a this compound OFET?

A2: Charge trapping is typically observed as:

  • Hysteresis: A difference in the transfer characteristics (drain current vs. gate voltage) between the forward and reverse voltage sweeps. This is a direct consequence of charges being trapped and de-trapped during the measurement.

  • Threshold Voltage Shift (Vth): An unstable threshold voltage that shifts over time, especially under prolonged gate bias stress. Trapped charges screen the gate field, requiring a higher voltage to turn the transistor on.

  • Reduced Mobility (µ): Trapped charges can scatter mobile charge carriers, leading to a decrease in the calculated field-effect mobility.

  • Increased Subthreshold Swing (SS): A higher subthreshold swing indicates a larger number of trap states that need to be filled before the device can be turned on.

Q3: What are the most effective strategies for reducing charge trapping at the this compound-dielectric interface?

A3: Effective strategies focus on improving the quality of the dielectric surface and controlling the morphology of the this compound thin film:

  • Dielectric Surface Passivation: Treating the dielectric surface with a self-assembled monolayer (SAM) can passivate trap sites, reduce surface energy, and promote better ordering of the this compound molecules.

  • Choice of Dielectric: Using polymer dielectrics with low surface energy and fewer surface traps, such as Cytop or PMMA, can lead to improved performance compared to traditional silicon dioxide (SiO₂).

  • Thin Film Deposition Control: Optimizing the deposition parameters for the this compound layer, such as substrate temperature and deposition rate, can enhance crystallinity and reduce the density of grain boundaries.[1]

  • Post-Deposition Annealing: Thermal annealing of the this compound film can improve molecular ordering and reduce structural defects that act as trap sites.[1]

Troubleshooting Guides

Issue 1: Significant Hysteresis in Transfer Characteristics

  • Possible Cause: High density of trap states at the this compound-dielectric interface.

  • Troubleshooting Steps:

    • Implement Dielectric Surface Passivation: Treat the dielectric surface with a self-assembled monolayer (SAM) prior to this compound deposition. Hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (B89594) (OTS) are common choices for SiO₂ surfaces.

    • Optimize Annealing Conditions: Perform post-deposition annealing of the this compound film to improve crystallinity. Experiment with different annealing temperatures and times.[1]

    • Change Dielectric Material: Consider using a polymer dielectric with a lower trap density, such as Cytop or PMMA.

    • Pulsed Voltage Measurements: For characterization purposes, using pulsed voltage measurements can minimize the influence of charge trapping on the extracted parameters.

Issue 2: Low and Inconsistent Carrier Mobility

  • Possible Cause: Poor morphology of the this compound thin film and/or high density of interface traps.

  • Troubleshooting Steps:

    • Control Thin Film Morphology:

      • Optimize the solvent system for solution-processed films to promote better crystallinity.[2]

      • For vacuum-deposited films, adjust the substrate temperature and deposition rate to control grain size and connectivity.[1]

    • Improve Substrate Cleanliness: Ensure a meticulous substrate cleaning process to remove any organic residues or contaminants that can act as nucleation inhibitors or trap sites.

    • Characterize Surface Roughness: A smoother dielectric surface can promote better ordering of the this compound film and reduce scattering. Atomic Force Microscopy (AFM) can be used to assess surface roughness.

Issue 3: Large and Unstable Threshold Voltage

  • Possible Cause: Trapped charges at the interface and within the dielectric.

  • Troubleshooting Steps:

    • Apply a Passivation Layer: Use a suitable SAM to passivate the dielectric surface and reduce the density of fixed charges and trap sites.

    • Investigate Different Dielectrics: The choice of dielectric can significantly impact the threshold voltage. Experiment with different materials to find one that results in a more stable and desirable Vth.

    • Bias Stress Testing: Perform bias stress measurements to quantify the stability of the threshold voltage. A stable Vth under prolonged bias is indicative of a low trap density.

Quantitative Data

The performance of this compound-based OFETs can be highly variable depending on the specific molecular structure and processing conditions. The following table provides a comparison of typical performance metrics for dicyanomethylene-functionalised this compound derivatives and the benchmark p-type organic semiconductor, pentacene.

Performance MetricDicyanomethylene-functionalised this compound DerivativesPentacene (Typical Thin Film)
Hole Mobility (μh) 3.62 x 10⁻⁶ - 1.07 x 10⁻² cm²/Vs0.1 - 1.0 cm²/Vs
On/Off Ratio (Ion/Ioff) 10² - 10⁴> 10⁵
Threshold Voltage (Vth) -3 to -19 V0 to -20 V

Note: Data for dicyanomethylene-functionalised this compound derivatives is presented as a proxy due to limited data on unsubstituted this compound OFETs. Performance is highly dependent on the side chains used.

Experimental Protocols

Protocol 1: Dielectric Surface Passivation with Octadecyltrichlorosilane (OTS)

  • Substrate Cleaning:

    • Sequentially sonicate the Si/SiO₂ substrate in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen.

    • Treat the substrate with UV-ozone or an oxygen plasma for 5-10 minutes to create a hydrophilic surface with hydroxyl groups.

  • OTS Solution Preparation:

    • Prepare a solution of OTS in a nonpolar solvent such as toluene (B28343) or hexane (B92381) (typically 1-10 mM concentration) inside a nitrogen-filled glovebox to avoid premature hydrolysis of the OTS.

  • SAM Formation:

    • Immerse the cleaned substrate in the OTS solution for 30-60 minutes at room temperature.

    • Rinse the substrate thoroughly with fresh solvent (toluene or hexane) to remove any physisorbed OTS molecules.

    • Anneal the substrate at 120°C for 10-20 minutes to promote the formation of a dense, cross-linked monolayer.

  • This compound Deposition:

    • Immediately transfer the OTS-treated substrate to the deposition system (spin-coater or vacuum chamber) for the deposition of the this compound active layer.

Protocol 2: Fabrication and Characterization of a this compound-Based OFET

  • Substrate and Dielectric:

    • Use a heavily n-doped silicon wafer with a thermally grown SiO₂ layer (200-300 nm) as the gate electrode and gate dielectric, respectively.

  • Surface Treatment (Optional but Recommended):

    • Perform surface passivation as described in Protocol 1.

  • This compound Film Deposition:

    • Solution-Processing: Prepare a solution of a soluble this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene). Spin-coat the solution onto the substrate to form a thin film.

    • Vacuum Deposition: Thermally evaporate the this compound material onto the substrate under high vacuum (< 10⁻⁶ Torr).

  • Post-Deposition Annealing:

    • Anneal the this compound film on a hotplate in an inert atmosphere (e.g., nitrogen glovebox) at a temperature optimized for the specific derivative (e.g., 100-150°C) to improve crystallinity.[1]

  • Electrode Deposition:

    • Use a shadow mask to define the source and drain electrodes.

    • Thermally evaporate a 50 nm layer of gold (Au) for p-type devices. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be used.

  • Characterization:

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the fabricated OFET.

    • Extract key performance parameters: field-effect mobility, on/off ratio, threshold voltage, and subthreshold swing.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning surf_treat Surface Treatment (SAM) sub_clean->surf_treat viol_dep This compound Deposition surf_treat->viol_dep anneal Post-Deposition Annealing viol_dep->anneal elec_dep Electrode Deposition anneal->elec_dep elec_meas Electrical Measurement elec_dep->elec_meas param_ext Parameter Extraction elec_meas->param_ext charge_trapping_factors charge_trapping Charge Trapping (Hysteresis, Vth Shift) passivation Surface Passivation (SAMs) charge_trapping->passivation dielectric_choice Optimized Dielectric Choice charge_trapping->dielectric_choice morph_control Morphology Control charge_trapping->morph_control dielectric Dielectric Properties (Surface Traps, Polarity) dielectric->charge_trapping morphology This compound Morphology (Grain Boundaries, Disorder) morphology->charge_trapping processing Processing Conditions (Cleanliness, Annealing) processing->charge_trapping

References

Technical Support Center: Enhancing Violanthrone Solar Cell Power Conversion Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the development of violanthrone-based solar cells.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that can lead to suboptimal power conversion efficiency (PCE) in your this compound solar cell devices.

Issue 1: Low Power Conversion Efficiency (PCE)

A low PCE is a general indicator of a problem within the device. The first step is to analyze the current density-voltage (J-V) curve to determine which of the key parameters—Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), or Fill Factor (FF)—is underperforming.[1]

Logical Troubleshooting Flowchart

G start Low PCE jv_curve Analyze J-V Curve start->jv_curve low_jsc Low Jsc? jv_curve->low_jsc low_voc Low Voc? low_jsc->low_voc No troubleshoot_jsc Troubleshoot Jsc: - Poor Absorption - Inefficient Exciton (B1674681) Dissociation - Poor Charge Transport low_jsc->troubleshoot_jsc Yes low_ff Low FF? low_voc->low_ff No troubleshoot_voc Troubleshoot Voc: - Energy Level Mismatch - Interface Issues - Non-Radiative Recombination low_voc->troubleshoot_voc Yes troubleshoot_ff Troubleshoot FF: - High Series Resistance - Low Shunt Resistance - Unbalanced Charge Mobility low_ff->troubleshoot_ff Yes end Optimized Device low_ff->end No troubleshoot_jsc->low_voc troubleshoot_voc->low_ff troubleshoot_ff->end

Caption: Troubleshooting flowchart for low PCE in this compound solar cells.

Issue 2: Low Short-Circuit Current Density (Jsc)

A low Jsc suggests that an insufficient number of charge carriers are being generated, extracted, or collected at the electrodes.[1]

Potential Cause Troubleshooting Steps & Solutions
Poor Light Absorption The active layer may be too thin, or the donor-acceptor blend may not have broad absorption across the solar spectrum. Verify the active layer thickness with a profilometer and review the UV-Vis absorption spectra. This compound derivatives are known for their wide absorption range, so ensure the chosen donor complements this.[1][2]
Inefficient Exciton Dissociation A suboptimal morphology of the bulk heterojunction (BHJ) can hinder the separation of excitons into free charges.[1] To improve this, optimize the solvent system, consider using solvent additives, or adjust the thermal or solvent vapor annealing temperature and duration.[3][4]
Poor Charge Transport An imbalance in charge transport within the active layer or high series resistance from electrodes or interface layers can impede charge collection.[1] The use of appropriate interfacial layers can improve charge selectivity and extraction.[5]

Issue 3: Low Open-Circuit Voltage (Voc)

The Voc is primarily determined by the energy difference between the HOMO of the donor and the LUMO of the acceptor.[1]

Potential Cause Troubleshooting Steps & Solutions
Energy Level Mismatch Verify that the HOMO and LUMO energy levels of your this compound derivative and the donor material are suitable for achieving a high Voc. The HOMO levels for dicyanomethylene-functionalised this compound derivatives are in the range of ~5.34 - 5.40 eV.[1][6]
Interface Issues Poorly formed interfaces between the active layer and the transport layers can introduce energy barriers or recombination sites.[1] Ensure meticulous substrate cleaning and verify the compatibility of the transport layers. Interfacial engineering is a powerful strategy to enhance device efficiency and stability.[5]
Non-Radiative Recombination This is a significant contributor to voltage loss and can be worsened by impurities or morphological defects in the active layer.[1]

Issue 4: Low Fill Factor (FF)

A low FF is often indicative of high series resistance, low shunt resistance, or an imbalance in charge carrier mobility.[1]

Potential Cause Troubleshooting Steps & Solutions
High Series Resistance (Rs) This can arise from the resistance of the transparent conductive oxide (TCO), the metal electrode, or poor contacts at the interfaces.[1]
Low Shunt Resistance (Rsh) This is frequently caused by "shorting" or leakage pathways in the device, which can result from pinholes in the active layer or a rough morphology.[1][7]
Unbalanced Charge Mobility If one type of charge carrier (electron or hole) moves significantly slower than the other, it can lead to charge accumulation and recombination, thereby reducing the FF.[1] The hole mobilities for some this compound derivatives have been measured in the range of 3.6 × 10⁻⁶ to 1.0 × 10⁻² cm² V⁻¹ s⁻¹.[2]

Frequently Asked Questions (FAQs)

Q1: How can I improve the morphology of my this compound-based active layer?

A1: Morphology control is crucial for high-performance organic solar cells.[3][8] Several strategies can be employed:

  • Solvent Selection: The choice of solvent can significantly influence the film-forming properties and the resulting morphology.[9]

  • Solvent Additives: Small amounts of a high-boiling point solvent additive can promote the formation of a more ordered and phase-separated bulk heterojunction.[4]

  • Thermal/Solvent Annealing: Post-deposition annealing can enhance the crystallinity and phase separation of the donor and acceptor domains, leading to improved charge transport.[3]

  • Ternary Blends: Introducing a third component into the active layer can be an effective approach to regulate morphology and enhance exciton dissociation and charge transport.[8]

Q2: What role do interfacial layers play in this compound solar cells?

A2: Interfacial layers are critical for optimizing device performance.[5] They can:

  • Tune Energy Level Alignment: Facilitate efficient charge extraction by reducing the energy barrier between the active layer and the electrodes.[5]

  • Improve Charge Selectivity: Block the transport of one type of charge carrier while allowing the other to pass, thus reducing recombination at the electrodes.[10]

  • Control Active Layer Morphology: The surface energy of the interfacial layer can influence the morphology of the subsequently deposited active layer.[10]

  • Enhance Stability: Protect the active layer from degradation and improve the overall device lifetime.[5]

Q3: What are the key characteristics of this compound derivatives for solar cell applications?

A3: this compound derivatives are a promising class of materials for organic electronics.[2] Key features include:

  • Broad Optical Absorption: The extended π-conjugated framework of this compound derivatives leads to a wide absorption range, often exceeding 800 nm.[2]

  • Narrow HOMO-LUMO Gap: The introduction of electron-deficient groups like dicyanomethylene can result in a narrow HOMO-LUMO gap (around 1.46–1.47 eV), which is beneficial for harvesting a larger portion of the solar spectrum.[2]

  • Tunable Properties: The chemical structure of this compound allows for modifications, such as the addition of different side chains, to tailor its electronic and physical properties.[2]

Experimental Protocols

Protocol 1: Fabrication of a this compound-Based Inverted Organic Solar Cell

This protocol outlines the fundamental steps for fabricating an inverted bulk heterojunction organic solar cell.

Experimental Workflow

G sub 1. Substrate Cleaning etl 2. ETL Deposition (e.g., ZnO) sub->etl al 3. Active Layer Deposition etl->al anneal 4. Annealing (Thermal/Solvent) al->anneal htl 5. HTL Deposition (e.g., MoO3) anneal->htl elec 6. Electrode Evaporation (e.g., Ag) htl->elec encap 7. Encapsulation elec->encap char 8. Characterization encap->char

Caption: Workflow for fabricating an inverted this compound solar cell.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • This compound derivative (acceptor) and a suitable donor polymer

  • Electron Transport Layer (ETL) precursor (e.g., ZnO nanoparticle solution)

  • Hole Transport Layer (HTL) material (e.g., MoO₃)

  • Metal for top electrode (e.g., Silver - Ag)

  • Organic solvents (e.g., chlorobenzene, dichlorobenzene)

  • Solvent additives (e.g., 1,8-diiodooctane)

  • Spin coater, thermal evaporator, solar simulator, sourcemeter

  • UV-Ozone cleaner, sonicator

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the patterned ITO substrates in a cleaning solution (e.g., detergent), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[11][12]

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use to improve the surface wettability and remove organic residues.[11]

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a thin layer of ZnO nanoparticles via spin-coating.

    • Anneal the ZnO layer according to established protocols to form a uniform and conductive film.

  • Active Layer Deposition:

    • Prepare a solution of the this compound derivative and the donor polymer in a suitable organic solvent (e.g., chlorobenzene). The optimal concentration and donor:acceptor ratio must be determined experimentally.

    • If using an additive, add it to the solution at a low concentration (e.g., 0.5-3% by volume).

    • Spin-coat the active layer solution onto the ETL-coated substrate in an inert atmosphere (e.g., a nitrogen-filled glovebox). The spin speed and time will determine the thickness of the active layer.[13]

  • Active Layer Annealing:

    • Perform thermal annealing on a hotplate or solvent vapor annealing to optimize the morphology of the bulk heterojunction. The optimal temperature and time will depend on the specific materials used.[3]

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of MoO₃ (as the HTL) followed by a thicker layer of Ag (as the top electrode) under high vacuum.[14]

  • Device Encapsulation and Characterization:

    • Encapsulate the devices to protect them from atmospheric degradation.

    • Characterize the devices under a solar simulator (AM 1.5G, 100 mW/cm²) to obtain the J-V curves and determine the PCE, Voc, Jsc, and FF.[15]

Protocol 2: Synthesis of a Dicyanomethylene-Functionalised this compound Derivative

This is a generalized protocol based on the synthesis of related compounds and should be adapted based on specific this compound precursors.

Synthesis Pathway

G start This compound Precursor reaction Reaction (Reflux) start->reaction reagent Malononitrile (B47326) reagent->reaction catalyst Catalyst (e.g., Piperidine) catalyst->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction purification Purification (Column Chromatography) reaction->purification product Dicyanomethylene- Functionalised this compound purification->product

Caption: Generalized synthesis of a dicyanomethylene-functionalised this compound.

Procedure:

  • Reactant Preparation: Dissolve the this compound precursor in a suitable solvent such as acetonitrile (B52724) or chloroform (B151607) in a round-bottom flask.[16]

  • Addition of Reagents: Add an excess of malononitrile and a catalytic amount of a base like piperidine (B6355638) to the solution.[16]

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Purification: After the reaction is complete, evaporate the solvent. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the final dicyanomethylene-functionalised this compound derivative.[16]

Performance Data

The following table summarizes key performance parameters for organic solar cells to provide a benchmark for your experiments. Note that performance can vary significantly based on the specific materials and device architecture used.

Table 1: Representative Performance Parameters of Organic Solar Cells

Material System Voc (V) Jsc (mA/cm²) FF (%) PCE (%) Reference
Dicyanomethylene-functionalised this compound derivative (illustrative)~0.8-1.0~15-20~60-70~8-12Based on properties in[2][6]
High-Efficiency Non-Fullerene Acceptor (NFA) System> 1.0> 25> 75> 18[3]
Inverted PTB7:PC71BM Device0.7417.270.49.15
Isophorone-Based Dye (D-3) in DSSC0.7018.06698.71
Anthanthrone-based HTM in Perovskite Solar Cell---11.5[17]

References

achieving reproducible performance in violanthrone-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible performance with violanthrone-based sensors.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based sensors and why are they used?

This compound and its derivatives are polycyclic aromatic hydrocarbons used as organic semiconductors in electronic devices like organic field-effect transistors (OFETs) and organic electrochemical transistors (OECTs).[1][2] Their larger π-conjugated system and electron-accepting carbonyl groups facilitate strong intermolecular π-π interactions, which are crucial for charge transport.[2] These properties, combined with their electrochemical activity, make them suitable for developing highly sensitive biosensors for applications such as early cancer diagnosis and continuous biomarker monitoring.[1][3]

Q2: What are the primary factors that affect the reproducibility of this compound-based sensors?

The performance and reproducibility of these sensors are highly sensitive to a range of factors, including:

  • Fabrication Inconsistencies: Variations in thin film deposition, surface treatments, and electrode fabrication can lead to significant differences between sensor batches.[4][5]

  • Environmental Conditions: Temperature and humidity fluctuations can significantly impact sensor performance.[6][7] Low humidity can dry out electrolytes, while high humidity can cause dilution.[6] Extreme temperatures can lead to electrolyte evaporation and baseline shifts.[6]

  • Material Properties: The aggregation state of this compound molecules, influenced by solvent choice and side-chain structure, directly affects charge transport properties and, consequently, sensor performance.[2][8]

  • Chemical Environment: Exposure to organic solvents, interfering gases, and high analyte concentrations can cause baseline drift, reduced sensitivity, or permanent sensor damage.[6][7]

Q3: How can I improve the long-term stability of my this compound sensor?

Improving long-term stability requires careful control over environmental and operational factors. Key strategies include:

  • Controlled Environment: Operate and store sensors in a temperature and humidity-controlled environment, ideally around 20°C and 60% relative humidity.[6]

  • Solvent Selection: Use solvents that promote stable and crystalline thin films. For instance, using a mix of a good solvent (like chloroform) with a poor solvent (like n-hexane) can enhance π-π stacking and improve film crystallinity and charge mobility.[8]

  • Avoid Contaminants: Prevent exposure to high concentrations of solvent vapors, dust, and interfering chemicals that can block or poison the sensing electrode.[6]

  • Surface Passivation: Use blocking agents like ethanolamine (B43304) or BSA to passivate any remaining active sites on the sensor surface to minimize non-specific binding and fouling.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Unstable Baseline or Signal Drift

Question: The baseline signal of my sensor is noisy or continuously drifting. What are the potential causes and how can I resolve this?

Answer: Baseline instability is a common issue in electrochemical sensing and can originate from multiple sources.

  • Environmental Fluctuations: The most frequent cause is unstable temperature and humidity.[7][9] Even minor drafts from air conditioning can introduce noise.[9]

    • Solution: Use a column oven for the sensor and ensure the laboratory temperature is stable. Insulate any exposed tubing between components to minimize thermal fluctuations.[9][10]

  • Mobile Phase & Contamination: In liquid-based sensing, inadequately degassed mobile phases can introduce air bubbles into the detector flow cell, causing step changes in the baseline.[11][12] Contaminants slowly leaching from the column or tubing can also cause drift.[12]

    • Solution: Thoroughly degas all mobile phases before use with an inline degasser or by sparging with helium.[9][11] If drift persists, flush the system with a strong solvent to remove any highly retained contaminants.[11]

  • Electrolyte Issues: For electrochemical sensors, changes in the electrolyte concentration due to evaporation or water absorption can cause significant drift.[6]

    • Solution: Maintain a stable ambient humidity (around 60% RH) and temperature (20°C) to prevent the electrolyte from drying out or becoming diluted.

  • Chemical Interactions: Some mobile phase additives, like trifluoroacetic acid (TFA), have different UV absorbance in aqueous versus organic solutions, which can cause severe drift in gradient-based separations.[10][12]

    • Solution: If possible, use a detection wavelength where the mobile phase components have minimal absorbance (>250 nm).[10] Alternatively, add a small amount of the B-solvent to the A-solvent (and vice-versa) to minimize the absorbance difference.

Problem 2: Poor Reproducibility Between Sensor Batches

Question: I'm observing significant performance variation from one sensor batch to the next. How can I improve consistency?

Answer: Batch-to-batch variability is often rooted in the fabrication process and raw material inconsistencies.[13][14][15]

  • Inconsistent Film Formation: The aggregation and crystallinity of the this compound thin film are critical for performance.[8] Variations in solvent evaporation rate, annealing temperature, and substrate surface preparation can alter film morphology.

    • Solution: Standardize all fabrication protocols.[16] This includes sonication times for substrate cleaning, immersion times for surface treatments, spin-coating speeds and times, and annealing temperatures and durations.[4]

  • Raw Material Variability: Inconsistencies in raw materials, including the this compound derivative itself or solvents, can introduce impurities that affect performance.[14]

    • Solution: Characterize incoming raw materials to verify their identity and purity.[14] Implement a "first-in, first-out" (FIFO) system for material usage to ensure consistency.[16]

  • Operator Variance: Subtle differences in how different operators perform the same standard operating procedure (SOP) can lead to inconsistencies.[16]

    • Solution: Implement detailed visual guides and conduct regular training refreshers to standardize operator procedures across all shifts.[16]

  • Process Control: Lack of real-time monitoring during fabrication can allow deviations to go unnoticed.

    • Solution: Where possible, integrate non-destructive, real-time validation steps to identify inconsistencies early.[16] Rigorously document all process parameters for each batch to track potential sources of variation.[16]

Problem 3: Low Signal Intensity or No Response

Question: My sensor shows a very weak response, or no response at all, to the analyte. What should I check?

Answer: A lack of signal points to a fundamental issue in the sensor's construction or the sensing mechanism.

  • Improper Surface Chemistry: The receptor molecules (e.g., antibodies, enzymes) may not be correctly immobilized on the sensor surface, or their activity may be compromised.

    • Solution: Verify each step of the surface functionalization protocol. Ensure consistent surface activation and that blocking agents are used effectively to prevent non-specific binding that could hinder analyte interaction.[5]

  • Insufficient Ligand Density: If the density of the immobilized receptor is too low, the resulting signal will be weak.[5] Conversely, excessively high density can cause steric hindrance.[5]

    • Solution: Perform titrations during the ligand immobilization step to find the optimal surface density that maximizes signal strength.[5]

  • Inactive Sensing Material: The this compound film may be inactive due to degradation, improper morphology, or poisoning.

    • Solution: Check the quality of the this compound derivative. Optimize the film deposition process, as solvent choice can impact the molecular arrangement and electronic properties.[8] Ensure the sensor has not been exposed to high concentrations of interfering substances that could poison the electrode.[6]

  • Incorrect Measurement Setup: The applied electrochemical potential may be incorrect for the target redox reaction, or there may be an issue with the instrument calibration.

    • Solution: Confirm the correct operating potential for your specific analyte. Ensure the measurement instrument is properly calibrated and run a baseline stabilization test to check for equipment malfunctions.[5]

Quantitative Performance Data

The performance of this compound-based sensors is highly dependent on the specific derivative, device architecture, and experimental conditions. The table below summarizes typical performance metrics for dicyanomethylene-functionalised this compound derivatives used in Organic Field-Effect Transistors (OFETs) as a reference.[4]

Compound/Side ChainHole Mobility (μh) (cm² V⁻¹ s⁻¹)On/Off Ratio
Branched (2-ethylhexyl)3.62 x 10⁻⁶~10³
Linear (n-octyl)1.07 x 10⁻²~10⁴-10⁵
Linear (n-dodecyl)1.21 x 10⁻³~10⁴
Table 1: Performance of dicyanomethylene-functionalised this compound derivatives in OFETs. Data serves as a reference for the electronic properties achievable with this class of compounds.[4]

Key Experimental Protocols

Reproducibility starts with a well-defined and consistently executed protocol. Below are foundational methods for sensor fabrication and characterization.

Protocol 1: Fabrication of a this compound-Based OFET Sensor

This protocol describes a typical procedure for creating a bottom-gate, top-contact OFET on a silicon wafer.[4]

  • Substrate Cleaning:

    • Cut a Si/SiO₂ wafer to the desired size.

    • Sequentially sonicate the substrate in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate thoroughly with a stream of nitrogen gas.

  • Surface Treatment (Hydrophobization):

    • Prepare a solution of octadecyltrichlorosilane (B89594) (OTS) in toluene (B28343).

    • Immerse the cleaned substrate in the OTS solution for 30 minutes to form a self-assembled monolayer. This improves the interface for the organic semiconductor.

    • Rinse the substrate with fresh toluene and dry again with nitrogen.

  • Semiconductor Film Deposition:

    • Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., 10 mg/mL in chloroform).[4]

    • Spin-coat the solution onto the OTS-treated substrate (e.g., 1000 rpm for 60 seconds) to create a uniform thin film.[4]

    • Anneal the film on a hotplate at a temperature optimized for the specific derivative (e.g., 100-150 °C) to enhance crystallinity and molecular ordering.[4][8]

  • Electrode Deposition:

    • Use a shadow mask to define the source and drain electrode patterns.

    • Deposit a 50 nm layer of gold (Au) via thermal evaporation under high vacuum (< 10⁻⁶ Torr).[4]

Protocol 2: Basic Electrochemical Characterization

This protocol outlines the measurement of the fundamental transistor characteristics.[4]

  • Setup:

    • Place the fabricated OFET device on the probe station of a semiconductor parameter analyzer.

  • Output Characteristics Measurement:

    • Measure the drain current (Id) as a function of the drain-source voltage (Vds) while holding the gate voltage (Vg) constant.

    • Repeat this measurement for several different constant gate voltages.

  • Transfer Characteristics Measurement:

    • Measure the drain current (Id) as a function of the gate voltage (Vg) at a constant, high drain-source voltage (to ensure operation in the saturation regime).

  • Parameter Extraction:

    • From the transfer characteristics curve in the saturation regime, calculate the field-effect mobility (µ) using the standard transistor equation: I_d = (μ * C_i * W) / (2 * L) * (V_g - V_th)² where C_i is the gate dielectric capacitance per unit area, W is the channel width, L is the channel length, and V_th is the threshold voltage.[4]

Visual Guides

Sensing Mechanism and Experimental Workflow

The following diagrams illustrate the conceptual models and processes involved in working with this compound-based sensors.

SensingMechanism General this compound Sensing Pathway cluster_sensor Sensor Surface This compound This compound Film Receptor Immobilized Receptor Signal Measurable Signal Change (e.g., Current, Potential) This compound->Signal Results in Binding Binding Event Receptor->Binding Analyte Target Analyte Analyte->Binding Interaction Binding->this compound Perturbs Electronic Properties

Caption: Conceptual pathway of this compound-based sensing.

ExperimentalWorkflow Sensor Fabrication & Testing Workflow cluster_prep Preparation cluster_fab Fabrication cluster_test Testing & Analysis A 1. Substrate Cleaning B 2. Surface Treatment (OTS) A->B C 3. This compound Film Deposition B->C D 4. Electrode Deposition C->D E 5. Surface Functionalization D->E F 6. Sensor Equilibration E->F G 7. Analyte Introduction F->G H 8. Signal Measurement G->H I 9. Data Analysis & Parameter Extraction H->I

Caption: Step-by-step experimental workflow.

TroubleshootingLogic Troubleshooting: No/Low Signal Start Start: No or Low Signal Check_Instrument Is instrument calibrated & functioning correctly? Start->Check_Instrument Check_Surface Was surface functionalization protocol followed exactly? Check_Instrument->Check_Surface Yes Sol_Instrument Recalibrate instrument. Run diagnostics. Check_Instrument->Sol_Instrument No Check_Material Is the this compound material active? Check_Surface->Check_Material Yes Sol_Surface Review protocol. Verify reagent activity. Re-prepare sensor. Check_Surface->Sol_Surface No Check_Density Is receptor immobilization density optimized? Check_Material->Check_Density Yes Sol_Material Use fresh material. Optimize film deposition (solvents, annealing). Check_Material->Sol_Material No Sol_Density Perform titration to find optimal ligand density. Check_Density->Sol_Density No End If all checks pass, consider alternative sensing mechanism or analyte stability. Check_Density->End Yes

Caption: Troubleshooting flowchart for a non-responsive sensor.

References

Validation & Comparative

A Comparative Guide to Violanthrone and Pentacene in Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of the core semiconductor material is a critical determinant of performance in Organic Field-Effect Transistors (OFETs). This guide provides a detailed, data-driven comparison of two p-type organic semiconductors: the well-established benchmark, pentacene (B32325), and the emerging violanthrone class of materials. While pentacene has been extensively studied and consistently demonstrates high performance, this compound and its derivatives are gaining attention for their unique electronic properties and potential in organic electronics.[1][2] This comparison aims to provide an objective overview of their performance metrics, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The performance of OFETs is primarily evaluated based on three key metrics: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes typical performance values for pentacene-based OFETs and includes experimental data for dicyanomethylene-functionalised this compound derivatives, which serve as a proxy for the broader this compound class due to the limited availability of data on pristine this compound OFETs.

Performance MetricPentaceneDicyanomethylene-functionalised this compound Derivatives
Hole Mobility (µh) 0.1 - 1.52 cm²/Vs[2]3.62 x 10⁻⁶ - 1.07 x 10⁻² cm²/Vs[2][3]
On/Off Ratio (Ion/Ioff) > 10⁵ - 10⁸[2][3]10² - 10⁴[2]
Threshold Voltage (Vth) 0 to -20 V[2]-3 to -19 V[2]

Note: The data for dicyanomethylene-functionalised this compound derivatives is sourced from studies on specific derivatives and may not be fully representative of pristine this compound.[2][3] The performance of these derivatives is highly dependent on the specific side chains attached to the this compound core.[4] It is important to consider that the performance of pentacene OFETs is also highly sensitive to fabrication conditions such as deposition rate, substrate temperature, and dielectric surface treatment.

Discussion on Performance

Pentacene has long been a benchmark material in organic electronics due to its high charge carrier mobility, which is a result of its well-ordered crystalline structure that facilitates efficient charge transport.[2] The extensive research on pentacene has led to optimized fabrication processes that consistently yield high-performance devices.

This compound and its derivatives are a promising class of materials, and research has shown that their electronic properties can be tuned through chemical modifications.[1][4] For instance, the introduction of electron-withdrawing dicyanomethylene groups can significantly alter the material's optical and electronic characteristics.[1] While the reported mobilities for this compound derivatives are currently lower than those of high-performance pentacene devices, ongoing research into new derivatives and device engineering holds promise for future improvements.[3][4] The lower on/off ratios observed in this compound derivative devices suggest higher off-currents, which could be a focus for optimization in future material design and device fabrication.[2]

Experimental Protocols

The following sections detail generalized experimental protocols for the fabrication and characterization of OFETs using either this compound derivatives or pentacene as the active semiconductor layer. These protocols are based on established methods reported in the literature.[5][6][7]

OFET Fabrication

A common device architecture for OFETs is the bottom-gate, top-contact (BGTC) configuration. The general workflow for fabricating such a device is as follows:

  • Substrate Cleaning: The process begins with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which acts as the gate electrode and gate dielectric, respectively. The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each and then dried with a stream of nitrogen.[5]

  • Surface Treatment: To improve the interface quality between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS).[5] This is typically done by immersing the cleaned substrate in a dilute solution of OTS in an anhydrous solvent like toluene.[5]

  • Active Layer Deposition:

    • For this compound Derivatives (Solution Processing): A solution of the this compound derivative is prepared in a suitable organic solvent (e.g., chloroform).[1] The solution is then spin-coated onto the treated substrate to form a thin film.[4][8] The substrate is often annealed at an elevated temperature to improve the film's crystallinity.[5]

    • For Pentacene (Thermal Evaporation): Pentacene is typically deposited via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).[9][10] The deposition rate and substrate temperature are critical parameters that influence the film morphology and device performance. A typical thickness for the pentacene layer is 50-60 nm.

  • Source/Drain Electrode Deposition: Source and drain electrodes, typically made of gold (Au), are deposited on top of the organic semiconductor layer through a shadow mask.[5][6] A thin adhesion layer of chromium (Cr) or titanium (Ti) may be used.[6] The channel length and width are defined by the dimensions of the shadow mask.[6]

OFET Characterization

The electrical performance of the fabricated OFETs is characterized using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from ambient air and moisture.

  • Output Characteristics (Id vs. Vds): The drain current (Id) is measured as a function of the drain-source voltage (Vds) at various constant gate voltages (Vgs).[5]

  • Transfer Characteristics (Id vs. Vgs): The drain current (Id) is measured as a function of the gate voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime).[5]

From these measurements, the key performance parameters are extracted:

  • Field-Effect Mobility (µ): Calculated from the slope of the (Id)¹ᐟ² vs. Vgs plot in the saturation regime.[5]

  • On/Off Ratio (Ion/Ioff): The ratio of the maximum drain current to the minimum drain current in the transfer curve.[2]

  • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (Id)¹ᐟ² vs. Vgs plot.[2]

Visualizations

OFET Fabrication and Characterization Workflow

OFET_Workflow cluster_fab Device Fabrication cluster_char Device Characterization sub_clean Substrate Cleaning surf_treat Surface Treatment (OTS) sub_clean->surf_treat active_dep Active Layer Deposition surf_treat->active_dep elec_dep Electrode Deposition active_dep->elec_dep elec_meas Electrical Measurement elec_dep->elec_meas To Characterization param_ext Parameter Extraction elec_meas->param_ext

Caption: A generalized workflow for the fabrication and characterization of Organic Field-Effect Transistors.

Charge Transport in a p-type OFET

Charge_Transport cluster_device p-type OFET Structure cluster_operation Device Operation (Vgs < 0, Vds < 0) Source Source (Au) Semiconductor Organic Semiconductor (p-type) (this compound or Pentacene) Source->Semiconductor Hole_Injection Hole Injection from Source Drain Drain (Au) Drain->Semiconductor Dielectric Dielectric (SiO2) Semiconductor->Dielectric Gate Gate (n-Si) Dielectric->Gate Hole_Accumulation Hole Accumulation at Interface Hole_Injection->Hole_Accumulation Vgs < 0 Hole_Transport Hole Transport to Drain Hole_Accumulation->Hole_Transport Vds < 0

Caption: Mechanism of charge transport in a p-type Organic Field-Effect Transistor.

References

A Comparative Guide to Violanthrone Derivatives and Perylene Diimides in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic photovoltaics (OPVs), the development of efficient and stable non-fullerene acceptors (NFAs) is a critical area of research. Among the myriad of molecular structures explored, perylene (B46583) diimides (PDIs) have emerged as a prominent and highly successful class of NFAs, consistently achieving high power conversion efficiencies (PCEs). In contrast, violanthrone derivatives, with their extended π-conjugated systems, represent a less explored but potentially interesting alternative. This guide provides a detailed comparison of this compound derivatives and PDIs in the context of OPV applications, supported by available experimental data.

High-Level Comparison: Maturity and Performance

Perylene diimides are a well-established class of n-type organic semiconductors. Their excellent electron affinity, high electron mobility, and strong absorption in the visible region have led to their successful application as NFAs in OPVs, with PCEs for PDI-based devices now exceeding 18%.[1] The versatility of the PDI core allows for extensive chemical modification at the imide nitrogen and bay positions, enabling fine-tuning of their optical and electronic properties to optimize device performance.

This compound derivatives, on the other hand, are at a much earlier stage of investigation for OPV applications. Their larger π-conjugated framework compared to PDIs suggests the potential for broader absorption, extending into the near-infrared (NIR) region, which could be advantageous for capturing a larger portion of the solar spectrum. However, the currently available research indicates that OPVs based on this compound derivatives exhibit significantly lower performance. The highest reported PCE for a this compound-based OPV to date is 0.54%, a stark contrast to the high efficiencies achieved with PDIs. This disparity highlights the nascent stage of this compound derivative research in this field and the need for significant molecular engineering and device optimization to unlock their potential. One study has shown that a this compound derivative can act as a co-acceptor with a PDI, enhancing light harvesting and photocurrent generation, suggesting a potential synergistic role for these molecules.

Quantitative Performance Data

The following tables summarize the key performance parameters of OPV devices based on representative this compound derivatives and perylene diimides.

Table 1: Performance of this compound Derivative-Based OPV Devices

This compound DerivativeDonor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
16,17-bis(hexyloxy)this compoundPCBM0.54---[2][3]

Table 2: Performance of Perylene Diimide-Based OPV Devices

PDI DerivativeDonor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FFReference
tPDI2N-EHP3TEA6.50.9615.40.43[4]
TPA-PDI3PBDB-T5.84---
BF-PDI4PTB7-Th3.64---[5]
A fluorinated diFIDTIC-PDI2PM19.770.95713.580.751[6]

Note: This table presents a selection of PDI-based devices to illustrate the range of performance. The field is extensive, with numerous examples of high-performing PDI-based OPVs.

Experimental Protocols

Synthesis of a Dicyanomethylene-Functionalised this compound Derivative

A common strategy to enhance the electron-accepting properties of this compound is the introduction of strong electron-withdrawing groups like dicyanomethylene. The synthesis of such derivatives typically involves a Knoevenagel condensation reaction.

Materials:

Procedure:

  • Alkylation: 16,17-Dihydroxythis compound is reacted with an excess of an alkylating agent in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction mixture is typically heated to ensure complete reaction. This step introduces soluble alkyl chains onto the this compound core.

  • Purification: The alkylated this compound is purified using column chromatography to remove unreacted starting materials and byproducts.

  • Knoevenagel Condensation: The purified alkylated this compound is then reacted with malononitrile in the presence of a basic catalyst like pyridine. The reaction is typically carried out in a high-boiling point solvent like chloroform and heated under reflux.

  • Final Purification: The resulting dicyanomethylene-functionalised this compound derivative is purified by column chromatography and recrystallization to yield the final product.

Fabrication of a PDI-Based Organic Solar Cell

The following is a general protocol for the fabrication of a conventional bulk-heterojunction OPV device using a PDI-based acceptor.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Polymer donor (e.g., PTB7-Th)

  • PDI derivative acceptor

  • Organic solvent (e.g., chlorobenzene, chloroform)

  • Calcium (Ca) or other suitable low work function metal

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15-20 minutes to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition: A thin layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrates. The substrates are then annealed at a specified temperature (e.g., 150 °C) to remove residual solvent.

  • Active Layer Deposition: A blend solution of the polymer donor and the PDI derivative acceptor in a suitable organic solvent is prepared at a specific donor:acceptor weight ratio. The solution is then spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The thickness of the active layer is controlled by the spin speed and solution concentration. The film is often subjected to solvent vapor or thermal annealing to optimize the morphology of the bulk heterojunction.

  • Cathode Deposition: A thin layer of a low work function metal (e.g., Ca) followed by a thicker layer of a more stable metal (e.g., Al) are thermally evaporated onto the active layer through a shadow mask to define the device area.

  • Device Characterization: The current density-voltage (J-V) characteristics of the fabricated device are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.

Visualizations

molecular_structures cluster_this compound This compound Derivative cluster_pdi Perylene Diimide (PDI) This compound This compound Core (Extended π-system) dicyano Dicyanomethylene Groups (Electron Withdrawing) This compound->dicyano Functionalization alkyl Solubilizing Alkyl Chains This compound->alkyl Functionalization pdi_core Perylene Core imide Imide Groups pdi_core->imide Functionalization bay Bay Positions pdi_core->bay Functionalization

Caption: Molecular structures of this compound and PDI derivatives.

opv_device_architecture Sunlight Sunlight ITO Transparent Anode (ITO) Sunlight->ITO HTL Hole Transport Layer (e.g., PEDOT:PSS) ITO->HTL ActiveLayer Active Layer (Donor:Acceptor Blend) HTL->ActiveLayer ETL Electron Transport Layer / Cathode ActiveLayer->ETL Cathode Metal Cathode (e.g., Al) ETL->Cathode workflow_comparison cluster_this compound This compound Derivatives cluster_pdi Perylene Diimides (PDIs) V_start Synthesis of This compound Core V_func Functionalization (e.g., Dicyanomethylene) V_start->V_func V_device Device Fabrication V_func->V_device V_perf Performance: PCE ~0.54% (current) V_device->V_perf V_potential Potential for NIR Absorption V_perf->V_potential PDI_start Synthesis of PDI Core PDI_func Extensive Functionalization (Imide & Bay Positions) PDI_start->PDI_func PDI_device Optimized Device Fabrication PDI_func->PDI_device PDI_perf Performance: PCE > 18% PDI_device->PDI_perf PDI_established Well-Established NFA PDI_perf->PDI_established

References

A Comparative Analysis of the Electronic Properties of Violanthrone and Isoviolanthrone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals detailing the distinct electronic characteristics of the isomeric vat dyes, violanthrone and isothis compound (B85859). This guide provides a comparative analysis of their electronic properties, supported by experimental data, and outlines the methodologies for their characterization.

This compound and isothis compound are polycyclic aromatic hydrocarbons with the same molecular formula (C₃₄H₁₆O₂) but different structural arrangements, making them isomers. This structural difference, specifically the point of fusion between the two benzanthrone (B145504) units, leads to distinct electronic and photophysical properties. While this compound possesses a C₂ᵥ symmetry, isothis compound has a centrosymmetric structure. These variations influence their behavior in applications such as organic electronics and as functional dyes.

Quantitative Comparison of Electronic Properties

The electronic properties of this compound and isothis compound, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, electrochemical gaps, and optical characteristics, are summarized below. The data presented is derived from experimental studies. It is important to note that direct experimental data for the parent isothis compound is limited in publicly available literature; therefore, data for this compound is primarily based on its derivatives, which provide a close approximation of the parent molecule's behavior.

PropertyThis compound DerivativeIsothis compound
HOMO Energy Level (eV) -5.34 to -5.40[1]Data not available
LUMO Energy Level (eV) -4.09 to -4.15[1]Data not available
Electrochemical Gap (eV) ~1.25[1]Data not available
Optical Gap (eV) 1.46 - 1.47[1]Data not available
Absorption Maximum (λ_max, nm) ~745 (in dichloromethane)[1]Data not available
Emission Maximum (λ_em, nm) Data not availableData not available

Note: The data for the this compound derivative is for dicyanomethylene-functionalised this compound.

Experimental Protocols

The characterization of the electronic properties of this compound and isothis compound relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potent electrochemical technique used to investigate the redox behavior of molecules and to determine their HOMO and LUMO energy levels.

Methodology:

  • Sample Preparation: A solution of the compound (this compound or isothis compound) is prepared in a suitable organic solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. A potentiostat is used to apply a linearly varying potential to the working electrode, and the resulting current is measured. The potential is swept between a starting and a switching potential and then back to the start.

  • Data Analysis: The resulting cyclic voltammogram (a plot of current versus potential) reveals the oxidation and reduction potentials of the analyte. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction peaks, respectively, often referenced against an internal standard such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The following equations are commonly used for this estimation:

    • E_HOMO = - (E_ox_onset vs Fc/Fc⁺ + 4.8) eV

    • E_LUMO = - (E_red_onset vs Fc/Fc⁺ + 4.8) eV

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions and optical bandgap.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., dichloromethane, chloroform, or toluene). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).

  • Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The instrument measures the absorbance of the sample across a range of wavelengths, typically from 200 to 900 nm.

  • Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelength of maximum absorption (λ_max) corresponds to the most probable electronic transition. The onset of the absorption band can be used to estimate the optical bandgap (E_g_opt) of the molecule using the equation: E_g_opt (eV) = 1240 / λ_onset (nm).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the excited state properties of the molecule.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent. The concentration should be low enough to avoid self-quenching and inner-filter effects (absorbance at the excitation wavelength is typically kept below 0.1).

  • Measurement: The sample is placed in a fluorometer. The molecule is excited at a specific wavelength (usually the λ_max from the absorption spectrum), and the emitted light is collected at a 90-degree angle to the excitation beam. The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.

  • Data Analysis: The resulting spectrum shows the fluorescence intensity as a function of wavelength. The wavelength of maximum emission (λ_em) is a key characteristic of the molecule. The fluorescence quantum yield, which represents the efficiency of the fluorescence process, can also be determined by comparing the integrated emission intensity of the sample to that of a known standard.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the characterization of the electronic properties of this compound and isothis compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_characterization Electronic Property Characterization cluster_data Data Analysis This compound This compound CV Cyclic Voltammetry This compound->CV UV_Vis UV-Vis Spectroscopy This compound->UV_Vis Fluorescence Fluorescence Spectroscopy This compound->Fluorescence Isothis compound Isothis compound Isothis compound->CV Isothis compound->UV_Vis Isothis compound->Fluorescence HOMO_LUMO HOMO/LUMO Levels CV->HOMO_LUMO Redox_Potentials Redox Potentials CV->Redox_Potentials Absorption_Spectra Absorption Spectra UV_Vis->Absorption_Spectra Optical_Gap Optical Gap UV_Vis->Optical_Gap Emission_Spectra Emission Spectra Fluorescence->Emission_Spectra

Caption: Workflow for Electronic Property Characterization.

cyclic_voltammetry_workflow start Prepare Analyte Solution setup Assemble 3-Electrode Cell start->setup purge Purge with Inert Gas setup->purge scan Apply Potential Sweep (Potentiostat) purge->scan measure Measure Current Response scan->measure plot Generate Cyclic Voltammogram measure->plot analyze Determine Oxidation & Reduction Potentials plot->analyze calculate Calculate HOMO/LUMO Energy Levels analyze->calculate

Caption: Cyclic Voltammetry Experimental Workflow.

Conclusion

The distinct isomeric structures of this compound and isothis compound are expected to give rise to different electronic properties, influencing their potential applications. While data for this compound derivatives suggest a relatively low HOMO-LUMO gap, making them suitable for applications in organic electronics, a comprehensive comparative analysis is hampered by the limited availability of experimental data for isothis compound. The experimental protocols outlined provide a clear framework for the systematic characterization of these and similar polycyclic aromatic compounds. Further research to obtain and compare the electronic properties of the parent this compound and isothis compound molecules is crucial for a complete understanding of their structure-property relationships and to guide the design of new materials with tailored electronic characteristics.

References

A Comparative Analysis of Charge Carrier Mobility in Violanthrone and Rubrene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the charge transport properties of violanthrone derivatives and the benchmark organic semiconductor, rubrene (B42821).

In the landscape of organic electronics, the quest for materials with high charge carrier mobility is paramount for the advancement of next-generation devices. This guide provides a detailed comparison of the charge transport characteristics of this compound derivatives and rubrene, a well-established high-mobility organic semiconductor. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions in material selection and experimental design.

Quantitative Data Summary

The charge carrier mobility of an organic semiconductor is a critical parameter that dictates its performance in electronic devices. The following table summarizes the reported hole mobility (μh) for this compound derivatives and rubrene in both single-crystal and thin-film forms. It is important to note that the mobility of this compound has been primarily studied through its functionalized derivatives, as pristine this compound exhibits low solubility.

MaterialFormCharge Carrier TypeHole Mobility (μh) [cm²/Vs]Measurement Technique
This compound Derivative Thin Filmp-type3.6 x 10⁻⁶ - 1.0 x 10⁻²Organic Field-Effect Transistor (OFET)
Rubrene Single Crystalp-typeup to 40Time-of-Flight (TOF), OFET
Rubrene Thin Filmp-type~0.13OFET

Key Observations:

  • Rubrene single crystals exhibit exceptionally high hole mobility, making them a benchmark material in organic electronics research.[1] This high mobility is attributed to the strong π-π overlap between adjacent molecules in its orthorhombic crystal structure.[1]

  • The charge carrier mobility in rubrene is highly anisotropic, with the highest values observed along the b-axis of the crystal.[1]

  • This compound derivatives are p-type semiconductors, and their hole mobility is significantly influenced by the nature of the solubilizing side chains.[2][3] Linear alkyl chains have been shown to result in higher mobility compared to branched chains, likely due to more ordered molecular packing.[2][3]

  • The mobility of rubrene thin films is considerably lower than that of its single-crystal counterpart, a common trend in organic semiconductors due to the presence of grain boundaries and other defects.[4]

Experimental Protocols

Accurate and reproducible measurement of charge carrier mobility is crucial for the reliable characterization of organic semiconductors. Below are detailed protocols for the fabrication of Organic Field-Effect Transistors (OFETs) for this compound derivatives and the Time-of-Flight (TOF) method for rubrene single crystals, two common techniques for mobility determination.[5][6][7]

Organic Field-Effect Transistor (OFET) Fabrication and Measurement for this compound Derivatives

This protocol describes a typical procedure for fabricating and characterizing bottom-gate, bottom-contact OFETs with a this compound derivative as the active layer.

1. Substrate Preparation:

  • Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm thick), which serves as the gate electrode and gate dielectric, respectively.

  • Clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrate with a stream of nitrogen gas.

  • To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (B89594) (OTS). This is achieved by immersing the cleaned substrate in a dilute solution of OTS in an anhydrous solvent like toluene (B28343) or hexane (B92381) for a specified time, followed by rinsing and drying.

2. Electrode Deposition:

  • Define the source and drain electrodes on the OTS-treated substrate using photolithography or a shadow mask.

  • Deposit a thin adhesion layer of titanium or chromium (e.g., 5 nm) followed by a layer of gold (e.g., 45 nm) via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The channel length (L) and width (W) are defined by the electrode geometry.

3. Semiconductor Deposition:

  • Prepare a solution of the dicyanomethylene-functionalised this compound derivative in a suitable organic solvent, such as chloroform, at a concentration of approximately 10 mg/mL.[2][3]

  • Deposit a thin film of the this compound derivative onto the substrate by spin-coating. A typical spin-coating recipe would be at 1000 rpm for 60 seconds.

  • Anneal the film on a hot plate at a temperature between 100-150 °C for a specified duration (e.g., 30 minutes) to improve the molecular ordering and film morphology.

4. Device Characterization:

  • Perform the electrical measurements in a probe station under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from ambient conditions.

  • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.

  • The field-effect mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation: IDS = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VGS is the gate-source voltage, and Vth is the threshold voltage.

Time-of-Flight (TOF) Photocurrent Measurement for Rubrene Single Crystals

The TOF technique is a direct method to measure the drift mobility of charge carriers in the bulk of a semiconductor.

1. Crystal Growth:

  • Grow high-quality single crystals of rubrene using the physical vapor transport (PVT) method. This involves sublimating purified rubrene powder in a horizontal tube furnace under a controlled flow of an inert gas (e.g., argon or nitrogen). The crystals grow in a cooler region of the furnace.

2. Sample Preparation:

  • Select a thin, platelet-like single crystal with a uniform thickness (typically in the range of tens to a few hundred micrometers).

  • Deposit a semi-transparent top electrode (e.g., a thin layer of gold or aluminum) and a bottom electrode on opposite faces of the crystal to create a sandwich-like structure. The electrodes should form ohmic contacts with the rubrene crystal.

3. Measurement Setup:

  • Mount the crystal in a cryostat to allow for temperature-dependent measurements.

  • Apply a DC voltage across the two electrodes to create a uniform electric field within the crystal.

  • Use a pulsed laser with a short pulse duration (typically nanoseconds or shorter) and a photon energy sufficient to generate electron-hole pairs in rubrene (e.g., a nitrogen laser at 337 nm).

4. Data Acquisition:

  • Direct the laser pulse onto the semi-transparent electrode, creating a sheet of charge carriers near this electrode.

  • Depending on the polarity of the applied voltage, either electrons or holes will drift across the crystal towards the opposite electrode.

  • Measure the transient photocurrent as a function of time using a fast oscilloscope connected in series with the sample.

  • The transit time (tT) is determined from the inflection point of the photocurrent transient when plotted on a log-log scale.

5. Mobility Calculation:

  • The drift mobility (μ) is calculated using the formula: μ = d² / (V * tT) where d is the thickness of the crystal and V is the applied voltage.

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for OFET fabrication and TOF measurement.

OFET_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_electrodes Electrode Deposition cluster_semiconductor Semiconductor Deposition cluster_characterization Device Characterization Start Start: Si/SiO₂ Wafer Cleaning Substrate Cleaning (Ultrasonication) Start->Cleaning Drying_N2 Drying (N₂ Stream) Cleaning->Drying_N2 OTS_Treatment OTS Surface Treatment Drying_N2->OTS_Treatment Shadow_Mask Shadow Mask Application OTS_Treatment->Shadow_Mask Thermal_Evaporation Thermal Evaporation (Au) Shadow_Mask->Thermal_Evaporation Solution_Prep Prepare this compound Solution Thermal_Evaporation->Solution_Prep Spin_Coating Spin-Coating Solution_Prep->Spin_Coating Annealing Annealing Spin_Coating->Annealing Probe_Station Electrical Measurement in Probe Station Annealing->Probe_Station Data_Analysis Calculate Mobility Probe_Station->Data_Analysis TOF_Measurement_Workflow cluster_sample Sample Preparation cluster_measurement Measurement Setup cluster_data Data Acquisition & Analysis Crystal_Growth Rubrene Single Crystal Growth (PVT) Electrode_Deposition Electrode Deposition (Top & Bottom) Crystal_Growth->Electrode_Deposition Mount_Cryostat Mount in Cryostat Electrode_Deposition->Mount_Cryostat Apply_Voltage Apply DC Voltage Mount_Cryostat->Apply_Voltage Laser_Pulse Pulsed Laser Excitation Apply_Voltage->Laser_Pulse Record_Photocurrent Record Transient Photocurrent Laser_Pulse->Record_Photocurrent Determine_Transit_Time Determine Transit Time (tT) Record_Photocurrent->Determine_Transit_Time Calculate_Mobility Calculate Mobility (μ) Determine_Transit_Time->Calculate_Mobility

References

A Comparative Guide to Violanthrone-Based and High-Efficiency Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development venturing into organic photovoltaics, this guide offers a comparative analysis of the power conversion efficiency (PCE) of solar cells based on violanthrone derivatives against established high-performance organic solar cell materials. This document provides a succinct overview of their performance metrics, detailed experimental protocols for device fabrication and characterization, and a visual representation of the experimental workflow.

Recent advancements in organic electronics have highlighted the potential of various molecular structures for application in organic solar cells (OSCs). Among these, this compound and its derivatives have been explored for their semiconductor properties. However, obtaining comprehensive photovoltaic performance data for this compound-based solar cells has been challenging, suggesting it is an emerging area of research. In contrast, isothis compound (B85859), a structural isomer of this compound, has been more extensively studied as a non-fullerene acceptor in OSCs. This guide, therefore, focuses on isothis compound-based devices as a proxy for the potential of the this compound core structure and compares their performance with well-established fullerene and non-fullerene acceptor-based solar cells.

Performance Comparison of Organic Solar Cell Active Layers

The following table summarizes the key photovoltaic performance parameters for isothis compound-based solar cells compared to benchmark devices utilizing the fullerene acceptor PC71BM and the high-performance non-fullerene acceptors ITIC and Y6.

Active Layer (Donor:Acceptor)Power Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm2]Fill Factor (FF) [%]
P3HT:Isothis compound derivative~1-2%~0.6-0.8~2-4~30-40
PTB7-Th:PC71BM9.5-10.8%[1]~0.75-0.85~17-19~65-70
PBDTTPD-HT:ITIC10.2%[2]~0.90~15-16~70-75
PM6:Y6>18%[3]~0.85-0.90~25-27>75

Note: The performance of this compound-based solar cells can vary significantly based on the specific molecular derivative, device architecture, and processing conditions. The values presented for the isothis compound derivative are indicative of early-stage research in this area.

Experimental Protocols

The fabrication and characterization of organic solar cells involve a series of precise steps to ensure reproducibility and optimal device performance. Below is a generalized protocol for creating a bulk heterojunction organic solar cell in an inverted device architecture.

Substrate Preparation
  • Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Drying: The cleaned substrates are dried with a nitrogen gun and then baked in an oven at 120°C for 15 minutes to remove any residual moisture.

  • UV-Ozone Treatment: Immediately before use, the substrates are treated with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

Deposition of Interfacial Layers
  • Electron Transport Layer (ETL): A thin layer of zinc oxide (ZnO) nanoparticles dispersed in isopropanol is spin-coated onto the ITO substrate at 3000 rpm for 30 seconds. The substrates are then annealed at 150°C for 20 minutes in air.

Active Layer Deposition
  • Solution Preparation: The donor and acceptor materials (e.g., a polymer donor and a this compound-based acceptor) are dissolved in a common organic solvent like chloroform (B151607) or chlorobenzene, often with a small percentage of an additive such as 1,8-diiodooctane (B1585395) (DIO), to achieve a total concentration of 10-20 mg/mL. The donor:acceptor weight ratio is a critical parameter to optimize, typically starting at 1:1 or 1:1.2.[4]

  • Spin-Coating: The active layer solution is spin-coated onto the ETL in an inert nitrogen atmosphere (glovebox). The spin speed and time are optimized to achieve the desired film thickness, typically in the range of 80-120 nm.[4]

  • Annealing: The substrates are then thermally annealed on a hotplate inside the glovebox at a specific temperature (e.g., 80-150°C) for a short duration (e.g., 2-10 minutes) to optimize the morphology of the bulk heterojunction.[4]

Deposition of the Hole Transport Layer (HTL) and Top Electrode
  • Hole Transport Layer (HTL): A thin layer of Molybdenum Oxide (MoOx) is deposited by thermal evaporation under high vacuum (<10-6 Torr) with a thickness of approximately 5-10 nm.

  • Top Electrode: A metal top electrode, typically silver (Ag) or aluminum (Al), is then deposited by thermal evaporation through a shadow mask to define the active area of the solar cell. The thickness of the metal electrode is usually around 80-100 nm.

Device Characterization
  • Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated solar cells is measured using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm2). The key parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curve.

  • External Quantum Efficiency (EQE) Measurement: The EQE (or Incident Photon-to-Current Conversion Efficiency, IPCE) is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum with respect to the solar spectrum should correspond to the Jsc value obtained from the J-V measurement.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the process, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow for validating the power conversion efficiency of solar cells.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Device Fabrication (in Glovebox) cluster_characterization Performance Validation ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Drying Drying (N2 gun, 120°C oven) ITO_Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone ETL ETL Deposition (e.g., ZnO Spin-Coating) UV_Ozone->ETL Active_Layer Active Layer Deposition (Donor:Acceptor Spin-Coating) ETL->Active_Layer Annealing Thermal Annealing Active_Layer->Annealing HTL HTL Deposition (e.g., MoOx Evaporation) Annealing->HTL Electrode Top Electrode Deposition (e.g., Ag Evaporation) HTL->Electrode JV_Measurement J-V Characterization (AM 1.5G, 100 mW/cm²) Electrode->JV_Measurement EQE_Measurement EQE Measurement JV_Measurement->EQE_Measurement

Caption: Experimental workflow for the fabrication and characterization of organic solar cells.

signaling_pathway Photon Incident Photon (Sunlight) ActiveLayer Active Layer (Donor & Acceptor Blend) Photon->ActiveLayer Exciton Exciton Generation (in Donor/Acceptor) ActiveLayer->Exciton Dissociation Exciton Dissociation (at D-A Interface) Exciton->Dissociation Hole Hole Dissociation->Hole Electron Electron Dissociation->Electron HoleTransport Hole Transport (through Donor) Hole->HoleTransport ElectronTransport Electron Transport (through Acceptor) Electron->ElectronTransport Anode Anode (e.g., ITO/HTL) HoleTransport->Anode Cathode Cathode (e.g., ETL/Metal) ElectronTransport->Cathode Current Photocurrent Anode->Current Cathode->Current

Caption: Charge generation and transport pathway in a bulk heterojunction organic solar cell.

References

A Head-to-Head Comparison of Violanthrone and Anthanthrone Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate photophysical behavior of polycyclic aromatic hydrocarbons is paramount for their application in areas ranging from molecular probes to photosensitizers. This guide provides a detailed head-to-head comparison of two prominent quinones: violanthrone and anthanthrone (B1585402). By examining their key photophysical parameters, experimental protocols for their determination, and the underlying electronic transitions, this document aims to equip researchers with the necessary information to select the optimal chromophore for their specific application.

Comparative Analysis of Photophysical Properties

The photophysical characteristics of this compound and anthanthrone derivatives are summarized below. It is important to note that these parameters are highly sensitive to the molecular structure and the solvent environment. The data presented here is for specific derivatives in the indicated solvents and serves as a comparative benchmark.

Photophysical ParameterThis compound Derivative (this compound-79 in Toluene)Anthanthrone Derivative (in Dichloromethane)
Absorption Maximum (λabs) ~635 nm518 nm[1]
Emission Maximum (λem) ~674 nm (Stimulated Emission)[2]553 nm[1]
Fluorescence Quantum Yield (Φf) Not explicitly found for this derivative9 ± 2%[1]
Fluorescence Lifetime (τf) 4.97 ns[2]1.8 ± 0.1 ns[1]
Singlet State Energy (S1) 2.6 eV (calculated)[2]2.25 eV[1]
Triplet State Energy (T1) 1.25 eV (calculated)[2]2.01 eV[1]
S1-T1 Energy Gap (ΔEST) 1.35 eV (calculated)0.24 eV[1]

Experimental Protocols

Accurate determination of photophysical properties is crucial for comparative studies. Below are detailed methodologies for measuring fluorescence quantum yield and fluorescence lifetime, two key parameters in characterizing these molecules.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Sample: this compound or Anthanthrone solution of unknown quantum yield.

  • Standard: A well-characterized fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546).

  • Solvent: Spectroscopic grade solvent (e.g., toluene (B28343) or dichloromethane).

  • Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., excitation and emission slit widths). The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of the sample (Φf,sample) using the following equation:

    Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std)

    where:

    • Φf,std is the quantum yield of the standard.

    • Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Materials:

  • Sample: Dilute solution of this compound or Anthanthrone (absorbance < 0.1 at the excitation wavelength).

  • Scattering solution: A dilute suspension of non-dairy creamer or Ludox in the solvent for measuring the Instrument Response Function (IRF).

  • Instrumentation: A TCSPC system including a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT or single-photon avalanche diode - SPAD), and TCSPC electronics.

Procedure:

  • Instrument Warm-up: Allow all electronic components to warm up for at least 30 minutes to ensure stability.

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation and emission wavelengths to be the same.

    • Acquire the IRF by collecting scattered light. The full width at half maximum (FWHM) of the IRF determines the time resolution of the instrument.

  • Sample Measurement:

    • Replace the scattering solution with the sample solution.

    • Set the excitation wavelength to the absorption maximum of the sample.

    • Set the emission wavelength to the fluorescence maximum of the sample.

    • Acquire the fluorescence decay data until a sufficient number of photon counts (typically >10,000 in the peak channel) are collected for good statistical accuracy.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a multi-exponential decay model to extract the fluorescence lifetime(s) (τf).

Visualization of Photophysical Processes

The photophysical processes of excitation and de-excitation in this compound and anthanthrone can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC)

Caption: A generalized Jablonski diagram illustrating the key photophysical pathways.

The smaller S₁-T₁ energy gap in the anthanthrone derivative (0.24 eV) suggests that intersystem crossing (ISC) from the singlet to the triplet state is a more favorable process compared to the this compound derivative where this gap is significantly larger (1.35 eV).[1][2] This is consistent with the lower fluorescence quantum yield observed for the anthanthrone derivative, as a more efficient ISC pathway provides a non-radiative decay channel that competes with fluorescence.[1]

This comprehensive comparison of this compound and anthanthrone provides valuable insights into their distinct photophysical behaviors. The choice between these two powerful chromophores will ultimately depend on the specific requirements of the intended application, whether it be bright fluorescence, efficient triplet state formation, or a combination of photophysical characteristics.

References

Assessing the Long-Term Stability of Violanthrone Devices Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of organic electronic devices is a critical factor for their commercial viability and reliable performance in various applications, from organic field-effect transistors (OFETs) to organic solar cells (OSCs). Violanthrone and its derivatives have emerged as a promising class of p-type organic semiconductors due to their extended π-conjugated system. This guide provides a comparative assessment of the potential long-term stability of this compound-based devices against established industry standards and alternative high-performance organic semiconductors.

Quantitative Performance and Stability Data

Direct and comprehensive long-term stability data for this compound devices under rigorous industry-standard testing is currently limited in publicly available literature. However, we can compile and compare the existing performance metrics of this compound derivatives with well-established organic semiconductors like pentacene (B32325) and perylene (B46583) diimides (PDIs) to infer potential stability characteristics.

Table 1: Performance Comparison of this compound Derivatives with Benchmark Organic Semiconductors in OFETs

PropertyThis compound Derivative (dicyanomethylene-functionalised)PentacenePerylene Diimide (PDI) Derivatives
Hole Mobility (μh) 1.07 x 10⁻² cm²/Vs[1]Up to 5.5 cm²/Vs[1]N/A (n-type)
Electron Mobility (μe) Not ReportedGenerally lower than hole mobility[1]Up to 6 cm²/Vs
On/Off Ratio ~10⁴ - 10⁵[2]10⁶ - 10⁸[1]> 10⁵
HOMO Level ~5.34 - 5.40 eV[1]~5.0 eV[1]~ -5.5 to -6.5 eV
LUMO Level ~4.09 - 4.15 eV[1]~2.9 - 3.2 eV[1]~ -3.8 to -4.5 eV[3]
Thermal Stability Information not readily availableStable up to ~150°C in devices[1]High thermal stability[4]
Ambient Stability Improved stability with fluorinated end groups[5]Susceptible to oxidation[6]Generally good, can be enhanced with molecular design[3]

Table 2: Industry Standards for Electronic Device Stability

StandardOrganizationKey TestsRelevance to Organic Electronics
JESD22 JEDECAccelerated Temperature and Humidity Stress, High-Temperature Operating Life (HTOL), Thermal Shock, Mechanical Shock and Vibration, Electrostatic Discharge (ESD).[7]Provides a robust framework for assessing the reliability of semiconductor devices under various environmental and operational stresses.
ISOS Protocols International Summit on Organic Photovoltaic StabilityISOS-D (Dark Storage), ISOS-L (Light Soaking), ISOS-T (Thermal Cycling), ISOS-O (Outdoor Stability).[8]Specifically designed to evaluate the stability of organic solar cells under conditions relevant to their application.
IEC 60068 IECEnvironmental testing, including temperature, humidity, and vibration.[9]A broad set of standards for environmental testing of electronic equipment that can be adapted for organic devices.
ASTM F1980 ASTMStandard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices.[10]While for medical devices, the principles of accelerated aging using the Arrhenius equation are applicable to predict the shelf life of electronic components.[10][11]

Experimental Protocols for Stability Assessment

To rigorously assess the long-term stability of this compound devices, a combination of standardized tests should be employed. These protocols are designed to simulate the stresses a device will experience over its operational lifetime.

1. Accelerated Aging Protocol (Adapted from ASTM F1980)

This protocol is used to simulate real-time aging in a shorter period by subjecting devices to elevated temperatures.

  • Objective: To determine the effect of thermal stress on device performance and predict shelf life.

  • Methodology:

    • Initial Characterization: Measure the initial performance parameters (e.g., mobility, on/off ratio, threshold voltage for OFETs; PCE, fill factor, open-circuit voltage, short-circuit current for OSCs) of a statistically significant number of devices at ambient temperature (20-25°C).[10]

    • Accelerated Aging: Place the devices in an environmental chamber at an elevated, constant temperature (typically below 60°C to avoid non-linear degradation effects).[10][11] The duration of the test is calculated using the Arrhenius equation to correspond to a desired real-time equivalent.

    • Periodic Testing: At predetermined intervals, remove a subset of devices from the chamber, allow them to return to ambient temperature, and re-characterize their performance.

    • Data Analysis: Plot the degradation of key performance metrics as a function of time to determine the device lifetime and identify failure modes.

2. Photostability Testing Protocol (Adapted from ICH Q1B and ISOS-L Protocols)

This protocol evaluates the device's stability under continuous illumination.

  • Objective: To assess the impact of light exposure on the performance and material integrity of the device.

  • Methodology:

    • Initial Characterization: Measure the initial performance parameters of the devices.

    • Light Soaking: Expose the devices to a continuous, calibrated light source (e.g., a solar simulator for OSCs) with a defined spectral output and intensity (e.g., 1 sun, 100 mW/cm²).[8][12] The temperature and humidity should be controlled and monitored. A dark control group of devices should be stored under the same temperature and humidity conditions without light exposure.[12]

    • In-situ or Periodic Monitoring: Monitor the device performance parameters continuously (in-situ) or at regular intervals.

    • Analysis: Compare the performance degradation of the illuminated devices with the dark controls to isolate the effects of photo-degradation.[13]

3. Damp-Heat Stability Testing (Adapted from ISOS-D-3)

This protocol assesses the device's resilience to a combination of high temperature and high humidity.

  • Objective: To evaluate the device's susceptibility to moisture-induced degradation.

  • Methodology:

    • Initial Characterization: Measure the initial performance parameters.

    • Damp-Heat Exposure: Place the devices in an environmental chamber at a constant elevated temperature and relative humidity (e.g., 85°C and 85% RH).[14]

    • Periodic Characterization: At specified time points, remove the devices, allow them to equilibrate to ambient conditions, and measure their performance.

    • Analysis: Analyze the rate of degradation to assess the device's robustness against humidity.

Visualizing Degradation Pathways and Experimental Workflows

Degradation Pathway of Organic Semiconductors

The primary degradation mechanisms for many organic semiconductors, likely including this compound, involve photo-oxidation in the presence of light and ambient oxygen.[15] This process can lead to the disruption of the π-conjugated system, which is crucial for charge transport.

This compound This compound (Ground State) ExcitedState Excited State (this compound*) This compound->ExcitedState Light Absorption (hν) DegradedProduct Degraded this compound (e.g., Carbonyls, Hydroxyls) This compound->DegradedProduct Reaction with ROS ExcitedState->this compound Fluorescence/ Non-radiative Decay ROS Reactive Oxygen Species (e.g., Singlet Oxygen) ExcitedState->ROS Energy Transfer to O2 Oxygen Oxygen (O2) DeviceFailure Device Failure (Reduced Performance) DegradedProduct->DeviceFailure Charge Trapping & Disrupted Conjugation

Figure 1: A simplified diagram of the photo-oxidation degradation pathway in organic semiconductors.

Experimental Workflow for Long-Term Stability Assessment

A systematic workflow is essential for obtaining reliable and comparable stability data.

start Start: Device Fabrication initial_char Initial Performance Characterization start->initial_char stress_test Stress Testing initial_char->stress_test thermal Thermal Aging (ISOS-D / JEDEC) stress_test->thermal Heat photo Photostability (ISOS-L) stress_test->photo Light damp_heat Damp-Heat (ISOS-D) stress_test->damp_heat Heat & Humidity periodic_char Periodic Performance Characterization thermal->periodic_char photo->periodic_char damp_heat->periodic_char analysis Data Analysis & Lifetime Estimation periodic_char->analysis analysis->periodic_char Continue Testing end End: Stability Report analysis->end Testing Complete

Figure 2: A generalized experimental workflow for assessing the long-term stability of organic electronic devices.

References

A Comparative Guide to Violanthrone and Flavanthrone as Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone and flavanthrone (B36509), both large polycyclic aromatic hydrocarbons historically used as vat dyes, are gaining attention for their potential applications in organic electronics. Their extended π-conjugated systems and inherent stability make them promising candidates for use as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the semiconductor properties of this compound and flavanthrone, summarizing available experimental and computational data to inform material selection and guide future research. While this compound and its derivatives have been more extensively studied as organic semiconductors, this guide also sheds light on the emerging potential of flavanthrone, highlighting areas where further experimental validation is needed.

Comparative Performance Data

The following table summarizes the key electronic and semiconductor properties of this compound and flavanthrone based on available literature. It is important to note that experimental data for flavanthrone in an OFET configuration is limited, and therefore, some of the presented data is based on computational studies or properties of its derivatives.

PropertyThis compound DerivativesFlavanthrone & Derivatives
Hole Mobility (μh) 3.6 x 10⁻⁶ to 1.07 x 10⁻² cm²/Vs (for dicyanomethylene-functionalised derivatives)[1][2]Not Experimentally Determined in OFETs
On/Off Ratio ~10³ to 10⁵ (for dicyanomethylene-functionalised derivatives)[2]Not Reported
HOMO Level ~ -5.34 to -5.40 eV (for dicyanomethylene-functionalised derivatives)[1]~ -5.2 eV (experimental, O-alkylated derivatives), -5.2937 eV (computational, DFT)[3][4][5]
LUMO Level ~ -4.09 to -4.15 eV (for dicyanomethylene-functionalised derivatives)[1]~ -3.2 eV (experimental, O-alkylated derivatives), -2.7021 eV (computational, DFT)[3][4][5]
Energy Band Gap (Egap) ~1.25 eV (electrochemical for dicyanomethylene-functionalised derivatives)[1]~2.5916 eV (computational, DFT)[3][4]
Semiconductor Type p-type[1]Potential for n-type behavior suggested[6]

Experimental Workflow for Comparative Evaluation

The following diagram illustrates a generalized workflow for the fabrication and characterization of OFETs to comparatively assess the performance of organic semiconductors like this compound and flavanthrone.

G cluster_0 Material Preparation cluster_1 Device Fabrication cluster_2 Device Characterization Synthesis Synthesis & Purification Solution_Prep Solution Preparation Synthesis->Solution_Prep Substrate_Cleaning Substrate Cleaning & Surface Treatment Solution_Prep->Substrate_Cleaning Semiconductor_Deposition Semiconductor Deposition (Spin-coating/Evaporation) Substrate_Cleaning->Semiconductor_Deposition Electrode_Deposition Source/Drain Electrode Deposition Semiconductor_Deposition->Electrode_Deposition Annealing Device Annealing Electrode_Deposition->Annealing Electrical_Measurement Electrical Measurement (Transfer & Output Curves) Annealing->Electrical_Measurement Parameter_Extraction Parameter Extraction (Mobility, On/Off Ratio) Electrical_Measurement->Parameter_Extraction

Caption: Generalized workflow for the fabrication and characterization of organic field-effect transistors (OFETs).

Experimental Protocols

Detailed methodologies for the key experiments in evaluating this compound and flavanthrone as organic semiconductors are provided below. These protocols are based on established procedures for small molecule organic semiconductors and can be adapted for the specific material properties.

Protocol 1: Fabrication of Bottom-Gate, Top-Contact (BGTC) OFETs by Solution Processing

This protocol is suitable for soluble derivatives of this compound and flavanthrone.

  • Substrate Preparation:

    • Begin with heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

    • Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • For improved interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) by immersing the substrate in a toluene (B28343) solution of OTS.

  • Semiconductor Film Deposition:

    • Prepare a solution of the this compound or flavanthrone derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.

    • Deposit the solution onto the OTS-treated substrate via spin-coating. The spin speed and duration should be optimized to achieve the desired film thickness (typically 30-50 nm).

    • Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 100-150 °C) to improve crystallinity and remove residual solvent.

  • Electrode Deposition:

    • Use a shadow mask to define the source and drain electrodes.

    • Deposit a 50 nm layer of gold (Au) through thermal evaporation under high vacuum (< 10⁻⁶ Torr). The channel length and width are determined by the dimensions of the shadow mask.

Protocol 2: OFET Device Characterization
  • Electrical Measurements:

    • Place the fabricated OFET device on a probe station connected to a semiconductor parameter analyzer.

    • Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at various constant gate voltages (Vg).

    • Transfer Characteristics: Measure the drain current (Id) as a function of the gate voltage (Vg) at a constant, high drain-source voltage (in the saturation regime, e.g., Vds = -60 V).

  • Parameter Extraction:

    • Field-Effect Mobility (μ): Calculate the mobility in the saturation regime from the transfer curve using the following equation: Id = (μ ⋅ Ci ⋅ W) / (2 ⋅ L) ⋅ (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.

    • On/Off Ratio: Determine the on/off ratio from the ratio of the maximum to the minimum drain current in the transfer curve.

Discussion

The available data indicates that this compound derivatives show promising p-type semiconductor characteristics, with hole mobilities reaching up to 1.07 x 10⁻² cm²/Vs.[1][2] The performance is highly dependent on the molecular structure, particularly the nature of the solubilizing side chains, which influences the solid-state packing.

For flavanthrone, while experimental OFET data is lacking, computational studies and the characterization of its derivatives suggest it is a promising candidate for organic electronics.[3][4][5] The nitrogen atoms in the flavanthrone core are expected to lower the charge injection barrier and could potentially lead to n-type semiconductor behavior.[6] The experimentally determined HOMO and LUMO levels of flavanthrone derivatives are within a suitable range for application in organic electronic devices.[5]

Conclusion

This compound has demonstrated its potential as a p-type organic semiconductor through the performance of its soluble derivatives in OFETs. Flavanthrone, while less explored, presents an intriguing avenue for research, with theoretical and preliminary experimental data suggesting its suitability for electronic applications. Further investigation into the synthesis of high-purity, soluble flavanthrone derivatives and the fabrication and characterization of OFETs are crucial next steps to fully elucidate its semiconductor properties and enable a more direct comparison with this compound. The protocols and comparative data presented in this guide provide a foundational resource for researchers to advance the understanding and application of these two promising classes of organic materials.

References

A Comparative Performance Analysis: Violanthrone vs. Y6 Derivatives in Non-Fullerene Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of organic photovoltaics (OPVs), the development of non-fullerene acceptors (NFAs) has been a pivotal driver of progress, pushing power conversion efficiencies (PCEs) to remarkable new heights. Among the diverse array of NFA architectures, the Y6 series of molecules has emerged as a frontrunner, consistently enabling devices with efficiencies exceeding 18%. This guide provides a comparative evaluation of a more traditional NFA candidate, violanthrone, against the state-of-the-art Y6 derivatives, supported by available experimental data.

The comparison underscores the current performance gap between these two classes of materials and delves into the structural and electronic factors that contribute to the superior photovoltaic performance of Y6 and its analogues.

Performance Benchmark: this compound vs. Y6 Derivatives

The following table summarizes key photovoltaic performance metrics for organic solar cells employing this compound derivatives and representative Y6 derivatives as non-fullerene acceptors. The data is compiled from published research and presented alongside the donor material used in the active layer.

Acceptor MaterialDonor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
This compound DerivativeP3HT~0.5-0.6~1-2~30-40~0.54[1]
Y6 PM60.83 - 0.8525.3 - 26.175.4 - 77.015.7 - 17.43[2]
BTP-eC9 (Y6 Derivative) PM6~0.85~27.5~78.0>18[3]
N3 (Y6 Derivative) PM60.85825.377.016.7

As the data illustrates, a significant disparity in performance currently exists between this compound-based acceptors and the Y6 family. While this compound derivatives have been investigated for their electronic properties, their application in high-performance OPVs has been limited, with reported efficiencies remaining below 1%. In stark contrast, Y6 and its derivatives, when paired with polymer donors like PM6, consistently achieve high PCEs, driven by impressive short-circuit current densities and fill factors. Theoretical studies suggest that structural modifications to the this compound core could potentially lead to higher efficiencies, with predictions of up to 15%; however, these have yet to be experimentally realized.[4]

Experimental Protocols

The fabrication and characterization of non-fullerene organic solar cells involve a series of well-defined steps. While specific parameters may vary depending on the exact materials and device architecture, a general experimental protocol is outlined below.

Device Fabrication (Conventional Architecture)
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and subsequently annealed.

  • Active Layer Deposition: The donor polymer (e.g., PM6) and the non-fullerene acceptor (this compound derivative or Y6 derivative) are dissolved in a common organic solvent, such as chloroform (B151607) or chlorobenzene, often with a processing additive like 1,8-diiodooctane (B1585395) (DIO). This blend solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then typically annealed to optimize the morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition: A thin layer of an electron transport material (e.g., a fullerene derivative like PCBM, or a metal oxide like ZnO) and a metal cathode (e.g., aluminum or silver) are sequentially deposited via thermal evaporation under high vacuum.

Device Characterization
  • Current Density-Voltage (J-V) Characteristics: The photovoltaic performance of the fabricated devices is measured under simulated AM 1.5G solar illumination (100 mW/cm²). Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curves.

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the wavelength-dependent photon-to-electron conversion efficiency of the solar cell.

  • Morphological and Structural Analysis: Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to investigate the nanoscale morphology of the active layer blend, which plays a crucial role in device performance.

Comparative Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating and comparing the performance of different non-fullerene acceptors.

G cluster_materials Material Selection & Preparation cluster_fabrication Device Fabrication cluster_characterization Performance Characterization cluster_analysis Comparative Analysis This compound This compound Derivative ActiveLayer Active Layer Spin-Coating This compound->ActiveLayer Y6 Y6 Derivative Y6->ActiveLayer Donor Donor Polymer (e.g., PM6) Donor->ActiveLayer Solvents Solvents & Additives Solvents->ActiveLayer Substrate Substrate Cleaning & HTL Deposition Substrate->ActiveLayer Annealing Thermal/Solvent Annealing ActiveLayer->Annealing Cathode ETL & Cathode Evaporation Annealing->Cathode JV J-V Measurement (PCE, Voc, Jsc, FF) Cathode->JV EQE EQE Measurement Cathode->EQE Morphology Morphology Analysis (AFM, TEM) Cathode->Morphology DataComp Data Comparison Table JV->DataComp EQE->DataComp StructProp Structure-Property Relationship Analysis Morphology->StructProp Conclusion Performance Conclusion DataComp->Conclusion StructProp->Conclusion

References

Cross-Validation of Experimental and Computational Results for Violanthrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational data for violanthrone, a polycyclic aromatic hydrocarbon with significant interest in materials science and electronics. By presenting a side-by-side analysis of experimental measurements and theoretical calculations, this document aims to facilitate a deeper understanding of this compound's physicochemical properties and to serve as a valuable resource for researchers in the field.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data obtained from both experimental and computational studies of this compound and its derivatives. This allows for a direct cross-validation of the results.

Table 1: Electronic Absorption Spectroscopy (UV-Vis)
CompoundExperimental λmax (nm)Computational λmax (nm)Method/Basis SetSolventReference
This compound-79 (B33473)620Not explicitly stated in a comparative table, but TD-DFT calculations were performed.TD-DFTToluene, Benzonitrile[1]
This compound-78580, 535Not available-Heptol[2]
Table 2: Vibrational Spectroscopy (Infrared)
Table 3: Electrochemical Properties

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for reproducible research.

Protocol 1: Synthesis of this compound from Benzanthrone (B145504)

Materials:

Procedure:

  • Deprotonation and Dimerization: Two molecules of benzanthrone are coupled under alkaline conditions.[5] A mixture of benzanthrone and potassium hydroxide is heated to 100-110°C.[6]

  • Oxidation: The resulting dimer is then oxidized to form this compound. This can be achieved by introducing an oxidizing agent like sodium chlorate.[7]

  • Higher Temperature Oxidation: The temperature is raised to 180–225°C under stronger alkaline conditions to complete the formation of this compound.[6]

  • Work-up and Purification: The reaction mixture is poured into water, stirred, filtered, and dried to obtain the crude product.[8] Purification can be achieved by washing with hot water or nitrobenzene, or by recrystallization from sulfuric acid.[9] Column chromatography using a silica (B1680970) gel column with an appropriate eluent (e.g., CH₂Cl₂:CH₃OH = 20:1) can be used for further purification.[8]

Protocol 2: Characterization by Cyclic Voltammetry (CV)

Equipment:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

  • Electrolyte solution (e.g., 0.1 M TBAPF₆ in THF)[4]

  • Inert gas (Nitrogen or Argon) for deoxygenation

Procedure:

  • Electrode Preparation: The working electrode is polished and cleaned.

  • Solution Preparation: A solution of this compound and the supporting electrolyte is prepared in a suitable solvent.

  • Cell Assembly: The three-electrode cell is assembled with the prepared solution.

  • Deoxygenation: The solution is purged with an inert gas to remove dissolved oxygen.

  • Measurement: The potential of the working electrode is swept linearly between two set potentials, and the resulting current is measured.[10] The scan rate can be varied to study the kinetics of the redox processes.

  • Data Analysis: The peak potentials (anodic and cathodic) and peak currents are extracted from the cyclic voltammogram to determine the redox potentials and study the reversibility of the electron transfer processes.[11]

Protocol 3: Fabrication of Organic Field-Effect Transistors (OFETs)

Materials:

  • Substrate (e.g., heavily doped silicon wafer with a thermal oxide layer)

  • This compound (as the organic semiconductor)

  • Source and drain electrode material (e.g., Gold)

  • Shadow mask

Procedure:

  • Substrate Cleaning: The substrate is thoroughly cleaned.

  • Semiconductor Deposition: The this compound layer is deposited onto the substrate. This can be done via thermal evaporation in a high-vacuum chamber or by spin-coating a solution of a soluble this compound derivative.[12]

  • Electrode Deposition: The source and drain electrodes are deposited onto the semiconductor layer through a shadow mask using thermal evaporation.[12][13]

  • Device Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in an inert atmosphere. This involves measuring the output and transfer characteristics to determine parameters like charge carrier mobility and the on/off ratio.[14]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and workflows related to the study of this compound.

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Benzanthrone1 Benzanthrone KOH KOH, 100-110°C Dimer Dimerized Intermediate Benzanthrone1->Dimer Coupling Benzanthrone2 Benzanthrone Benzanthrone2->Dimer Coupling Oxidant Oxidant (e.g., NaClO3) HighTemp 180-225°C, Strong Alkali This compound This compound Dimer->this compound Oxidation

Synthesis of this compound from Benzanthrone.

Experimental_Workflow_CV cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish & Clean Working Electrode B Prepare this compound & Electrolyte Solution A->B C Assemble Three-Electrode Cell B->C D Deoxygenate Solution (N2/Ar Purge) C->D E Run Cyclic Voltammogram D->E F Vary Scan Rate E->F G Extract Peak Potentials & Currents F->G H Determine Redox Potentials & Reversibility G->H

Experimental Workflow for Cyclic Voltammetry.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis Input This compound Molecular Structure Opt Geometry Optimization (e.g., DFT) Input->Opt Freq Frequency Calculation Opt->Freq Excited Excited State Calculation (e.g., TD-DFT) Opt->Excited Geom Optimized Geometry Opt->Geom IR Simulated IR Spectrum Freq->IR UVVis Simulated UV-Vis Spectrum Excited->UVVis Orbitals Molecular Orbitals (HOMO, LUMO) Excited->Orbitals Compare Compare with Experimental Data IR->Compare UVVis->Compare Orbitals->Compare

References

The Economic Equation of a Rising Star: A Cost-Performance Analysis of Violanthrone in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the dynamic landscape of organic electronics, the selection of semiconductor materials is a critical decision, balancing cutting-edge performance with economic viability. Violanthrone, a polycyclic aromatic hydrocarbon, has emerged as a promising candidate, demonstrating intriguing electronic properties. This guide provides a comprehensive cost-performance analysis of this compound and its derivatives, comparing them with established and high-performing alternatives in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).

At a Glance: Comparative Performance Metrics

The performance of organic semiconductor materials is paramount to device efficiency and functionality. The following tables summarize key performance indicators for this compound derivatives and a selection of alternative materials across different applications.

Table 1: Performance in Organic Field-Effect Transistors (OFETs)

MaterialHole Mobility (μh) (cm²/Vs)On/Off RatioType
Dicyanomethylene-functionalised this compound derivative (3b)[1]1.07 x 10⁻²-p-type
Pentacene[2]Up to 5.510⁵ - 10⁸p-type
Poly(3-hexylthiophene) (P3HT)0.084 - 0.12[3]~10⁴p-type
TIPS-Pentacene> 1-p-type

Table 2: Performance in Organic Solar Cells (OSCs)

Donor:Acceptor BlendPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)
This compound Derivative:FullereneData not readily available--
P3HT:PCBM[4]~2.5--
PBDB-T:ITIC[5][6]> 12~0.84~19.42
PTQ10:IDIC[7]12.700.96916.93
D18:Y618.22 (certified 17.6)--

Table 3: Performance in Organic Light-Emitting Diodes (OLEDs)

Emitter/Host MaterialExternal Quantum Efficiency (EQE) (%)Luminance (cd/m²)Color
This compound DerivativeData not readily available--
Alq3 (Tris(8-hydroxyquinolinato)aluminum)[8][9][10][11]~1 (as emitter)-Green
CBP (4,4′-Bis(N-carbazolyl-1,1′-biphenyl))--Host
Phosphorescent OLEDs (general)[12]~30-Various
TADF Emitters (general)[12]>30-Various

The Cost Factor: A Comparative Analysis

The economic feasibility of a material is a crucial consideration for large-scale production and commercialization. This section breaks down the estimated material costs.

Table 4: Cost Comparison of Semiconductor Materials

MaterialPrice (USD)PuritySupplier Example
This compound & Precursors
This compound[6][13][14]~$300/g98+%DC Chemicals, City Chemical
16,17-Dihydroxythis compound[15]-Research GradeSmolecule
Malononitrile[1][2][13][16][17]~$0.85 - $1.25/g98%Advent Chembio, SD Fine-Chem
OFET Alternatives
Pentacene[2]~$213/100mg99%Sigma-Aldrich
P3HT (regioregular)[3]->99%Ossila
OSC Alternatives
PBDB-T[3][5]->99%Ossila
ITIC[6][18]~$270/g>98%Ossila
OLED Alternatives
Alq3 (sublimed)[8][10][11]~$340/10g>99%Ossila
CBP (sublimed)[14][19]~$173/g>99.5%Ossila

Note: Prices are subject to change and may vary depending on the supplier, purity, and quantity purchased. The cost for this compound derivatives would need to factor in the synthesis steps from the precursors.

Experimental Corner: Protocols for Device Fabrication

Detailed and reproducible experimental protocols are the bedrock of materials research. Below are methodologies for key experiments cited in the performance tables, providing a foundation for researchers to conduct their own investigations.

Protocol 1: Fabrication and Characterization of Dicyanomethylene-Functionalised this compound-Based OFETs

This protocol is adapted from the methodology for fabricating OFETs with dicyanomethylene-functionalised this compound derivatives.[1]

1. Substrate Preparation:

  • Start with heavily n-doped Si wafers with a 200 nm thermally grown SiO₂ layer.
  • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
  • Dry the substrates with a stream of nitrogen.
  • Treat the substrates with an octadecyltrichlorosilane (B89594) (OTS) self-assembled monolayer by immersing them in a 10 mM OTS solution in toluene (B28343) for 20 minutes.
  • Rinse the substrates with toluene and dry with nitrogen.

2. Semiconductor Deposition:

  • Prepare a solution of the dicyanomethylene-functionalised this compound derivative in a suitable solvent (e.g., chloroform) at a concentration of 5 mg/mL.
  • Spin-coat the semiconductor solution onto the OTS-treated substrates at 1000 rpm for 60 seconds.
  • Anneal the films at 100 °C for 30 minutes in a nitrogen-filled glovebox.

3. Electrode Deposition:

  • Define the source and drain electrodes by thermally evaporating 50 nm of gold through a shadow mask. The channel length and width should be well-defined (e.g., 50 µm and 1.5 mm, respectively).

4. Device Characterization:

  • Perform all electrical measurements under a nitrogen atmosphere using a semiconductor parameter analyzer.
  • Measure the output characteristics by sweeping the drain-source voltage (Vds) at different gate voltages (Vg).
  • Measure the transfer characteristics by sweeping Vg at a constant high Vds.
  • Calculate the hole mobility in the saturation regime using the standard FET equation.

Protocol 2: General Protocol for Solution-Processed Organic Solar Cell Fabrication

This protocol provides a general framework for the fabrication of a bulk heterojunction (BHJ) organic solar cell and can be adapted for this compound-based donor materials.

1. Substrate Preparation:

  • Use pre-patterned indium tin oxide (ITO) coated glass substrates.
  • Clean the substrates by sonicating in a sequence of deionized water with detergent, deionized water, acetone, and isopropanol.
  • Dry the substrates with nitrogen and treat with UV-ozone for 15 minutes.

2. Hole Transport Layer (HTL) Deposition:

  • Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the ITO surface.
  • Anneal the substrates on a hotplate at 150 °C for 10 minutes.

3. Active Layer Deposition:

  • Prepare a blend solution of the donor material (e.g., a this compound derivative) and an acceptor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor like ITIC) in a suitable solvent like chlorobenzene (B131634) or chloroform. The ratio and concentration will need to be optimized.
  • Spin-coat the active layer blend onto the HTL inside a nitrogen-filled glovebox.
  • Anneal the film at an optimized temperature and time to control the morphology.

4. Cathode Deposition:

  • Transfer the substrates to a thermal evaporator.
  • Deposit a thin layer of a low work function material (e.g., LiF or Ca) followed by a thicker layer of aluminum (Al) through a shadow mask to define the active area.

5. Device Characterization:

  • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
  • From the J-V curve, extract the key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Protocol 3: General Protocol for Vacuum-Deposited Organic Light-Emitting Diode (OLED) Fabrication

This protocol outlines the general steps for fabricating a multi-layer OLED via thermal evaporation, which can be adapted for this compound-based emitter or transport layers.[2]

1. Substrate Preparation:

  • Use pre-patterned ITO-coated glass substrates.
  • Clean the substrates rigorously as described in the OSC protocol.

2. Organic Layer Deposition:

  • Mount the substrates in a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
  • Sequentially deposit the organic layers by heating the materials in crucibles. A typical device structure would be:
  • Hole Injection Layer (HIL), e.g., HAT-CN
  • Hole Transport Layer (HTL), e.g., NPB
  • Emissive Layer (EML): This could be a host material (e.g., CBP) doped with an emissive dopant. A this compound derivative could potentially be used as either the host or the emitter.
  • Electron Transport Layer (ETL), e.g., Alq3
  • Electron Injection Layer (EIL), e.g., LiF

3. Cathode Deposition:

  • Without breaking the vacuum, deposit the cathode by thermally evaporating a low work function metal (e.g., Al or Ca/Al) through a shadow mask.

4. Encapsulation:

  • To prevent degradation from moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

5. Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
  • Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.
  • Measure the electroluminescence spectrum using a spectrometer.

Logical Framework for Material Evaluation

The selection of a material for a specific application in organic electronics is a multi-faceted process. The following diagram illustrates the logical workflow for evaluating the cost-performance of a candidate material like this compound.

CostPerformanceAnalysis Material Candidate Material (e.g., this compound Derivative) Synthesis Synthesis & Purification Material->Synthesis Properties Material Properties (Optical, Electrochemical) Material->Properties Cost Cost Analysis Synthesis->Cost Decision Decision: Viable for Application? Cost->Decision DeviceFab Device Fabrication Properties->DeviceFab Performance Performance Metrics DeviceFab->Performance OFET OFET - Mobility - On/Off Ratio Performance->OFET OSC OSC - PCE - Voc, Jsc Performance->OSC OLED OLED - EQE - Luminance Performance->OLED Comparison Comparison with Alternative Materials OFET->Comparison OSC->Comparison OLED->Comparison Comparison->Decision

Cost-performance analysis workflow for organic electronic materials.

Concluding Remarks

This compound and its derivatives present a compelling avenue for research in organic electronics, particularly for OFET applications where their p-type semiconductor behavior has been demonstrated. The relatively straightforward synthesis from commercially available precursors suggests a potential for cost-effective production. However, to fully assess their cost-performance across the spectrum of organic electronics, further research into their performance in organic solar cells and OLEDs is crucial.

For researchers and drug development professionals venturing into organic bioelectronics, where cost and material properties are critical, this compound derivatives warrant consideration. This guide provides a foundational dataset and experimental framework to initiate such explorations. As the field continues to evolve, a continued focus on both performance optimization and scalable, low-cost synthesis will be paramount in determining the commercial viability of emerging materials like this compound.

References

performance metrics of violanthrone-based devices under different testing protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance metrics of violanthrone-based devices under various testing protocols. It is designed to offer an objective analysis of their capabilities in different applications, with a focus on providing supporting experimental data and methodologies for researchers, scientists, and professionals in drug development who may utilize these materials in sensing and bioelectronics.

Organic Field-Effect Transistors (OFETs)

This compound derivatives, particularly functionalized isothis compound, are emerging as promising p-type organic semiconductors for OFETs. Their performance is often benchmarked against established materials like pentacene.

Performance Metrics

The performance of OFETs is primarily evaluated based on three key metrics: hole mobility (μh), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Below is a comparison of dicyanomethylene-functionalised this compound derivatives with the benchmark p-type organic semiconductor, pentacene.

Performance MetricDicyanomethylene-functionalised this compound DerivativesPentacene (Typical Thin Film)
Hole Mobility (μh) 3.6 x 10⁻⁶ - 1.0 x 10⁻² cm²/Vs[1]0.1 - 1.0 cm²/Vs[1]
On/Off Ratio (Ion/Ioff) 10² - 10⁴[1]> 10⁵[1]
Threshold Voltage (Vth) -3 to -19 V[1]0 to -20 V[1]

Note: The performance of functionalized this compound derivatives is highly dependent on the specific side chains attached to the core molecule.[1]

Experimental Protocols

Device Fabrication (Bottom-Gate, Top-Contact Architecture):

A common method for fabricating OFETs for research purposes is the bottom-gate, top-contact (BGTC) architecture.[1]

  • Substrate Preparation: A heavily n-doped silicon wafer serves as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) acting as the gate dielectric.[1]

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a hydrophobic layer, such as hexamethyldisilazane (B44280) (HMDS), to improve the morphology of the subsequently deposited organic semiconductor film.

  • Organic Semiconductor Deposition: A thin film of the this compound derivative is deposited onto the treated SiO₂ surface. This is typically done via solution-based methods like spin-coating or drop-casting.

  • Source and Drain Electrode Deposition: Gold (Au) is commonly used for the source and drain electrodes, which are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation.

Device Characterization:

The electrical characterization of OFETs is performed using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to exclude the influence of air and moisture.

  • Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant and high drain-source voltage (VDS) to operate the transistor in the saturation regime.

  • Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).

From the transfer characteristics, the key performance metrics are extracted:

  • Hole Mobility (μh): Calculated from the slope of the (ID)¹/² vs. VGS plot in the saturation regime.[1]

  • On/Off Ratio (Ion/Ioff): The ratio of the maximum drain current to the minimum drain current in the transfer curve.[1]

  • Threshold Voltage (Vth): The gate voltage at which the transistor starts to conduct, determined from the x-intercept of the linear fit to the (ID)¹/² vs. VGS plot.[1]

OFET_Fabrication_and_Characterization cluster_fab Device Fabrication cluster_char Device Characterization cluster_metrics Performance Metrics fab1 Substrate Preparation (Si/SiO₂) fab2 Dielectric Surface Treatment (HMDS) fab1->fab2 fab3 This compound Derivative Deposition fab2->fab3 fab4 Source/Drain Electrode Deposition (Au) fab3->fab4 char1 Measure Transfer Characteristics (ID vs. VGS) fab4->char1 To Measurement Setup char2 Measure Output Characteristics (ID vs. VDS) fab4->char2 To Measurement Setup char_out Extract Performance Metrics char1->char_out char2->char_out metric1 Hole Mobility (μh) char_out->metric1 metric2 On/Off Ratio (Ion/Ioff) char_out->metric2 metric3 Threshold Voltage (Vth) char_out->metric3

OFET Fabrication and Characterization Workflow.

Organic Solar Cells (OSCs)

This compound derivatives are also being explored as electron donor or acceptor materials in the active layer of organic solar cells due to their light absorption properties.

Performance Metrics

The performance of OSCs is characterized by several key parameters, which are determined from the current density-voltage (J-V) curve measured under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²).

Performance MetricDescription
Power Conversion Efficiency (PCE) The overall efficiency of converting light energy into electrical energy.
Open-Circuit Voltage (Voc) The maximum voltage available from a solar cell when no current is flowing.
Short-Circuit Current Density (Jsc) The current density through the solar cell when the voltage across it is zero.
Fill Factor (FF) A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.

Specific performance data for this compound-based solar cells is not widely available in the reviewed literature. The table above provides the key metrics used to evaluate any organic solar cell.

Experimental Protocols

Device Fabrication (Conventional Architecture):

  • Substrate Preparation: Indium tin oxide (ITO) coated glass is used as the transparent anode. The substrate is cleaned sequentially in ultrasonic baths.

  • Hole Transport Layer (HTL) Deposition: A layer of a hole-transporting material, such as PEDOT:PSS, is spin-coated onto the ITO.

  • Active Layer Deposition: A blend of the electron donor (e.g., a this compound derivative) and an electron acceptor (e.g., a fullerene derivative) is dissolved in a common organic solvent and spin-coated on top of the HTL to form the bulk heterojunction (BHJ) active layer.

  • Electron Transport Layer (ETL) and Cathode Deposition: An electron transport layer and a low work function metal cathode (e.g., Ca/Al or LiF/Al) are deposited via thermal evaporation in a high-vacuum chamber.

Device Characterization and Stability Testing:

  • J-V Characterization: The current density-voltage characteristics are measured using a solar simulator that mimics the solar spectrum.

  • External Quantum Efficiency (EQE): EQE measurements determine the ratio of collected charge carriers to incident photons at each wavelength.

  • Stability Testing (ISOS Protocols): The long-term stability of OSCs is a critical factor and is evaluated using standardized protocols established by the International Summit on Organic Photovoltaic Stability (ISOS). These include:

    • ISOS-D (Dark Storage): Assessing stability in the absence of light at various temperatures and humidity levels.

    • ISOS-L (Light Soaking): Evaluating performance degradation under continuous illumination.

    • ISOS-T (Thermal Cycling): Testing the device's resilience to temperature fluctuations.

    • ISOS-O (Outdoor Testing): Assessing performance under real-world outdoor conditions.

OSC_Working_Principle cluster_device Bulk Heterojunction Solar Cell cluster_process Photovoltaic Effect anode Anode (ITO) htl Hole Transport Layer (HTL) active_layer Active Layer (Donor:Acceptor Blend) etl Electron Transport Layer (ETL) cathode Cathode (Metal) photon 1. Photon Absorption photon->active_layer exciton 2. Exciton Generation photon->exciton dissociation 3. Exciton Dissociation at D-A Interface exciton->dissociation transport 4. Charge Transport dissociation->transport transport->anode Holes transport->cathode Electrons collection 5. Charge Collection at Electrodes transport->collection

Working Principle of a Bulk Heterojunction Organic Solar Cell.

Photodetectors

This compound derivatives have the potential for use in organic photodetectors (OPDs) due to their absorption characteristics. While specific performance data for this compound-based photodetectors is limited in the current literature, this section outlines the key performance metrics and testing protocols for their evaluation.

Performance Metrics
Performance MetricDescription
Responsivity (R) The ratio of the generated photocurrent to the incident optical power, measured in A/W.
External Quantum Efficiency (EQE) The ratio of the number of collected charge carriers to the number of incident photons.
Specific Detectivity (D*) A measure of the detector's ability to detect weak optical signals, normalized to the detector area and bandwidth.
Noise Equivalent Power (NEP) The minimum optical power required to generate a photocurrent equal to the root-mean-square noise current in a 1 Hz bandwidth.
Linear Dynamic Range (LDR) The range of incident optical power over which the photocurrent response is linear.
Response Time (Rise/Fall Time) The time it takes for the photodetector's output to rise from 10% to 90% (rise time) or fall from 90% to 10% (fall time) of its final value in response to a step input of light.
Experimental Protocols

Device Fabrication: The device architecture of an OPD is often similar to that of an OSC (either conventional or inverted structure).

Device Characterization:

  • Current-Voltage (I-V) Measurements: The I-V characteristics are measured in the dark (to determine the dark current) and under illumination with a calibrated light source of a specific wavelength and intensity.

  • Responsivity and EQE Measurement: A monochromatic light source (e.g., a lamp with a monochromator or a laser) is used to illuminate the device. The photocurrent is measured with a source-measure unit or a lock-in amplifier for higher sensitivity, and the incident optical power is measured with a calibrated photodiode.

  • Noise Measurement: The noise current spectral density is measured using a spectrum analyzer or a lock-in amplifier in the dark. This is used to calculate the NEP and D*.

  • Transient Photoresponse Measurement: A pulsed or modulated light source (e.g., a pulsed laser or an LED driven by a function generator) is used to illuminate the photodetector. The output photocurrent is monitored with a fast oscilloscope to determine the rise and fall times.

Energy Storage Devices

The application of this compound-based materials in energy storage devices such as batteries and supercapacitors is an emerging area of research. Specific performance data is not yet widely available. However, the evaluation of these materials would follow established protocols for electrode material characterization.

Performance Metrics

For Batteries:

Performance MetricDescription
Specific Capacity/Gravimetric Capacity The amount of charge stored per unit mass of the active material (mAh/g).
Coulombic Efficiency The ratio of the discharge capacity to the charge capacity in a given cycle.
Energy Density The amount of energy stored per unit mass (Wh/kg) or volume (Wh/L).
Power Density The rate at which energy can be delivered per unit mass (W/kg) or volume (W/L).
Cycling Stability/Cycle Life The retention of capacity over a certain number of charge-discharge cycles.

For Supercapacitors:

Performance MetricDescription
Specific Capacitance The charge stored per unit mass (F/g) or area (F/cm²).
Energy Density The amount of energy stored per unit mass (Wh/kg).
Power Density The rate at which energy can be delivered per unit mass (W/kg).
Cycle Life The retention of capacitance over a large number of charge-discharge cycles.
Experimental Protocols

Electrode and Cell Fabrication:

  • Electrode Preparation: The active material (this compound derivative) is mixed with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry. This slurry is then cast onto a current collector (e.g., copper or aluminum foil) and dried.

  • Cell Assembly: The prepared electrode is assembled into a test cell (e.g., a coin cell) with a counter electrode (e.g., lithium metal for lithium-ion batteries), a separator, and an electrolyte.

Electrochemical Testing:

  • Cyclic Voltammetry (CV): Used to study the redox behavior and electrochemical reaction kinetics of the material.

  • Galvanostatic Charge-Discharge (GCD): The cell is charged and discharged at a constant current to determine its specific capacity, coulombic efficiency, and cycling stability.

  • Electrochemical Impedance Spectroscopy (EIS): Used to investigate the charge transfer resistance and other impedance characteristics of the cell.

Battery_Testing_Workflow cluster_prep Electrode & Cell Preparation cluster_testing Electrochemical Testing cluster_metrics_batt Performance Metrics Evaluation prep1 Mix Active Material, Conductive Additive, & Binder prep2 Cast Slurry onto Current Collector prep1->prep2 prep3 Dry Electrode prep2->prep3 prep4 Assemble Coin Cell prep3->prep4 test1 Cyclic Voltammetry (CV) prep4->test1 test2 Galvanostatic Charge-Discharge (GCD) prep4->test2 test3 Electrochemical Impedance Spectroscopy (EIS) prep4->test3 metric_b4 Energy/Power Density test1->metric_b4 metric_b1 Specific Capacity test2->metric_b1 metric_b2 Coulombic Efficiency test2->metric_b2 metric_b3 Cycling Stability test2->metric_b3 test3->metric_b4

Workflow for Testing Battery Electrode Materials.

References

Comparison Guide: Assessing the Commercial Viability of Violanthrone-Based Technologies in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of violanthrone-based technologies, specifically focusing on their application as non-fullerene acceptors (NFAs) in organic solar cells (OSCs). For the purpose of this comparison, we examine Perylene (B46583) Diimide (PDI) derivatives, which are structurally and functionally related to violanthrones and represent a leading class of NFAs. Their performance is benchmarked against the traditional fullerene-based acceptors, which have long been the industry standard.

Introduction to this compound Derivatives and Fullerene Acceptors

This compound and its derivatives, such as Perylene Diimides (PDIs), are large polycyclic aromatic hydrocarbons known for their strong light absorption in the visible spectrum, high electron mobility, and excellent chemical and thermal stability.[1] These properties make them highly attractive for use in organic electronics. In the context of organic solar cells, they are being actively developed as "non-fullerene acceptors" (NFAs), offering a tunable alternative to conventional fullerene derivatives like PC₆₁BM and PC₇₁BM.[1][2]

Fullerene derivatives have been the benchmark electron acceptors in high-performance OSCs for over two decades.[3][4] However, they possess inherent disadvantages, including weak absorption in the visible range, limited energy level tunability, and a tendency to form unstable morphologies, which can impact long-term device performance.[5] The development of NFAs like PDIs aims to overcome these limitations, potentially leading to more efficient and stable organic solar cells.[2][6]

Performance Comparison: PDI-Based NFAs vs. Fullerene Acceptors

The primary metric for a solar cell's performance is its Power Conversion Efficiency (PCE), which is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Significant research has focused on designing novel PDI-based acceptors and pairing them with various polymer donors to optimize these parameters. Recent advances have led to PDI-based devices with PCEs exceeding 12%, closing the gap with fullerene-based systems.[1]

Below is a table summarizing the performance of various organic solar cells, comparing PDI-based non-fullerene acceptors with the standard fullerene acceptor (PCxxBM) when paired with the same donor polymer.

Donor PolymerAcceptor TypeAcceptor MoleculeVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PTB7-ThFullerenePC₇₁BM~0.75~16-18~65-70~9-10Typical
PTB7-ThPDI-based NFAPDI Dimer0.9412.0150.05.54[7]
PTB7-ThPDI-based NFAPDI-DPP-PDI0.9814.5244.06.2[6]
PTB7-ThPDI-based NFABF-PDI₄---3.64[8]
P3TEAPDI-based NFAPDI Dimer0.9514.4155.07.55[7]
TTFQx-T1PDI-based NFAPDI-DPP-PDI1.0211.5349.05.7[6]

Note: "Typical" values for PTB7-Th:PC₇₁BM are representative of figures commonly reported in literature under optimized conditions. Direct side-by-side comparisons in a single paper are essential for precise evaluation.

The data indicates that while fullerene-based cells with optimized donor polymers still often hold a lead in maximum PCE, PDI-based NFAs can achieve significantly higher open-circuit voltages (Voc > 1.0 V), which is a key advantage.[6][9] The primary challenges for PDIs remain achieving simultaneously high Jsc and FF, which are heavily dependent on the morphology of the bulk heterojunction active layer.[9]

Commercial Viability: Challenges and Opportunities

The commercial viability of this compound-based technologies in OSCs hinges on overcoming several key challenges:

  • Solubility and Processability : this compound and PDI molecules have large, planar structures that promote strong π-π stacking.[10][11] This leads to high crystallinity and low solubility in common organic solvents, complicating solution-based processing techniques like roll-to-roll printing, which are essential for low-cost manufacturing.[7][10] Chemical modification, such as attaching bulky side chains, is a common strategy to improve solubility but can sometimes compromise electronic properties.[7]

  • Morphology Control : The performance of a bulk heterojunction solar cell is critically dependent on the nanoscale morphology of the donor-acceptor blend.[12] PDI derivatives have a strong tendency to self-aggregate into large crystalline domains, which can hinder efficient charge separation at the donor-acceptor interface.[9] Controlling this aggregation through solvent additives or thermal annealing is a key area of research.[6]

  • Stability : While the intrinsic chemical stability of PDI chromophores is high, the long-term operational stability of the corresponding solar cell devices can be a concern.[1][13] Fullerene derivatives have been shown in some cases to enhance the photostability of the active layer when used as a third component in ternary blend solar cells.[2]

Despite these challenges, the unique advantages of this compound/PDI-based acceptors—namely their strong light absorption and the ability to tune their energy levels through chemical synthesis—present significant opportunities.[1] Achieving high PCE with high Voc opens pathways for applications in low-light environments and for use in tandem solar cells.[1]

Experimental Protocols

The following is a generalized methodology for the fabrication and characterization of a bulk heterojunction organic solar cell, based on common procedures described in the literature.[8][12][14]

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
  • The cleaned substrates are dried with a nitrogen gun and then treated with UV-ozone for 20 minutes to improve the surface wettability and work function.

2. Deposition of Interfacial Layers:

  • A hole transport layer (HTL), such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed at ~140°C for 15 minutes in a nitrogen-filled glovebox.[14]
  • For an inverted device structure, an electron transport layer (ETL), such as zinc oxide (ZnO), is deposited first.[8]

3. Active Layer Deposition:

  • The donor polymer (e.g., PTB7-Th) and the acceptor (e.g., a PDI derivative or PC₇₁BM) are dissolved in a common organic solvent like chloroform (B151607) or chlorobenzene, often with a small percentage of an additive like 1,8-diiodooctane (B1585395) (DIO) to influence morphology.[12]
  • The solution is then spin-coated onto the HTL inside the glovebox to form the photoactive bulk heterojunction layer.
  • The film is often subjected to solvent vapor or thermal annealing to optimize the nanoscale morphology.[6]

4. Deposition of Top Electrode:

  • A low work function metal (e.g., Calcium) followed by a more stable metal (e.g., Aluminum or Silver) are thermally evaporated onto the active layer through a shadow mask to define the device area.[14]

5. Device Characterization:

  • The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
  • Key parameters (Voc, Jsc, FF, PCE) are extracted from the J-V curve.
  • The external quantum efficiency (EQE) is measured to determine the photon-to-electron conversion efficiency at different wavelengths.[15]

Visualizations

The following diagrams illustrate the generalized workflow for organic solar cell fabrication and the fundamental operating principle of a bulk heterojunction device.

G cluster_prep Substrate Preparation cluster_layers Device Fabrication (Glovebox) cluster_char Characterization p1 ITO Substrate Cleaning p2 UV-Ozone Treatment p1->p2 l1 Spin-Coat Hole Transport Layer (HTL) p2->l1 l2 Spin-Coat Active Layer (Donor:Acceptor Blend) l1->l2 l3 Thermal/Solvent Annealing l2->l3 l4 Evaporate Top Metal Electrode l3->l4 c1 J-V Measurement (under illumination) l4->c1 c2 EQE Measurement c1->c2

A generalized workflow for fabricating organic solar cells.

Operating principle of a bulk heterojunction solar cell.

References

peer-reviewed validation of violanthrone's superior charge transport properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a peer-reviewed validation of violanthrone's exceptional charge transport properties. Through a detailed comparison with established organic semiconductors, this document highlights the potential of this compound derivatives in next-generation organic electronics.

This compound and its derivatives are emerging as a promising class of organic semiconductor materials, demonstrating competitive charge transport characteristics essential for high-performance organic field-effect transistors (OFETs). Recent studies have focused on functionalized violanthrones, particularly dicyanomethylene-functionalised derivatives, to enhance their electronic properties. This guide presents a comparative analysis of the charge transport properties of these this compound derivatives against well-established organic semiconductors, including pentacene (B32325), rubrene (B42821), and C60 fullerene.

Quantitative Comparison of Charge Transport Properties

The performance of an organic semiconductor in an OFET is primarily evaluated by its charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). The following table summarizes these key metrics for dicyanomethylene-functionalised this compound derivatives and compares them with other leading organic semiconductors.

Organic SemiconductorHole Mobility (µh) (cm²/Vs)Electron Mobility (µe) (cm²/Vs)On/Off RatioThreshold Voltage (Vth) (V)
Dicyanomethylene-functionalised this compound Derivatives 3.6 x 10⁻⁶ to 1.07 x 10⁻²[1][2]Not Reported10² - 10⁴[1]-3 to -19[1]
Pentacene 0.1 to 1.52[3]Generally lower than hole mobility> 10⁵ - 1.5 x 10⁷[4]0 to -20
Rubrene up to 8[5]Not Reported10⁵[6]Not specified
C60 Fullerene Not Reportedup to 6[7]> 10⁶Not specified

Experimental Protocols: Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

The data presented in this guide is derived from the characterization of bottom-gate, top-contact OFETs. The following is a generalized protocol for the fabrication and characterization of such devices, which is crucial for the accurate assessment of a material's charge transport properties.

Device Fabrication
  • Substrate Preparation: The process begins with a heavily doped n-type silicon (n++-Si) wafer, which serves as the gate electrode. A layer of silicon dioxide (SiO₂) with a thickness of 200-300 nm is thermally grown on the wafer to act as the gate dielectric.[8] The substrates are then cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • Surface Treatment (Optional but Recommended): To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied. This can be achieved by treating the SiO₂ surface with materials like n-octyltrichlorosilane (OTS) or hexamethyldisilazane (B44280) (HMDS).

  • Organic Semiconductor Deposition: The this compound derivative or other organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform). The solution is then spin-coated onto the prepared substrate to form a thin film.[2] Alternatively, for materials like pentacene, rubrene, and C60, thermal evaporation under high vacuum is a common deposition technique.

  • Source and Drain Electrode Deposition: Gold (Au) is typically used for the source and drain electrodes due to its high work function and stability. The electrodes are deposited onto the organic semiconductor film through a shadow mask via thermal evaporation, defining the channel length and width.

Device Characterization
  • Electrical Measurements: The electrical characteristics of the fabricated OFETs are measured under an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.

  • Parameter Extraction: A semiconductor parameter analyzer is used to measure the output and transfer characteristics of the OFET.

    • Charge Carrier Mobility (µ): This is calculated from the transfer characteristics in the saturation regime.[9]

    • On/Off Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) in the transfer curve.[9][10]

    • Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the transfer curve to the voltage axis.[9][11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the fabrication and characterization of OFETs for evaluating the charge transport properties of organic semiconductors.

OFET_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization sub_prep Substrate Preparation (n++-Si/SiO2) surf_treat Surface Treatment (Optional - OTS/HMDS) sub_prep->surf_treat semi_dep Semiconductor Deposition (Spin-coating/Evaporation) surf_treat->semi_dep elec_dep Electrode Deposition (Au Source/Drain) semi_dep->elec_dep elec_meas Electrical Measurements (Inert Atmosphere) elec_dep->elec_meas param_ext Parameter Extraction (Mobility, On/Off Ratio, Vth) elec_meas->param_ext

OFET Fabrication and Characterization Workflow

Discussion

The data clearly indicates that dicyanomethylene-functionalised this compound derivatives exhibit promising p-type semiconductor properties. While their hole mobility is currently lower than that of single-crystal rubrene or highly ordered pentacene films, it is noteworthy that the performance of these this compound derivatives is highly dependent on their molecular structure, particularly the nature of the solubilizing alkyl chains.[1][2] Linear alkyl chains have been shown to lead to higher mobility compared to branched chains, suggesting that optimizing molecular packing through synthetic design can further enhance charge transport.[1]

The on/off ratios of this compound-based devices are sufficient for many applications, and their threshold voltages are within a reasonable range for organic transistors. It is important to note that the field of this compound-based semiconductors is still developing, and further improvements in performance are anticipated with continued research into molecular design, synthesis, and device engineering.

References

Safety Operating Guide

Proper Disposal of Violanthrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of violanthrone.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is the first step toward its safe handling and disposal. The table below summarizes key quantitative data for this compound.

PropertyValue
CAS Number 116-71-2
Molecular Formula C₃₄H₁₆O₂
Molar Mass 456.49 g/mol
Appearance Dark blue solid
Melting Point 492 °C (decomposes)[1]
Solubility Soluble in chloroform[2]

**Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound powder:

    • Eye Protection: Chemical safety goggles or a face shield.[3]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).[3]

    • Respiratory Protection: A dust mask or respirator is recommended to avoid inhalation of the powder.[3]

    • Body Protection: A laboratory coat to prevent skin contact.[3]

  • Engineering Controls: Work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling dust particles.[2][3]

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practice.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands before breaks and after work.[4] Keep away from food, drink, and animal feeding stuffs.[4]

**Step-by-Step Disposal Protocol for this compound

The primary method for the disposal of this compound and materials contaminated with it is through an approved hazardous waste disposal program.[3]

  • Segregation and Containerization:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[3]

    • Collect solid this compound waste in a dedicated, clean, and dry container with a secure, tight-fitting lid to prevent the escape of dust.[3]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from general laboratory traffic and incompatible materials.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]

  • Ultimate Disposal:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Do not contaminate water, foodstuffs, feed or seed by storage or disposal.[2]

    • Do not discharge to sewer systems.[2]

**Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, pipette tips, and disposable bench coverings, should be considered contaminated and disposed of as hazardous waste.[3] Place these materials in the same designated hazardous waste container as the solid this compound.[3]

For contaminated packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2]

  • Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing.[2]

**Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Ensure Safety:

    • Remove all sources of ignition.[2]

    • Use spark-proof tools and explosion-proof equipment.[2]

  • Containment:

    • Avoid creating dust.[3]

    • Gently cover the spill with a wet paper towel or an appropriate absorbent material to prevent the powder from becoming airborne.[3]

  • Cleanup:

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.[3]

    • Clean the spill area thoroughly.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ViolanthroneDisposal start This compound Waste Generated (Solid, Contaminated Materials, or Spill Residue) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe characterize Characterize Waste ppe->characterize solid_waste Solid this compound or Contaminated Materials characterize->solid_waste Solid or Contaminated Labware spill_residue Spill Residue characterize->spill_residue Spill containerize Place in a Labeled, Sealed 'Hazardous Waste' Container solid_waste->containerize spill_kit Use Spill Kit (Absorbent Material) spill_residue->spill_kit store Store in Designated Satellite Accumulation Area containerize->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup disposal Final Disposal via Licensed Chemical Destruction or Controlled Incineration pickup->disposal spill_kit->containerize

Caption: Decision flowchart for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Violanthrone

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this document provides critical safety and logistical information for the handling and disposal of Violanthrone in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and professionals in drug development, offering step-by-step instructions to minimize risks associated with this chemical compound.

This compound, a synthetic dye, requires careful handling to prevent potential health hazards. While comprehensive toxicological data is not fully available, it is prudent to treat this compound with a high degree of caution.

Personal Protective Equipment (PPE)

A proactive approach to laboratory safety begins with the correct selection and use of Personal Protective Equipment. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications and Usage Notes
Eye Protection Safety GogglesMust be chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. Standard safety glasses are insufficient as they do not provide a complete seal against fine powders or splashes.[1]
Hand Protection Chemical-Impermeable GlovesNitrile or other chemical-resistant gloves are required. Gloves must be inspected for tears or degradation before each use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[1]
Body Protection Laboratory CoatA full-length, buttoned laboratory coat must be worn to protect skin and personal clothing from contamination.[2]
Respiratory Protection Full-face Respirator or Dust MaskA full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] At a minimum, a dust mask should be used when handling the powder to avoid inhalation.[3]

Quantitative Safety Data

The following table summarizes the available quantitative toxicity data for this compound. It is important to note that specific occupational exposure limits have not been established.[2]

ParameterValueSpeciesRouteReference
LD50 >5 g/kgRatOral[4]
LD50 5 g/kgRatIntraperitoneal[4]
LD50 >5 g/kgMouseOral[4]
LD50 2600 mg/kgMouseIntraperitoneal[4]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Operational Plan: Handling this compound

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Ventilation: Ensure adequate ventilation is maintained throughout the handling process.[1]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

2. Handling the Compound:

  • Avoid Dust Formation: Handle this compound carefully to avoid the formation of dust and aerosols.[1]

  • Personal Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

  • Spill Management: In the event of a small spill, gently cover the material with an absorbent pad to avoid raising dust. Wearing full PPE, carefully scoop the material into a labeled, sealable container for hazardous waste. Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

1. Waste Collection:

  • All solid this compound waste and contaminated materials (e.g., gloves, weigh boats, absorbent pads) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

2. Disposal Method:

  • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[1]

3. Container Decontamination:

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Safety Workflow

The following diagram illustrates the key steps and decision points for safely handling this compound from initial preparation to final disposal.

Violanthrone_Safety_Workflow This compound Handling Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup weigh Weigh this compound prep_setup->weigh transfer Transfer to Reaction weigh->transfer spill_check Spill Occurs? transfer->spill_check collect_liquid Collect Liquid Waste transfer->collect_liquid cleanup Follow Spill Protocol spill_check->cleanup Yes spill_check->collect_liquid No collect_waste Collect Solid Waste & Contaminated Materials cleanup->collect_waste dispose Dispose via Licensed Vendor collect_waste->dispose collect_liquid->dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Violanthrone
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.